7-Methylindole-3-carboxaldehyde
Description
The exact mass of the compound 7-Methyl-1h-indole-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Methylindole-3-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methylindole-3-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-9-8(6-12)5-11-10(7)9/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUFZHVVJBHGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293694 | |
| Record name | 7-Methylindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4771-50-0 | |
| Record name | 4771-50-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91539 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methylindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Methylindole-3-carboxaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
7-Methylindole-3-carboxaldehyde, a derivative of the indole heterocyclic system, is a compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a methyl group at the 7-position and a reactive aldehyde at the 3-position, provides a unique scaffold for the development of novel therapeutic agents and complex organic molecules.[1][2] This guide offers an in-depth exploration of the chemical properties, synthesis, and characterization of 7-Methylindole-3-carboxaldehyde, providing field-proven insights for its effective utilization in research and development.
The indole core is a privileged scaffold in drug discovery, present in a multitude of natural and synthetic bioactive compounds.[3][4] The strategic placement of the methyl group on the indole ring in 7-Methylindole-3-carboxaldehyde influences its electronic properties and steric interactions, which can be leveraged to fine-tune the biological activity and pharmacokinetic profile of its derivatives.[1] The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling the construction of diverse molecular architectures.[5]
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of 7-Methylindole-3-carboxaldehyde is paramount for its effective handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | [2][6][7] |
| Molecular Weight | 159.18 g/mol | [6][7] |
| CAS Number | 4771-50-0 | [2][6][7] |
| Appearance | Yellowish to off-white crystalline powder | [2] |
| Melting Point | 200-212 °C | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Solubility | Soluble in organic solvents such as DMF and ethyl acetate. | [8] |
| Storage Conditions | Store at 0-8 °C, under an inert atmosphere, and protected from light.[1][2] |
Synthesis and Mechanistic Insights
The most prevalent and efficient method for the synthesis of 7-Methylindole-3-carboxaldehyde is the Vilsmeier-Haack reaction .[1] This reaction involves the formylation of an electron-rich aromatic ring, in this case, 7-methylindole, using a Vilsmeier reagent.
The Vilsmeier-Haack Reaction: A Step-by-Step Protocol
The Vilsmeier reagent, a chloromethyleniminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][10]
Step 1: Formation of the Vilsmeier Reagent
Phosphorus oxychloride activates the carbonyl group of DMF, making it susceptible to nucleophilic attack by the dimethylamino group. Subsequent elimination of a chloride ion generates the electrophilic Vilsmeier reagent.
Caption: Formation of the Vilsmeier Reagent.
Step 2: Electrophilic Aromatic Substitution
The electron-rich 7-methylindole attacks the electrophilic Vilsmeier reagent, preferentially at the C3 position due to the directing effect of the indole nitrogen. This results in the formation of an iminium salt intermediate.
Step 3: Hydrolysis
The reaction mixture is then quenched with water, leading to the hydrolysis of the iminium salt to yield the final product, 7-Methylindole-3-carboxaldehyde.
Caption: Vilsmeier-Haack Synthesis Workflow.
Experimental Protocol:
A general procedure for the synthesis of 7-methylindole-3-carboxaldehyde from 7-methylindole is as follows:[8]
-
To a flask containing N,N-dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) at 0 °C.
-
Stir the mixture to form the Vilsmeier reagent.
-
Add 7-methylindole to the reaction mixture.
-
The reaction is then heated.
-
After the reaction is complete, the mixture is cooled and neutralized with a saturated sodium bicarbonate solution.
-
The crude product is filtered, washed, and purified by column chromatography.
Spectroscopic Characterization
Confirmation of the structure and purity of synthesized 7-Methylindole-3-carboxaldehyde is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of 7-Methylindole-3-carboxaldehyde provides key information about its functional groups. A strong absorption band corresponding to the C=O stretching of the aldehyde group is expected in the region of 1650-1700 cm⁻¹. The N-H stretching of the indole ring would appear as a broad band around 3200-3400 cm⁻¹. The NIST Chemistry WebBook provides a reference IR spectrum for 1H-Indole-3-carboxaldehyde, 7-methyl-.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 159.18 g/mol .[6][13]
Chemical Reactivity and Synthetic Utility
The aldehyde group at the 3-position of 7-Methylindole-3-carboxaldehyde is a versatile functional group that can participate in a variety of chemical reactions, making it a valuable building block in organic synthesis.[5]
Key Reactions:
-
N-Alkylation and N-Acylation: The nitrogen atom of the indole ring can be functionalized through alkylation or acylation reactions.[1]
-
Condensation Reactions: The aldehyde can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives.[5]
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 7-methylindole-3-carboxylic acid.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, (7-methyl-1H-indol-3-yl)methanol.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into various substituted alkenes.
Caption: Reactivity of 7-Methylindole-3-carboxaldehyde.
Applications in Drug Discovery and Beyond
7-Methylindole-3-carboxaldehyde serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its derivatives have shown potential as:
-
Anticancer agents: Indole-based compounds are known to exhibit anticancer properties.[1]
-
Antimicrobial and antifungal agents: Derivatives have demonstrated activity against various pathogens.[1][14]
-
Anti-inflammatory agents: The indole scaffold is present in several anti-inflammatory drugs.[1]
-
Tryptophan dioxygenase inhibitors: These are being investigated as potential anticancer immunomodulators.[8]
-
Antiandrogens: For the treatment of prostate cancer.[8]
-
Glucocorticoid receptor ligands. [8]
-
Necroptosis inhibitors. [8]
Beyond pharmaceuticals, 7-Methylindole-3-carboxaldehyde and its derivatives find applications in the flavor and fragrance industry due to their aromatic properties and in the development of agrochemicals .[1][2][15]
Conclusion
7-Methylindole-3-carboxaldehyde is a versatile and valuable chemical entity with significant potential in various scientific and industrial fields. Its straightforward synthesis, well-defined chemical properties, and broad reactivity make it an attractive starting material for the development of novel compounds with diverse applications. This guide provides a solid foundation for researchers and developers to understand and effectively utilize this important indole derivative in their work.
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7-Methylindole-3-carboxaldehyde structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 7-Methylindole-3-carboxaldehyde
This guide provides a comprehensive technical overview of the synthesis and definitive structure elucidation of 7-Methylindole-3-carboxaldehyde, a key heterocyclic building block in medicinal chemistry and materials science.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and emphasizing self-validating analytical systems for robust characterization.
Introduction and Physicochemical Properties
7-Methylindole-3-carboxaldehyde is a derivative of indole, a ubiquitous scaffold in biologically active molecules.[4] The presence of the aldehyde group at the C3 position provides a versatile chemical handle for further synthetic transformations, while the methyl group at the C7 position influences the molecule's electronic properties and steric profile. Its utility as a precursor for pharmaceuticals, including potential anticancer immunomodulators and necroptosis inhibitors, necessitates unambiguous synthesis and structural verification.[1]
The initial characterization begins with its fundamental physical and chemical properties, which serve as the first point of reference and validation.
Table 1: Physicochemical Properties of 7-Methylindole-3-carboxaldehyde
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | [5][6][7] |
| Molecular Weight | 159.18 g/mol | [5][6][8] |
| CAS Number | 4771-50-0 | [5][6][7] |
| IUPAC Name | 7-methyl-1H-indole-3-carbaldehyde | [3][7][8] |
| Appearance | Pale yellow to orange crystals or powder | [7] |
| Melting Point | 208.0 - 214.0 °C | [7] |
Below is the two-dimensional structure of the target compound, illustrating the numbering convention of the indole ring system.
Caption: 2D Structure of 7-Methyl-1H-indole-3-carboxaldehyde.
Synthesis via Vilsmeier-Haack Formylation
The most direct and widely employed method for synthesizing indole-3-carboxaldehydes is the Vilsmeier-Haack reaction.[2][9] This reaction involves the formylation of an electron-rich aromatic compound, such as 7-methylindole, using a Vilsmeier reagent.
Causality and Mechanism: The reaction's efficacy stems from the high electrophilicity of the Vilsmeier reagent (a chloroiminium ion), which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[10][11] The indole ring, being electron-rich, readily undergoes electrophilic aromatic substitution, with the C3 position being the most nucleophilic and sterically accessible site. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.[9][11]
Caption: Workflow for the Vilsmeier-Haack Synthesis.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the formylation of substituted indoles.[1][12]
-
Reagent Preparation: In a round-bottomed flask under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF, ~10 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~1.5-3 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 5 °C.[10] Stir the mixture for 30-60 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 7-methylindole (1.0 equivalent) in a minimal amount of DMF and add it slowly to the pre-formed Vilsmeier reagent.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature, then heat to 40-75 °C.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it into a beaker of crushed ice containing a solution of sodium acetate or sodium bicarbonate.[11] This step hydrolyzes the iminium intermediate and neutralizes excess acid.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent to afford the pure 7-Methylindole-3-carboxaldehyde.[1]
Comprehensive Structure Elucidation
The confirmation of the synthesized product's identity and purity requires a multi-faceted analytical approach. Each technique provides a unique piece of structural information, and together they form a self-validating system where all data must converge to support the proposed structure.
Caption: Integrated Analytical Workflow for Structure Elucidation.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For 7-Methylindole-3-carboxaldehyde, we expect to see characteristic absorption bands corresponding to the N-H bond of the indole ring, the C=O bond of the aldehyde, and the aromatic C-H and C=C bonds.
Protocol: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed as a mull.[5][13] The spectrum is then recorded.
Data Interpretation: The IR spectrum provides a molecular fingerprint. The key is to identify diagnostic peaks that confirm the success of the formylation reaction.
Table 2: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Reference |
| ~3100-3300 | N-H (Indole) | Stretching | [5][14] |
| ~3000-3100 | C-H (Aromatic) | Stretching | [10] |
| ~2800-2900 | C-H (Aldehyde) | Stretching | [15] |
| ~1650-1680 | C=O (Aldehyde) | Stretching | [14][15] |
| ~1450-1600 | C=C (Aromatic) | Stretching | [10] |
The presence of a strong absorption band around 1670 cm⁻¹ is crucial evidence for the successful introduction of the aldehyde group onto the indole ring.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. ¹H NMR confirms the number and arrangement of hydrogen atoms, while ¹³C NMR does the same for the carbon skeleton.
Protocol: The purified sample is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, and analyzed in an NMR spectrometer.[16]
¹H NMR Data Interpretation: The ¹H NMR spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity (splitting), and coupling constants (J). Based on the structure and data from similar indole aldehydes, the following signals are expected.[14][16][17]
Table 3: Expected ¹H NMR Signals (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | Broad Singlet | 1H | NH -1 | Acidic proton, broad due to exchange. |
| ~9.9 | Singlet | 1H | CH O | Deshielded aldehyde proton, no adjacent protons to couple with. |
| ~8.2 | Singlet | 1H | CH -2 | Proton on the pyrrole ring adjacent to nitrogen, deshielded. |
| ~7.9 | Doublet | 1H | CH -4 | Aromatic proton ortho to the aldehyde-bearing ring junction. |
| ~7.2 | Triplet | 1H | CH -5 | Aromatic proton coupled to H-4 and H-6. |
| ~7.0 | Doublet | 1H | CH -6 | Aromatic proton ortho to the methyl group. |
| ~2.5 | Singlet | 3H | CH ₃-7 | Methyl group protons, singlet as there are no adjacent protons. |
¹³C NMR Data Interpretation: The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. The chemical shift is indicative of the carbon's electronic environment.
Table 4: Expected ¹³C NMR Signals (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185 | C HO | Carbonyl carbon, highly deshielded by the electronegative oxygen. |
| ~138 | C -2 | Pyrrole ring carbon adjacent to N, deshielded. |
| ~137 | C -7a | Bridgehead carbon adjacent to N. |
| ~128 | C -4 | Aromatic CH carbon. |
| ~125 | C -3a | Bridgehead carbon. |
| ~123 | C -5 | Aromatic CH carbon. |
| ~121 | C -7 | Aromatic carbon bearing the methyl group. |
| ~120 | C -6 | Aromatic CH carbon. |
| ~118 | C -3 | Pyrrole ring carbon bearing the aldehyde. |
| ~16 | C H₃ | Methyl group carbon, shielded (aliphatic). |
The consistency of the number of signals, their chemical shifts, and (for ¹H) their splitting patterns provides definitive proof of the molecular structure.[4]
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of identifying information. High-resolution mass spectrometry (HRMS) can determine the elemental composition, confirming the molecular formula.[18]
Protocol: The sample is ionized, typically using Electron Ionization (EI) or Electrospray Ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Data Interpretation: For 7-Methylindole-3-carboxaldehyde (C₁₀H₉NO), the key observation is the molecular ion peak (M⁺•).
The fragmentation pattern can also provide structural information. Common fragmentation pathways for indoles involve the loss of small, stable molecules.[19] For this compound, potential fragments include:
-
[M-1]⁺ (m/z 158): Loss of the aldehyde hydrogen.
-
[M-29]⁺ (m/z 130): Loss of the entire formyl group (•CHO).
The observation of a molecular ion peak corresponding to the exact mass of C₁₀H₉NO is the final and conclusive piece of evidence required for structure elucidation.
Conclusion: A Self-Validating System
The structural elucidation of 7-Methylindole-3-carboxaldehyde is a prime example of a self-validating analytical workflow. No single technique is sufficient on its own. Trustworthiness is achieved when the data from all methods are congruent:
-
Synthesis provides the material.
-
IR Spectroscopy confirms the successful introduction of the aldehyde functional group.
-
NMR Spectroscopy maps the complete atomic connectivity and confirms the specific regioisomer (7-methyl vs. other isomers).
-
Mass Spectrometry verifies the exact molecular weight and elemental formula.
When all these analytical results align with the theoretical properties of 7-Methylindole-3-carboxaldehyde, the structure is considered definitively elucidated.
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7-Methylindole-3-carboxaldehyde CAS number 4771-50-0
An In-depth Technical Guide to 7-Methylindole-3-carboxaldehyde (CAS No. 4771-50-0)
Introduction
7-Methylindole-3-carboxaldehyde, identified by the CAS number 4771-50-0, is a heterocyclic aromatic compound belonging to the indole derivative family.[1] Structurally, it features a methyl group at the seventh position and a reactive aldehyde group at the third position of the indole ring.[1] This specific substitution pattern confers unique chemical reactivity and makes it a highly valuable and versatile intermediate in organic synthesis.[1] Its primary significance lies in its role as a foundational building block for more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[2] Researchers in medicinal chemistry and drug discovery frequently utilize this scaffold to synthesize compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] This guide provides a comprehensive technical overview of its synthesis, chemical properties, reactivity, and key applications for professionals in research and development.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of 7-Methylindole-3-carboxaldehyde is essential for its effective use in synthesis and research. These properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 4771-50-0 | [2][5][6][7][8][9] |
| Molecular Formula | C₁₀H₉NO | [1][2][7][9][10][11] |
| Molecular Weight | 159.18 g/mol | [1][2][7][9][10][11] |
| IUPAC Name | 7-methyl-1H-indole-3-carbaldehyde | [6][7][12] |
| Synonyms | 3-Formyl-7-methylindole, 7-Methylindole-3-aldehyde | [2][7][9] |
| Appearance | Yellowish to off-white crystalline powder | [2][12] |
| Melting Point | 200-212 °C | [2][12] |
| Purity | ≥ 97.5% (HPLC) | [2][12] |
| SMILES | CC1=C2C(=CC=C1)C(=CN2)C=O | [6][12] |
| InChI Key | KTUFZHVVJBHGKZ-UHFFFAOYSA-N | [6][7][12] |
Core Synthesis: The Vilsmeier-Haack Reaction
The most prevalent and efficient method for synthesizing 7-Methylindole-3-carboxaldehyde is the Vilsmeier-Haack reaction.[1] This reaction is a cornerstone of organic chemistry for the formylation of electron-rich aromatic and heteroaromatic compounds.[13][14]
Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the formation of a highly electrophilic chloromethyleneiminium salt, known as the Vilsmeier reagent.[14] This is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[13][14][15] The phosphorus oxychloride activates the carbonyl oxygen of DMF, making it a good leaving group and facilitating the formation of the electrophilic iminium cation.
-
Electrophilic Aromatic Substitution: The electron-rich indole ring of the starting material, 7-methylindole, acts as a nucleophile. It attacks the electrophilic Vilsmeier reagent. The C3 position of the indole is the most electron-rich and sterically accessible site, leading to highly regioselective substitution.[16] Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the final aldehyde product.[13]
Synthesis Workflow Diagram
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Biological activity of 7-Methylindole-3-carboxaldehyde
An In-Depth Technical Guide to the Biological Activity of 7-Methylindole-3-carboxaldehyde
Abstract
7-Methylindole-3-carboxaldehyde is a heterocyclic aromatic compound belonging to the indole family, a structural motif of paramount importance in medicinal chemistry and drug discovery. While extensive research has illuminated the diverse biological activities of the parent scaffold, indole-3-carboxaldehyde (I3A), the specific contributions of substitutions, such as the methyl group at the 7-position, are an active area of investigation. This technical guide provides a comprehensive overview of the known and inferred biological activities of 7-Methylindole-3-carboxaldehyde. By synthesizing direct evidence with mechanistic insights derived from its parent compound, this document serves as a resource for researchers, scientists, and drug development professionals. We will explore its synthesis, its role as a crucial synthetic intermediate, and its potential as an immunomodulatory, antimicrobial, and anti-inflammatory agent, grounded in authoritative literature and field-proven experimental methodologies.
Introduction: The Indole Scaffold and the Significance of C7-Methylation
The indole ring is a privileged scaffold in pharmacology, present in a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide range of biological targets. 7-Methylindole-3-carboxaldehyde (7M-I3C) is distinguished by two key functional groups: the aldehyde at the C3 position and the methyl group at the C7 position.[1][2]
The C3-carboxaldehyde is a versatile chemical handle, enabling condensations and other modifications to build molecular complexity, making 7M-I3C a valuable starting material for synthesizing derivatives with enhanced biological profiles.[1][3] The C7-methyl group is not merely a passive substituent; its presence can significantly influence the molecule's steric and electronic properties. This can impact receptor binding affinity, metabolic stability, and lipophilicity, potentially fine-tuning the biological activity observed in the unsubstituted parent compound, indole-3-carboxaldehyde.
Synthesis and Characterization
The most prevalent and efficient method for the synthesis of 7-Methylindole-3-carboxaldehyde is the Vilsmeier-Haack reaction .[1] This reaction involves the formylation of 7-methylindole using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][4] The reaction proceeds via an electrophilic aromatic substitution, where the electron-rich indole ring attacks the electrophilic Vilsmeier reagent, preferentially at the C3 position.
Experimental Protocol: Vilsmeier-Haack Synthesis of 7-Methylindole-3-carboxaldehyde
This protocol outlines a standard lab-scale synthesis.
Materials:
-
7-Methylindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution (Na₂CO₃)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottomed flask with magnetic stirrer and reflux condenser
Procedure:
-
Vilsmeier Reagent Preparation: In a round-bottomed flask under an inert atmosphere (e.g., nitrogen), cool anhydrous DMF in an ice bath. Slowly add POCl₃ dropwise with vigorous stirring. Allow the mixture to stir at 0-5°C for 30-60 minutes to form the Vilsmeier reagent.[4]
-
Formylation Reaction: Dissolve 7-methylindole in a minimal amount of anhydrous DMF. Slowly add this solution to the pre-formed Vilsmeier reagent at 0-5°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Subsequently, heat the reaction mixture to 80-90°C and maintain for 5-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of crushed ice.
-
Neutralization: Slowly add a saturated solution of sodium carbonate with stirring until the mixture is alkaline (pH > 8). A solid precipitate of the product should form.[4]
-
Isolation and Purification: Filter the precipitated solid and wash with cold water. Dry the crude product. For further purification, the crude solid can be recrystallized or purified by silica gel column chromatography using a hexane-ethyl acetate solvent system.[5]
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.[1]
Biological Activity Profile: A Scaffold-Based Analysis
While dedicated studies on 7-Methylindole-3-carboxaldehyde are emerging, a robust understanding of its potential can be derived from the extensive research on its parent compound, indole-3-carboxaldehyde (I3A). I3A is now recognized not just as a chemical intermediate, but as a key signaling molecule, particularly at the host-microbiota interface.
Immunomodulatory Activity via Aryl Hydrocarbon Receptor (AhR) Agonism
A pivotal biological role of I3A is its function as a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[6][7] AhR is a ligand-activated transcription factor crucial for regulating immune responses, particularly at mucosal surfaces like the gut.
Mechanism of Action:
-
Source: I3A is a natural metabolite of tryptophan produced by commensal gut bacteria, such as Lactobacillus reuteri.[6][8]
-
Activation: Upon entering an intestinal immune cell (e.g., an innate lymphoid cell), I3A binds to the cytosolic AhR.
-
Translocation & Transcription: This binding event causes AhR to translocate to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences (Xenobiotic Response Elements, XREs) in the promoter regions of target genes.
-
Downstream Effect: A key target gene is Interleukin-22 (IL-22).[6][8] The resulting IL-22 production is critical for promoting the secretion of antimicrobial peptides, enhancing epithelial cell regeneration, and fortifying the gut barrier integrity.[7]
This "gut-liver axis" modulation has profound therapeutic implications. Studies have shown that I3A can restore gut mucosal integrity and protect against liver fibrosis in murine models of sclerosing cholangitis.[6][7] It is highly plausible that 7M-I3C retains this AhR agonist activity, with the C7-methyl group potentially modulating its binding affinity and efficacy.
Caption: AhR signaling pathway activated by an indole derivative.
Anti-inflammatory Properties
Beyond the gut, indole derivatives exhibit significant anti-inflammatory effects. Research on the parent I3A has demonstrated its ability to modulate inflammatory responses to viral infections.
Mechanism in Viral Inflammation: In a study involving Respiratory Syncytial Virus (RSV), I3A was found to moderately inhibit the excessive inflammatory response.[9][10] It achieves this by downregulating the expression of Toll-like receptor 7 (TLR7), a key pattern recognition receptor that senses viral single-stranded RNA.[9] This leads to a dampening of the downstream MyD88-dependent signaling cascade, resulting in reduced activation of the NF-κB transcription factor and, consequently, lower production of pro-inflammatory cytokines like IFN-α.[9][10]
Furthermore, I3A has been shown to alleviate lipopolysaccharide (LPS)-induced intestinal inflammation by inhibiting the activation of the NLRP3 inflammasome and reducing the production of reactive oxygen species (ROS).[11]
Antimicrobial and Anti-Biofilm Activity
The indole scaffold is a well-established source of antimicrobial agents.[1] Preliminary studies suggest 7M-I3C possesses antimicrobial properties against certain bacterial and fungal strains.[1]
More specifically, the parent compound I3A, isolated from the seawater bacterium Marinomonas sp., was identified as a potent anti-biofilm agent against the human pathogen Vibrio cholerae O1.[12]
Mechanism of Anti-Biofilm Action:
-
Target: I3A effectively inhibited biofilm formation without killing the bacteria, suggesting an anti-virulence rather than a bactericidal mechanism.[12]
-
Signaling Modulation: Real-time PCR studies revealed that I3A down-regulates virulence gene expression by modulating the quorum-sensing pathway.[12] Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation.
-
Outcome: By interfering with this communication, I3A prevents the bacteria from forming robust, pathogenic biofilms and can even lead to the collapse of pre-formed biofilms.[12]
Experimental Protocol: Crystal Violet Anti-Biofilm Assay
This protocol provides a method to quantify biofilm formation and inhibition.
Materials:
-
Bacterial strain (e.g., Vibrio cholerae, Pseudomonas aeruginosa)
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
7-Methylindole-3-carboxaldehyde (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow a fresh overnight culture of the test bacterium. Dilute the culture in fresh medium to a starting OD₆₀₀ of ~0.05.
-
Plate Setup: Add 180 µL of the diluted bacterial culture to the wells of a 96-well plate. Add 20 µL of 7M-I3C solution at various concentrations (e.g., 1 µM to 500 µM). Include a vehicle control (DMSO) and a negative control (sterile medium).
-
Incubation: Cover the plate and incubate under static conditions at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours to allow biofilm formation.
-
Washing: Gently discard the planktonic (free-floating) cells from the wells. Wash the wells three times with 200 µL of PBS to remove any remaining non-adherent cells. Be careful not to disturb the attached biofilm.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Final Wash: Discard the crystal violet solution and wash the wells again three times with PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of ~570-595 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed.
Caption: Experimental workflow for the crystal violet anti-biofilm assay.
Summary of Potential Biological Activities
The following table summarizes the key biological activities associated with the indole-3-carboxaldehyde scaffold, which are anticipated for 7-Methylindole-3-carboxaldehyde.
| Biological Activity | Key Molecular Target / Pathway | Potential Therapeutic Application | Reference |
| Immunomodulation | Aryl Hydrocarbon Receptor (AhR) | Inflammatory Bowel Disease, Liver Fibrosis | [6][7] |
| Anti-inflammatory | TLR7-MyD88-NF-κB axis, NLRP3 Inflammasome | Viral Respiratory Infections, Intestinal Inflammation | [9][10][11] |
| Anti-Biofilm | Quorum Sensing Pathways | Infectious Diseases (e.g., Cholera) | [12] |
| Antimicrobial | General (Bacterial/Fungal Targets) | Bacterial and Fungal Infections | [1] |
| Anticancer | Inhibition of Cancer Cell Proliferation | Oncology | [1] |
| Antioxidant | Free Radical Scavenging | Oxidative Stress-Related Diseases | [1][13] |
Future Directions and Conclusion
7-Methylindole-3-carboxaldehyde is a compound of significant interest, standing at the intersection of synthetic versatility and biological potential. While much of its functional profile is inferred from its well-studied parent, I3A, this provides a strong, evidence-based foundation for its exploration as a therapeutic agent.
The critical next steps for the research community are to:
-
Directly Profile 7M-I3C: Conduct head-to-head comparative studies of 7M-I3C and I3A in key biological assays (e.g., AhR activation, anti-inflammatory, and anti-biofilm assays) to precisely quantify the effect of the C7-methyl group.
-
Structure-Activity Relationship (SAR) Studies: Synthesize a broader range of C7-substituted indole-3-carboxaldehydes to build a comprehensive SAR model, guiding the design of next-generation modulators with improved potency and selectivity.
-
Pharmacokinetic and In Vivo Studies: Evaluate the metabolic stability, bioavailability, and in vivo efficacy of 7M-I3C in relevant animal models of disease.
References
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- Puccetti, M., et al. (2021). Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis. MDPI.
- Han, H., et al. (2021). Indole-3-carboxaldehyde regulates RSV-induced inflammatory response in RAW264.
- Cao, J., et al. (2023).
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A Technical Guide to the Antimicrobial Potential of 7-Methylindole-3-carboxaldehyde
Foreword: The Imperative for Novel Antimicrobial Scaffolds
The relentless rise of antimicrobial resistance necessitates a paradigm shift in drug discovery, moving beyond traditional antibiotic classes to explore novel chemical scaffolds. Within this landscape, indole derivatives have emerged as a privileged class of heterocyclic compounds, demonstrating a remarkable breadth of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] This guide focuses on a specific, promising derivative: 7-Methylindole-3-carboxaldehyde (7-MI-3-C) . While research on this particular molecule is nascent, its structural similarity to other biologically active indoles, such as its parent compound indole-3-carboxaldehyde, suggests significant untapped potential. This document serves as a technical primer for researchers, synthesizing foundational knowledge and providing robust, field-proven methodologies to investigate its antimicrobial efficacy.
Compound Profile: Physicochemical Characteristics
A thorough understanding of a compound's physical and chemical properties is the bedrock of any pharmacological investigation. 7-Methylindole-3-carboxaldehyde is an aromatic heterocyclic organic compound.[3] Its identity and purity, critical for reproducible biological data, are confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3]
| Property | Value | Source |
| CAS Number | 4771-50-0 | [4][5][6] |
| Molecular Formula | C₁₀H₉NO | [4][5][7] |
| Molecular Weight | 159.18 g/mol | [4][5][6] |
| IUPAC Name | 7-methyl-1H-indole-3-carbaldehyde | [6][7][8] |
| Appearance | Pale yellow to orange crystalline powder | [7] |
| Melting Point | 208.0 - 214.0 °C | [7] |
Synthesis and Characterization: Establishing a Verifiable Starting Point
The biological activity of a compound is inextricably linked to its structural integrity. The Vilsmeier-Haack reaction is a widely employed and reliable method for the formylation of electron-rich heterocycles like indoles, making it an excellent choice for synthesizing 7-MI-3-C.[3]
Synthetic Workflow: Vilsmeier-Haack Reaction
The causality behind this choice rests on the reaction's efficiency and the relative accessibility of the starting material, 7-methylindole. The reaction proceeds via the formation of a Vilsmeier reagent (a chloroiminium ion) from a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then acts as the electrophile in the formylation of the indole ring.[3]
Caption: Vilsmeier-Haack synthesis of 7-Methylindole-3-carboxaldehyde.
Protocol: Synthesis of 7-Methylindole-3-carboxaldehyde
This protocol is a self-validating system; the final characterization steps (NMR, MS) confirm the success of the synthesis and the purity of the product, ensuring that any observed biological activity is attributable to the target compound.
-
Reagent Preparation: In a round-bottomed flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 7-methylindole in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) to ensure completion.
-
Quenching and Workup: Cool the reaction mixture and carefully pour it into a beaker of crushed ice and water. Neutralize the solution with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~7.[9]
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).[9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[9] The resulting crude product should be purified by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[3]
Antimicrobial Activity: A Landscape of Potential
While direct, extensive studies on 7-MI-3-C are limited, compelling evidence from structurally related analogs provides a strong rationale for its investigation. Indole derivatives are known to possess broad-spectrum antimicrobial and antibiofilm activities.[10][11] Notably, 7-methylindole (the precursor to 7-MI-3-C) has been shown to interfere with quorum sensing (QS) in Serratia marcescens, thereby suppressing virulence factors and biofilm formation.[12][13] Furthermore, the parent compound, indole-3-carboxaldehyde, demonstrates significant antifungal activity against pathogens like Fusarium solani and anti-biofilm properties against Vibrio cholerae.[14][15]
Hypothetical Antimicrobial Spectrum
Based on the known activity of related indole carboxaldehydes and substituted indoles, we can hypothesize a spectrum of activity for 7-MI-3-C. This table summarizes reported activities for close analogs and serves as a roadmap for initial screening efforts.
| Microbial Class | Representative Pathogens | Reported Activity of Analogs (MIC Range) | Key References |
| Gram-Positive Bacteria | Staphylococcus aureus (incl. MRSA), Bacillus subtilis | 6.25 - 150 µg/mL | [10][16][17] |
| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | 32 - >100 µg/mL | [10][17][18] |
| Fungi / Yeast | Candida albicans, Fusarium solani | 4 - 100 µg/mL | [10][16][18] |
| Biofilm Formation | Vibrio cholerae, Serratia marcescens | Inhibition of formation & virulence | [12][13][14] |
Note: The MIC values presented are for various indole derivatives and should be used as a directional guide for investigating 7-Methylindole-3-carboxaldehyde.
Proposed Mechanisms of Action
The efficacy of indole derivatives appears to be multifactorial, targeting several key bacterial and fungal processes. This pleiotropic effect is highly desirable in antimicrobial development as it may reduce the likelihood of rapid resistance development. Based on studies of its analogs, 7-MI-3-C may act through the following mechanisms:
-
Disruption of Cell Integrity: Studies on indole-3-carboxaldehyde against F. solani revealed that the compound induces the disintegration of mitochondrial membranes and causes plasmolysis, indicating direct damage to cellular structures.[15]
-
Induction of Oxidative Stress: The same study showed that indole-3-carboxaldehyde hampers the mitochondrial electron transport chain, leading to the accumulation of reactive oxygen species (ROS) and subsequent cell death.[15]
-
Quorum Sensing (QS) Interference: As demonstrated with 7-methylindole, the compound can interfere with bacterial cell-to-cell communication systems.[12][13] By disrupting QS, it can inhibit the expression of virulence factors and prevent coordinated behaviors like biofilm formation, effectively disarming pathogens without necessarily killing them (an antivirulence approach).
-
Synergistic Activity: Some indole derivatives have shown the ability to potentiate the effects of conventional antibiotics, restoring their efficacy against resistant strains.[19] This suggests a potential role for 7-MI-3-C in combination therapies.
Caption: Proposed multifaceted mechanism of antimicrobial action.
Core Experimental Protocols
To rigorously evaluate the antimicrobial properties of 7-MI-3-C, standardized and validated methodologies are essential. The following protocols provide a robust framework for in vitro screening.
Workflow: In Vitro Antimicrobial Susceptibility Testing
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol: Broth Microdilution for MIC Determination
The inclusion of positive, negative, and antibiotic standard controls is non-negotiable; they validate that the medium supports growth, that the medium is sterile, and that the assay can detect inhibition, respectively.
-
Preparation of Compound: Prepare a stock solution of 7-MI-3-C in 100% Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).
-
Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to wells in columns 1 through 11.[1]
-
Serial Dilution: Add a calculated volume of the stock solution to the wells in column 1 to achieve the desired starting concentration (ensure the final DMSO concentration is ≤1% to avoid toxicity). Perform 2-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Controls:
-
Column 11 (Positive/Growth Control): Add 100 µL of broth. This well will receive the inoculum but no compound.
-
Column 12 (Negative/Sterility Control): Add 200 µL of broth only. This well receives no inoculum.
-
-
Inoculum Preparation: Prepare a microbial suspension from a fresh culture, adjusted to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the final diluted inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for most bacteria or at an appropriate temperature and duration for fungi.
-
Reading Results: The MIC is the lowest concentration of 7-MI-3-C at which there is no visible turbidity (growth). The result can be confirmed by adding a viability indicator like resazurin.
Future Directions and Conclusion
The evidence from related compounds strongly suggests that 7-Methylindole-3-carboxaldehyde is a compelling candidate for antimicrobial research. Its potential for a multi-pronged mechanism of action—combining direct antimicrobial effects with anti-virulence strategies—makes it particularly attractive in the fight against drug-resistant pathogens.
Key next steps for research should include:
-
Comprehensive Screening: Performing the MIC assays described against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal pathogens.
-
Mechanism of Action Studies: Investigating its effect on bacterial membrane potential, ROS production, and quorum sensing pathways using specific reporter strains and molecular assays.
-
Synergy Studies: Evaluating its ability to potentiate conventional antibiotics using checkerboard assays.[11]
-
Toxicity Profiling: Assessing its cytotoxicity against mammalian cell lines to determine its therapeutic index.
References
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Olgen, S., et al. (2008). Antimicrobial and Antiviral Screening of Novel Indole Carboxamide and Propanamide Derivatives. ResearchGate. Retrieved from [Link]
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NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Yıldırım, S., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC, NIH. Retrieved from [Link]
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Wacik, P., et al. (2022). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI. Retrieved from [Link]
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Bentham Science. (n.d.). Microwave-assisted Synthesis and In Vitro and In Silico Studies of Novel Indole Derivatives as Antibacterial and Antifungal Agents. Retrieved from [Link]
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Lin, Y., et al. (2023). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC, NIH. Retrieved from [Link]
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PubChem. (n.d.). 7-methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Table 2. The minimum inhibitory concentrations MIC (mg mL −1 ) values.... Retrieved from [Link]
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Villani, A., et al. (2021). Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis. PMC, NIH. Retrieved from [Link]
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Legrand, B., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]
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J&K Scientific. (n.d.). 7-Methylindole-3-carboxaldehyde | 4771-50-0. Retrieved from [Link]
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Scott, R. W., et al. (2021). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. Retrieved from [Link]
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Adline, J., et al. (2016). An in silico, in vitro and in vivo investigation of indole-3-carboxaldehyde identified from the seawater bacterium Marinomonas sp. as an anti-biofilm agent against Vibrio cholerae O1. PubMed. Retrieved from [Link]
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Sethupathy, S., et al. (2020). Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens. PubMed. Retrieved from [Link]
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Sethupathy, S., et al. (2020). Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens. Frontiers. Retrieved from [Link]
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Ceylan, S., et al. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. PubMed. Retrieved from [Link]
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Boukemara, K., et al. (2020). Antimicrobial Activities and Mode of Flavonoid Actions. MDPI. Retrieved from [Link]
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Wang, Y., et al. (2023). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI. Retrieved from [Link]
-
Carrasco, F., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. ResearchGate. Retrieved from [Link]
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Cao, J., et al. (2023). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. MDPI. Retrieved from [Link]
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Chauvin, C., et al. (2021). Minimal inhibitory concentration of seven antimicrobials to Mycoplasma gallisepticum and Mycoplasma synoviae isolates from six European countries. PubMed. Retrieved from [Link]
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The Therapeutic Potential of 7-Methylindole-3-carboxaldehyde: A Technical Guide for Drug Discovery Professionals
Abstract
7-Methylindole-3-carboxaldehyde, a derivative of the versatile indole scaffold, is emerging as a compound of significant interest in medicinal chemistry. The indole nucleus is a privileged structure in drug discovery, and its derivatives have shown a wide array of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the potential therapeutic applications of 7-Methylindole-3-carboxaldehyde, synthesizing current research to offer a valuable resource for researchers, scientists, and drug development professionals. We will delve into its potential as an anticancer, anti-inflammatory, and antimicrobial agent, with a focus on its mechanistic underpinnings, including its role as a modulator of the aryl hydrocarbon receptor (AhR). This guide will also present available quantitative data and outline key experimental protocols to facilitate further investigation into this promising molecule.
Introduction: The Significance of the Indole Scaffold and 7-Methylindole-3-carboxaldehyde
The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have led to the development of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] 7-Methylindole-3-carboxaldehyde, as a substituted indole, presents a unique profile for investigation. The presence of a methyl group at the 7-position and a carboxaldehyde group at the 3-position offers specific steric and electronic features that can influence its biological activity and pharmacokinetic properties. This guide will explore the therapeutic avenues that these structural modifications may unlock.
Potential Anticancer Applications
The indole scaffold is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent anticancer activity. While direct, extensive studies on the anticancer effects of 7-Methylindole-3-carboxaldehyde are still emerging, research on related indole-3-carboxaldehyde derivatives provides a strong rationale for its investigation in this area.
Mechanistic Insights: Targeting Cancer Cell Proliferation
Derivatives of indole-3-carboxaldehyde have been shown to inhibit the proliferation of various cancer cell lines. For instance, certain Schiff base derivatives have demonstrated significant cytotoxic effects. While specific IC50 values for 7-Methylindole-3-carboxaldehyde are not yet widely published, related compounds have shown promising activity.
| Compound | Cell Line | IC50 (µM) | Reference |
| Indole-3-carboxaldehyde Derivative 1 | MCF-7 (Breast Cancer) | X.X | [Link to hypothetical study] |
| Indole-3-carboxaldehyde Derivative 2 | A549 (Lung Cancer) | Y.Y | [Link to hypothetical study] |
| 7-Methylindole-3-carboxaldehyde | HCT116 (Colon Cancer) | Z.Z | [Link to hypothetical study] |
| (Note: This table is illustrative. Specific data for 7-Methylindole-3-carboxaldehyde needs to be populated from further targeted research.) |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A fundamental experiment to assess the anticancer potential of 7-Methylindole-3-carboxaldehyde is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration of 7-Methylindole-3-carboxaldehyde that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7, A549, HCT116) in appropriate media and conditions.
-
Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of 7-Methylindole-3-carboxaldehyde in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Caption: Workflow for determining the in vitro cytotoxicity of 7-Methylindole-3-carboxaldehyde.
Potential Anti-inflammatory Applications
Chronic inflammation is a key driver of numerous diseases. The indole nucleus is present in several anti-inflammatory drugs, and emerging evidence suggests that 7-Methylindole-3-carboxaldehyde may also possess anti-inflammatory properties.
Mechanistic Insights: Modulation of the Aryl Hydrocarbon Receptor (AhR)
A pivotal mechanism underlying the immunomodulatory effects of some indole derivatives is their interaction with the Aryl Hydrocarbon Receptor (AhR). AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, particularly at mucosal surfaces like the gut.
Indole-3-carboxaldehyde, the parent compound of 7-methylindole-3-carboxaldehyde, is a known agonist of AhR. Activation of AhR can lead to the production of anti-inflammatory cytokines such as IL-10 and IL-22, which help to maintain gut homeostasis and protect against inflammation. It is highly probable that 7-Methylindole-3-carboxaldehyde also acts as an AhR agonist, potentially with altered potency or selectivity due to the methyl group.
Caption: Proposed activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by 7-Methylindole-3-carboxaldehyde.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
A common in vitro model to assess anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To evaluate the ability of 7-Methylindole-3-carboxaldehyde to reduce the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seeding: Seed the cells into 24-well plates and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of 7-Methylindole-3-carboxaldehyde for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control group to determine the inhibitory effect of the compound.
Potential Antimicrobial Applications
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The indole scaffold is a promising starting point for the development of new antibacterial and antifungal drugs.
Spectrum of Activity
While comprehensive screening of 7-Methylindole-3-carboxaldehyde against a wide range of microbial pathogens is yet to be reported, derivatives of indole-3-carboxaldehyde have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.
| Microorganism | Compound | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Indole-3-carboxaldehyde derivative | X.X | [Link to hypothetical study] |
| Escherichia coli | Indole-3-carboxaldehyde derivative | Y.Y | [Link to hypothetical study] |
| Candida albicans | 7-Methylindole-3-carboxaldehyde | Z.Z | [Link to hypothetical study] |
| (Note: This table is illustrative. Specific data for 7-Methylindole-3-carboxaldehyde needs to be populated from further targeted research.) |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the in vitro antimicrobial activity of a compound.
Objective: To determine the lowest concentration of 7-Methylindole-3-carboxaldehyde that inhibits the visible growth of a specific microorganism.
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans).
-
Compound Dilution: Prepare a serial dilution of 7-Methylindole-3-carboxaldehyde in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Synthesis and Characterization
The synthesis of 7-Methylindole-3-carboxaldehyde is typically achieved through established methods in organic chemistry.
Synthetic Route: Vilsmeier-Haack Reaction
A common and efficient method for the formylation of indoles is the Vilsmeier-Haack reaction.
Caption: Simplified schematic of the Vilsmeier-Haack reaction for the synthesis of 7-Methylindole-3-carboxaldehyde.
Characterization
The identity and purity of synthesized 7-Methylindole-3-carboxaldehyde should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the methyl and carboxaldehyde groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde C=O stretch and the N-H stretch of the indole ring.
-
Melting Point Analysis: To assess the purity of the compound.
Future Directions and Conclusion
7-Methylindole-3-carboxaldehyde represents a promising scaffold for the development of novel therapeutic agents. The existing body of research on related indole derivatives provides a strong foundation for its further investigation as an anticancer, anti-inflammatory, and antimicrobial compound. A key area for future research is the detailed elucidation of its mechanism of action, particularly its interaction with the aryl hydrocarbon receptor and the downstream signaling pathways.
Further studies should focus on:
-
Quantitative biological evaluation: Determining the IC50 and MIC values of 7-Methylindole-3-carboxaldehyde against a broad panel of cancer cell lines and microbial pathogens.
-
In vivo efficacy studies: Assessing the therapeutic potential of the compound in animal models of cancer, inflammation, and infectious diseases.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating a library of related derivatives to optimize potency and selectivity.
-
Pharmacokinetic and toxicological profiling: Evaluating the drug-like properties and safety profile of 7-Methylindole-3-carboxaldehyde.
References
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Nikoofar, K., Kadivar, D., & Shirzadnia, S. (2014). Pharmacological properties of some 3-substituted indole derivatives, a concise overview. Iranian Chemical Communication, 2(4), 300-315. [Link]
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Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B, 7(2), 160-181. [Link]
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A Technical Guide to 7-Methylindole-3-carboxaldehyde: Synthesis, Properties, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
7-Methylindole-3-carboxaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, agrochemicals, and materials.[1] This technical guide provides an in-depth overview of its core chemical and physical properties, established synthesis methodologies, particularly the Vilsmeier-Haack reaction, and its significant applications in pharmaceutical development and other industries. The document is intended to serve as a comprehensive resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.
Core Molecular and Physical Properties
7-Methylindole-3-carboxaldehyde, also known as 3-Formyl-7-methylindole, is an indole derivative characterized by a methyl group at the 7-position and a formyl (aldehyde) group at the 3-position of the indole ring.[2][3] This substitution pattern imparts unique reactivity and properties that are leveraged in various synthetic applications.[2]
Molecular Identity and Structure
The fundamental molecular attributes are summarized below, providing the essential data for stoichiometric calculations and analytical characterization.
| Identifier | Value | Source |
| Molecular Formula | C₁₀H₉NO | [1][3][4][5][6] |
| Molecular Weight | 159.19 g/mol | [1][2][6][7] |
| CAS Number | 4771-50-0 | [1][3] |
| IUPAC Name | 7-methyl-1H-indole-3-carbaldehyde | [5][8] |
| Synonyms | 3-Formyl-7-methylindole, 7-Methylindole-3-aldehyde | [1][3] |
Physicochemical Characteristics
The physical state and solubility of a compound are critical for planning reactions, purification, and formulation.
| Property | Value | Source |
| Appearance | Yellowish to off-white crystalline powder | [1] |
| Melting Point | 200-212 °C | [1] |
| Storage Conditions | Store at 0-8 °C, Air Sensitive | [1][4] |
| Purity (Typical) | ≥ 97.5% (HPLC) | [5] |
Synthesis and Mechanism
The most prevalent and efficient method for the synthesis of indole-3-carboxaldehydes, including the 7-methyl derivative, is the Vilsmeier-Haack reaction.[2] This reaction involves the formylation of an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent.[9][10]
The Vilsmeier-Haack Reaction
The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by the electrophilic aromatic substitution on the indole ring.
-
Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9][10]
-
Electrophilic Attack: The electron-rich indole ring attacks the Vilsmeier reagent. For indoles, this attack preferentially occurs at the C3 position due to the high electron density at this location.[11]
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[9][11]
The causality for this site-selectivity lies in the stability of the cationic intermediate formed after the electrophile attacks the indole ring. Attack at C3 allows the positive charge to be delocalized over the aromatic system without disrupting the aromaticity of the benzene ring portion of the indole.
Example Laboratory Protocol
This protocol is a representative example for the synthesis of an indole-3-carboxaldehyde derivative via the Vilsmeier-Haack reaction and should be adapted and optimized for 7-methylindole specifically.
-
Reagent Preparation: In a flask under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) while cooling in an ice bath (0-5 °C). Stir for 30-60 minutes to form the Vilsmeier reagent.[12]
-
Addition of Substrate: Dissolve 7-methylindole in anhydrous DMF. Slowly add this solution dropwise to the prepared Vilsmeier reagent, maintaining the cool temperature.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Then, heat the reaction to a temperature between 80-100 °C and maintain for several hours, monitoring progress by Thin Layer Chromatography (TLC).[12]
-
Workup and Quenching: Cool the reaction mixture and carefully pour it into a beaker of crushed ice and water. Neutralize the mixture by adding a saturated sodium carbonate or sodium bicarbonate solution until it is basic.[12][13]
-
Isolation: The product often precipitates as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.[12][13]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) or by silica gel column chromatography to yield the pure 7-Methylindole-3-carboxaldehyde.[13]
Applications in Research and Development
7-Methylindole-3-carboxaldehyde is not merely a chemical curiosity; it is a valuable building block in several key areas of scientific research and industry.[1]
Pharmaceutical Synthesis
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. 7-Methylindole-3-carboxaldehyde serves as a key intermediate for synthesizing more complex molecules with potential therapeutic activities.[1][8] Research has shown its utility in developing:
-
Anticancer Agents: As a precursor for tryptophan dioxygenase inhibitors, which are being investigated as potential anticancer immunomodulators.[13]
-
Neurological Disorder Treatments: The compound is an important intermediate in the synthesis of pharmaceuticals targeting neurological conditions.[1][8]
-
Antimicrobial and Anti-inflammatory Agents: Studies have indicated that the molecule itself and its derivatives possess antimicrobial and anti-inflammatory properties, making it a candidate for further drug development.[2]
Agrochemicals
The compound is used in the development of new agrochemicals, including pesticides and herbicides.[1] Its structure can be modified to create active ingredients for crop protection, potentially offering more environmentally friendly alternatives.[1]
Other Industries
Beyond life sciences, its distinct aromatic properties are utilized in the flavor and fragrance industry to formulate unique scents and flavoring agents.[1][2][8] It is also employed in the synthesis of specialized dyes.[1]
Safety and Handling
As with any laboratory chemical, proper handling and storage are paramount to ensure safety.
-
Hazards: The primary hazard is irritation.[7] Users should consult the Safety Data Sheet (SDS) for detailed information.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place away from light and air. The recommended storage temperature is between 0-8 °C.[1] The compound is noted to be air-sensitive.[4]
Conclusion
7-Methylindole-3-carboxaldehyde is a compound of significant synthetic utility. Its well-defined molecular properties and accessible synthesis via the Vilsmeier-Haack reaction make it a staple in organic chemistry labs. Its role as a versatile precursor in the development of pharmaceuticals, agrochemicals, and other specialty chemicals underscores its importance to both academic research and industrial innovation.
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(PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. ResearchGate. [Link]
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- Synthetic method for indole-3-carboxaldehyde compounds.
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A Comprehensive Spectroscopic and Methodological Guide to 7-Methylindole-3-carboxaldehyde
An In-depth Technical Resource for Researchers and Drug Development Professionals
This guide provides a detailed examination of the spectroscopic properties of 7-Methylindole-3-carboxaldehyde, a key building block in medicinal chemistry and materials science.[1][2] As Senior Application Scientists, we present not just the data, but also the underlying principles and experimental rationale, ensuring a thorough understanding for researchers, scientists, and drug development professionals. This document is structured to offer a holistic view, from synthesis to detailed spectral analysis, grounded in established scientific principles.
Molecular and Spectroscopic Overview
7-Methylindole-3-carboxaldehyde (C₁₀H₉NO, Molar Mass: ≈159.18 g/mol ) is an indole derivative with a methyl group at the 7-position and a carboxaldehyde group at the 3-position.[1][2][3] This substitution pattern critically influences its electronic properties and reactivity, making its precise characterization essential for its application in the synthesis of novel therapeutic agents and functional materials.
This guide will delve into the three primary spectroscopic techniques used for the structural elucidation and quality control of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Synthesis of 7-Methylindole-3-carboxaldehyde: The Vilsmeier-Haack Approach
The most common and efficient method for the synthesis of 7-Methylindole-3-carboxaldehyde is the Vilsmeier-Haack reaction.[1] This electrophilic formylation reaction is a cornerstone of heterocyclic chemistry, valued for its reliability and scalability.
Experimental Protocol
A representative synthetic procedure is as follows:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise with stirring to form the Vilsmeier reagent, an electrophilic iminium salt.
-
Reaction with 7-Methylindole: A solution of 7-methylindole in DMF is then added slowly to the freshly prepared Vilsmeier reagent.
-
Reaction Progression and Work-up: The reaction mixture is allowed to stir at room temperature, and its progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by carefully pouring it onto crushed ice, followed by neutralization with a base such as sodium hydroxide or sodium carbonate to precipitate the crude product.
-
Purification: The crude 7-Methylindole-3-carboxaldehyde is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Rationale Behind Experimental Choices
-
Vilsmeier Reagent: The in situ formation of the Vilsmeier reagent from DMF and POCl₃ is crucial as it generates the reactive electrophile necessary for the formylation of the electron-rich indole ring.
-
Inert Atmosphere: While not always strictly necessary, conducting the initial phase of the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents the hydrolysis of the moisture-sensitive POCl₃ and the Vilsmeier reagent.
-
Temperature Control: The initial cooling is essential to control the exothermic reaction between DMF and POCl₃. The subsequent reaction with 7-methylindole is typically performed at room temperature to ensure a controlled and selective formylation at the C3 position.
-
Purification by Recrystallization: Recrystallization is a robust and cost-effective method for purifying solid organic compounds, effectively removing unreacted starting materials and by-products to yield a high-purity product suitable for spectroscopic analysis and further synthetic applications.
Spectroscopic Characterization
A multi-spectroscopic approach is essential for the unambiguous identification and purity assessment of 7-Methylindole-3-carboxaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the individual atoms.
While a specific peer-reviewed publication with the complete NMR data for 7-Methylindole-3-carboxaldehyde was not identified in the search, data for the closely related compound, 1-ethyl-7-methyl-1H-indole-3-carbaldehyde , provides a strong basis for interpretation. The primary difference will be the absence of the N-ethyl signals and the presence of a broad N-H proton signal in the spectrum of the title compound.
¹H NMR (Proton NMR) Analysis (Predicted and based on analogous compounds):
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 12.0 | br s | 1H | N-H | The acidic proton on the indole nitrogen is typically deshielded and appears as a broad singlet. |
| ~9.9 - 10.1 | s | 1H | -CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| ~8.1 - 8.3 | d | 1H | H-4 | This proton is deshielded by the adjacent aldehyde group and the ring current of the indole system. |
| ~7.7 - 7.9 | s | 1H | H-2 | The proton at the 2-position of the indole ring typically appears as a singlet or a narrow doublet. |
| ~7.1 - 7.3 | t | 1H | H-5 | This proton is part of the benzene ring and its chemical shift and multiplicity are influenced by the neighboring protons. |
| ~7.0 - 7.2 | d | 1H | H-6 | This proton is coupled to the H-5 proton. |
| ~2.5 | s | 3H | -CH₃ | The methyl protons at the 7-position are shielded and appear as a singlet. |
¹³C NMR (Carbon-13 NMR) Analysis (Predicted and based on analogous compounds):
| Chemical Shift (δ) (ppm) | Assignment | Rationale |
| ~185 | C=O | The carbonyl carbon of the aldehyde is significantly deshielded. |
| ~138 | C-7a | Quaternary carbon at the fusion of the two rings. |
| ~137 | C-2 | The carbon at the 2-position of the indole ring. |
| ~125 | C-3a | Quaternary carbon adjacent to the nitrogen. |
| ~124 | C-4 | Aromatic carbon deshielded by the aldehyde group. |
| ~123 | C-6 | Aromatic carbon. |
| ~121 | C-5 | Aromatic carbon. |
| ~118 | C-3 | The carbon bearing the aldehyde group. |
| ~110 | C-7 | The carbon bearing the methyl group. |
| ~16 | -CH₃ | The methyl carbon. |
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: A 5-10 mg sample of purified 7-Methylindole-3-carboxaldehyde is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} NMR spectra. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phasing and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Interpretation of the IR Spectrum of 7-Methylindole-3-carboxaldehyde:
The IR spectrum of 7-Methylindole-3-carboxaldehyde is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3400 (broad) | N-H stretch | Indole N-H |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2950-2850 | C-H stretch | Methyl C-H |
| ~2850 and ~2750 | C-H stretch | Aldehyde C-H (Fermi resonance) |
| ~1650-1680 (strong) | C=O stretch | Aldehyde C=O |
| ~1600-1450 | C=C stretch | Aromatic C=C |
| ~1400-1300 | C-H bend | Methyl C-H |
| ~1200-1000 | C-N stretch | Indole C-N |
Data is based on typical ranges for these functional groups and the graphical spectrum available from the NIST WebBook.[3]
Experimental Protocol for IR Data Acquisition:
-
Sample Preparation: For a solid sample, a small amount of 7-Methylindole-3-carboxaldehyde is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.
Interpretation of the Mass Spectrum of 7-Methylindole-3-carboxaldehyde:
-
Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at an m/z corresponding to the molecular weight of the compound, which is approximately 159.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for indole aldehydes include:
-
Loss of H·: A peak at m/z 158 [M-1]⁺ due to the loss of a hydrogen radical from the aldehyde group.
-
Loss of CO: A peak at m/z 131 [M-28]⁺ resulting from the loss of a carbon monoxide molecule from the aldehyde group.
-
Loss of CHO·: A peak at m/z 130 [M-29]⁺ due to the loss of the entire formyl radical.
-
Further Fragmentations: The resulting fragment ions can undergo further fragmentation, leading to a characteristic pattern of peaks in the lower mass region of the spectrum.
-
Experimental Protocol for Mass Spectrometry Data Acquisition:
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Data Visualization and Workflow
To provide a clear overview of the analytical workflow for the characterization of 7-Methylindole-3-carboxaldehyde, the following diagrams illustrate the key processes.
Caption: Workflow for the synthesis and spectroscopic characterization.
Caption: Integration of spectroscopic data for structural confirmation.
Conclusion
The comprehensive spectroscopic analysis of 7-Methylindole-3-carboxaldehyde, employing NMR, IR, and MS, provides a robust framework for its unequivocal identification and quality assessment. This guide has outlined the key spectral features, the rationale behind the experimental methodologies, and a clear workflow for researchers. A thorough understanding of these spectroscopic signatures is paramount for the successful application of this versatile molecule in the development of novel pharmaceuticals and advanced materials.
References
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NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information - Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]
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A Technical Guide to the Synthesis and Strategic Importance of 7-Methylindole-3-carboxaldehyde
This document provides an in-depth exploration of 7-Methylindole-3-carboxaldehyde, a key heterocyclic intermediate. We will move beyond a simple recitation of facts to deliver a narrative grounded in the principles of synthetic organic chemistry, focusing on the historical development of its synthesis, the mechanistic rationale behind preferred methodologies, and its contemporary applications in drug discovery and material science.
Introduction: The Indole Nucleus and the Significance of C3-Formylation
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its electron-rich nature makes it susceptible to electrophilic substitution, with the C3 position being the most reactive site. The introduction of a formyl group (-CHO) at this position to create indole-3-carboxaldehydes is a foundational transformation in indole chemistry. This aldehyde functionality serves as a versatile chemical handle, enabling a vast array of subsequent modifications such as reductive aminations, oxidations, and condensations.
7-Methylindole-3-carboxaldehyde is a specific derivative within this class, where the presence of a methyl group at the 7-position subtly modulates the electronic and steric properties of the indole ring. This modification can be critical for fine-tuning the biological activity and pharmacokinetic profile of derivative compounds, making it a valuable building block for researchers in drug development and other chemical industries.[1][2]
Historical Context: The Dawn of Indole Formylation
The "discovery" of 7-Methylindole-3-carboxaldehyde is not marked by a singular event but is rather an outcome of the development of general and reliable methods for the formylation of electron-rich aromatic systems. Two classical named reactions are of particular historical relevance to the synthesis of this and related indole aldehydes.
The Vilsmeier-Haack Reaction: The Workhorse of Indole Formylation
The most significant and widely employed method for preparing indole-3-carboxaldehydes is the Vilsmeier-Haack reaction.[3][4] This reaction, developed by Anton Vilsmeier and Albrecht Haack, involves the formylation of an activated aromatic ring using a substituted amide (typically N,N-dimethylformamide, DMF) and an acid halide, most commonly phosphorus oxychloride (POCl₃).[5][6]
The key to the reaction is the in-situ formation of a chloromethyleneiminium salt, known as the Vilsmeier reagent . This species is a weak electrophile, perfectly suited for reacting with highly nucleophilic substrates like indoles without requiring harsh, acidic conditions that could lead to degradation.[4][5] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the C3 position of the indole attacks the Vilsmeier reagent, followed by hydrolysis to liberate the aldehyde.[5] For 7-methylindole, this method provides a direct and high-yielding route to the desired product.
The Reimer-Tiemann Reaction: An Early but Less Favored Route
Another classical method for formylating activated aromatic rings is the Reimer-Tiemann reaction, reported by Karl Reimer and Ferdinand Tiemann in 1876.[7][8][9] This reaction typically involves the ortho-formylation of phenols using chloroform (CHCl₃) in a strong basic solution.[7] The reactive electrophile in this case is dichlorocarbene (:CCl₂), which is generated in situ.[10]
While effective for phenols, its application to indoles is also known.[10] However, the Reimer-Tiemann reaction is often less efficient for indoles compared to the Vilsmeier-Haack approach, sometimes leading to lower yields and mixtures of products. The strongly basic conditions can also be incompatible with sensitive functional groups.[10] For these reasons, while historically important, it is not the preferred industrial or laboratory method for synthesizing 7-Methylindole-3-carboxaldehyde.
Core Synthetic Protocol: Vilsmeier-Haack Formylation of 7-Methylindole
This section details a robust and validated protocol for the synthesis of 7-Methylindole-3-carboxaldehyde. The causality behind each step is explained to provide a deeper understanding of the process.
Mechanistic Rationale
The reaction is a two-stage process:
-
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of electron movements results in the elimination of a phosphate byproduct and the formation of the electrophilic (chloromethylene)dimethyliminium salt.
-
Electrophilic Substitution and Hydrolysis: The electron-rich C3 position of 7-methylindole attacks the carbon of the iminium salt. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.
Experimental Workflow Diagram
Caption: Vilsmeier-Haack reaction workflow for 7-Methylindole-3-carboxaldehyde synthesis.
Step-by-Step Laboratory Procedure
-
Reagent Preparation (Vilsmeier Reagent): In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, ~10 molar equivalents relative to the indole). Cool the flask in an ice-water bath to 0-5 °C. To the stirred DMF, add phosphorus oxychloride (POCl₃, ~1.5 to 2 molar equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution at this temperature for 30-60 minutes. The formation of the Vilsmeier reagent is a critical first step.[5][11]
-
Formylation Reaction: Dissolve 7-methylindole (1.0 molar equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[12]
-
Workup and Isolation: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate or sodium carbonate.[5][11] This step hydrolyzes the intermediate iminium salt and neutralizes the acidic medium, causing the product to precipitate. Stir the resulting slurry for 30 minutes.
-
Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.[12]
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized 7-Methylindole-3-carboxaldehyde must be confirmed through analytical methods.
| Property | Value | Source(s) |
| CAS Number | 4771-50-0 | [13][14] |
| Molecular Formula | C₁₀H₉NO | [13][15] |
| Molecular Weight | 159.18 g/mol | [13][14] |
| Appearance | Yellowish to off-white crystalline powder | [1] |
| Melting Point | 200-214 °C | [1][16] |
| IUPAC Name | 7-methyl-1H-indole-3-carbaldehyde | [14][15] |
| Spectroscopic Data | IR and Mass Spectra available in NIST database | [15] |
Applications in Modern Research and Development
7-Methylindole-3-carboxaldehyde is not an end product but a crucial intermediate. Its value lies in its ability to be transformed into more complex molecules with significant biological or material properties.
-
Pharmaceutical Development: It is a starting material for a wide range of potential therapeutics. It has been used in the synthesis of tryptophan dioxygenase inhibitors for cancer immunotherapy, antibacterial agents, and ligands for various receptors, including glucocorticoid and insulin receptors.[12]
-
Agrochemicals: The indole nucleus is present in many agrochemicals. This compound serves as a precursor for developing novel pesticides and herbicides.[1][2]
-
Flavor and Fragrance Industry: Its distinct aromatic properties make it a useful component in the formulation of unique scents and flavors.[1][3]
-
Material Science: Researchers are exploring its use in creating novel organic electronic and photonic materials due to the inherent electronic properties of the indole ring system.[2]
Conclusion
The synthesis of 7-Methylindole-3-carboxaldehyde is a classic example of applying a foundational named reaction—the Vilsmeier-Haack formylation—to a specific and valuable substrate. Understanding the history of its synthesis, the mechanism of the reaction, and the practical details of its execution provides researchers with the knowledge to efficiently produce this versatile intermediate. Its continued application across diverse fields, from medicine to materials, underscores the enduring importance of fundamental organic synthesis in driving innovation.
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7-methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 260389. PubChem. [Link]
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Buy 7-Methylindole-3-carboxaldehyde | 4771-50-0. WorldOfChemicals. [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]
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7-Methylindole-3-carboxaldehyde | 4771-50-0. J&K Scientific. [Link]
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THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). HETEROCYCLES. [Link]
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An In-depth Technical Guide to 7-Methylindole-3-carboxaldehyde: Synthesis, Derivatization, and Therapeutic Applications
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] Among its myriad variations, 7-methylindole-3-carboxaldehyde has emerged as a particularly versatile scaffold. Its strategic methylation at the C7-position influences electronic properties and steric interactions, while the C3-aldehyde provides a reactive handle for extensive chemical modification. This guide offers a comprehensive exploration of the 7-methylindole-3-carboxaldehyde core, detailing its synthesis, key derivatization strategies, and the structure-activity relationships that govern its biological effects. We will examine its proven applications in oncology and infectious diseases, supported by detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.[3][4][5]
The 7-Methylindole-3-carboxaldehyde Core: Synthesis and Properties
The unique positioning of the methyl group at the C7-position of the indole ring imparts specific physicochemical properties that distinguish this scaffold from other indole-3-aldehydes. This substitution can influence the molecule's lipophilicity and metabolic stability, and sterically guide interactions with biological targets.
Physicochemical Data
| Property | Value | Reference |
| Chemical Name | 7-Methyl-1H-indole-3-carboxaldehyde | [6] |
| Synonyms | 3-Formyl-7-methylindole, 7-Methylindole-3-aldehyde | [6] |
| CAS Number | 4771-50-0 | [6][7][8] |
| Molecular Formula | C₁₀H₉NO | [6] |
| Molecular Weight | 159.18 g/mol | [6] |
| Appearance | Solid |
Core Synthesis: The Vilsmeier-Haack Reaction
The most prevalent and efficient method for synthesizing indole-3-carboxaldehydes, including the 7-methyl derivative, is the Vilsmeier-Haack reaction.[4] This reaction is an electrophilic aromatic substitution that leverages the high electron density of the indole ring, particularly at the C3-position.
Causality Behind the Method: The indole nucleus is an electron-rich heterocycle, making it highly susceptible to attack by electrophiles. The Vilsmeier reagent, a chloromethyleniminium salt, is a relatively weak electrophile, which makes the reaction highly selective for activated aromatic systems like indoles, avoiding unwanted side reactions.[9][10] The reaction proceeds by forming the Vilsmeier reagent in situ from a formamide (like N,N-dimethylformamide, DMF) and a dehydrating agent (typically phosphorus oxychloride, POCl₃).[10][11] The indole's π-electrons attack the electrophilic carbon of the iminium ion, leading to the formation of an intermediate that, upon aqueous workup, hydrolyzes to the final aldehyde.
Caption: Vilsmeier-Haack reaction workflow for indole formylation.
A detailed, field-proven protocol for this synthesis is provided in Section 6.1.
Synthetic Diversification Strategies
The true power of 7-methylindole-3-carboxaldehyde lies in its capacity as a synthetic intermediate.[8][12] The aldehyde group and the indole nitrogen are prime sites for modification, allowing for the creation of vast libraries of derivatives.
Reactions at the C3-Aldehyde
The carbonyl group is a hub of reactivity, enabling numerous transformations:
-
Schiff Base Formation: Condensation with primary amines or hydrazides yields imines (Schiff bases) or hydrazones. This is one of the most common strategies for introducing new heterocyclic rings or functional groups, often leading to compounds with enhanced biological activity.[3][13]
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetamide) in the presence of a base leads to the formation of new C=C bonds, extending the conjugation of the system.[14]
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol (7-methyl-1H-indol-3-yl)methanol) using mild reducing agents like sodium borohydride (NaBH₄). This alcohol can be further functionalized.
-
Oxidation: Oxidation to the corresponding carboxylic acid (7-methyl-1H-indole-3-carboxylic acid) can be achieved using oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).
N-Alkylation and N-Acylation
The indole nitrogen can be readily functionalized. Deprotonation with a suitable base (e.g., sodium hydride, NaH) followed by reaction with an alkyl or acyl halide introduces a substituent at the N1 position.[4][15] This modification is crucial as it can significantly alter the compound's solubility, cell permeability, and binding orientation within a target protein. For instance, the synthesis of morpholine-containing derivatives via N-alkylation has led to potent anticancer agents.[16]
Caption: Key derivatization pathways from the core scaffold.
Structure-Activity Relationships (SAR)
Understanding how structural changes impact biological activity is paramount in drug design. While specific SAR is target-dependent, general principles have emerged from studies on indole and azaindole derivatives.[17][18][19]
-
C7-Methyl Group: This group often provides a beneficial steric and electronic influence. It can enhance binding affinity through hydrophobic interactions and may block sites of metabolism, improving the pharmacokinetic profile of the molecule.
-
N1-Substitution: Introducing substituents on the indole nitrogen is a powerful tool. Large or flexible alkyl chains, like the 2-morpholinoethyl group, have been shown to significantly enhance anticancer activity against breast cancer cell lines.[16] This suggests that the N1-substituent can explore additional binding pockets or improve physicochemical properties like solubility.
-
C3-Derivatization: The nature of the group derived from the aldehyde is critical.
-
Hydrazones: Arylsulfonylhydrazide derivatives have shown potent and selective inhibition of breast cancer cells.[16] The specific substitution on the aryl ring (e.g., a 4-chloro substituent) can fine-tune the activity, with an IC₅₀ value of 8.2 µM reported for one such derivative against MDA-MB-468 cells.[3][16]
-
Schiff Bases: The electronic properties of the amine used for Schiff base formation are crucial. Electron-donating groups on an aromatic amine partner can enhance antioxidant activity, for example.[15][20]
-
Pharmacological Significance and Therapeutic Applications
Derivatives of 7-methylindole-3-carboxaldehyde have demonstrated significant potential across multiple therapeutic areas.[3][13]
Anticancer Activity
This scaffold is a promising starting point for novel anticancer agents.[4]
-
Breast Cancer: As previously mentioned, N-alkylated arylsulfonylhydrazide derivatives have demonstrated significant, low-micromolar efficacy against both ER-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer cell lines.[3][16] Importantly, lead compounds showed selectivity for cancer cells over non-cancerous cell lines.[16]
-
General Antitumor Potential: The broader indole-3-carboxaldehyde class has been investigated for various anticancer mechanisms, including as tryptophan dioxygenase inhibitors and tubulin polymerization inhibitors.[2][5][7]
Antimicrobial Activity
The scaffold has shown broad-spectrum antimicrobial properties.
-
Antibacterial and Antifungal: Various derivatives exhibit potent antibacterial and antifungal effects.[3][4][13] The mechanism for some antifungal derivatives involves the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase, a critical enzyme in fungal cell membrane biosynthesis.
-
Antituberculosis: The indole core is present in compounds with activity against Mycobacterium tuberculosis.[7]
Key Experimental Protocols
The following protocols are presented as self-validating systems, including steps for synthesis, purification, and characterization to ensure reproducibility and integrity.
Protocol: Vilsmeier-Haack Formylation of 7-Methylindole
-
Objective: To synthesize 7-methylindole-3-carboxaldehyde from 7-methylindole.
-
Method: Based on standard Vilsmeier-Haack procedures.[10][21][22]
-
Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 10 eq.) to 0°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.5-2.0 eq.) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C.
-
Stir the mixture at 0°C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve 7-methylindole (1.0 eq.) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice.
-
Basify the aqueous solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until a pH of 8-9 is reached, causing the product to precipitate.[21]
-
Purification: Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography using a hexane/ethyl acetate gradient.[7]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
-
Protocol: Synthesis of a 7-Methylindole-3-carboxaldehyde Schiff Base Derivative
-
Objective: To synthesize an imine derivative via condensation with an amine.
-
Method: A standard condensation reaction.[14]
-
Setup: Dissolve 7-methylindole-3-carboxaldehyde (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Add the primary amine or hydrazide (1.0-1.1 eq.) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the aldehyde carbonyl, thereby activating it for nucleophilic attack.
-
Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to allow the Schiff base product to crystallize.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., cold ethanol), and dry. Recrystallization may be performed if necessary.
-
Characterization: Verify the formation of the imine (C=N) bond using FT-IR (disappearance of the C=O stretch and appearance of the C=N stretch) and confirm the full structure with NMR and mass spectrometry.
-
Conclusion and Future Perspectives
7-Methylindole-3-carboxaldehyde is more than just a chemical intermediate; it is a validated and highly adaptable platform for the discovery of new therapeutic agents. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. The demonstrated success of its derivatives in preclinical studies, particularly in oncology, highlights the immense potential held within this scaffold.[3][16]
Future research should focus on expanding the structural diversity of derivative libraries through combinatorial approaches and exploring novel therapeutic targets beyond cancer and microbial infections, such as neurodegenerative and inflammatory diseases.[8][23] A deeper investigation into the mechanisms of action, coupled with computational modeling, will further refine structure-activity relationships and accelerate the journey of 7-methylindole-3-carboxaldehyde-based compounds from the laboratory to the clinic.
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New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate. [Link]
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In Vitro Efficacy of 7-Methylindole-3-carboxaldehyde: A Technical Guide for Preclinical Research
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on conducting in vitro studies of 7-Methylindole-3-carboxaldehyde. This document synthesizes field-proven insights and established methodologies to facilitate the exploration of this compound's therapeutic potential.
Introduction: The Rationale for Investigating 7-Methylindole-3-carboxaldehyde
7-Methylindole-3-carboxaldehyde is an aromatic heterocyclic compound belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic placement of a methyl group at the 7-position of the indole ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. These modifications can, in turn, alter its binding affinity to biological targets and its metabolic stability, potentially enhancing its therapeutic efficacy or conferring novel activities compared to its parent compound, indole-3-carboxaldehyde.[1]
Preliminary research suggests that 7-Methylindole-3-carboxaldehyde and its close analogs possess antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][3] This guide will focus on the in vitro evaluation of its anti-inflammatory and cytotoxic (anticancer) potential, providing detailed protocols and the scientific reasoning behind the experimental designs.
Part 1: Assessment of Anti-Inflammatory Activity
The anti-inflammatory potential of indole derivatives is a promising area of investigation. Many of these compounds exert their effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway. The following sections detail a robust in vitro workflow to characterize the anti-inflammatory properties of 7-Methylindole-3-carboxaldehyde.
Mechanism of Action: Targeting the NF-κB Signaling Pathway
The NF-κB signaling cascade is a cornerstone of the inflammatory process, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes. It is hypothesized that 7-Methylindole-3-carboxaldehyde may inhibit this pathway, thereby reducing the production of inflammatory mediators.[4][5]
Caption: Hypothesized mechanism of anti-inflammatory action of 7-Methylindole-3-carboxaldehyde.
Experimental Workflow: Anti-Inflammatory Assays
The following workflow outlines the key steps to assess the anti-inflammatory effects of the compound in a macrophage cell line model.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Detailed Protocol: Inhibition of Inflammatory Mediators in RAW264.7 Cells
This protocol is adapted from studies on the closely related indole-3-carboxaldehyde and serves as a robust starting point.[4] Optimization for 7-Methylindole-3-carboxaldehyde is recommended.
-
Cell Culture and Plating:
-
Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 96-well plates (for viability and Griess assay) or 6-well plates (for protein and RNA analysis) and allow them to adhere overnight.
-
-
Cytotoxicity Assessment (MTT Assay):
-
Treat the cells with a range of concentrations of 7-Methylindole-3-carboxaldehyde (e.g., 1-100 µM) for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Determine the highest concentration that does not significantly affect cell viability for subsequent experiments.
-
-
LPS Stimulation and Treatment:
-
Pre-treat the cells with non-toxic concentrations of 7-Methylindole-3-carboxaldehyde for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling pathway analysis).
-
-
Measurement of Nitric Oxide (NO):
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm and quantify NO production using a sodium nitrite standard curve.
-
-
Quantification of Pro-inflammatory Cytokines (ELISA):
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Western Blot Analysis of NF-κB Pathway Proteins:
-
After a shorter LPS stimulation (e.g., 30-60 minutes), wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated NF-κB p65, total NF-κB p65, IκBα, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation: Anti-inflammatory Activity
The results of the anti-inflammatory assays should be presented in a clear and quantitative manner.
| Assay | Endpoint | Expected Result with 7-Methylindole-3-carboxaldehyde |
| Griess Assay | Nitric Oxide (NO) concentration | Dose-dependent decrease in LPS-induced NO production |
| ELISA | TNF-α concentration | Dose-dependent decrease in LPS-induced TNF-α secretion |
| ELISA | IL-6 concentration | Dose-dependent decrease in LPS-induced IL-6 secretion |
| Western Blot | p-NF-κB/Total NF-κB ratio | Dose-dependent decrease in LPS-induced NF-κB phosphorylation |
| Western Blot | IκBα levels | Inhibition of LPS-induced IκBα degradation |
Part 2: Evaluation of Cytotoxic and Anticancer Potential
The indole nucleus is a common feature in many anticancer agents.[6] Investigating the cytotoxic effects of 7-Methylindole-3-carboxaldehyde against various cancer cell lines is a critical step in evaluating its therapeutic potential.
Experimental Workflow: Cytotoxicity and Apoptosis Assays
This workflow provides a systematic approach to characterizing the anticancer activity of the compound.
Caption: Workflow for in vitro anticancer activity assessment.
Detailed Protocol: Cytotoxicity and Apoptosis Induction
These protocols are based on standard methodologies for evaluating anticancer compounds.[7]
-
Cell Culture:
-
Maintain various human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer) in their respective recommended growth media and conditions.
-
-
Cell Viability Assay (MTT) for IC₅₀ Determination:
-
Seed the cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of 7-Methylindole-3-carboxaldehyde (e.g., 0.1 to 200 µM) for 48-72 hours.
-
Perform the MTT assay as described previously.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat the cancer cells with 7-Methylindole-3-carboxaldehyde at concentrations around the IC₅₀ value for 24-48 hours.
-
Harvest the cells (including any floating cells in the media) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Presentation: Anticancer Activity
Summarize the quantitative data from the anticancer assays in a clear table format.
| Cell Line | Compound | IC₅₀ (µM) after 48h | % Apoptotic Cells at IC₅₀ (24h) |
| MCF-7 (Breast) | 7-Methylindole-3-carboxaldehyde | Data to be determined | Data to be determined |
| HeLa (Cervical) | 7-Methylindole-3-carboxaldehyde | Data to be determined | Data to be determined |
| A549 (Lung) | 7-Methylindole-3-carboxaldehyde | Data to be determined | Data to be determined |
| MCF-7 (Breast) | Doxorubicin (Control) | ~0.1 - 1.0 | >50% |
Note: IC₅₀ values are highly dependent on the cell line and experimental conditions. The values for the control drug are representative.
Conclusion and Future Directions
This guide provides a comprehensive framework for the in vitro investigation of 7-Methylindole-3-carboxaldehyde. The outlined protocols for assessing its anti-inflammatory and anticancer activities are based on established and validated methods. It is crucial to acknowledge that while the parent compound, indole-3-carboxaldehyde, has shown promising activity, dedicated studies on the 7-methyl derivative are necessary to fully elucidate its specific biological profile and mechanism of action. Future research should focus on generating robust dose-response data, identifying the specific molecular targets, and expanding the investigation to a broader panel of cell lines and in vivo models to validate the in vitro findings.
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Adhikari, S., et al. (2024). Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. MDPI. [Link]
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The Alchemist's Compass: A Technical Guide to the Safe Handling and Application of 7-Methylindole-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Bottle—A Scientist's Perspective on Chemical Stewardship
In the intricate tapestry of drug discovery and chemical synthesis, 7-Methylindole-3-carboxaldehyde is a versatile and valuable building block. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] As researchers, we are driven by the potential of such molecules to unlock new therapeutic avenues. However, our pursuit of innovation must be anchored in an unwavering commitment to safety. This guide is crafted not as a mere checklist of precautions, but as a comprehensive resource for understanding the why behind the how. It is a distillation of best practices, designed to empower you, the researcher, to handle this compound with the confidence and respect it deserves. We will delve into its physicochemical properties, toxicological profile, and its interaction with biological systems, providing a holistic understanding that transcends the basic information found on a safety data sheet.
Section 1: Physicochemical and Hazard Profile
A thorough understanding of a compound's intrinsic properties is the bedrock of safe handling. 7-Methylindole-3-carboxaldehyde is a yellowish to off-white crystalline powder, a physical state that necessitates careful handling to prevent the generation of airborne dust.[3]
Identification and Key Properties
| Property | Value | Source |
| Chemical Name | 7-methyl-1H-indole-3-carbaldehyde | [4] |
| Synonyms | 3-Formyl-7-methylindole, 7-Methylindole-3-aldehyde | [3] |
| CAS Number | 4771-50-0 | [3] |
| Molecular Formula | C₁₀H₉NO | [3] |
| Molecular Weight | 159.18 g/mol | [3] |
| Melting Point | 200-212 °C | [3] |
| Appearance | Yellowish to off-white crystalline powder | [3] |
| Solubility | Good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO); limited solubility in water.[5] For the parent compound, indole-3-carboxaldehyde, solubility is ~30 mg/mL in DMSO and ~0.5 mg/mL in a 1:1 DMSO:PBS (pH 7.2) solution.[1] | |
| Vapor Pressure | Data not available for 7-methyl derivative. For the parent compound, indole-3-carboxaldehyde: 0.00043 mmHg.[6] |
Toxicological Assessment and Hazard Identification
While comprehensive toxicological studies on 7-Methylindole-3-carboxaldehyde are not extensively published, the available data and the known profile of similar aromatic aldehydes indicate that it should be handled as a hazardous substance. The primary hazards are associated with its irritant properties.[4][7]
GHS Hazard Classification:
-
Skin Irritation (Category 2): Causes skin irritation.[4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]
| Endpoint | Value | Notes and Citations |
| Acute Oral Toxicity | No data available for 7-methyl derivative. For the parent compound, indole-3-carboxaldehyde, an oral TDLO (Lowest Published Toxic Dose) of 250 mg/kg has been reported in rats.[8] | This value indicates a potential for toxicity upon ingestion. |
| Acute Dermal Toxicity | Data not available. Assumed to be an irritant upon contact. | Avoid all skin contact. |
| Acute Inhalation Toxicity | Data not available. The powdered nature of the compound and its classification as a respiratory irritant necessitate strict controls to prevent inhalation.[4] | Handling should occur in a ventilated enclosure. |
| Mutagenicity/Carcinogenicity | No data available. | The absence of data does not imply non-carcinogenicity. Handle with appropriate caution. |
Expert Insight: The aldehyde functional group can be reactive, and many aromatic aldehydes exhibit irritant properties. The primary risk associated with this compound in a laboratory setting is the inadvertent generation of dust during weighing and transfer operations, leading to respiratory, skin, and eye exposure. The lack of extensive toxicological data mandates a conservative approach; treat this compound with the respect due to a potentially potent biological agent.
Section 2: Biological Context for the Drug Development Professional
For those in drug development, understanding a molecule's potential biological interactions is as crucial as knowing its synthesis route. Indole derivatives are not mere synthetic curiosities; they are key players in cellular signaling. Evidence strongly suggests that indole-based molecules, including indole-3-carboxaldehydes, are ligands for the Aryl Hydrocarbon Receptor (AhR) .
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that plays a critical role in regulating genes involved in xenobiotic metabolism (like the cytochrome P450 enzyme CYP1A1), immune responses, and maintenance of epithelial barrier integrity. The activation of AhR by indole derivatives produced by gut microbiota is a key mechanism for maintaining mucosal homeostasis.
Caption: Fig 1: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Causality in the Pathway:
-
Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. The binding of a ligand, such as an indole derivative, causes a conformational change.
-
Nuclear Translocation: This change exposes a nuclear localization signal, prompting the complex to move into the nucleus.
-
Heterodimerization and DNA Binding: Inside the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This new complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes.
-
Gene Transcription: This binding event initiates the transcription of a battery of genes, including metabolic enzymes like CYP1A1 and cytokines like IL-22, leading to a physiological response.
Implications for Drug Development: The interaction of 7-Methylindole-3-carboxaldehyde with AhR has significant implications. Unintended activation or inhibition of this pathway can lead to off-target effects, including modulation of drug metabolism and immune responses. Conversely, this interaction could be leveraged for therapeutic benefit in inflammatory or autoimmune diseases. Researchers should be aware of this potential biological activity when designing experiments and interpreting results.
Section 3: Laboratory Handling and Personal Protective Equipment (PPE)
Given its classification as a skin, eye, and respiratory irritant in powdered form, a systematic and cautious approach to handling 7-Methylindole-3-carboxaldehyde is mandatory. The primary goal is to prevent the generation and inhalation of dust and to avoid any direct contact.
Engineering Controls: The First Line of Defense
-
Ventilated Enclosures: All manipulations of the solid compound, especially weighing and transfers, must be conducted within a certified chemical fume hood or a ventilated balance enclosure. This is non-negotiable.
-
Designated Area: Establish a designated area within the laboratory for handling this compound. This area should be clearly marked, and access should be restricted.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is not a matter of preference but a critical component of risk mitigation.
Caption: Fig 2: Mandatory PPE for handling the powdered compound.
-
Body Protection: A lab coat, preferably a disposable one, should be worn at all times. Ensure it is fully buttoned.
-
Hand Protection: Wear nitrile gloves. Given the fine, powdered nature of the compound, double-gloving is a highly recommended practice to prevent exposure in case the outer glove is compromised. Gloves should be inspected for integrity before use and changed immediately if contaminated.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. Safety glasses do not provide adequate protection from airborne powder.
-
Respiratory Protection: When handling the compound within a certified fume hood, additional respiratory protection is typically not required. However, if there is any potential for aerosolization outside of a ventilated enclosure (a scenario that should be avoided), a NIOSH-approved respirator with a particulate filter (e.g., N95) would be necessary.
Section 4: Experimental Protocols - A Self-Validating System
The following protocols are designed to be self-validating, meaning they incorporate steps to minimize contamination and exposure by design.
Protocol for Weighing Solid 7-Methylindole-3-carboxaldehyde
Objective: To accurately weigh the powdered compound while preventing the release of dust into the laboratory environment.
Methodology:
-
Preparation: Don all required PPE. Ensure the chemical fume hood or ventilated balance enclosure is functioning correctly. Decontaminate the weighing area and place a fresh piece of absorbent bench paper down.
-
Tare the Vessel: Place a clean, sealable container (e.g., a vial with a screw cap) on the analytical balance outside the hood and tare it.
-
Transfer to Hood: Move the tared, open container into the fume hood.
-
Aliquot the Powder: Using a dedicated, clean spatula, carefully transfer the approximate amount of 7-Methylindole-3-carboxaldehyde from the stock bottle to your tared container. Crucial Insight: Perform this transfer slowly and close to the surface of the container to minimize the generation of airborne dust. Do not tap the spatula on the side of the vial.
-
Seal and Remove: Securely cap the container inside the hood.
-
Final Weighing: Carefully transport the sealed container back to the balance and record the final weight.
-
Cleanup: Immediately clean the spatula and any residual powder from the weighing area within the hood using a cloth dampened with a suitable solvent (e.g., 70% ethanol). Dispose of the cloth and bench paper as hazardous waste.
Protocol for Dissolution
Objective: To safely dissolve the weighed powder in a solvent.
Methodology:
-
Preparation: Perform this entire procedure within a chemical fume hood. Have your chosen solvent (e.g., DMSO) and vortex mixer ready.
-
Solvent Addition: Uncap the vial containing the weighed powder. Using a pipette, slowly add the desired volume of solvent down the side of the vial to avoid splashing.
-
Seal and Mix: Immediately recap the vial. Mix by vortexing or gentle swirling until the solid is completely dissolved.
-
Inspection: Visually inspect the solution to ensure complete dissolution before proceeding with your experiment.
Section 5: Spill, Storage, and Disposal Procedures
Accidents can happen, but with proper preparation, their impact can be minimized.
Spill Response Protocol
Objective: To safely clean and decontaminate a small-scale spill of powdered 7-Methylindole-3-carboxaldehyde.
Caption: Fig 3: Workflow for small-scale powdered chemical spill response.
-
Alert and Isolate: Immediately alert others in the vicinity. Cordon off the spill area.
-
Don PPE: If not already wearing it, don the full PPE ensemble described in Section 3.2.
-
Prevent Aerosolization: Do not dry sweep. Gently cover the spill with paper towels dampened with water or a suitable solvent. This is a critical step to prevent the powder from becoming airborne.
-
Clean Up: Starting from the outside of the spill and working inwards, carefully wipe up the dampened material. Place the contaminated towels into a heavy-duty, sealable plastic bag.
-
Decontaminate: Thoroughly wipe down the spill area with a cloth soaked in 70% ethanol or soapy water. Place this cloth in the waste bag as well.
-
Dispose: Seal the bag, label it clearly as "Hazardous Waste" with the chemical name, and arrange for disposal through your institution's environmental health and safety office.
-
Personal Decontamination: Remove PPE, disposing of gloves and any other disposable items in the hazardous waste bag. Wash hands and any potentially exposed skin thoroughly with soap and water.
Storage and Stability
-
Storage Conditions: Store 7-Methylindole-3-carboxaldehyde in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage at -20°C.[1] Keep it away from strong oxidizing agents and strong bases.
-
Stability: The compound is listed as air-sensitive. While specific data on light and thermal stability is limited, it is prudent to store it protected from light. Thermal decomposition may produce hazardous gases, including nitrogen oxides and carbon monoxide.
Waste Disposal
All waste containing 7-Methylindole-3-carboxaldehyde, including contaminated consumables (gloves, paper towels, pipette tips) and unused material, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.
Consult your institution's environmental health and safety department for specific disposal procedures, as regulations vary. Under no circumstances should this chemical be disposed of down the drain.
Conclusion: Cultivating a Culture of Safety
7-Methylindole-3-carboxaldehyde is a powerful tool in the arsenal of the modern chemical biologist and drug discovery scientist. Its safe and effective use is not merely a matter of following rules but of cultivating a deep-seated understanding of its properties and potential hazards. By integrating the principles and protocols outlined in this guide into your daily laboratory practice, you not only protect yourself and your colleagues but also uphold the integrity and responsibility of the scientific endeavor. Let this compass guide you to handle every chemical, starting with this one, with the expertise and foresight of a seasoned alchemist.
References
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PubChem. (n.d.). Indole-3-Carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- SynQuest Laboratories, Inc. (n.d.). 1H-Indole-3-carboxaldehyde Safety Data Sheet.
- Apollo Scientific. (n.d.). 5-Fluoro-1H-indole-3-carboxaldehyde Safety Data Sheet.
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The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Retrieved from [Link]
- Cayman Chemical. (2025). Indole-3-carboxaldehyde Safety Data Sheet.
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PubChem. (n.d.). 7-methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Scott, G. A., et al. (2021). Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis. Cells, 10(9), 2473.
- Andersen, D., et al. (2024). Indole-3-carboxyaldehyde does not reverse the intestinal effects of fiber-free diet in mice. Frontiers in Endocrinology, 15.
- Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
- El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
- Özer, M., et al. (2013). Preparation and characterization of poly(indole-3-carboxaldehyde) film at the glassy carbon surface.
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- 8. fishersci.com [fishersci.com]
Introduction: The Significance of a Substituted Indole Scaffold
An In-depth Technical Guide to the Physicochemical Properties of 7-Methylindole-3-carboxaldehyde
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 7-Methylindole-3-carboxaldehyde. It moves beyond a simple data sheet to provide in-depth context, field-proven insights into experimental protocols, and the scientific rationale behind the characterization and handling of this versatile synthetic intermediate.
Indole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] 7-Methylindole-3-carboxaldehyde (7M-I3C) emerges as a particularly valuable building block within this class. The strategic placement of a methyl group at the 7-position and a reactive aldehyde at the 3-position offers a nuanced platform for synthetic modification. This compound serves as a crucial starting material for pharmaceuticals, especially those targeting neurological disorders, as well as for agrochemicals and materials like dyes and fragrances.[2][3]
Understanding the fundamental physical and chemical characteristics of 7M-I3C is paramount for its effective use. Purity, stability, solubility, and spectral identity directly impact reaction yields, reproducibility, and the biological activity of its derivatives. This document provides a detailed exploration of these properties, grounded in established analytical techniques.
Section 1: Chemical Identity and Core Physical Properties
A precise understanding of a compound's identity and basic physical characteristics is the foundation of all subsequent experimental work. These properties dictate storage conditions, solvent selection, and purification strategies.
Chemical Identifiers
The compound is unambiguously identified by several key descriptors, summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 4771-50-0 | [2][3][4][5] |
| IUPAC Name | 7-methyl-1H-indole-3-carbaldehyde | [3][4][6] |
| Synonyms | 3-Formyl-7-methylindole, 7-Methylindole-3-aldehyde | [2][5] |
| Molecular Formula | C₁₀H₉NO | [2][4][7] |
| Molecular Weight | 159.18 g/mol | [5][6] |
| InChI Key | KTUFZHVVJBHGKZ-UHFFFAOYSA-N | [3][4] |
Physicochemical Characteristics
The bulk properties of 7M-I3C are summarized in the following table. These values are critical for handling, formulation, and reaction setup.
| Property | Value / Description | Source(s) |
| Appearance | Pale yellow to orange crystalline powder | [2][4][8] |
| Melting Point | 200 - 214 °C | [2][4][8][9] |
| Density | ~1.2 g/cm³ | [8] |
| Solubility | Sparingly soluble in aqueous solutions; Soluble in organic solvents like DMSO and DMF. | [10] |
Expert Insights on Physical Properties:
-
Melting Point Variability: The observed range in melting point (e.g., 200-212 °C vs. 208-214 °C) is typically indicative of purity.[2][4] Higher purity samples, often verified by HPLC to be ≥99%, will exhibit a sharper and higher melting point. The presence of residual solvents or synthetic precursors can depress and broaden this range.
-
Solubility Strategy: While specific solubility data for 7M-I3C is not extensively published, the parent compound, indole-3-carboxaldehyde, provides a reliable proxy due to structural similarity. It is highly soluble in polar aprotic solvents like DMSO and DMF (approx. 30 mg/mL) but sparingly soluble in aqueous buffers.[10] For biological assays, the standard and trustworthy protocol is to first prepare a concentrated stock solution in 100% DMSO. This stock can then be diluted into the final aqueous buffer, ensuring the final DMSO concentration is low enough (typically <0.5%) to not interfere with the biological system.
Section 2: Analytical Characterization for Purity and Identity
Confirming the identity and purity of 7M-I3C is a non-negotiable step for ensuring experimental reproducibility and validating research outcomes. A multi-technique approach is standard practice.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of organic compounds. It separates the target molecule from impurities, allowing for quantification. Commercial batches of 7M-I3C are often certified with a purity of ≥97.5%.[4]
Self-Validating HPLC Protocol:
-
System Preparation: Utilize a reverse-phase C18 column, as its nonpolar stationary phase is ideal for retaining aromatic compounds like indoles.
-
Mobile Phase: Prepare a gradient system using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. The acid improves peak shape and resolution.
-
Sample Preparation: Accurately weigh and dissolve the 7M-I3C sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL.
-
Injection & Elution: Inject 5-10 µL of the sample. Run a gradient from 10% B to 95% B over 15-20 minutes. This ensures that both polar and nonpolar impurities are eluted and detected.
-
Detection: Use a UV-Vis detector set to wavelengths where indoles absorb strongly, such as 254 nm and 300 nm.
-
Analysis: The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks.
Caption: HPLC workflow for purity assessment of 7M-I3C.
Spectroscopic Identity Confirmation
Spectroscopy provides the "fingerprint" of a molecule, confirming its structural integrity.
-
Infrared (IR) Spectroscopy: IR analysis validates the presence of key functional groups. For 7M-I3C, the spectrum will be dominated by a sharp carbonyl (C=O) stretch from the aldehyde at ~1650-1700 cm⁻¹, an N-H stretch from the indole ring around 3200-3400 cm⁻¹, and multiple peaks corresponding to aromatic C=C and C-H bonds.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton spectrum will show characteristic signals: a singlet for the aldehyde proton (CHO) downfield at ~9.9-10.0 ppm, a broad singlet for the indole N-H proton (which may exchange with D₂O), a singlet for the methyl (CH₃) protons at ~2.5 ppm, and a series of multiplets in the aromatic region (~7.0-8.2 ppm) for the protons on the benzene ring.
-
¹³C NMR: The carbon spectrum will confirm the presence of the aldehyde carbonyl carbon at ~185 ppm, along with distinct signals for the methyl carbon and the eight aromatic/indole ring carbons.
-
-
Mass Spectrometry (MS): MS confirms the molecular weight. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of 159.0684 Da.[6] The fragmentation pattern can also provide structural information, often showing loss of the formyl group (CHO).
Section 3: Synthesis and Purification Protocol
While 7M-I3C is commercially available, in-house synthesis may be required for specific research applications or scale-up. The Vilsmeier-Haack reaction is the most common and reliable method.[11]
Vilsmeier-Haack Formylation of 7-Methylindole
This reaction is an electrophilic aromatic substitution where the electron-rich C3 position of the indole ring attacks the Vilsmeier reagent (a chloroiminium ion).
Step-by-Step Synthesis Protocol:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), cool anhydrous dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30-60 minutes. This forms the electrophilic Vilsmeier reagent.[12]
-
Indole Addition: Dissolve 7-methylindole in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 80-90 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[13]
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution by slowly adding a saturated sodium bicarbonate or sodium carbonate solution until a precipitate forms.[12][13]
-
Isolation & Purification: Filter the resulting solid, wash it thoroughly with water, and dry it under a vacuum. The crude product is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 7-Methylindole-3-carboxaldehyde.[13]
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 7-Methylindole-3-carboxaldehyde
Introduction: The Significance of 7-Methylindole-3-carboxaldehyde
7-Methylindole-3-carboxaldehyde is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1] Its indole scaffold is a privileged structure found in numerous biologically active compounds. The aldehyde functional group at the C3 position serves as a versatile chemical handle for further molecular elaboration, enabling the synthesis of a diverse array of more complex molecules. These derivatives are investigated as potential therapeutic agents, including tryptophan dioxygenase inhibitors for anticancer immunotherapy, antiandrogens, and antibacterial agents.[2]
The most reliable and widely adopted method for the synthesis of this compound from 7-methylindole is the Vilsmeier-Haack reaction . This reaction is a highly efficient formylation process that works exceptionally well for electron-rich aromatic and heteroaromatic compounds, such as indoles.[3][4][5] The reaction is renowned for its high regioselectivity, preferentially introducing the formyl group at the C3 position of the indole ring, which is the site of highest electron density.[6] This guide provides a detailed protocol, mechanistic insights, and expert advice for successfully performing this synthesis.
Reaction Mechanism: The Vilsmeier-Haack Pathway
The synthesis proceeds through two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on the 7-methylindole ring and subsequent hydrolysis.
Stage 1: Formation of the Vilsmeier Reagent N,N-dimethylformamide (DMF), a tertiary amide, acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This initial addition is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][6][7]
Stage 2: Electrophilic Attack and Hydrolysis The electron-rich C3 position of the 7-methylindole nucleus attacks the electrophilic carbon of the Vilsmeier reagent.[6] This step temporarily disrupts the aromaticity of the indole ring. Aromatization is restored through the elimination of a proton, leading to the formation of an intermediate iminium salt. This salt is stable until the reaction is quenched. During the aqueous workup, water attacks the iminium carbon, and subsequent elimination of dimethylamine yields the final product, 7-Methylindole-3-carboxaldehyde.[3]
Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.
Detailed Experimental Protocol
This protocol outlines a reliable procedure for the synthesis of 7-Methylindole-3-carboxaldehyde on a laboratory scale.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| 7-Methylindole | 131.17 | 10.0 | 1.0 | 1.31 g |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 15.0 | 1.5 | 1.37 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | - | Solvent | 20 mL |
| Sodium Acetate (NaOAc) | 82.03 | 56.0 | 5.6 | 4.60 g |
| Ethyl Acetate (EtOAc) | - | - | Solvent | ~150 mL |
| Deionized Water | - | - | - | ~200 mL |
| Saturated Brine Solution | - | - | - | ~50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | As needed |
| Silica Gel (for chromatography) | - | - | - | As needed |
Step-by-Step Procedure
The logical flow of the experimental procedure is outlined below.
Caption: Figure 2: Experimental Workflow.
-
Vilsmeier Reagent Formation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add N,N-dimethylformamide (20 mL). Cool the flask in an ice-water bath to 0-5 °C. Add phosphorus oxychloride (1.37 mL, 15.0 mmol) dropwise to the stirred DMF over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the resulting solution at 0-5 °C for an additional 30 minutes.
-
Reaction: Dissolve 7-methylindole (1.31 g, 10.0 mmol) in a minimal amount of DMF (approx. 5 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Hydrolysis: Prepare a beaker containing crushed ice (approx. 100 g) and a solution of sodium acetate (4.60 g) in water (100 mL).[3] Carefully and slowly pour the reaction mixture into the stirred ice/water/NaOAc solution. A precipitate should form. Stir this slurry for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them with saturated brine solution (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient as the eluent, to afford the pure product.
Product Characterization and Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques (NMR, IR, Mass Spectrometry, and Melting Point).
| Parameter | Expected Value | Reference |
| Chemical Formula | C₁₀H₉NO | [8][9] |
| Molecular Weight | 159.18 g/mol | [8][9] |
| Appearance | Pale yellow to orange crystalline powder | [10] |
| Melting Point | 208-214 °C | [10] |
| Typical Yield | 75-85% | [3] |
Expertise & Experience: Insights from a Senior Scientist
Rationale for Methodological Choices
-
Choice of Vilsmeier-Haack: This method is superior for indole formylation due to its mild reaction conditions, high yields, and excellent regioselectivity for the electron-rich C3 position, avoiding the formation of other isomers.[4]
-
Low-Temperature Reagent Formation: The reaction between DMF and POCl₃ is highly exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent the decomposition of the thermally sensitive Vilsmeier reagent and to control the reaction rate, minimizing potential side reactions.[11]
-
Aqueous Base Quench: The iminium intermediate formed after the electrophilic attack is hydrolyzed to the aldehyde during the workup. Using a mild base like sodium acetate or sodium carbonate neutralizes the acidic byproducts (e.g., HCl, phosphoric acid derivatives) generated during the reaction, which is crucial for product stability and isolation.[3][12]
Troubleshooting and Optimization
-
Problem: Low or No Yield.
-
Cause: The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used. Phosphorus oxychloride readily hydrolyzes, so it should be fresh and handled under inert conditions.
-
Solution: Check the quality of reagents. Increase the equivalents of the Vilsmeier reagent (e.g., from 1.5 to 2.0 eq.) to ensure complete conversion of the substrate.
-
-
Problem: Dark, Tarry Crude Product.
-
Cause: The reaction temperature may have been too high, or the reaction time was excessively long, leading to polymerization or decomposition.
-
Solution: Maintain strict temperature control during the addition of POCl₃. Monitor the reaction closely by TLC and quench it as soon as the starting material has been consumed.
-
-
Problem: Difficult Purification.
-
Cause: Incomplete hydrolysis or side reactions can lead to impurities that are difficult to separate.
-
Solution: Ensure the quenching step is performed with vigorous stirring for an adequate duration (e.g., 30-60 minutes) to allow for complete hydrolysis of the iminium salt.
-
Critical Safety Precautions
This reaction involves hazardous materials and must be performed with extreme caution inside a certified chemical fume hood.
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: POCl₃ is highly toxic, corrosive, and can cause severe burns to the skin, eyes, and respiratory tract.[13][14] It is fatal if inhaled. It reacts violently with water, releasing toxic and corrosive gases.[15][16]
-
Handling: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[16] Handle only in a well-ventilated fume hood. Keep away from water and combustible materials.[15] An emergency shower and eyewash station must be immediately accessible.[14]
-
-
N,N-Dimethylformamide (DMF):
-
Hazards: DMF is an irritant and can be absorbed through the skin. It is a suspected teratogen.
-
Handling: Avoid skin and eye contact. Wear appropriate gloves and safety glasses.
-
-
Quenching Procedure:
-
Hazards: The quenching of the reaction mixture is highly exothermic and releases acidic gases.
-
Handling: Perform the quench by adding the reaction mixture slowly to a large volume of ice/water with good stirring. Never add water directly to the reaction flask.
-
References
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Vilsmeier–Haack reaction of indole. YouTube. [Link]
-
(PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. ResearchGate. [Link]
- Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
-
1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. [Link]
-
HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. NJ.gov. [Link]
-
7-methyl-1H-indole-3-carbaldehyde. PubChem. [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
- Synthetic method for indole-3-carboxaldehyde compounds.
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Synthesis of 7-Methylindole-3-carboxaldehyde via Vilsmeier-Haack Reaction: An Application Note and Protocol
Introduction
7-Methylindole-3-carboxaldehyde is a pivotal intermediate in the synthesis of a multitude of biologically active compounds and pharmaceuticals.[1][2] Its indole scaffold, featuring a methyl group at the 7-position and a reactive aldehyde at the 3-position, serves as a versatile building block in drug discovery.[1] The unique substitution pattern of this molecule allows for the exploration of chemical space around the indole nucleus, a privileged structure in medicinal chemistry.[3][4] The aldehyde functionality, in particular, is a gateway to a vast array of chemical transformations, including condensations, oxidations, reductions, and olefination reactions, enabling the construction of complex molecular architectures.[5]
Among the various synthetic strategies to access this valuable compound, the Vilsmeier-Haack reaction stands out as a robust and efficient method for the formylation of electron-rich aromatic and heteroaromatic systems.[6][7] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto the indole ring with high regioselectivity.[6][8] The reaction's reliability and scalability make it a preferred choice in both academic and industrial settings.
This application note provides a comprehensive guide to the synthesis of 7-Methylindole-3-carboxaldehyde using the Vilsmeier-Haack reaction. It delves into the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, and provides insights into process optimization and troubleshooting.
Mechanism and Scientific Rationale
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the indole ring.[9][10]
1. Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a mild formylating agent, is activated by phosphorus oxychloride (POCl₃). The lone pair of electrons on the nitrogen atom of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chloroiminium ion, commonly known as the Vilsmeier reagent.[6][11] This species is a potent electrophile.
2. Electrophilic Aromatic Substitution: The electron-rich indole nucleus, specifically the C3 position which possesses the highest electron density, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent.[10][11] This attack disrupts the aromaticity of the indole ring and forms a cationic intermediate.
3. Aromatization and Hydrolysis: A subsequent deprotonation step, often facilitated by a weak base like DMF, restores the aromaticity of the indole ring, yielding an iminium salt intermediate.[8] This intermediate is then hydrolyzed during the aqueous workup to furnish the final product, 7-Methylindole-3-carboxaldehyde.[6][11]
The regioselectivity for the C3 position is a well-established characteristic of electrophilic substitution on the indole ring, driven by the superior stabilization of the resulting cationic intermediate.
Experimental Protocol
This protocol details the synthesis of 7-Methylindole-3-carboxaldehyde from 7-methylindole.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Purity |
| 7-Methylindole | C₉H₉N | 131.17 | 10.0 g (76.2 mmol) | ≥98% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | Anhydrous |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 8.3 mL (89.1 mmol) | ≥99% |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed for neutralization | Reagent Grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction | ACS Grade |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | For washing | - |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | For washing | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | For drying | - |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure
1. Vilsmeier Reagent Preparation:
- To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 80 mL of anhydrous N,N-dimethylformamide (DMF).
- Cool the flask to 0 °C in an ice-water bath.
- Slowly add phosphorus oxychloride (8.3 mL, 89.1 mmol) dropwise to the stirred DMF over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.[12]
- After the addition is complete, stir the resulting pale-yellow solution (the Vilsmeier reagent) at 0 °C for an additional 30 minutes.
2. Formylation of 7-Methylindole:
- In a separate beaker, dissolve 7-methylindole (10.0 g, 76.2 mmol) in 20 mL of anhydrous DMF.
- Add the 7-methylindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.
- After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the mixture to 85-90 °C and maintain this temperature for 5-7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[13]
3. Workup and Isolation:
- After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 300 g of crushed ice with vigorous stirring.
- Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8. A precipitate will form.[12][13]
- Collect the solid precipitate by vacuum filtration using a Büchner funnel.
- Wash the filter cake with cold water (3 x 50 mL).
- For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
4. Characterization:
- The structure and purity of the final product, 7-Methylindole-3-carboxaldehyde, should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]
Process Optimization and Troubleshooting
| Parameter | Standard Condition | Variation | Observation/Recommendation |
| Temperature of Vilsmeier Reagent Formation | 0-10 °C | > 10 °C | Potential for uncontrolled exotherm and reagent decomposition. Strict temperature control is crucial. |
| Reaction Temperature | 85-90 °C | < 80 °C | Slower reaction rate, may require longer reaction times. |
| Reaction Temperature | 85-90 °C | > 95 °C | Increased potential for side product formation and decomposition of the product. |
| Quenching | Pouring onto ice | Adding water directly | Highly exothermic, can lead to splashing and loss of product. Pouring onto ice is the safer method. |
| Neutralization | Slow addition of base | Rapid addition of base | Can cause localized heating and potential degradation of the product. Slow, controlled addition is recommended. |
Troubleshooting:
-
Low Yield: Incomplete reaction may be due to insufficient heating time or temperature. Ensure proper reaction monitoring by TLC. The purity of reagents, especially the anhydrous nature of DMF, is also critical.
-
Dark-colored Product: The presence of impurities or side products can lead to a discolored product. Purification by recrystallization or column chromatography is recommended.
-
Difficulty in Precipitation: If the product does not precipitate upon neutralization, it may be due to the formation of soluble byproducts. Extraction with a suitable organic solvent like ethyl acetate followed by washing and drying may be necessary.
Visualizing the Workflow and Mechanism
To provide a clearer understanding of the process and the underlying chemistry, the following diagrams have been generated.
Caption: Reaction mechanism of the Vilsmeier-Haack formylation of 7-Methylindole.
Safety Precautions
The Vilsmeier-Haack reaction involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. Handle with extreme care.
-
N,N-Dimethylformamide (DMF): is a potential teratogen and should be handled with caution.
-
The reaction quench and neutralization steps are exothermic and should be performed slowly and with adequate cooling. [14][15] For comprehensive safety information, refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
The Vilsmeier-Haack reaction is a highly effective and reliable method for the synthesis of 7-Methylindole-3-carboxaldehyde. This application note provides a detailed protocol and mechanistic insights to enable researchers, scientists, and drug development professionals to successfully perform this important transformation. The resulting product is a valuable intermediate for the synthesis of a wide range of biologically active molecules, underscoring the significance of this reaction in modern organic and medicinal chemistry.
References
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ChemWis. Vilsmeier–Haack reaction of indole. YouTube. Available from: [Link].
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Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Available from: [Link].
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Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its conversion into some new heterocyclic compounds. Available from: [Link].
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Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link].
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link].
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Organic Chemistry Research. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Available from: [Link].
-
Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available from: [Link].
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PubMed. New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Available from: [Link].
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Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available from: [Link].
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International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link].
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ACS Publications. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Available from: [Link].
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Semantic Scholar. New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Available from: [Link].
-
National Center for Biotechnology Information. A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Available from: [Link].
- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
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Organic Syntheses. indole-3-aldehyde. Available from: [Link].
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Application Notes & Protocols: Synthesis and Reactivity of 7-Methylindole-3-carboxaldehyde
Introduction: The Significance of 7-Methylindole-3-carboxaldehyde in Modern Drug Discovery
7-Methylindole-3-carboxaldehyde is a pivotal heterocyclic building block in the landscape of pharmaceutical and medicinal chemistry. Its indole scaffold is a privileged structure, appearing in a vast array of biologically active compounds and natural products. The specific substitution pattern of a methyl group at the 7-position and a formyl group at the 3-position imparts unique electronic and steric properties, making it a valuable precursor for the synthesis of complex molecular architectures.[1][2] This compound serves as a key intermediate in the development of novel therapeutics, including agents with potential antimicrobial and anti-inflammatory activities.[1] Its utility extends to the fragrance and flavor industry, highlighting its versatility.[1]
This guide provides a comprehensive overview of the synthetic routes to 7-Methylindole-3-carboxaldehyde, with a detailed focus on a proposed Grignard-based protocol. We will also explore the subsequent reactivity of the target aldehyde with Grignard reagents, a crucial consideration for any researcher utilizing this compound in multi-step syntheses.
Comparative Synthetic Strategies: Vilsmeier-Haack vs. Grignard-Based Approaches
While several methods exist for the synthesis of 7-Methylindole-3-carboxaldehyde, two primary strategies involving electrophilic formylation are of particular interest: the Vilsmeier-Haack reaction and a Grignard-based approach.
The Vilsmeier-Haack Reaction: The Industry Standard
The Vilsmeier-Haack reaction is the most widely employed and well-documented method for the C-3 formylation of indoles, including 7-methylindole.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to act as a mild electrophile that attacks the electron-rich C-3 position of the indole ring.[3][4][5]
The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the indole. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.[3] The reliability, high yields, and operational simplicity of this method have established it as the preferred route in many synthetic campaigns.[6]
Workflow for Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack reaction workflow.
The Grignard-Based Approach: A Mechanistic Alternative
While less common, the synthesis of 7-Methylindole-3-carboxaldehyde can also be approached through a Grignard-based protocol.[1] This method leverages the nucleophilic character of an indole Grignard reagent to attack a suitable formylating agent. The primary challenge in this approach is the acidic nature of the indole N-H proton (pKa ≈ 17). This acidity necessitates either the use of an N-protecting group or, more directly, the consumption of an additional equivalent of a Grignard reagent to form the N-magnesium halide salt.[7] This in situ protection then allows for subsequent C-3 metallation or, more commonly, for the N-magnesated indole to act as a nucleophile.
This guide will detail a plausible protocol for the latter approach, where the 7-methylindole magnesium halide is formed and then reacted with a formylating agent.
Detailed Protocol: Grignard-Based Synthesis of 7-Methylindole-3-carboxaldehyde
This protocol is designed as a self-validating system, with explanations for each critical step to ensure both reproducibility and a deep understanding of the underlying chemistry.
Part A: Formation of 7-Methylindole Magnesium Halide
The initial step involves the deprotonation of the indole nitrogen to form the corresponding magnesium halide salt. This is crucial as the free N-H group would otherwise quench any Grignard reagent added for the formylation step.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity (mg/mmol) | Molar Eq. |
| 7-Methylindole | 131.17 | 1312 mg (10 mmol) | 1.0 |
| Methylmagnesium Iodide (3.0 M in Et₂O) | 166.25 | 3.7 mL (11 mmol) | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
Procedure:
-
System Preparation: Assemble a 100 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of dry nitrogen. Maintaining an inert atmosphere is critical to prevent quenching of the Grignard reagent by atmospheric moisture.[8]
-
Initial Dissolution: To the flask, add 7-methylindole (1.0 eq, 10 mmol) and anhydrous THF (20 mL). Stir the mixture at room temperature until all the solid has dissolved.
-
Grignard Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add methylmagnesium iodide (1.1 eq, 11 mmol) dropwise via syringe over 15 minutes. The slight excess of the Grignard reagent ensures complete deprotonation of the indole nitrogen.
-
Causality: The addition of the Grignard reagent results in an acid-base reaction where the highly basic methyl group abstracts the acidic N-H proton of the indole. This generates methane gas (which will be seen evolving from the solution) and the desired 7-methylindole magnesium iodide. The reaction is exothermic, hence the slow, cooled addition.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The formation of the indole Grignard reagent is typically rapid. The resulting slurry or solution is used directly in the next step.
Part B: Formylation and Work-up
With the indole Grignard reagent formed, the next step is the introduction of the formyl group using a suitable electrophile, followed by work-up and purification.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity (mg/mmol) | Molar Eq. |
| 7-Methylindole Magnesium Iodide | - | ~10 mmol | 1.0 |
| Ethyl Formate | 74.08 | 815 mg (11 mmol) | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |
| Saturated aq. NH₄Cl Solution | - | 30 mL | - |
| Ethyl Acetate | - | 100 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Formylating Agent Addition: Cool the freshly prepared 7-methylindole magnesium iodide solution back down to 0 °C. In a separate, dry flask, dissolve ethyl formate (1.1 eq, 11 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the Grignard reagent mixture over 20 minutes, maintaining the temperature at 0 °C.
-
Causality: Ethyl formate serves as the formylating agent. The nucleophilic indole Grignard reagent (which can react through either N or C-3, but C-3 attack is common for electrophiles like esters[9]) attacks the electrophilic carbonyl carbon of the ethyl formate. This forms a tetrahedral intermediate which then collapses, eliminating ethoxide to give the desired aldehyde. The reaction is kept cold to minimize side reactions, such as a second addition of the Grignard reagent to the newly formed aldehyde product.
-
-
Reaction Quench: After stirring at 0 °C for 1 hour post-addition, quench the reaction by slowly adding 30 mL of saturated aqueous ammonium chloride solution. This will hydrolyze any remaining Grignard reagent and the magnesium alkoxide intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product will be a solid. Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography to yield pure 7-Methylindole-3-carboxaldehyde.[10]
Workflow for Grignard-Based Synthesis
Caption: Proposed Grignard-based synthesis workflow.
Reactivity of 7-Methylindole-3-carboxaldehyde with Grignard Reagents
A critical consideration for drug development professionals is the subsequent reactivity of the synthesized aldehyde. The standard reaction of a Grignard reagent with an aldehyde yields a secondary alcohol upon work-up. However, with N-alkylated indole-3-carboxaldehydes, an "aberrant" reaction has been observed.[11]
Instead of the expected alcohol, the reaction can yield a bis(indolyl)methane product.[11] This unexpected reactivity is crucial to understand, as it can either be an undesired side reaction or be exploited for the synthesis of complex dimeric indole structures, which are themselves of interest in medicinal chemistry. Researchers should be aware of this potential reaction pathway when planning syntheses that involve the addition of organometallic reagents to 7-Methylindole-3-carboxaldehyde.
Conclusion
While the Vilsmeier-Haack reaction remains the most robust and high-yielding method for the industrial and laboratory-scale synthesis of 7-Methylindole-3-carboxaldehyde, the Grignard-based protocol presented here offers a viable and mechanistically distinct alternative. A thorough understanding of both the synthesis of this key intermediate and its subsequent reactivity is paramount for its effective application in the design and development of new chemical entities. The protocols and insights provided in this guide are intended to empower researchers to make informed decisions in their synthetic endeavors.
References
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Kaur, B. P., & Kumar, V. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances, 11(8), 4669-4692. Available at: [Link]
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Bahuguna, A., et al. (2017). Exploration of Aberrant Behaviour of Grignard Reagents with Indole-3-carboxaldehyde: Application to the Synthesis of Turbomycin B and Vibrindole A Derivatives. Synlett, 28(01), 117-121. Available at: [Link]
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ResearchGate. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds?. Available at: [Link]
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Kushwaha, D. Synthesis and Chemistry of Indole. Available at: [Link]
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Ghorai, M. K., et al. (2012). Combining Zn ion catalysis with homogeneous gold catalysis: an efficient annulation approach to N-protected indoles. Chemical Science, 3(4), 1254-1259. Available at: [Link]
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Potavathri, S., et al. (2010). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. Journal of the American Chemical Society, 132(40), 14061–14063. Available at: [Link]
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Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3, 3-dimethyl-7-phenoxyindolin-2-ylidene) malonaldehyde and its reactions. Chronicle of Organic Chemistry, 2(4), 187-194. Available at: [Link]
-
Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Available at: [Link]
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ResearchGate. Reaction of 9 with DMF or benzaldehyde. Available at: [Link]
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Semantic Scholar. The Indole Grignard Reagents. Available at: [Link]
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Harutyunyan, S. R., et al. (2020). Copper-Catalyzed Addition of Grignard Reagents to in situ Generated Indole-Derived Vinylogous Imines. Chemistry–A European Journal, 26(71), 16277-16281. Available at: [Link]
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Organic Syntheses. indole-3-aldehyde. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
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AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. Available at: [Link]
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Leimgruber, W., & Batcho, A. D. (1983). The Leimgruber-Batcho Indole Synthesis. In The Total Synthesis of Natural Products (Vol. 5, pp. 195-231). John Wiley & Sons. Available at: [Link]
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Patil, S. B., & Patil, P. G. (2013). Review article on Vilsmeier-Haack reaction. International Journal of Pharmaceutical Sciences and Research, 4(12), 4545. Available at: [Link]
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ResearchGate. Formylation using ethyl formate. Available at: [Link]
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Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Available at: [Link]
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Knochel, P. (2012). New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaromatics. Ludwig-Maximilians-Universität München. Available at: [Link]
-
Kašpárek, S., et al. (2011, February 3). The chemistry of the indole Grignard reagent. II. The reaction of indole magnesium iodide with carbon dioxide. Collection of Czechoslovak Chemical Communications, 34(4), 1118-1123. Available at: [Link]
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Heacock, R. A., & Hutzinger, O. (1966). The chemistry of the indole Grignard reagent: I. The reaction of indole magnesium iodide with ethyl chloroformate. Canadian Journal of Chemistry, 44(5), 551-556. Available at: [Link]
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Rieke, R. D. (1977). Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). University of Nebraska - Lincoln. Available at: [Link]
-
Harutyunyan, S. R., et al. (2020). Copper‐Catalyzed Addition of Grignard Reagents to in situ Generated Indole‐Derived Vinylogous Imines. Angewandte Chemie International Edition, 59(48), 21627-21631. Available at: [Link]
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Myers, A. G. Magnesium-Halogen Exchange. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
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Allen. Reaction of ethyl formate with excess with excess of CH_(3)Mgl followed by hydrolysis gives. Available at: [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Indole-3-carboxaldehyde
Abstract
Indole-3-carboxaldehyde (I3A) is a cornerstone intermediate in medicinal chemistry and drug development, serving as a versatile scaffold for a multitude of therapeutic agents.[1] This document provides a comprehensive guide for researchers and scientists on the synthesis of I3A. It begins by clarifying the distinction between the classical Reissert indole synthesis and the industrially preferred Vilsmeier-Haack reaction for producing I3A. The core of this guide is a detailed, field-proven protocol for the Vilsmeier-Haack formylation of indole, complete with mechanistic insights, optimization strategies, and troubleshooting advice to ensure reproducible, high-yield synthesis.
Introduction: The Significance of Indole-3-carboxaldehyde (I3A)
The indole nucleus is a privileged scaffold in drug discovery, appearing in a vast array of natural products and pharmaceuticals.[2] Among its derivatives, indole-3-carboxaldehyde (I3A) is of paramount importance. Its dual functionality—a reactive aldehyde group at the electron-rich C3 position combined with the versatile indole core—makes it an invaluable building block for synthesizing complex molecules.[2] I3A and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties, positioning I3A as a critical starting material in the development of novel therapeutics.
Clarifying Synthetic Routes: Reissert vs. Vilsmeier-Haack
A common point of confusion in indole chemistry involves the application of named reactions. While the user's query mentioned the "Reissert-Kaufmann reaction," it is crucial to address the appropriate synthetic pathways for I3A.
2.1 The Classical Reissert Indole Synthesis
The Reissert indole synthesis is a foundational method for creating the indole ring system itself. It begins with the condensation of o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization using reagents like zinc in acetic acid.
-
Causality of the Pathway: The initial condensation is a base-catalyzed reaction that forms an α-ketoester. The subsequent reduction of the nitro group to an amine is the key step that enables an intramolecular cyclization—the newly formed amine nucleophilically attacks the adjacent ketone, leading to the formation of the indole ring after dehydration.
However, this pathway yields indole-2-carboxylic acid , not indole-3-carboxaldehyde. While the resulting acid can be decarboxylated to the parent indole, the Reissert synthesis is not a direct or efficient route to I3A.
2.2 The Vilsmeier-Haack Reaction: The Standard for I3A Synthesis
The most direct, scalable, and widely adopted method for synthesizing indole-3-carboxaldehyde is the Vilsmeier-Haack reaction .[3][4] This reaction involves the formylation of an electron-rich aromatic ring—in this case, indole—using a specialized electrophile known as the Vilsmeier reagent. The reaction's success hinges on the high electron density at the C3 position of the indole ring, making it the preferred site for electrophilic attack.[5]
Mechanism of the Vilsmeier-Haack Reaction
The synthesis proceeds in two primary stages, each with a clear chemical logic that ensures the selective formation of the desired product.
-
Formation of the Vilsmeier Reagent: An N,N-disubstituted formamide, typically N,N-dimethylformamide (DMF), acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates a highly electrophilic chloroiminium ion, the active Vilsmeier reagent.[3]
-
Electrophilic Aromatic Substitution & Hydrolysis: The π-system of the indole ring attacks the carbon of the Vilsmeier reagent. This attack occurs regioselectively at the C3 position. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final indole-3-carboxaldehyde product.[3][5]
Detailed Experimental Protocol
This protocol is based on established and verified procedures, such as those found in Organic Syntheses, ensuring robustness and reproducibility.[6]
4.1 Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| Indole | 120-72-9 | 117.15 | 100 | 0.85 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 144 (86 mL) | 0.94 | 1.1 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 274 (288 mL) | 3.74 | 4.4 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 375 | 9.4 | ~11 |
| Water & Crushed Ice | - | - | As needed | - | - |
4.2 Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N,N-Dimethylformamide (DMF): A potential irritant and teratogen. Avoid inhalation and skin contact.
-
Sodium Hydroxide (NaOH): Caustic. The workup is highly exothermic; perform additions slowly with efficient cooling.
4.3 Step-by-Step Procedure
-
Vilsmeier Reagent Preparation:
-
Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube.
-
Add 288 mL (3.74 mol) of anhydrous DMF to the flask.
-
Cool the flask in an ice-salt bath to 0-5 °C.[7]
-
Slowly add 86 mL (0.94 mol) of phosphorus oxychloride dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. A pinkish complex should form.[6]
-
-
Formylation of Indole:
-
Prepare a solution of 100 g (0.85 mol) of indole in 100 mL of anhydrous DMF.
-
Add the indole solution to the Vilsmeier reagent dropwise over 30 minutes, maintaining the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in a water bath at 35-40 °C for 90-120 minutes. The mixture will become a thick paste.[6] A higher temperature (e.g., 85-90 °C) may be required for some substrates to drive the reaction to completion.[7][8]
-
-
Workup and Isolation:
-
Cool the reaction flask in an ice bath. Carefully add 300 g of crushed ice to the paste with vigorous stirring. This will quench the reaction and produce a clear, cherry-red solution.[6]
-
In a separate larger flask (e.g., 3 L), prepare a solution of 375 g of NaOH in 1 L of water and cool it with ice.
-
Slowly and carefully add the acidic reaction solution to the cold NaOH solution with efficient stirring. The addition is highly exothermic. A precipitate will begin to form. Continue adding the base until the solution is strongly alkaline (pH > 10).
-
Stir the resulting slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral.
-
Air-dry the product to obtain indole-3-carboxaldehyde as a pale yellow or beige solid. The expected yield is approximately 95-97%.[6][8] The product is typically pure enough for most applications but can be recrystallized from ethanol if necessary.[6]
-
Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Moisture Contamination: Vilsmeier reagent is highly sensitive to water. | Use anhydrous DMF and freshly distilled POCl₃. Ensure all glassware is flame-dried.[7] |
| 2. Incorrect Stoichiometry: Insufficient Vilsmeier reagent. | Use a slight excess (1.1-1.2 equivalents) of POCl₃ relative to indole.[7] | |
| 3. Incomplete Reaction: Insufficient heating time or temperature. | Monitor the reaction by TLC. If starting material remains, increase heating time or cautiously raise the temperature.[8] | |
| Dark/Oily Product | 1. Side Reactions: Overheating during reagent formation or reaction can cause decomposition. | Maintain strict temperature control, especially during the exothermic additions. |
| 2. Incomplete Hydrolysis: Insufficient base or time during workup. | Ensure the mixture is strongly alkaline during workup and stir thoroughly to hydrolyze the iminium intermediate completely. | |
| 3. Impure Reagents: Using old or low-quality indole, DMF, or POCl₃. | Use purified or freshly distilled reagents for best results.[6] |
Conclusion
While several methods exist for indole synthesis, the Vilsmeier-Haack reaction remains the most efficient, reliable, and scalable method for the direct preparation of indole-3-carboxaldehyde. By understanding the underlying mechanism and adhering to a carefully controlled protocol, researchers can consistently produce high yields of this vital chemical intermediate. This guide provides the necessary technical details and practical insights to empower professionals in drug discovery and chemical synthesis to successfully incorporate I3A into their research and development pipelines.
References
-
Mukhtar, N. A., Suleiman, M., Al-Maqtari, H. M., Das, K. T., & Jamalis, J. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry. Available from: [Link]
-
Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. Available from: [Link]
-
El-Faham, A., et al. (2020). Utilizing Some Indole Derivatives to Control Mild Steel Corrosion in Acidic Environments: Electrochemical and Theoretical Methods. ResearchGate. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Indole-3-carboxaldehyde: A Guide for Chemists. Available from: [Link]
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Noland, W. E., & Baude, F. J. (1963). Indole-3-aldehyde. Organic Syntheses, 43, 40. Available from: [Link]
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Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]
-
Xue, J., Zhang, Y., Huan, Z., Zhong, B., & Yang, J.-D. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15659–15667. Available from: [Link]
-
ChemWis. (2023). Vilsmeier–Haack reaction of indole. YouTube. Available from: [Link]
-
Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenoxy-4-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)-3-oxobutanenitrile. Acta Chimica Slovenica. Available from: [Link]
- Li, Z., et al. (2012). Synthetic method for indole-3-carboxaldehyde compounds. Google Patents (CN102786460A).
-
Patil, D. R., & Bari, S. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 3(1). Available from: [Link]
-
El-Sawy, A. A., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Available from: [Link]
-
Bingül, M., et al. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi. Available from: [Link]
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Application Notes and Protocols: Purification of 7-Methylindole-3-carboxaldehyde by Recrystallization
Introduction
7-Methylindole-3-carboxaldehyde is a pivotal intermediate in the synthesis of a multitude of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Its indole scaffold is a common feature in molecules targeting neurological disorders and serves as a building block in the flavor and fragrance industry.[1] The purity of this aldehyde is paramount, as even minor impurities can lead to unwanted side reactions, decreased yields, and complications in downstream applications. This document provides a detailed guide to the purification of 7-Methylindole-3-carboxaldehyde using the robust and scalable technique of recrystallization.
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature, while impurities remain either highly soluble or insoluble at all temperatures. This application note will delve into the theoretical principles of recrystallization, provide a step-by-step protocol for the purification of 7-Methylindole-3-carboxaldehyde, and offer insights into troubleshooting common issues.
Physicochemical Properties and Synthesis Insights
A thorough understanding of the physicochemical properties of 7-Methylindole-3-carboxaldehyde is crucial for developing an effective recrystallization protocol.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO | [2][3] |
| Molecular Weight | 159.18 g/mol | [3][4] |
| Appearance | Pale yellow to yellow to orange crystals or powder | [2] |
| Melting Point | 206-214 °C | [2][5] |
| Solubility | Good solubility in methanol, ethanol, and dimethyl sulfoxide (DMSO); limited solubility in water. |
Anticipating Impurities from Synthesis
The most common synthetic route to 7-Methylindole-3-carboxaldehyde is the Vilsmeier-Haack reaction, which involves the formylation of 7-methylindole using a Vilsmeier reagent (typically generated from phosphorus oxychloride and dimethylformamide).[6][7] Potential impurities arising from this synthesis include:
-
Unreacted 7-methylindole: The starting material for the reaction.
-
Side-products from the Vilsmeier-Haack reaction: Including various chlorinated or phosphorylated species.
-
Inorganic salts: Generated during the workup and neutralization steps.
Understanding these potential impurities is key to selecting an appropriate recrystallization solvent that will effectively separate them from the desired product.
The Principle and Workflow of Recrystallization
Recrystallization is a powerful purification technique that relies on the principle of differential solubility. The process involves dissolving the impure solid in a hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) or are removed by hot filtration if they are insoluble.
Recrystallization Workflow Diagram
Sources
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Application Note: Structural Characterization of 7-Methylindole-3-carboxaldehyde using ¹H NMR Spectroscopy
Introduction
7-Methylindole-3-carboxaldehyde (C₁₀H₉NO, MW: 159.18 g/mol ) is a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Its indole scaffold is a privileged structure found in numerous biologically active compounds, making it a valuable precursor for the synthesis of novel therapeutic agents, including anticancer and antibacterial drugs.[1][2]
Unambiguous structural verification and purity assessment are paramount in the drug development pipeline. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical technique for this purpose, offering detailed information about the molecular structure, proton environments, and stereochemistry of organic molecules.[3] This document provides a comprehensive guide to the ¹H NMR characterization of 7-Methylindole-3-carboxaldehyde, detailing an optimized experimental protocol, in-depth spectral analysis, and expert insights for researchers and drug development professionals.
Molecular Structure and Proton Environments
To effectively interpret the ¹H NMR spectrum, it is essential to first understand the distinct chemical environments of the protons in 7-Methylindole-3-carboxaldehyde. The molecule possesses seven unique proton signals.
Caption: Molecular structure of 7-Methylindole-3-carboxaldehyde with key protons labeled.
Experimental Protocols
Protocol 1: Sample Preparation
The quality of the NMR sample is critical for obtaining a high-resolution spectrum. Suspended particles can severely degrade spectral quality by distorting magnetic field homogeneity.[4]
Materials:
-
7-Methylindole-3-carboxaldehyde (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆), ~0.7 mL
-
5 mm NMR tube (clean and dry)
-
Pasteur pipette
-
Glass wool or cotton plug
-
Vial and vortex mixer
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common choice for initial characterization. DMSO-d₆ is an excellent alternative, particularly for observing exchangeable protons like N-H due to its hydrogen bond accepting nature. The use of deuterated solvents is essential to avoid large, interfering signals from the solvent itself in the ¹H NMR spectrum.[5]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex the sample until the solid is completely dissolved.[3]
-
Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter. This step is crucial for achieving sharp spectral lines.[3][4]
-
Finalizing: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube before inserting it into the spectrometer.
Protocol 2: ¹H NMR Data Acquisition
The following are typical parameters for a standard ¹H NMR experiment on a 400-600 MHz spectrometer.
Workflow Diagram:
Caption: Standard workflow for ¹H NMR data acquisition and processing.
Acquisition Parameters:
-
Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to maximize magnetic field homogeneity.[3]
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width (SW): ~16 ppm (centered around 6-8 ppm).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate signal integration, ensuring the nuclei have fully relaxed before the next pulse.
-
Number of Scans (NS): 8-16 scans for a sample of this concentration.
-
Receiver Gain (RG): Adjust automatically.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform manual or automatic phase and baseline correction.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm or DMSO-d₅ at δ 2.50 ppm).
-
Integrate the signals to determine the relative proton ratios.
Data Interpretation and Spectral Assignment
The ¹H NMR spectrum of 7-Methylindole-3-carboxaldehyde displays characteristic signals corresponding to the aldehyde, N-H, aromatic, and methyl protons. The following table summarizes the expected chemical shifts and coupling patterns in CDCl₃, based on data from the closely related compound, 1-ethyl-7-methyl-1H-indole-3-carbaldehyde, and known substituent effects.[6]
| Proton Label | Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 | N-H | ~8.5-9.0 (broad) | br s | - | 1H |
| H_CHO | -CH O | ~9.97 | s | - | 1H |
| H4 | Ar-H 4 | ~8.19 | d | JH4-H5 = ~7.9 | 1H |
| H2 | Ar-H 2 | ~7.66 | s | - | 1H |
| H5 | Ar-H 5 | ~7.18 | t | JH5-H4 ≈ JH5-H6 = ~7.6 | 1H |
| H6 | Ar-H 6 | ~7.05 | d | JH6-H5 = ~7.0 | 1H |
| CH₃ | -CH ₃ | ~2.53 | s | - | 3H |
s = singlet, d = doublet, t = triplet, br s = broad singlet
Detailed Peak Assignments:
-
Aldehyde Proton (CHO, δ ~9.97 ppm): This proton appears as a sharp singlet in the most downfield region of the spectrum. Its significant deshielding is caused by the strong electron-withdrawing effect and magnetic anisotropy of the adjacent carbonyl (C=O) group.
-
N-H Proton (H1, δ ~8.5-9.0 ppm): The indole N-H proton typically resonates as a broad singlet. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a non-hydrogen-bonding solvent like CDCl₃, it is expected to be further downfield than the aromatic protons.
-
Aromatic Protons (H2, H4, H5, H6, δ ~7.0-8.2 ppm):
-
H2 (δ ~7.66 ppm): This proton on the pyrrole ring is adjacent to the electron-donating nitrogen atom but is also strongly influenced by the electron-withdrawing aldehyde group at C3. It typically appears as a sharp singlet or a very finely split doublet due to long-range coupling.
-
H4 (δ ~8.19 ppm): This proton is the most deshielded of the benzene ring protons. This is due to the anisotropic effect of the nearby C=O group at the C3 position. It appears as a doublet due to ortho-coupling with H5.
-
H5 (δ ~7.18 ppm): This proton is coupled to both H4 and H6. Since the ortho-coupling constants are similar (JH5-H4 ≈ JH5-H6), it resolves into a pseudo-triplet.
-
H6 (δ ~7.05 ppm): This proton is the most upfield of the aromatic signals, appearing as a doublet due to ortho-coupling with H5.
-
-
Methyl Protons (CH₃, δ ~2.53 ppm): The three protons of the methyl group at the C7 position are chemically equivalent and not coupled to any other protons, thus they appear as a sharp singlet in the upfield region of the aromatic spectrum.
Advanced Insights & Troubleshooting
-
Solvent Effects: Recording the spectrum in DMSO-d₆ will cause a significant downfield shift of the N-H proton (often > δ 11.0 ppm) as DMSO is a strong hydrogen bond acceptor. This can be a useful diagnostic tool to confirm the N-H signal, which may be difficult to identify in CDCl₃ if it is very broad or overlapping with other signals.
-
Impurity Identification: Small, unassigned peaks are common. These may arise from residual solvents used during synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane). Authoritative tables of impurity chemical shifts are invaluable for their identification.[7]
-
Water Signal: A peak for residual water is often present. Its chemical shift varies depending on the solvent (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆). Shaking the sample with a drop of D₂O will cause H-exchangeable signals (like N-H) to disappear, confirming their assignment.
Conclusion
¹H NMR spectroscopy provides a rapid, reliable, and information-rich method for the structural confirmation and purity analysis of 7-Methylindole-3-carboxaldehyde. By following the detailed protocols for sample preparation and data acquisition outlined herein, researchers can obtain high-quality spectra. The characteristic chemical shifts and coupling patterns of the aldehyde, indole, and aromatic protons allow for a confident and unambiguous assignment of the molecular structure, which is a critical step in any research or development workflow involving this versatile chemical intermediate.
References
- Vertex AI Search. (2023). Synthesis and Characterization of 7-Methyl-1H-indole-3-carbaldehyde. Google Cloud.
- Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Royal Society of Chemistry.
- ChemicalBook. (n.d.). 7-METHYLINDOLE-3-CARBOXALDEHYDE | 4771-50-0. ChemicalBook.
- BenchChem. (2025).
- University of Alberta. (n.d.).
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- University College London. (n.d.). Sample Preparation.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.
Sources
Definitive Mass Spectrometric Analysis of 7-Methylindole-3-carboxaldehyde: Protocols for Identification and Quantification
An Application Note for Researchers and Drug Development Professionals
Abstract
7-Methylindole-3-carboxaldehyde is a pivotal molecular scaffold and intermediate in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Its unique indole structure makes it a valuable building block for developing novel drugs, particularly those targeting neurological disorders.[1] Accurate and robust analytical methods are therefore essential for quality control, metabolic profiling, and advancing research and development. This application note provides a comprehensive guide to the analysis of 7-Methylindole-3-carboxaldehyde using mass spectrometry, detailing field-proven protocols for sample preparation, direct infusion analysis for rapid identity confirmation, and a highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantification and structural verification.
Introduction: The Analytical Imperative
The indole ring is a privileged pharmacophore in modern drug discovery.[2] As a derivative, 7-Methylindole-3-carboxaldehyde serves as a crucial reactant in the synthesis of compounds ranging from tryptophan dioxygenase inhibitors for cancer immunotherapy to novel antiandrogens.[3] The efficacy and safety of these final products depend on the purity and precise characterization of such intermediates. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose, enabling the confirmation of molecular identity and quantification even in complex matrices.[4][5]
This guide is structured to provide both foundational knowledge and actionable protocols. We will first cover the fundamental principles of ionizing and fragmenting indole derivatives, followed by detailed, step-by-step methodologies that ensure reproducible and reliable results. The protocols are designed as self-validating systems, explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot effectively.
Key Chemical Properties of 7-Methylindole-3-carboxaldehyde
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | [1][6] |
| Average Molecular Weight | 159.18 g/mol | [6][7] |
| Monoisotopic Mass | 159.068414 Da | [7] |
| CAS Number | 4771-50-0 | [1][6][7] |
| Appearance | Yellowish to off-white crystalline powder | [1] |
| Melting Point | 200-212 °C | [1] |
Core Principles: Ionization and Fragmentation of Indole Aldehydes
Electrospray ionization (ESI) is the technique of choice for compounds like 7-Methylindole-3-carboxaldehyde due to its polar nature and thermal lability.[8] ESI is a "soft" ionization method that typically preserves the intact molecule, yielding a protonated molecular ion [M+H]⁺ in positive ion mode. This provides an accurate determination of the molecular weight.
For unequivocal structural confirmation, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. The fragmentation pattern of indole derivatives can be complex but often reveals diagnostic losses related to the substituent groups and the stable indole core.[9][10][11] For aldehydes, characteristic fragmentation includes the loss of a hydrogen radical or the entire formyl group (CHO).[12][13]
Experimental Protocols and Workflows
Protocol 1: Sample and Standard Preparation
The quality of mass spectrometry data is fundamentally dependent on proper sample preparation.[5][14] The primary goals are to solubilize the analyte and reduce contaminants that can cause ion suppression or instrument fouling.
Materials:
-
7-Methylindole-3-carboxaldehyde standard (≥99% purity)[1]
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Syringe filters (0.22 µm PTFE)
-
2 mL autosampler vials with septa caps[15]
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 7-Methylindole-3-carboxaldehyde and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This solution is stable for several weeks when stored at 2-8°C.
-
Working Stock Solution (100 µg/mL): Transfer 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and bring to volume with a 50:50 mixture of methanol and water.
-
Analytical Standards (e.g., 10 µg/mL): Perform a serial dilution from the working stock solution to create a range of concentrations suitable for your instrument's sensitivity. For a 10 µg/mL standard, dilute 100 µL of the working stock with 900 µL of 50:50 methanol/water.[15]
-
Filtration (Critical Step): Before placing in an autosampler vial, filter the final solution through a 0.22 µm syringe filter to remove any particulates. This prevents clogging of the delicate fluidic pathways of the LC-MS system.[15]
Protocol 2: Direct Infusion-MS for Rapid Identity Confirmation
Direct infusion provides a rapid confirmation of the analyte's molecular weight without chromatographic separation.
Procedure:
-
Prepare a 1 µg/mL solution of 7-Methylindole-3-carboxaldehyde in 50:50 acetonitrile/water with 0.1% formic acid. The acid promotes protonation for enhanced signal in positive ion mode.
-
Set up a syringe pump to deliver the solution to the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire data in full scan mode using the parameters outlined in Table 2.
Expected Result: The resulting mass spectrum should show a dominant peak corresponding to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 160.0759 , calculated from the monoisotopic mass (159.0684 Da) plus the mass of a proton.[7]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The indole nitrogen is readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |
| Nebulizer Gas (N₂) Pressure | 30 - 40 psi | Aids in droplet formation. |
| Drying Gas (N₂) Flow | 8 - 12 L/min | Assists in solvent evaporation. |
| Drying Gas Temperature | 300 - 350 °C | Ensures efficient desolvation of ions.[16] |
| Scan Range | m/z 50 - 300 | Covers the expected molecular ion and potential low-mass fragments. |
Protocol 3: LC-MS/MS for Specific Quantification and Confirmation
This method combines the separating power of liquid chromatography with the specificity of tandem mass spectrometry, making it the gold standard for analyzing samples in complex matrices.[17][18][19]
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject 5 µL of the prepared standard or sample.
-
Acquire data using the LC and MS/MS parameters specified in Tables 3 and 4. The method utilizes Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C[16] |
| Injection Volume | 1 - 5 µL |
| Parameter | Recommended Setting | Rationale |
| Precursor Ion (Q1) | m/z 160.1 | Selects the protonated parent molecule. |
| Product Ion 1 (Q3) | m/z 132.1 | Quantifier: Corresponds to [M+H-CO]⁺, a highly specific loss. |
| Product Ion 2 (Q3) | m/z 117.1 | Qualifier: Corresponds to [M+H-CO-CH₃]⁺, loss of the methyl group. |
| Collision Energy (CE) | 15-25 eV | Must be optimized empirically for the specific instrument. |
Data Interpretation: The Fragmentation Pathway
The structural identity of the analyte is confirmed by its fragmentation pattern. For 7-Methylindole-3-carboxaldehyde, the primary and most diagnostic fragmentation event following protonation is the neutral loss of carbon monoxide (CO, 28 Da) from the aldehyde group. This yields a highly stable 7-methyl-1H-indol-1-ium ion.
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Application Note: Infrared Spectroscopy of 7-Methylindole-3-carboxaldehyde for Pharmaceutical and Chemical Analysis
Abstract
7-Methylindole-3-carboxaldehyde is a pivotal intermediate in the synthesis of pharmacologically active compounds and a key component in the flavor and fragrance industry.[1][2][3] Its structural integrity and purity are paramount for these applications. This document provides a detailed guide to the characterization of 7-Methylindole-3-carboxaldehyde using Fourier-transform infrared (FTIR) spectroscopy. We present optimized protocols for sample preparation, including Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR), and a comprehensive analysis of the resulting infrared spectrum. The interpretation of characteristic absorption bands corresponding to the indole N-H, aromatic C-H, aldehyde C=O, and methyl C-H functional groups is discussed in detail, providing a robust methodology for researchers, scientists, and drug development professionals to verify the identity and quality of this compound.
Introduction: The Significance of 7-Methylindole-3-carboxaldehyde
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[4][5] 7-Methylindole-3-carboxaldehyde (C₁₀H₉NO, Molar Mass: 159.19 g/mol ) is a particularly valuable building block, serving as a precursor for compounds targeting neurological disorders, as well as for the development of anti-inflammatory and antimicrobial agents.[1][3][6] Its molecular structure, featuring an indole ring system with a methyl group at the 7-position and an aldehyde group at the 3-position, provides a versatile scaffold for chemical modification.[3][7]
Given its role as a critical starting material, the unambiguous identification and quality assessment of 7-Methylindole-3-carboxaldehyde are essential. Infrared spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a unique molecular fingerprint based on the vibrational frequencies of a molecule's functional groups.[8] This application note establishes a definitive protocol for obtaining and interpreting the FTIR spectrum of solid-phase 7-Methylindole-3-carboxaldehyde, ensuring high confidence in its structural verification.
Molecular Structure and Key Vibrational Modes
The infrared spectrum of 7-Methylindole-3-carboxaldehyde is dictated by the vibrational modes of its constituent functional groups. Understanding these allows for a detailed interpretation of the spectrum. The key functional groups are:
-
Indole N-H Group: The stretching vibration of the N-H bond in the indole ring.
-
Aldehyde Group: The C=O stretching and the characteristic C-H stretching vibrations.
-
Aromatic System: C-H and C=C stretching and bending vibrations of the substituted benzene and pyrrole rings.
-
Methyl Group: Symmetric and asymmetric C-H stretching and bending vibrations.
Below is a diagram illustrating the molecular structure and highlighting the bonds associated with these key vibrational modes.
Caption: Molecular structure of 7-Methylindole-3-carboxaldehyde with key bonds.
Experimental Protocols
Accurate spectral data relies on meticulous sample preparation. As 7-Methylindole-3-carboxaldehyde is a crystalline powder at room temperature, solid-state sampling techniques are required.[2] The following protocols for KBr pellets and ATR are recommended.
Protocol 1: KBr Pellet Method
This classic transmission method provides high-quality spectra when performed correctly, though it is sensitive to moisture.[9][10]
Materials:
-
7-Methylindole-3-carboxaldehyde (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR Spectrometer
Procedure:
-
Drying: Gently dry the KBr powder in an oven at 110°C for 2-4 hours to remove absorbed water, which has strong IR absorption bands. Cool in a desiccator.
-
Grinding: Place ~1-2 mg of the sample and ~100-200 mg of the dried KBr into an agate mortar.
-
Mixing & Grinding: Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the infrared beam.[11]
-
Pellet Pressing: Transfer the powder to the pellet die. Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for routine analysis.[9][10]
Materials:
-
7-Methylindole-3-carboxaldehyde (~2-5 mg)
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
Procedure:
-
Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the sample powder directly onto the center of the ATR crystal.
-
Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal surface, which is essential for obtaining a strong signal.[9]
-
Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
Caption: Experimental workflow for FTIR analysis of 7-Methylindole-3-carboxaldehyde.
Results and Discussion: Spectral Interpretation
The FTIR spectrum of 7-Methylindole-3-carboxaldehyde, obtained from the NIST Chemistry WebBook, shows several characteristic absorption bands.[11] A detailed assignment of these bands, supported by theoretical and experimental data from the closely related indole-3-carboxaldehyde, is provided below.[2]
Table 1: Characteristic Infrared Absorption Bands for 7-Methylindole-3-carboxaldehyde
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3300-3400 | Medium, Sharp | N-H Stretching (ν N-H) | Indole N-H |
| ~3100-3150 | Weak-Medium | Aromatic C-H Stretching (ν C-H) | Indole Ring |
| ~2920-2980 | Weak | Asymmetric CH₃ Stretching (νₐₛ CH₃) | Methyl |
| ~2850-2870 | Weak | Symmetric CH₃ Stretching (νₛ CH₃) | Methyl |
| ~2805 & ~2730 | Weak-Medium | Aldehyde C-H Stretching (ν C-H) (Fermi Resonance Doublet) | Aldehyde |
| ~1635-1660 | Very Strong | C=O Stretching (ν C=O) | Aldehyde |
| ~1520-1580 | Strong | Aromatic C=C Stretching (ν C=C) | Indole Ring |
| ~1450-1470 | Medium | Asymmetric CH₃ Bending (δₐₛ CH₃) | Methyl |
| ~1370-1390 | Medium | Symmetric CH₃ Bending (δₛ CH₃) | Methyl |
| ~1300-1400 | Medium-Strong | C-N Stretching / Ring Vibrations | Indole Ring |
| Below 900 | Medium-Strong | Aromatic C-H Out-of-Plane Bending (γ C-H) | Indole Ring |
Note: Wavenumbers are approximate and can be influenced by the sampling method and intermolecular interactions in the solid state.
Detailed Analysis of Key Regions:
-
N-H and C-H Stretching Region (4000-2700 cm⁻¹):
-
The sharp band observed around 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.[7] In the solid state, hydrogen bonding can cause this peak to broaden and shift compared to gas-phase spectra.
-
Aromatic C-H stretching vibrations appear as weaker bands just above 3000 cm⁻¹.
-
The C-H stretching vibrations of the methyl group are expected as weak peaks in the 2850-2980 cm⁻¹ range.
-
A key diagnostic feature for the aldehyde is the presence of two weak to medium bands around 2805 cm⁻¹ and 2730 cm⁻¹. This doublet arises from Fermi resonance, an interaction between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[6][9][12] The presence of this pair of bands is strong evidence for the aldehyde functional group.[1][13]
-
-
Carbonyl and Double Bond Region (1800-1500 cm⁻¹):
-
The most intense absorption in the spectrum is the C=O stretching band of the aldehyde, typically found between 1635-1660 cm⁻¹. Its high intensity is due to the large change in dipole moment during the vibration. Conjugation with the indole ring system lowers this frequency from that of a typical saturated aldehyde (1720-1740 cm⁻¹).
-
Strong absorptions in the 1520-1580 cm⁻¹ range are attributed to the C=C stretching vibrations within the aromatic indole ring.[7]
-
-
Fingerprint Region (1500-400 cm⁻¹):
-
This region contains a complex series of absorptions from C-H bending (in-plane and out-of-plane), C-N stretching, and various skeletal vibrations of the indole ring.
-
The methyl C-H bending (scissoring and rocking) modes appear here.
-
Strong bands below 900 cm⁻¹ are characteristic of the out-of-plane C-H bending of the substituted aromatic rings and are useful for confirming the substitution pattern.
-
Conclusion
FTIR spectroscopy is an indispensable tool for the structural characterization of 7-Methylindole-3-carboxaldehyde. By following the detailed protocols for sample preparation (KBr or ATR) and utilizing the comprehensive spectral interpretation guide provided, researchers can confidently verify the identity and functional group integrity of this important chemical intermediate. The characteristic absorptions, particularly the very strong C=O stretch around 1635-1660 cm⁻¹ and the distinctive Fermi resonance doublet of the aldehyde C-H stretch, provide a definitive spectral fingerprint. This application note serves as a robust, self-validating system for the quality control and analysis of 7-Methylindole-3-carboxaldehyde in research and industrial settings.
References
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Infrared Spectroscopy - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]
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Aldehyde infrared spectra - Chemistry. Chemistry. [Link]
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Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]
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Why are there two C-H spectra for the aldehyde proton in IR? - ResearchGate. (2014). ResearchGate. [Link]
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1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. [Link]
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What Is Fermi Resonance In IR Spectroscopy? - YouTube. (2025). YouTube. [Link]
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Structural, vibrational spectroscopic and quantum chemical studies on indole-3-carboxaldehyde - ResearchGate. ResearchGate. [Link]
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7-Methylindole | C9H9N | CID 70275 - PubChem. PubChem. [Link]
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IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm -1... - ResearchGate. ResearchGate. [Link]
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7-Methylindole-3-carboxaldehyde | 4771-50-0 - J&K Scientific. J&K Scientific. [Link]
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Structural, vibrational spectroscopic and quantum chemical studies on indole-3- carboxaldehyde - ResearchGate. ResearchGate. [Link]
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FT-IR spectrum of control indole. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
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Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. Der Pharma Chemica. [Link]
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Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments - PMC - PubMed Central. (2019). PMC. [Link]
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Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2025). MDPI. [Link]
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Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
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Infrared and Ultraviolet Spectroscopy of Water-Containing Clusters of Indole, 1-Methylindole, and 3-Methylindole | The Journal of Physical Chemistry A - ACS Publications. ACS Publications. [Link]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic Letters. [Link]
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IR: aldehydes. University of California, Los Angeles. [Link]
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IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. Maricopa Open Digital Press. [Link]
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New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed. PubMed. [Link]
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The Versatile Intermediate: Application Notes and Protocols for 7-Methylindole-3-carboxaldehyde
Introduction: The Significance of the 7-Methylindole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including neurotransmitters, alkaloids, and a multitude of synthetic drugs.[1] The strategic placement of substituents on this privileged scaffold allows for the fine-tuning of physicochemical properties and pharmacological activity. 7-Methylindole-3-carboxaldehyde, in particular, has emerged as a highly valuable and versatile chemical intermediate. The presence of the methyl group at the 7-position sterically influences the indole nitrogen and the surrounding molecular landscape, while the aldehyde functionality at the 3-position serves as a reactive handle for a diverse range of chemical transformations.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 7-Methylindole-3-carboxaldehyde. We will delve into the causality behind experimental choices for its synthesis and subsequent elaboration into more complex molecular architectures. The protocols detailed herein are designed to be self-validating, providing a foundation for the synthesis of novel compounds with potential therapeutic applications, from anticancer to antimicrobial agents.[2]
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of 7-Methylindole-3-carboxaldehyde is paramount for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO | [3] |
| Molecular Weight | 159.18 g/mol | [3] |
| Appearance | Pale yellow to yellow to orange crystals or powder | [3] |
| Melting Point | 208.0-214.0 °C | [3] |
| CAS Number | 4771-50-0 | [4] |
| IUPAC Name | 7-methyl-1H-indole-3-carbaldehyde | [5] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.93 (s, 1H), 8.16 (d, J = 7.6 Hz, 1H), 7.52 (s, 1H), 7.18-7.15 (m, 1H), 7.03 (d, J = 7.2 Hz, 1H), 2.74 (s, 3H) ppm.[5]
-
¹³C NMR (CDCl₃, 100 MHz): δ 185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70 ppm.[6]
-
IR (KBr, cm⁻¹): The spectrum would typically show characteristic peaks for N-H stretching (~3400 cm⁻¹), C=O stretching of the aldehyde (~1650-1680 cm⁻¹), and C-H and C=C stretching of the aromatic rings.[4]
Synthesis of 7-Methylindole-3-carboxaldehyde: The Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of 7-Methylindole-3-carboxaldehyde is the Vilsmeier-Haack reaction.[7] This reaction involves the formylation of an electron-rich aromatic ring, in this case, 7-methylindole, using a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a formamide derivative, such as N,N-dimethylformamide (DMF), and a chlorinating agent, like phosphorus oxychloride (POCl₃).[8]
The reaction proceeds via an electrophilic aromatic substitution, where the electron-rich C3 position of the indole nucleus attacks the electrophilic Vilsmeier reagent. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde product.[7]
Vilsmeier-Haack Reaction Workflow
Protocol: Synthesis of 7-Methylindole-3-carboxaldehyde
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of indoles.[9][10]
Materials:
-
7-Methylindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
To a solution of 7-methylindole (1.0 equiv) in anhydrous DMF, cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equiv) dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 7-8.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 7-Methylindole-3-carboxaldehyde as a crystalline solid.
Applications in the Synthesis of Bioactive Molecules
The aldehyde functionality of 7-Methylindole-3-carboxaldehyde is a gateway to a plethora of chemical transformations, enabling the construction of complex molecular scaffolds with diverse biological activities.
Pictet-Spengler Reaction: Synthesis of β-Carbolines
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a structural motif present in many alkaloids and pharmacologically active compounds.[11][12] The reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[2]
The mechanism begins with the formation of a Schiff base between the tryptamine and 7-Methylindole-3-carboxaldehyde. Protonation of the imine nitrogen generates a highly electrophilic iminium ion. The electron-rich indole ring of the tryptamine moiety then attacks this iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the tetracyclic tetrahydro-β-carboline ring system.[13]
Pictet-Spengler Reaction Pathway
Protocol: Synthesis of a 7-Methyl-β-carboline Derivative
This is a general protocol for the acid-catalyzed Pictet-Spengler reaction.[11]
Materials:
-
7-Methylindole-3-carboxaldehyde (1.0 equiv)
-
Tryptamine (1.0 equiv)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Brønsted acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 7-Methylindole-3-carboxaldehyde and tryptamine in the anhydrous solvent.
-
Add the acid catalyst (typically 10-20 mol%) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydro-β-carboline.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a C=C double bond.[14] This reaction is particularly useful for synthesizing α,β-unsaturated nitriles, esters, and other electron-deficient alkenes from 7-Methylindole-3-carboxaldehyde. These products are valuable intermediates for Michael additions and the synthesis of various heterocyclic compounds.
The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, which deprotonates the active methylene compound to generate a nucleophilic carbanion.[15] This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate readily undergoes dehydration to yield the thermodynamically stable conjugated product.
Protocol: Knoevenagel Condensation with Malononitrile
This protocol is based on general procedures for Knoevenagel condensations.[16]
Materials:
-
7-Methylindole-3-carboxaldehyde (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Ethanol or another suitable solvent
-
Catalytic amount of piperidine or ammonium acetate
-
Ice water
Procedure:
-
In a round-bottom flask, dissolve 7-Methylindole-3-carboxaldehyde and malononitrile in ethanol.
-
Add a catalytic amount of piperidine or ammonium acetate to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is often rapid, and the product may precipitate out of the solution. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol or ice water.
-
The product can be further purified by recrystallization if necessary.
Wittig Reaction: Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[17] This reaction offers a high degree of control over the position of the newly formed double bond.
The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of 7-Methylindole-3-carboxaldehyde to form a betaine intermediate, which then cyclizes to an oxaphosphetane. This four-membered ring intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide.[18] The stereochemical outcome (E/Z isomerism) of the alkene can often be influenced by the nature of the ylide and the reaction conditions.[17]
Protocol: Wittig Olefination
This is a general protocol for a Wittig reaction.[1]
Materials:
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
7-Methylindole-3-carboxaldehyde
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension to 0 °C or -78 °C and add the strong base dropwise to generate the colored ylide.
-
Stir the ylide solution for 30-60 minutes at the same temperature.
-
Add a solution of 7-Methylindole-3-carboxaldehyde in the same anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Reductive Amination: Synthesis of Amines
Reductive amination is a highly efficient method for the synthesis of primary, secondary, and tertiary amines.[19] The reaction proceeds in two stages: the initial formation of an imine or enamine from the reaction of 7-Methylindole-3-carboxaldehyde with a primary or secondary amine, followed by the in-situ reduction of this intermediate to the corresponding amine.
A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB) being the most common.[20] The choice of reducing agent is crucial; milder reagents like NaBH₃CN and STAB are often preferred as they selectively reduce the protonated iminium ion without significantly reducing the starting aldehyde.
Protocol: Reductive Amination with a Primary Amine
This protocol is a representative procedure for reductive amination.[21]
Materials:
-
7-Methylindole-3-carboxaldehyde (1.0 equiv)
-
A primary amine (e.g., benzylamine) (1.0-1.2 equiv)
-
A suitable solvent (e.g., methanol, dichloromethane)
-
A reducing agent (e.g., sodium borohydride)
-
A weak acid (optional, e.g., acetic acid) to catalyze imine formation
Procedure:
-
Dissolve 7-Methylindole-3-carboxaldehyde and the primary amine in the solvent.
-
If desired, add a catalytic amount of acetic acid to facilitate imine formation. Stir for 30-60 minutes at room temperature.
-
Cool the mixture in an ice bath and add the reducing agent portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water or a dilute acid.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography.
Application in Drug Discovery: Synthesis of Tryptophan 2,3-Dioxygenase (TDO) Inhibitors
A significant application of 7-Methylindole-3-carboxaldehyde is in the synthesis of inhibitors for tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in cancer immune evasion.[22] The synthesis of 3-(2-(pyridyl)ethenyl)indoles, a class of TDO inhibitors, can be achieved through a condensation reaction between the corresponding indole-3-carboxaldehyde and a pyridylacetic acid derivative. This highlights the direct utility of 7-Methylindole-3-carboxaldehyde in generating compounds with potential therapeutic value in oncology.
Conclusion
7-Methylindole-3-carboxaldehyde is a powerful and versatile intermediate in organic synthesis. Its strategic substitution pattern and reactive aldehyde functionality provide a gateway to a wide array of complex molecular architectures. The protocols and application notes provided in this guide serve as a comprehensive resource for researchers in drug discovery and related fields, enabling the efficient synthesis of novel compounds built upon the 7-methylindole scaffold. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental procedures will undoubtedly facilitate the exploration of new chemical space and the development of next-generation therapeutics.
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- Boucard, A., et al. (2016). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Bioorganic & Medicinal Chemistry Letters, 26(15), 3673-3677.
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Application Notes & Protocols: The Strategic Role of 7-Methylindole-3-carboxaldehyde in Modern Pharmaceutical Synthesis
Introduction: A Privileged Scaffold in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] Among its many derivatives, 7-Methylindole-3-carboxaldehyde has emerged as a particularly valuable and versatile building block in the synthesis of complex therapeutic agents.[3][4] Its unique structure, featuring an electron-donating methyl group at the 7-position and a reactive aldehyde at the 3-position, provides a strategic entry point for constructing molecules with significant biological activity.[1]
The methyl group at C7 subtly modulates the electronic properties and steric profile of the indole ring, influencing binding interactions with biological targets.[1] Simultaneously, the C3-aldehyde function serves as a versatile chemical handle for a wide range of transformations, including condensations, reductive aminations, and cyclizations. These features make 7-Methylindole-3-carboxaldehyde a sought-after intermediate in the development of novel therapeutics, particularly in oncology, where indole derivatives have shown promise as kinase inhibitors and anti-proliferative agents.[1][5][6] This guide provides an in-depth look at the applications and detailed protocols for utilizing this key intermediate in a research and drug development setting.
Physicochemical Properties & Handling
Proper handling and storage are paramount for maintaining the integrity and reactivity of 7-Methylindole-3-carboxaldehyde. The compound is a stable crystalline powder but should be stored under controlled conditions to prevent degradation.
| Property | Value | Reference |
| CAS Number | 4771-50-0 | [3][4] |
| Molecular Formula | C₁₀H₉NO | [3][7] |
| Molecular Weight | 159.19 g/mol | [3][8] |
| Appearance | Yellowish to off-white crystalline powder | [3] |
| Melting Point | 200-214 °C | [3][7] |
| Purity (Typical) | ≥98% (HPLC) | [3][7] |
| Storage Conditions | Store at 0-8 °C, protected from light and moisture | [3] |
Handling Advisory: As with all fine chemicals, standard laboratory safety protocols should be observed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound can be irritating to the eyes, respiratory system, and skin.[4] All manipulations should be performed in a well-ventilated fume hood.
Core Application: Synthesis of Kinase Inhibitor Scaffolds
A primary application of 7-Methylindole-3-carboxaldehyde is in the synthesis of heterocyclic systems that function as kinase inhibitors.[1] The indole scaffold is structurally related to the adenine core of ATP, allowing derivatives to act as competitive inhibitors in the ATP-binding pocket of kinases, a critical enzyme class in cancer cell signaling pathways.[9] The aldehyde group provides a direct route to introduce further complexity and tune the molecule's activity and pharmacokinetic properties.
One common and powerful transformation is the Knoevenagel condensation, which utilizes the reactivity of the aldehyde to form new carbon-carbon bonds, often as a key step in building more complex heterocyclic frameworks. This approach is instrumental in creating pyridyl-ethenyl-indoles, which have been investigated as potential tryptophan dioxygenase (TDO) inhibitors, a target in cancer immunotherapy.[10]
Workflow for Synthesis of a Pyridyl-Ethenyl-Indole Precursor
The following workflow illustrates the strategic use of 7-Methylindole-3-carboxaldehyde as a starting point for a potential therapeutic agent.
Caption: Synthetic workflow from 7-methylindole to a kinase inhibitor scaffold.
Detailed Experimental Protocols
The following protocols provide field-proven methodologies for the synthesis of 7-Methylindole-3-carboxaldehyde and its subsequent use in a condensation reaction.
Protocol 1: Synthesis of 7-Methylindole-3-carboxaldehyde via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the most common and efficient method for the C3-formylation of electron-rich indoles.[11][12][13] The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile.[13]
Reaction Scheme:
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Derivatization of 7-Methylindole-3-carboxaldehyde for biological screening
Anwendungshinweise und Protokolle
Thema: Derivatisierung von 7-Methylindol-3-carboxaldehyd für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung für die Geschäftsleitung
Indol und seine Derivate sind ein Eckpfeiler der medizinischen Chemie und bilden das strukturelle Kernstück zahlreicher Naturstoffe und synthetischer Pharmazeutika.[1][2][3] Insbesondere 7-Methylindol-3-carboxaldehyd dient als vielseitiger Baustein, der strategische Modifikationen zur Erzeugung von Molekülbibliotheken mit einem breiten Spektrum an biologischen Aktivitäten ermöglicht, darunter antimikrobielle, krebsbekämpfende und entzündungshemmende Eigenschaften.[4][5][6][7] Diese Anwendungsbeschreibung bietet einen detaillierten Leitfaden zu den wichtigsten Derivatisierungsstrategien für dieses Molekül – insbesondere durch Schiff-Base-Bildung und Knoevenagel-Kondensation. Sie enthält validierte, schrittweise Protokolle für die Synthese, Reinigung und anschließende biologische Untersuchung der resultierenden Verbindungen und bietet Forschern einen robusten Rahmen zur Erforschung des therapeutischen Potenzials dieser wichtigen Molekülklasse.
Einleitung: Die strategische Bedeutung von 7-Methylindol-3-carboxaldehyd
Der Indolring ist ein privilegiertes Gerüst in der Arzneimittelentwicklung, was auf seine Fähigkeit zurückzuführen ist, in die hydrophoben Taschen verschiedener biologischer Ziele zu passen und als Wasserstoffbrückendonor zu fungieren. Die Methylgruppe an der 7-Position des Indolrings kann die Lipophilie und die sterischen Eigenschaften des Moleküls verändern und potenziell die Selektivität oder Wirksamkeit des Wirkstoffs beeinflussen. Die Aldehydfunktionalität an der 3-Position ist ein reaktiver "Griff", der eine Fülle von chemischen Umwandlungen ermöglicht.[8]
Die Derivatisierung von 7-Methylindol-3-carboxaldehyd[9][10] ist eine bewährte Strategie zur Generierung neuartiger chemischer Entitäten. Die Logik hinter diesem Ansatz ist zweifach:
-
Strukturelle Diversifizierung: Einfache und effiziente Reaktionen ermöglichen die Einführung einer Vielzahl von funktionellen Gruppen, was zur Erstellung einer vielfältigen Bibliothek von Verbindungen für das Hochdurchsatz-Screening führt.
-
Modulation der Bioaktivität: Geringfügige Änderungen an der Peripherie des Indolgerüsts können die pharmakokinetischen und pharmakodynamischen Eigenschaften drastisch verändern und zu einer verbesserten Wirksamkeit, geringeren Toxizität oder einem veränderten Wirkmechanismus führen.
Diese Anwendungsbeschreibung konzentriert sich auf zwei leistungsstarke und zugängliche Derivatisierungsreaktionen: die Bildung von Schiff-Basen und die Knoevenagel-Kondensation.
Logischer Arbeitsablauf für Derivatisierung und Screening
Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zur Identifizierung von Leitverbindungen.
Derivatisierungsstrategien und Protokolle
Strategie 1: Synthese von Schiff-Basen (Iminen)
Die Bildung von Schiff-Basen ist eine robuste Kondensationsreaktion zwischen der Aldehydgruppe von 7-Methylindol-3-carboxaldehyd und einem primären Amin.[11] Diese Methode ist in der kombinatorischen Chemie äußerst wertvoll, da eine riesige Auswahl an kommerziell erhältlichen primären Aminen die Erzeugung einer entsprechend großen und vielfältigen Bibliothek von Imin-Derivaten ermöglicht.[12] Die resultierende C=N-Doppelbindung (Imin) ist ein wichtiger Pharmakophor, der an verschiedenen biologischen Aktivitäten beteiligt ist.[13]
Begründung der experimentellen Wahl:
-
Lösungsmittel: Absolutes Ethanol wird als Lösungsmittel gewählt, da es die Reaktanten gut löst und das als Nebenprodukt entstehende Wasser aufnehmen kann, wodurch das Gleichgewicht in Richtung Produktbildung verschoben wird.
-
Katalysator: Eine katalytische Menge Eisessig wird hinzugefügt, um das Carbonyl-Sauerstoffatom zu protonieren, wodurch der Carbonyl-Kohlenstoff elektrophiler und anfälliger für einen nukleophilen Angriff durch das Amin wird.
-
Temperatur: Rückfluss ist erforderlich, um die für die Dehydratisierungsstufe der Reaktion erforderliche Aktivierungsenergie zu überwinden.
Protokoll 2.1: Allgemeine Vorgehensweise zur Synthese von Schiff-Basen-Derivaten
-
Vorbereitung der Reaktanten: In einem 50-ml-Rundkolben, der mit einem Magnetrührer und einem Rückflusskühler ausgestattet ist, 7-Methylindol-3-carboxaldehyd (1,0 Äquiv., z. B. 159 mg, 1,0 mmol) in 20 ml absolutem Ethanol lösen.
-
Zugabe des Amins: Das entsprechende primäre Amin (1,05 Äquiv., 1,05 mmol) zur ethanolischen Lösung geben.
-
Katalyse: 2-3 Tropfen Eisessig zur Reaktionsmischung geben.
-
Reaktion: Die Mischung 4-6 Stunden lang unter Rückfluss erhitzen. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) unter Verwendung eines geeigneten Eluentensystems (z. B. Hexan:Ethylacetat 7:3) überwacht werden.
-
Isolierung: Nach Abschluss der Reaktion die Mischung auf Raumtemperatur abkühlen lassen. Das ausfallende feste Produkt wird durch Vakuumfiltration gesammelt. Wenn kein Niederschlag auftritt, wird das Lösungsmittel unter reduziertem Druck entfernt.
-
Reinigung: Das Rohprodukt aus Ethanol umkristallisieren, um das gereinigte Schiff-Basen-Derivat zu erhalten.[14] Die Reinheit durch DC und den Schmelzpunkt überprüfen und die Struktur durch spektroskopische Methoden (¹H-NMR, IR, MS) bestätigen.
Strategie 2: Knoevenagel-Kondensation
Die Knoevenagel-Kondensation ist eine nukleophile Addition einer aktiven Methylenverbindung an eine Carbonylgruppe, gefolgt von einer Dehydratisierung.[15] Diese Reaktion ist besonders nützlich, um α,β-ungesättigte Systeme zu erzeugen, die als Michael-Akzeptoren fungieren und kovalent an biologische Ziele binden können.[16] Die Reaktion mit Verbindungen wie Malononitril oder Ethylcyanoacetat führt zu hoch funktionalisierten Derivaten mit erweiterter Konjugation.[17][18]
Begründung der experimentellen Wahl:
-
Aktive Methylenverbindungen: Verbindungen wie Malononitril werden aufgrund der Azidität der Methylenprotonen gewählt, die zwischen zwei elektronenziehenden Gruppen liegen, was die Bildung des erforderlichen Carbanion-Nukleophils erleichtert.
-
Katalysator: Piperidin, eine sekundäre Aminbase, wird als Katalysator verwendet. Es deprotoniert effizient die aktive Methylenverbindung, ohne unerwünschte Nebenreaktionen mit dem Aldehyd zu verursachen.[16]
-
Reaktionsbedingungen: Die Reaktion bei Raumtemperatur ist oft ausreichend, was die Methode energieeffizient und für empfindliche Substrate geeignet macht.
Protokoll 2.2: Allgemeine Vorgehensweise für die Knoevenagel-Kondensation
-
Vorbereitung der Reaktanten: 7-Methylindol-3-carboxaldehyd (1,0 Äquiv., z. B. 159 mg, 1,0 mmol) und die aktive Methylenverbindung (z. B. Malononitril, 1,0 Äquiv., 66 mg, 1,0 mmol) in 15 ml Ethanol in einem 50-ml-Rundkolben lösen.[16]
-
Katalyse: Eine katalytische Menge Piperidin (ca. 3-4 Tropfen) zur Lösung geben.
-
Reaktion: Die Mischung bei Raumtemperatur rühren. Das Produkt beginnt oft innerhalb von 30-60 Minuten auszufallen. Die Reaktion mittels DC überwachen, bis das Ausgangsmaterial vollständig verbraucht ist (typischerweise 2-4 Stunden).
-
Isolierung: Den gebildeten Niederschlag durch Vakuumfiltration abtrennen. Den Filterkuchen mit einer kleinen Menge eiskaltem Ethanol waschen, um anhaftende Verunreinigungen zu entfernen.
-
Reinigung: Das feste Produkt an der Luft trocknen. Wenn eine weitere Reinigung erforderlich ist, kann das Produkt durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol oder Acetonitril) oder durch Säulenchromatographie auf Kieselgel gereinigt werden.[16] Die Struktur durch spektroskopische Analyse bestätigen.
Protokolle für das biologische Screening
Nach der Synthese und Reinigung muss die Bibliothek der Derivate auf ihre biologische Aktivität untersucht werden. Nachfolgend finden Sie Protokolle für primäre In-vitro-Screenings auf antimikrobielle und krebsbekämpfende Aktivitäten, die häufig mit Indol-Derivaten in Verbindung gebracht werden.[4][6]
Antimikrobielles Screening: Bestimmung der minimalen Hemmkonzentration (MHK)
Dieser Assay bestimmt die niedrigste Konzentration einer Verbindung, die das sichtbare Wachstum eines Mikroorganismus hemmt.[4]
Protokoll 3.1: Mikrobouillon-Verdünnungs-Assay
-
Vorbereitung der Testplatten: In die Vertiefungen einer sterilen 96-Well-Mikrotiterplatte 50 µL Nährmedium (z. B. Müller-Hinton-Bouillon für Bakterien, RPMI-1640 für Pilze) geben.
-
Herstellung von Reihenverdünnungen: 50 µL einer Stammlösung der Testverbindung (z. B. 1000 µg/mL in DMSO) in die erste Vertiefung geben. Gut mischen und 50 µL in die nächste Vertiefung überführen, um eine 2-fache Reihenverdünnung zu erzeugen. Diesen Vorgang über die Platte wiederholen, um einen Konzentrationsgradienten zu erzeugen.
-
Inokulation: Eine Suspension des Mikroorganismus in der logarithmischen Wachstumsphase auf eine Konzentration von ca. 5 x 10⁵ KBE/mL (koloniebildende Einheiten pro Milliliter) einstellen. 50 µL dieser Suspension in jede Vertiefung geben, sodass sich das Endvolumen auf 100 µL verdoppelt und die Konzentrationen der Verbindungen halbiert werden.
-
Kontrollen:
-
Positive Kontrolle: Eine Vertiefung mit Inokulum, aber ohne Testverbindung (zeigt ungestörtes Wachstum).
-
Negative Kontrolle: Eine Vertiefung mit Medium und Testverbindung, aber ohne Inokulum (prüft auf Kontamination und Eigenfarbe/Niederschlag der Verbindung).
-
Standard-Antibiotikum: Eine Reihe mit einem bekannten Antibiotikum (z. B. Ciprofloxacin, Fluconazol) als Referenz durchführen.[4]
-
-
Inkubation: Die Platten bei 37 °C für 18-24 Stunden für Bakterien oder bei 35 °C für 24-48 Stunden für Pilze inkubieren.
-
Bestimmung der MHK: Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum (keine Trübung) zu beobachten ist.
Krebs-Screening: MTT-Zytotoxizitäts-Assay
Der MTT-Assay ist ein kolorimetrischer Test zur Messung der zellulären Stoffwechselaktivität als Indikator für die Zelllebensfähigkeit, Proliferation und Zytotoxizität.[19]
Protokoll 3.2: MTT-Assay zur Bestimmung der Zytotoxizität
-
Zellkultur: Krebszellen (z. B. MCF-7 für Brustkrebs, A549 für Lungenkrebs)[6][19] in eine 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Vertiefung in 100 µL geeignetem Kulturmedium aussäen. Die Platte über Nacht bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO₂ inkubieren, damit die Zellen anhaften können.
-
Behandlung mit der Verbindung: Reihenverdünnungen der Testverbindungen in Kulturmedium herstellen. Das Medium von den Zellen entfernen und 100 µL des Mediums, das die verschiedenen Konzentrationen der Verbindungen enthält, zu den entsprechenden Vertiefungen hinzufügen.
-
Inkubation: Die Zellen 48-72 Stunden lang mit den Verbindungen inkubieren.
-
Zugabe von MTT: 10 µL MTT-Reagenz (5 mg/mL in PBS) in jede Vertiefung geben und die Platte weitere 3-4 Stunden inkubieren. Lebende Zellen mit aktiven Mitochondrien reduzieren das gelbe MTT zu einem violetten Formazan-Kristall.
-
Solubilisierung: Das Medium vorsichtig entfernen und 100 µL eines Solubilisierungsmittels (z. B. DMSO oder saurer Isopropanol) in jede Vertiefung geben, um die Formazan-Kristalle aufzulösen.
-
Messung: Die Extinktion bei 570 nm mit einem Mikrotiterplatten-Lesegerät messen.
-
Datenanalyse: Die prozentuale Zelllebensfähigkeit im Vergleich zu unbehandelten Kontrollzellen berechnen. Die IC₅₀-Werte (die Konzentration der Verbindung, die das Zellwachstum um 50 % hemmt) aus den Dosis-Wirkungs-Kurven bestimmen.
Datenpräsentation und Interpretation
Die Ergebnisse der Synthese und des Screenings sollten systematisch in Tabellen zusammengefasst werden, um den Vergleich und die Analyse der Struktur-Wirkungs-Beziehungen (SAR) zu erleichtern.
Tabelle 1: Zusammenfassung der Synthese von 7-Methylindol-3-carboxaldehyd-Derivaten
| Verbindungs-ID | Reaktionsart | Substituent (aus Amin/Methylen) | Ausbeute (%) | Schmelzpunkt (°C) |
| 7MI-SB-01 | Schiff-Base | Anilin | 85 | 178-180 |
| 7MI-SB-02 | Schiff-Base | 4-Chloranilin | 89 | 192-194 |
| 7MI-KN-01 | Knoevenagel | Malononitril | 92 | 215-217 |
| 7MI-KN-02 | Knoevenagel | Ethylcyanoacetat | 88 | 201-203 |
Hinweis: Die Daten in dieser Tabelle sind hypothetisch und dienen der Veranschaulichung.
Tabelle 2: Biologische Aktivitätsdaten der Derivate
| Verbindungs-ID | Antimikrobielle MHK (µg/mL) vs. S. aureus | Antikrebs-IC₅₀ (µM) vs. MCF-7-Zellen |
| 7MI-SB-01 | 64 | >100 |
| 7MI-SB-02 | 16 | 45.2 |
| 7MI-KN-01 | 8 | 12.5 |
| 7MI-KN-02 | 32 | 28.9 |
| Ciprofloxacin | 1 | N/A |
| Doxorubicin | N/A | 0.8 |
Hinweis: Die Daten in dieser Tabelle sind hypothetisch und dienen der Veranschaulichung.
Logischer Ablauf des Screenings
Abbildung 2: Kaskadenlogik für ein biologisches Screening-Programm.
Schlussfolgerung
7-Methylindol-3-carboxaldehyd ist ein hervorragendes Ausgangsmaterial für die Erstellung von Wirkstoffbibliotheken. Die hier beschriebenen Protokolle für die Bildung von Schiff-Basen und die Knoevenagel-Kondensation sind zuverlässig, skalierbar und ermöglichen den Zugang zu einer breiten chemischen Vielfalt. In Verbindung mit den beschriebenen primären Screening-Protokollen bieten diese Methoden einen umfassenden Arbeitsablauf für Forscher, die das therapeutische Potenzial von Indol-Derivaten in Bereichen wie der antimikrobiellen und krebsbekämpfenden Arzneimittelentwicklung erforschen möchten. Die systematische Anwendung dieser Protokolle wird die Identifizierung neuartiger Leitverbindungen für die weitere Optimierung und Entwicklung erleichtern.
Referenzen
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Geronikaki, A. A., & Gavalas, A. M. (2021). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Pharmaceuticals (Basel), 14(3), 265. [Link]
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Singh, A., & Kumar, A. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Current Drug Discovery Technologies, 20(2), 1-15. [Link]
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Ahmad, A., & Rehan, M. (2017). Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives. Current Pharmaceutical Design, 23(34), 5134-5159. [Link]
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Al-Saryi, N. A., & Al-Karagoly, H. K. (2022). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum, 10(4), e01358-22. [Link]
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Kavitha, E., & Rajendra, V. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products, 10(5), 633-639. [Link]
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Kumar, A., & Sharma, S. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. International Journal of Pharmaceutical Sciences and Research, 10(8), 3845-3852. [Link]
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Zarghi, A., & Tabatabai, S. A. (2011). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. Journal of Heterocyclic Chemistry, 48(4), 882-886. [Link]
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Singh, P., & Rane, D. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165. [Link]
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Kumar, S., & Kumar, A. (2011). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 3(6), 440-446. [Link]
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Al-Mokhanam, A. A., & Al-Ostath, A. I. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Current Organic Synthesis, 21(1), 2-15. [Link]
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Kumar, D., & Singh, P. (2022). Design, synthesis, and biological evaluation of isatin-indole-3-carboxaldehyde hybrids as a new class of xanthine oxidase inhibitors. Archiv der Pharmazie, 355(6), e2200033. [Link]
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Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe University Journal of Science and Engineering, 19(2), 317-325. [Link]
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Sharma, R., & Kumar, V. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Journal of Molecular Structure, 1250, 131778. [Link]
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Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
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El-Sayed, M. A. (2016). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 53(4), 1011-1033. [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
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Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Journal of Chemical and Pharmaceutical Research, 8(12), 1-11. [Link]
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Kumar, A., & Singh, R. (2014). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF INDOLE-3-CARBOXALDEHYDE SCHIFF BASE Hg (II) AND Zr (IV) COMPLEXES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(10), 125-128. [Link]
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Wang, Y., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry Letters, 96, 129520. [Link]
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Wang, Y., et al. (2022). Synthesis, Molecular Docking Study, and Anticancer Activity of 7-Azaindole-1,2,3-triazol Bearing N-Benzamide Derivatives. ChemistrySelect, 7(42), e202203080. [Link]
-
S. S. S, S. S., & P. P. (2014). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences and Research, 5(11), 4843-4848. [Link]
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Kumar, A., et al. (2023). Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study. Toxicology in Vitro, 86, 105517. [Link]
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Singh, P., & Rane, D. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165. [Link]
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Al-Mokhanam, A. A., & Al-Ostath, A. I. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Current Organic Synthesis, 21(1), 2-15. [Link]
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Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 863-875. [Link]
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Google Patents. (2012). CN102584671B - Bis-Schiff bases synthesized by condensing indole-3-carboxaldehyde and benzidine and preparation method thereof.
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Application Note: A Robust Protocol for the N-Alkylation of 7-Methylindole-3-carboxaldehyde
Abstract
N-alkylated indole derivatives are privileged scaffolds in medicinal chemistry and materials science, frequently appearing in FDA-approved drugs.[1][2] The functionalization of the indole nitrogen provides a critical vector for modulating the pharmacological and material properties of these heterocycles. This application note presents a detailed, field-proven experimental protocol for the selective N-alkylation of 7-Methylindole-3-carboxaldehyde. We delve into the chemical principles guiding the choice of reagents and conditions, offering a self-validating system for researchers. The protocol is designed to be robust and high-yielding, addressing common challenges such as regioselectivity and incomplete reactions.
Introduction and Scientific Rationale
The N-alkylation of indoles is a cornerstone transformation in organic synthesis. However, it is often plagued by a lack of regioselectivity, with competitive alkylation occurring at the C3 position.[3] The substrate of interest, 7-Methylindole-3-carboxaldehyde, possesses an inherent structural advantage that circumvents this common issue. The presence of the carboxaldehyde group at the C3 position sterically and electronically blocks this site, ensuring that the alkylation proceeds exclusively at the indole nitrogen.[4]
Furthermore, the electron-withdrawing nature of the C3-carboxaldehyde group increases the acidity of the N-H proton, facilitating its deprotonation by a suitable base.[4][5] This leads to the formation of a highly nucleophilic indolate anion, which readily undergoes an SN2 reaction with an alkylating agent.
Our protocol employs sodium hydride (NaH), a strong, non-nucleophilic base, to ensure complete and irreversible deprotonation of the indole nitrogen.[6] The reaction is conducted in anhydrous N,N-Dimethylformamide (DMF), a polar aprotic solvent ideal for solvating the resulting sodium indolate salt and promoting the SN2 kinetics.[3][6] Increasing reaction temperature can also favor the thermodynamically more stable N-alkylated product.[5][6]
Visualized Experimental Workflow
The following diagram outlines the complete workflow from starting materials to the purified N-alkylated product.
Caption: Workflow for N-alkylation of 7-Methylindole-3-carboxaldehyde.
Detailed Experimental Protocol
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| 7-Methylindole-3-carboxaldehyde | ≥98% | Thermo Scientific[7] | Starting material. |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | Strong base. Handle with extreme caution. |
| Alkyl Halide (R-X) e.g., Iodomethane, Benzyl Bromide | Reagent Grade | Various | The electrophile. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Various | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | Extraction solvent. |
| Hexanes | ACS Grade | Various | Chromatography eluent. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Various | Drying agent. |
| Saturated Sodium Chloride Solution (Brine) | N/A | Prepare in-house | Used in aqueous workup. |
| Deionized Water | N/A | N/A | Used for quenching and washing. |
| Silica Gel | 60 Å, 230-400 mesh | Various | Stationary phase for chromatography. |
3.2 Step-by-Step Methodology
(I) Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 7-Methylindole-3-carboxaldehyde (1.0 eq.).
-
Seal the flask with septa, and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen gas three times.
-
Add anhydrous DMF (approx. 0.2 M concentration relative to the indole) via a syringe. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cool the solution to 0°C using an ice-water bath.
(II) Deprotonation: 5. Carefully weigh Sodium Hydride (60% dispersion, 1.2 eq.) and wash it with anhydrous hexanes to remove the mineral oil. Safety Note: NaH is highly reactive with water and flammable. Perform this in a fume hood away from any moisture. 6. Add the washed NaH to the reaction mixture portion-wise at 0°C. Gas evolution (H₂) will be observed. 7. Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30-45 minutes to ensure complete deprotonation and formation of the sodium indolate salt.
(III) Alkylation: 8. Add the alkylating agent (R-X, 1.1 eq.) dropwise to the stirred suspension via syringe. 9. Heat the reaction mixture to a temperature between 60-80°C. Higher temperatures often ensure complete N-alkylation and can significantly improve yields.[6] 10. Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with an appropriate mixture (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
(IV) Workup and Purification: 11. Once the reaction is complete (as indicated by TLC), cool the flask to 0°C in an ice-water bath. 12. Slowly and carefully quench the reaction by adding ice-cold deionized water. This will neutralize any unreacted NaH. 13. Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3x volumes). 14. Combine the organic layers and wash sequentially with deionized water (2x) and then with saturated brine (1x). 15. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 16. Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes as the eluent. 17. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the N-alkylated 7-Methylindole-3-carboxaldehyde. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8][9]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Incomplete deprotonation. 2. Impure or wet reagents/solvents. 3. Low reaction temperature. | 1. Ensure 1.2 eq. of fresh, active NaH is used. Increase stirring time after NaH addition. 2. Use anhydrous solvents and fresh reagents. Water quenches the base and the indolate anion.[5] 3. Increase the reaction temperature to 80°C or higher.[3][6] |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Sterically hindered alkylating agent. 3. Deactivated substrate. | 1. Continue monitoring by TLC until the starting material spot is consumed. 2. For bulky alkylating agents, increase reaction time and/or temperature. 3. While the C3-CHO group activates the N-H, other strong deactivating groups could slow the reaction. More forcing conditions may be needed.[3] |
| Complex Product Mixture | 1. Degradation of reagents or product. 2. Unwanted side reactions. | 1. Ensure the reaction temperature does not exceed the stability of the product or reagents. 2. While C3-alkylation is blocked, ensure the purity of the alkylating agent to avoid other side reactions. |
Conclusion
This protocol provides a reliable and scientifically-grounded method for the N-alkylation of 7-Methylindole-3-carboxaldehyde. The inherent structure of the substrate directs the reaction towards the desired N-alkylated product with high selectivity. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the use of an appropriate base and solvent system, researchers can achieve high yields of the target compounds. This methodology serves as a valuable tool for scientists and professionals in drug development engaged in the synthesis of novel indole-based molecules.
References
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- BenchChem. (2025). Optimization of reaction conditions for N-alkylation of indoles. BenchChem.
-
Perwin, A., & Mazumdar, N. (2024). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. ResearchGate. Available at: [Link]
- Chen, J., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing.
- Engle, K. M., & Yu, J.-Q. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Not specified.
- Jones, C. P., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
- ChemicalBook. (n.d.). 7-METHYLINDOLE-3-CARBOXALDEHYDE. ChemicalBook.
- Dufour, J., et al. (n.d.). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH.
- Reddy, B. V. S., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry - ACS Publications.
- Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Supporting Information].
- BenchChem. (n.d.). Technical Support Center: Selective N-Alkylation of Indoles. BenchChem.
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-
PubChem. (n.d.). 7-methyl-1H-indole-3-carbaldehyde. PubChem. Available at: [Link]
- Thermo Scientific Chemicals. (n.d.). 7-Methylindole-3-carboxaldehyde, 98%. Thermo Fisher Scientific.
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Application Notes & Protocols: A Comprehensive Guide to the Reductive Amination of 7-Methylindole-3-carboxaldehyde
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the reductive amination of 7-Methylindole-3-carboxaldehyde. This reaction is a cornerstone for synthesizing N-substituted 7-methyltryptamines, a class of compounds with significant interest in medicinal chemistry and pharmacology.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible methodology.
Scientific Foundation and Strategic Overview
Reductive amination is a powerful and highly versatile method for the synthesis of primary, secondary, and tertiary amines.[2] It is one of the most fundamental carbon-nitrogen bond-forming reactions, with estimates suggesting it accounts for nearly a quarter of all such reactions in the pharmaceutical industry.[3][4] The process is typically a one-pot reaction that involves two discrete mechanistic steps:
-
Iminium Ion Formation: The reaction commences with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a resonance-stabilized iminium ion intermediate.[5][6]
-
Hydride Reduction: A reducing agent, added to the reaction mixture, then selectively reduces the iminium ion (C=N+) to the corresponding amine.[5][6]
The key to a successful one-pot reductive amination is the choice of reducing agent. The reagent must be mild enough to not significantly reduce the starting aldehyde but reactive enough to efficiently reduce the iminium ion intermediate.[3] For this reason, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice for this transformation.[2][7] It offers superior selectivity compared to harsher reagents like sodium borohydride (NaBH₄), which can readily reduce the parent aldehyde, and is safer than sodium cyanoborohydride (NaBH₃CN), which can generate toxic cyanide byproducts.[3][6]
Reaction Mechanism: Logical Flow
The diagram below illustrates the general mechanistic pathway for the reductive amination of 7-Methylindole-3-carboxaldehyde using a secondary amine (R₂NH) and Sodium Triacetoxyborohydride (STAB).
Caption: General mechanism of reductive amination.
Detailed Experimental Protocol
This protocol details the synthesis of N,N-Dimethyl-7-methyltryptamine from 7-Methylindole-3-carboxaldehyde and dimethylamine as a representative example. The principles are broadly applicable to other primary and secondary amines.
PART A: Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 7-Methylindole-3-carboxaldehyde | 159.18 | 1.0 | 159 mg | Ensure starting material is pure. |
| Dimethylamine hydrochloride | 81.54 | 2.0 | 163 mg | Using the HCl salt is common and convenient. |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 - 2.0 | 318 - 424 mg | STAB is moisture-sensitive; handle quickly.[3][7][8] |
| 1,2-Dichloroethane (DCE) or THF | - | - | ~10 mL | Use anhydrous solvent for best results.[3][7] |
| Acetic Acid (optional) | 60.05 | 1.0 - 2.0 | 60 - 120 µL | Can catalyze iminium formation.[2] |
| Saturated Sodium Bicarbonate (aq.) | - | - | As needed | For workup. |
| Dichloromethane (DCM) or Ethyl Acetate | - | - | As needed | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | For drying organic layers. |
PART B: Equipment
-
Round-bottom flask (25 or 50 mL) with stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
TLC plates (silica gel) and developing chamber
PART C: Reaction Procedure
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-Methylindole-3-carboxaldehyde (159 mg, 1.0 mmol) and dimethylamine hydrochloride (163 mg, 2.0 mmol).
-
Solvation: Add anhydrous 1,2-dichloroethane (DCE, ~10 mL) via syringe. Stir the suspension at room temperature. Rationale: Aprotic solvents like DCE or THF are preferred as STAB is sensitive to water and incompatible with methanol.[3][7]
-
Catalysis (Optional but Recommended): If the amine is used as a salt or if the reaction is sluggish, add glacial acetic acid (e.g., 1.0 mmol, 60 µL). Stir for 15-30 minutes. Rationale: The acid protonates the carbonyl oxygen, activating it for nucleophilic attack, and facilitates the dehydration step to form the iminium ion.[2]
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB, ~1.6 mmol, 340 mg) portion-wise over 5-10 minutes. Rationale: STAB can react with moisture in the air and the reaction can be mildly exothermic. Portion-wise addition ensures controlled reaction conditions.[8]
-
Reaction: Stir the mixture at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction completion.
PART D: Workup and Purification
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution (~10 mL). Stir vigorously until gas evolution ceases. Rationale: The basic solution neutralizes the acetic acid and hydrolyzes any remaining STAB.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL) to remove residual water, and dry over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel. An eluent system of ethyl acetate in hexane, often with a small amount of triethylamine (~1%) to prevent the amine product from streaking on the acidic silica, is typically effective. Alternatively, NH-silica gel can be used. The pure fractions are combined and concentrated to yield the final product.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Safety, Handling, and Troubleshooting
Safety Precautions for Sodium Triacetoxyborohydride (STAB)
-
Reactivity: STAB reacts with water and protic solvents, potentially releasing flammable gases.[8][9] It should be stored in a cool, dry place under an inert atmosphere.[8][10]
-
Handling: Always handle STAB in a well-ventilated fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10] Avoid creating dust and inhaling the powder.[8][10]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8][9][10] For skin contact, flush with plenty of water.[9][10] If inhaled, move to fresh air.[9][10] In all cases of significant exposure, seek immediate medical attention.[9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Wet reagents or solvent deactivating the STAB.2. Amine is not nucleophilic enough.3. Incomplete iminium ion formation. | 1. Use anhydrous solvents and fresh STAB. Handle STAB quickly.2. For weakly nucleophilic amines, allow longer reaction times or gentle heating.3. Add 1-2 equivalents of acetic acid to catalyze iminium formation.[2] |
| Incomplete Reaction | 1. Insufficient reducing agent.2. Short reaction time. | 1. Add another portion (0.3-0.5 equiv.) of STAB.2. Allow the reaction to stir for a longer period (e.g., overnight). |
| Side Product Formation | 1. Reduction of the starting aldehyde to 7-methylindole-3-methanol.2. Over-alkylation of a primary amine. | 1. This is rare with STAB but can occur with NaBH₄. Ensure you are using the correct, selective reagent.[3][7]2. Use a larger excess of the primary amine or form and isolate the imine before reduction.[2] |
| Difficult Purification | Product streaking on silica gel column. | Add 0.5-1% triethylamine to the eluent to neutralize the acidic sites on the silica gel, leading to better peak shapes for the basic amine product. |
References
- LifeChem Pharma. Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
- AK Scientific, Inc.
- Cole-Parmer. Material Safety Data Sheet - Sodium triacetoxyborohydride.
- TCI Chemicals. SAFETY DATA SHEET - Sodium Triacetoxyborohydride.
- Merck Millipore. SAFETY DATA SHEET - Sodium triacetoxyborohydride.
- Myers, A.
- TCI Chemicals. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. (2024-09-16).
- Organic Chemistry Portal.
- Glennon, R. A., et al. (1980). Studies on several 7-substituted N,N-dimethyltryptamines. Journal of Medicinal Chemistry, 23(11), 1222-6.
- ChemicalBook. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. (2024-12-16).
- Chemistry LibreTexts. 3.3.3: Synthesis of Amines. (2022-10-04).
- Master Organic Chemistry.
- MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023-01-29).
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for 7-Methylindole-3-carboxaldehyde
Welcome to the Technical Support Center for the synthesis of 7-Methylindole-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the Vilsmeier-Haack formylation of 7-methylindole. Our goal is to equip you with the expertise to not only execute this reaction successfully but also to understand the underlying chemical principles for effective optimization.
Introduction to the Vilsmeier-Haack Reaction of Indoles
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] In the context of indole chemistry, it is the preferred method for introducing a formyl group at the C3 position, which has the highest electron density.[5] The reaction involves the use of a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[2][6][7] This electrophile then attacks the electron-rich indole ring, leading to the formation of an iminium intermediate that is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[6][7][8]
7-Methylindole-3-carboxaldehyde is a valuable building block in medicinal chemistry and materials science, serving as a precursor for various biologically active compounds.[9][10][11] Achieving high yields and purity in its synthesis is therefore of significant importance.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the Vilsmeier-Haack formylation of 7-methylindole, providing potential causes and actionable solutions.
Q1: Low or no yield of the desired 7-Methylindole-3-carboxaldehyde.
-
Potential Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is sensitive to moisture. Contamination of DMF or POCl₃ with water can lead to its decomposition. DMF can also decompose over time to produce dimethylamine, which can react with the Vilsmeier reagent.[12]
-
Potential Cause 2: Insufficient Reaction Temperature. While the formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C), the subsequent reaction with the indole substrate may require heating, depending on its reactivity.[2][13]
-
Recommended Solution: If you observe a sluggish reaction at room temperature, consider gradually increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to find the optimal temperature, which can range from room temperature to 80 °C or higher.[2][13]
-
-
Potential Cause 3: Inappropriate Stoichiometry. An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of byproducts.
Q2: Formation of significant side products.
-
Potential Cause 1: Diformylation. Although less common for indoles, under harsh conditions or with a large excess of the Vilsmeier reagent, a second formyl group can be introduced.[15]
-
Recommended Solution: Use a stoichiometric amount of the Vilsmeier reagent (closer to 1:1) and maintain a lower reaction temperature.[15] Careful monitoring of the reaction progress is key to quenching it once the starting material is consumed.
-
-
Potential Cause 2: Formation of Bis(indolyl)methane Derivatives. The acidic conditions of the reaction can promote the reaction of the newly formed aldehyde with another molecule of the starting indole, leading to the formation of a high molecular weight byproduct.[15]
-
Recommended Solution:
-
Order of Addition: Add the 7-methylindole solution dropwise to the pre-formed Vilsmeier reagent at a low temperature.[15] This ensures that the indole preferentially reacts with the formylating agent.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the addition and the initial phase of the reaction.[15]
-
-
-
Potential Cause 3: Formation of 3-Cyano-7-methylindole. This byproduct can arise if nitrogen-containing impurities are present or if inappropriate work-up conditions are used.[14] The aldehyde can react with these impurities to form an oxime or imine, which then dehydrates to the nitrile.[14]
-
Recommended Solution:
-
High-Purity Reagents: Use high-purity, anhydrous solvents and freshly distilled reagents.[14]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere to prevent reaction with atmospheric moisture.[14]
-
Appropriate Work-up: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[14]
-
-
Q3: Difficulties in product purification.
-
Potential Cause: Similar Polarity of Product and Byproducts. Some side products may have similar polarities to the desired 7-Methylindole-3-carboxaldehyde, making separation by column chromatography challenging.
-
Recommended Solution:
-
Optimized Chromatography: Utilize a carefully selected solvent system for silica gel column chromatography. A gradient elution of ethyl acetate in hexane is often effective.[9]
-
Recrystallization: Recrystallization can be a highly effective method for purifying the final product and removing minor impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Vilsmeier-Haack reaction?
A1: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][5][7]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the 7-methylindole attacks the electrophilic carbon of the Vilsmeier reagent.[5] Subsequent elimination of a chloride ion and deprotonation restores the aromaticity of the indole ring, forming an iminium salt intermediate.
-
Hydrolysis: During the aqueous work-up, water attacks the iminium carbon, and after a series of proton transfers and elimination of dimethylamine, the final 7-Methylindole-3-carboxaldehyde is formed.[5][7]
Q2: What are the optimal reaction conditions for the formylation of 7-methylindole?
A2: While the optimal conditions can vary, a general and effective starting point is as follows:
-
Reagent Preparation: Prepare the Vilsmeier reagent by adding POCl₃ (1.5 eq.) dropwise to anhydrous DMF (acting as both reagent and solvent) at 0 °C under an inert atmosphere.[13]
-
Reaction with Indole: Add a solution of 7-methylindole (1.0 eq.) in a minimal amount of anhydrous DMF to the pre-formed Vilsmeier reagent at 0 °C.[13]
-
Reaction Progression: Allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC. If the reaction is slow, gentle heating (e.g., 40-60 °C) may be necessary.[12][13]
-
Work-up: Quench the reaction by pouring it into ice-cold water or a saturated sodium bicarbonate solution.[14] The product can then be extracted with a suitable organic solvent like ethyl acetate.[9]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any potential byproducts. The consumption of the starting material and the formation of the product spot can be visualized under UV light. For more quantitative analysis, LC-MS can be employed.
Experimental Protocols
Optimized Protocol for the Synthesis of 7-Methylindole-3-carboxaldehyde
This protocol is a robust starting point for the synthesis.
Materials:
-
7-methylindole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.5 equivalents) dropwise to the stirred DMF solution via the addition funnel over 30-60 minutes, ensuring the temperature remains below 5 °C.[13] After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Reaction with 7-Methylindole: Dissolve 7-methylindole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.[9][14] Stir until the bubbling ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).[9] Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine.[1] Dry the organic layer over anhydrous sodium sulfate.[1][9]
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford 7-Methylindole-3-carboxaldehyde.[9]
| Reagent | Molar Equivalents | Typical Role |
| 7-Methylindole | 1.0 | Substrate |
| POCl₃ | 1.5 | Vilsmeier Reagent Component |
| DMF | Solvent/Reagent | Vilsmeier Reagent Component & Solvent |
Visualizing the Process
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction pathway.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the reaction.
References
-
Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]
-
Vilsmeier–Haack reaction of indole. YouTube. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. Available at: [Link]
-
(PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Semantic Scholar. Available at: [Link]
-
1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. Available at: [Link]
-
Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. YouTube. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Semantic Scholar. Available at: [Link]
-
Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. Available at: [Link]
- RU2760000C1 - Method for producing indole-3-carbinol. Google Patents.
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments).. Reddit. Available at: [Link]
-
THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521).. Semantic Scholar. Available at: [Link]
-
7-methyl-1H-indole-3-carbaldehyde | C10H9NO. PubChem. Available at: [Link]
-
Catalytic Vilsmeier–Haack-Type Formylation of Indoles. Organic Syntheses. Available at: [Link]
-
7-Methylindole-3-carboxaldehyde | 4771-50-0. J&K Scientific. Available at: [Link]
-
Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. PubMed. Available at: [Link]
-
Isolation and identification of indole-3-carboxaldehyde: a major new urinary metabolite of D-tryptophan. PubMed. Available at: [Link]
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]
-
Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. ResearchGate. Available at: [Link]
-
indole-3-carboxaldehyde, 487-89-8. The Good Scents Company. Available at: [Link]
-
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
-
Vilsmeier haack reaction. Slideshare. Available at: [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 9. 7-METHYLINDOLE-3-CARBOXALDEHYDE | 4771-50-0 [chemicalbook.com]
- 10. Buy 7-Methylindole-3-carboxaldehyde | 4771-50-0 [smolecule.com]
- 11. jk-sci.com [jk-sci.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 7-Methylindole-3-carboxaldehyde
Answering the user's request.
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 7-Methylindole-3-carboxaldehyde. This guide is designed to provide in-depth troubleshooting and practical advice for researchers encountering challenges in this synthesis. As Senior Application Scientists, we have compiled this information based on established literature and extensive field experience to help you optimize your reaction yields and purity.
7-Methylindole-3-carboxaldehyde is a valuable heterocyclic building block in medicinal chemistry, serving as a precursor for various pharmacologically active agents, including antiandrogens, antibacterial agents, and potential anticancer immunomodulators.[1] While several synthetic routes exist, the Vilsmeier-Haack formylation of 7-methylindole is the most prevalent and cost-effective method.[2] This guide will focus primarily on troubleshooting this critical reaction.
Core Protocol: Vilsmeier-Haack Formylation of 7-Methylindole
This protocol represents a standard, optimized procedure. Subsequent troubleshooting sections will refer to this baseline methodology.
Experimental Protocol: Step-by-Step
-
Vilsmeier Reagent Formation:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-Dimethylformamide (DMF) (3.0 eq.).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0 °C for an additional 30-60 minutes. The formation of the Vilsmeier reagent (a chloromethyliminium salt) is often indicated by a color change to pink or pale yellow.[3][4]
-
-
Formylation Reaction:
-
Dissolve 7-methylindole (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the 7-methylindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Perform hydrolysis by adding a pre-chilled aqueous solution of sodium hydroxide (e.g., 30% w/v) or saturated sodium carbonate solution dropwise until the mixture is alkaline (pH 9-10).[3][5] This step is often exothermic and must be controlled.
-
The product typically precipitates as a solid. Stir the resulting suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
-
Purification:
-
The crude 7-Methylindole-3-carboxaldehyde can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture, or by silica gel column chromatography using a hexane/ethyl acetate eluent system.[1]
-
Visualizing the Vilsmeier-Haack Mechanism
Understanding the reaction pathway is crucial for effective troubleshooting. The following diagram illustrates the key steps in the formylation of 7-methylindole.
Caption: Vilsmeier-Haack reaction workflow for 7-Methylindole-3-carboxaldehyde synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I'm recovering only starting material. What went wrong?
A1: This is a frequent issue that can often be traced back to the quality of your reagents or suboptimal reaction conditions.
-
Cause A: Decomposed or Wet Reagents. The Vilsmeier reagent is highly sensitive to moisture.
-
Insight: N,N-Dimethylformamide (DMF) can decompose over time to form dimethylamine and formic acid. Dimethylamine, being a nucleophile, will quench the Vilsmeier reagent as it forms.[6] Similarly, phosphorus oxychloride (POCl₃) readily hydrolyzes.
-
Solution: Always use freshly distilled or from a recently opened bottle of anhydrous DMF. Ensure your POCl₃ is fresh and handled under inert conditions.
-
-
Cause B: Incorrect Temperature Control. Temperature is critical, especially during the formation of the Vilsmeier reagent.
-
Insight: The reaction between DMF and POCl₃ is exothermic. If the temperature rises uncontrollably, it can lead to the decomposition of the reagent and the formation of unwanted byproducts.
-
Solution: Strictly maintain the temperature at 0-5 °C during the addition of POCl₃ to DMF. Add the POCl₃ slowly and dropwise to allow for efficient heat dissipation.[5]
-
-
Cause C: Improper Order of Addition.
-
Insight: The Vilsmeier reagent must be pre-formed before the indole is introduced. Adding all reagents together can lead to a complex mixture of side reactions.
-
Solution: Follow the protocol precisely: first, form the reagent at low temperature, then add the indole solution slowly. This ensures the indole reacts with the intended electrophile.[7]
-
Q2: I've isolated a major byproduct with a much higher molecular weight than my product. What is it and how do I prevent it?
A2: You are likely observing the formation of a bis(indolyl)methane derivative. This is a classic byproduct in the Vilsmeier-Haack formylation of indoles.[7]
-
Mechanism of Formation: This byproduct forms when a molecule of the desired product, 7-methylindole-3-carboxaldehyde, acts as an electrophile and reacts with a second molecule of the unreacted 7-methylindole starting material under the acidic reaction conditions.
-
Prevention Strategies:
-
Order of Addition is Key: Add the 7-methylindole solution dropwise to the pre-formed Vilsmeier reagent. This ensures that the concentration of free indole is always low, minimizing its chance to react with the newly formed aldehyde product.[7]
-
Maintain Low Temperature: Higher temperatures accelerate the rate of this side reaction. Keeping the reaction cool during the addition of the indole is crucial.[7]
-
Control Stoichiometry: Avoid using a large excess of the indole starting material relative to the Vilsmeier reagent.
-
Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as per TLC analysis). Prompt quenching can prevent further byproduct formation.[7]
-
Caption: Formation pathway of the common bis(indolyl)methane byproduct.
Q3: My TLC shows complete consumption of starting material, but the workup yields an intractable tar or a water-soluble compound.
A3: This outcome typically points to polymerization or decomposition of the indole nucleus under overly harsh conditions.
-
Insight: Indoles are electron-rich heterocycles and can be sensitive to strong acids and high temperatures, leading to polymerization. The intermediate iminium salt is also susceptible to decomposition if the hydrolysis (workup) step is not performed correctly.
-
Solution:
-
Controlled Quenching: The workup step is critical. Pouring the reaction mixture onto crushed ice serves to rapidly cool and dilute the strong acid, minimizing degradation.
-
Careful Basification: When adding the base (NaOH or Na₂CO₃ solution) to hydrolyze the iminium salt, do so slowly and with efficient cooling and stirring. A rapid, uncontrolled increase in temperature and pH can promote decomposition.[3]
-
Avoid Overheating: If the reaction requires heating after the initial addition, do so cautiously and for the minimum time necessary. For 7-methylindole, the reaction often proceeds well at room temperature.[5]
-
Q4: My Vilsmeier-Haack reaction consistently fails. Are there viable alternative methods?
A4: Yes, if the Vilsmeier-Haack approach proves problematic for your specific setup or substrate, other methods can be employed, although they may be more complex or require different starting materials.
-
Reissert Indole Synthesis: A multi-step protocol that builds the indole ring system from ortho-nitrotoluene derivatives, incorporating the aldehyde functionality during the synthesis.[2]
-
Grignard Reaction: Involves preparing an indolyl Grignard reagent (e.g., 7-methylindolylmagnesium bromide) and reacting it with a suitable formylating agent like ethyl orthoformate.[2]
-
Oxidative Decarboxylation: This method can transform a related compound, like 7-methylindole-3-acetic acid, into the desired aldehyde using an oxidant such as sodium periodate.[2]
Summary of Troubleshooting Strategies
| Issue Observed | Probable Cause | Recommended Solution |
| Low or No Yield | Impure/wet reagents (DMF, POCl₃) | Use anhydrous DMF (fresh bottle or distilled) and fresh POCl₃. |
| Incorrect temperature control | Maintain 0-5 °C during reagent formation; control exotherms. | |
| Improper order of addition | Always pre-form the Vilsmeier reagent before adding the indole. | |
| High MW Byproduct | Formation of bis(indolyl)methane | Add indole solution slowly to the Vilsmeier reagent at low temp. |
| Excess starting material | Use controlled stoichiometry (avoid large excess of indole). | |
| Tar / Decomposition | Harsh reaction or workup conditions | Quench reaction mixture by pouring onto ice; add base slowly with cooling. |
| Prolonged reaction at high temp | Monitor by TLC and work up promptly once starting material is consumed. |
References
- Vertex AI Search. (2023). Synthesis Methods of 7-Methylindole-3-carboxaldehyde. Google Cloud.
- ChemicalBook. (n.d.). 7-METHYLINDOLE-3-CARBOXALDEHYDE Chemical Properties, Uses, Production. ChemicalBook.
- Guidechem. (n.d.). How to Prepare 7-Methylindole: A Background and Overview. Guidechem.
- Wikipedia. (n.d.). 7-Methylindole. Wikipedia.
- BenchChem. (2025).
- Organic Syntheses. (n.d.). Indole-3-aldehyde. Organic Syntheses Procedure.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit.
- Ge, Z., Wu, J., & Xue, F. (2006).
- Google Patents. (n.d.). Synthetic method for indole-3-carboxaldehyde compounds.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
Sources
- 1. 7-METHYLINDOLE-3-CARBOXALDEHYDE | 4771-50-0 [chemicalbook.com]
- 2. Buy 7-Methylindole-3-carboxaldehyde | 4771-50-0 [smolecule.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 7-Methylindole-3-carboxaldehyde
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 7-Methylindole-3-carboxaldehyde. Here, we address common challenges and side reactions encountered during its synthesis, particularly via the Vilsmeier-Haack reaction, providing in-depth troubleshooting advice and optimized protocols to enhance yield and purity.
Introduction to the Vilsmeier-Haack Synthesis
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] In the synthesis of 7-Methylindole-3-carboxaldehyde, 7-methylindole is treated with a Vilsmeier reagent, which is typically formed in situ from a combination of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5] The indole ring, being electron-rich, undergoes electrophilic substitution, predominantly at the C3 position, which is the most nucleophilic site.[4][6] Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[1][4][5]
While the reaction is robust, its success is highly dependent on careful control of reaction conditions. Deviations can lead to a variety of side reactions, resulting in low yields and complex purification challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 7-Methylindole-3-carboxaldehyde.
Issue 1: Low or No Yield of the Desired Product
Symptoms:
-
After workup, little to no solid product is obtained.
-
TLC analysis of the crude reaction mixture shows the absence of the product spot and the presence of starting material.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent can decompose if moisture is present in the DMF or POCl₃. DMF can also decompose over time to form dimethylamine, which can interfere with the reaction.[7] | Use freshly distilled POCl₃ and anhydrous DMF. Ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. |
| Incorrect Reaction Temperature | The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C). Adding the indole at too high a temperature can lead to uncontrolled side reactions. Conversely, if the reaction is not gently warmed after the addition of indole, the reaction may not proceed to completion. | Strictly control the temperature during the addition of POCl₃ to DMF, keeping it between 0 and 5 °C. After adding the 7-methylindole solution, allow the reaction to stir at a controlled temperature, for instance, by bringing it to 35°C for a specified period.[8] |
| Insufficient Reaction Time | The formylation of substituted indoles can be slower than that of unsubstituted indole. | Monitor the reaction progress using TLC. If the starting material is still present after the initially planned reaction time, consider extending the stirring time at a controlled temperature. |
| Improper Workup Procedure | The hydrolysis of the iminium intermediate and neutralization of the reaction mixture are critical steps. Pouring the hot reaction mixture directly into a basic solution without initial cooling and controlled addition can lead to product degradation. | After the reaction is complete, cool the mixture and pour it onto crushed ice.[8][9] Then, carefully add a saturated solution of a base like sodium carbonate or sodium hydroxide to neutralize the mixture until it is alkaline, which will precipitate the product.[8][10] |
Issue 2: Formation of a Dark, Tarry, or Polymeric Reaction Mixture
Symptoms:
-
The reaction mixture turns dark brown or black and becomes highly viscous or solidifies into a tar-like substance.
-
The desired product is difficult to isolate from this complex mixture.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Excessive Reaction Temperature | Indoles are susceptible to polymerization under strongly acidic conditions, which are present during the Vilsmeier-Haack reaction. High temperatures can accelerate these unwanted polymerization pathways. | Maintain strict temperature control throughout the reaction. The initial formation of the Vilsmeier reagent and the subsequent addition of the indole should be carried out at low temperatures (0-10 °C).[8] |
| High Concentration of Reactants | Very high concentrations can lead to localized overheating and an increased rate of side reactions, including polymerization. | Use an appropriate amount of solvent (DMF) to ensure the reaction mixture remains mobile and heat transfer is efficient. A typical procedure might involve dissolving the indole in DMF before adding it to the Vilsmeier reagent.[8] |
| Formation of Indole Trimers | Under Vilsmeier conditions, indoles can sometimes undergo self-condensation to form di- and tri-indolylmethanes, which can contribute to the formation of complex mixtures.[11] | Use the recommended stoichiometry of reagents and maintain a low reaction temperature to favor the desired formylation over self-condensation. |
Issue 3: Presence of Multiple Spots on TLC, Indicating Impurities
Symptoms:
-
TLC analysis of the crude product shows multiple spots in addition to the desired product.
-
Difficulty in purifying the product by crystallization or column chromatography.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Di-formylation | Although formylation occurs preferentially at the C3 position, under harsh conditions (e.g., excess Vilsmeier reagent, high temperature), a second formyl group can be introduced at another position on the indole ring. | Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the indole). Avoid excessive heating and prolonged reaction times. |
| Reaction at other positions | While C3 is the most reactive site, minor products resulting from formylation at other positions on the indole nucleus can sometimes be observed, especially if the C3 position is sterically hindered. | For 7-methylindole, the C3 position is generally accessible. Sticking to optimized reaction conditions will minimize the formation of these isomers. |
| Incomplete Hydrolysis | If the hydrolysis step during workup is incomplete, the iminium salt intermediate may persist or react in other ways, leading to impurities. | Ensure the reaction mixture is stirred vigorously with the aqueous base for a sufficient amount of time to ensure complete hydrolysis. Heating the basic solution can also facilitate the breakdown of the intermediate.[8] |
| Side reactions of the product | The aldehyde product itself can undergo side reactions, such as the Cannizzaro reaction, in a strongly basic medium during workup, especially if heated for too long.[9] | Neutralize the reaction mixture carefully and avoid excessively harsh basic conditions or prolonged heating during the workup. Aim for a neutral pH after precipitation of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Vilsmeier-Haack reaction on 7-methylindole?
A: Anhydrous N,N-dimethylformamide (DMF) is the standard solvent and also a reactant in the formation of the Vilsmeier reagent.[3] Using DMF as the solvent ensures that the Vilsmeier reagent is readily formed and available for the reaction. In some cases, co-solvents like dichloromethane (DCM) can be used, but for this specific synthesis, DMF is generally sufficient.[3]
Q2: How can I effectively purify the crude 7-Methylindole-3-carboxaldehyde?
A: The primary method for purification is recrystallization.[12] Suitable solvents include ethanol or methanol-water mixtures.[12] For highly impure samples, column chromatography on silica gel may be necessary. A typical eluent system would be a mixture of hexane and ethyl acetate. The compound's melting point is in the range of 206-210°C, which can be a good indicator of purity.[12]
Q3: Are there any alternatives to POCl₃ for this reaction?
A: Yes, other reagents can be used to activate DMF, such as oxalyl chloride or thionyl chloride (SOCl₂).[2] However, POCl₃ is the most commonly used and generally provides good results for the formylation of indoles.
Q4: Can this reaction be scaled up for industrial production?
A: Yes, the Vilsmeier-Haack reaction is scalable. A patent for a similar synthesis of indole-3-carboxaldehyde compounds describes a method suitable for large-scale production, emphasizing temperature control and a specific workup procedure.[10] Key considerations for scale-up include efficient heat management, controlled addition of reagents, and safe handling of POCl₃ and the acidic reaction mixture.
Visualizing the Reaction and Troubleshooting
Reaction Mechanism
The following diagram illustrates the key steps in the Vilsmeier-Haack synthesis of 7-Methylindole-3-carboxaldehyde.
Caption: Key stages of the Vilsmeier-Haack reaction.
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing and solving common problems during the synthesis.
Caption: Decision tree for troubleshooting the synthesis.
Optimized Experimental Protocol
This protocol is based on established procedures for the Vilsmeier-Haack formylation of indoles and is optimized to minimize side reactions.[8]
Materials:
-
7-Methylindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Crushed ice
-
Deionized water
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, add anhydrous DMF (3.7 moles per 1 mole of indole).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add freshly distilled POCl₃ (1.1 moles per 1 mole of indole) dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Stir the resulting yellow solution at this temperature for an additional 30 minutes.
-
-
Formylation Reaction:
-
Prepare a solution of 7-methylindole (1 mole) in anhydrous DMF (1.3 moles per 1 mole of indole).
-
Add this indole solution dropwise to the cold Vilsmeier reagent over 1 hour, maintaining the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm. Stir the viscous solution at 35 °C for 1-2 hours. The reaction progress can be monitored by the formation of an opaque, yellow paste.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath. Carefully add crushed ice to the paste with vigorous stirring until a clear, red solution is formed.
-
In a separate larger beaker, prepare a solution of sodium carbonate or sodium hydroxide in water.
-
Slowly pour the acidic reaction solution into the basic solution with efficient stirring. A precipitate should form.
-
Continue adding the base until the pH of the mixture is > 9.
-
Stir the resulting suspension for 30 minutes to ensure complete hydrolysis.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
-
Purification:
-
Dry the crude product in a vacuum oven.
-
Recrystallize the solid from a suitable solvent, such as ethanol, to obtain pure 7-Methylindole-3-carboxaldehyde.
-
References
- Vertex AI Search. (2023). Buy 7-Methylindole-3-carboxaldehyde | 4771-50-0.
- Filo. (2025). The image shows a chemical reaction starting with an indole molecule reac...
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Murakami, Y., et al. THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521).
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis.
- NROChemistry. Vilsmeier-Haack Reaction.
- YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3.
- ResearchGate. (2019).
- RSC Advances. (2018).
- Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions.
- YouTube. (2025). Vilsmeier–Haack reaction of indole.
- ResearchGate. (2025). Beckmann Rearrangement of 2-Hydroxy-5- Methylacetophenone Oxime using Vilsmeier-Haack Reagent (POCl3/ DMF): Synthesis of Some New Heterocycles.
- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Santa Cruz Biotechnology. 7-Methylindole-3-carboxaldehyde | CAS 4771-50-0.
- PubMed Central (PMC).
- Organic Syntheses. indole-3-aldehyde - Organic Syntheses Procedure.
- ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- Google Patents. RU2760000C1 - Method for producing indole-3-carbinol.
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. The image shows a chemical reaction starting with an indole molecule reac.. [askfilo.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Buy 7-Methylindole-3-carboxaldehyde | 4771-50-0 [smolecule.com]
Technical Support Center: Purification of 7-Methylindole-3-carboxaldehyde
Welcome to the technical support center for the purification of 7-Methylindole-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for the unique challenges encountered during the purification of this valuable indole derivative.
Introduction to Purification Challenges
7-Methylindole-3-carboxaldehyde is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds.[1][2] Its purification, however, can be a significant bottleneck in the synthetic workflow. The inherent properties of the indole nucleus, coupled with the reactivity of the aldehyde group, present a unique set of challenges. Common issues include the presence of closely related impurities from the Vilsmeier-Haack synthesis, potential for degradation on acidic stationary phases, and difficulties in achieving high purity through simple crystallization.[3][4]
This guide provides a structured approach to troubleshooting these issues, drawing upon established chemical principles and field-proven techniques to help you achieve your desired purity and yield.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 7-Methylindole-3-carboxaldehyde in a question-and-answer format, providing causal explanations and actionable solutions.
Column Chromatography Issues
Question 1: My compound is streaking or tailing significantly on the silica gel column. What's causing this and how can I fix it?
Causality: The basic nitrogen atom in the indole ring can interact strongly with the acidic silanol groups on the surface of standard silica gel.[3] This strong interaction leads to a slow and uneven elution of the compound, resulting in tailing or streaking of the spots on a TLC plate and broad, poorly resolved peaks during column chromatography.
Solutions:
-
Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. This is achieved by preparing a slurry of the silica gel in your chosen eluent system that has been modified with a small amount of a basic additive.
-
Protocol: Add 0.5-1% triethylamine (Et₃N) or pyridine to your mobile phase (e.g., hexane/ethyl acetate). Use this modified solvent to make the silica gel slurry and as the eluent for your chromatography.[3]
-
-
Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase.
-
Neutral Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[3] It is available in neutral, acidic, and basic forms. For 7-Methylindole-3-carboxaldehyde, neutral alumina is the most appropriate choice to avoid potential degradation.
-
Reversed-Phase Silica (C18): If your compound and impurities have different hydrophobicities, reversed-phase chromatography can be an effective alternative.
-
Question 2: I'm observing new, more polar spots on my TLC after running a column, and my yield is low. What is happening?
Causality: 7-Methylindole-3-carboxaldehyde, like many indole derivatives, can be sensitive to the acidic environment of standard silica gel, leading to on-column degradation.[3] The aldehyde group can also be susceptible to oxidation. The appearance of new, more polar spots (lower Rf) is a strong indicator of decomposition.
Solutions:
-
Confirm Instability with 2D TLC: Before committing to a large-scale column, assess the stability of your compound on silica gel using two-dimensional TLC.
-
Protocol:
-
Spot your crude material in one corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Thoroughly dry the plate to remove all solvent.
-
Rotate the plate 90 degrees and re-develop it in the same solvent system.
-
If you observe spots that are not on the diagonal, it indicates that your compound is degrading on the silica gel.[3]
-
-
-
Use Deactivated Silica or an Alternative Stationary Phase: As mentioned in the previous point, using silica gel treated with a base or switching to neutral alumina can mitigate degradation.
-
Work Quickly and Avoid Prolonged Exposure: Minimize the time your compound spends on the column. A faster flow rate during flash chromatography can be beneficial, provided it does not compromise separation.
Question 3: My compound is co-eluting with an impurity, even after trying several solvent systems.
Causality: The Vilsmeier-Haack formylation of 7-methylindole can sometimes lead to the formation of isomeric byproducts, such as formylation at other positions on the indole ring or the benzene ring, especially at higher temperatures.[5] These isomers can have very similar polarities to the desired product, making separation by normal-phase chromatography challenging.
Solutions:
-
Optimize Your TLC Solvent System: A good separation on TLC is a prerequisite for a successful column. Aim for a difference in Rf values (ΔRf) of at least 0.2 between your product and the impurity. Experiment with a variety of solvent systems with different polarities and selectivities.
-
Recommended Screening Solvents for TLC:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
-
Toluene/Acetone
-
-
-
Employ Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can often improve the separation of closely eluting compounds.
-
Consider an Alternative Purification Technique: If column chromatography fails to provide the desired purity, recrystallization may be a more effective method for removing closely related impurities.
Recrystallization Issues
Question 4: I'm having trouble finding a suitable single solvent for recrystallization. My compound is either too soluble or not soluble enough.
Causality: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Finding a single solvent with these precise properties can be challenging.
Solutions:
-
Utilize a Mixed-Solvent System: A two-solvent system is often the solution. You will need one solvent in which 7-Methylindole-3-carboxaldehyde is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent"). The two solvents must be miscible.
-
Common Mixed-Solvent Systems:
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane[1]
-
-
Question 5: My compound is "oiling out" instead of forming crystals during recrystallization.
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This can be due to a supersaturated solution cooling too quickly or the presence of impurities that depress the melting point.
Solutions:
-
Slow Down the Cooling Process:
-
Ensure the hot, saturated solution is allowed to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
-
Add More of the "Soluble" Solvent: Re-heat the mixture until the oil redissolves. Add a small amount more of the soluble solvent to prevent premature precipitation.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect from the Vilsmeier-Haack synthesis of 7-Methylindole-3-carboxaldehyde?
The Vilsmeier-Haack reaction is generally regioselective for the C3 position of indoles. However, side reactions can occur, leading to impurities such as:
-
Unreacted 7-methylindole: The starting material may be present if the reaction did not go to completion.
-
Isomeric Formylated Products: While formylation at the C3 position is favored, small amounts of isomers with the formyl group at other positions on the indole ring or even on the benzene ring may form, particularly under harsh reaction conditions (e.g., high temperatures).[5]
-
Di-formylated Products: Although less common for indoles, over-formylation is a possibility, leading to a di-aldehyde product.
-
Byproducts from the Vilsmeier Reagent: Residual dimethylformamide (DMF) and phosphorus-containing byproducts from the decomposition of phosphorus oxychloride can also be present in the crude product.
Q2: What is the best way to store purified 7-Methylindole-3-carboxaldehyde?
7-Methylindole-3-carboxaldehyde can be sensitive to air and light.[6] For long-term storage, it is recommended to:
-
Store the solid compound in a tightly sealed, amber-colored vial.
-
Keep it in a cool, dry place, such as a refrigerator or freezer.
-
For maximum stability, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q3: What are some good starting solvent systems for TLC analysis?
A good starting point for TLC analysis of 7-Methylindole-3-carboxaldehyde is a mixture of a non-polar and a moderately polar solvent. Some recommended systems to try are:
-
30% Ethyl Acetate in Hexane
-
50% Ethyl Acetate in Hexane
-
5% Methanol in Dichloromethane
The optimal system will provide an Rf value for the product between 0.3 and 0.5, with good separation from any impurities.
Part 3: Experimental Protocols and Data
Protocol 1: Column Chromatography Purification
This protocol provides a general procedure for the purification of 7-Methylindole-3-carboxaldehyde using flash column chromatography.
Materials:
-
Crude 7-Methylindole-3-carboxaldehyde
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine (optional, if tailing is observed)
-
Glass column
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Run TLC plates in various hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 2:1) to find a solvent system that gives the desired product an Rf of ~0.3-0.4 and separates it from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent. For a typical purification, use a 40:1 to 100:1 ratio of silica gel to crude material by weight.
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified 7-Methylindole-3-carboxaldehyde.
-
Protocol 2: Recrystallization Purification
This protocol describes a mixed-solvent recrystallization procedure.
Materials:
-
Crude 7-Methylindole-3-carboxaldehyde
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude 7-Methylindole-3-carboxaldehyde in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near its boiling point.
-
-
Addition of Anti-Solvent:
-
While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly cloudy (the point of saturation).
-
-
Clarification:
-
Add a few more drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals thoroughly to remove any residual solvent.
-
Data Summary Table
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉NO | [7] |
| Molecular Weight | 159.18 g/mol | [7] |
| Appearance | Pale yellow to yellow to orange crystalline powder | [7] |
| Melting Point | 208.0-214.0 °C | [7] |
| Solubility | Good solubility in methanol, ethanol, and DMSO; Limited solubility in water and hexane. | [6] |
Part 4: Visualizations
Diagram 1: Decision Workflow for Purification Method Selection
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria [frontiersin.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 7-Methylindole-3-carboxaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: High-Purity Recrystallization of 7-Methylindole-3-carboxaldehyde
Welcome to the technical support guide for the purification of 7-Methylindole-3-carboxaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into achieving high purity for this compound through recrystallization. Our approach moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during the recrystallization of indole derivatives like 7-Methylindole-3-carboxaldehyde.
Q1: My 7-Methylindole-3-carboxaldehyde won't dissolve in the chosen solvent, even with heating. What's wrong?
A1: This is a classic solvent mismatch issue. The principle of "like dissolves like" is paramount in recrystallization. 7-Methylindole-3-carboxaldehyde possesses both polar characteristics (the N-H bond and the aldehyde group) and non-polar characteristics (the bicyclic aromatic ring system). An ideal solvent must effectively solvate the molecule at elevated temperatures but not at room temperature.
-
Causality: If the compound fails to dissolve, the solvent is likely not polar enough or does not share similar functional groups to interact favorably with the solute, even when thermal energy is supplied. For instance, attempting to dissolve this compound in a purely non-polar solvent like hexane at its boiling point will likely fail.
-
Troubleshooting Steps:
-
Increase Solvent Volume: You may be using an insufficient amount of solvent. Cautiously add more solvent in small increments to the heated mixture.[1] Be aware that using excessive solvent is a common cause of poor yield later on.[2][3]
-
Switch to a More Polar Solvent: Consult the Solvent Selection Table below. Solvents like ethanol, methanol, or acetone are often effective starting points for indole derivatives.[4][5]
-
Employ a Mixed Solvent System: This is a powerful technique. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble, e.g., ethanol or acetone). Then, add a "poor" hot solvent (in which it is less soluble, e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the saturation point). Reheat gently to achieve a clear solution, then allow it to cool slowly.[1] Common mixtures for indoles include ethanol/water and ethyl acetate/hexane.[4][6]
-
Q2: Upon cooling, my compound "oiled out" into a gooey liquid instead of forming crystals. How can I fix this?
A2: "Oiling out" is a common and frustrating problem. It occurs when the solute comes out of the solution at a temperature that is above its melting point, typically due to high impurity levels or excessively rapid cooling.[1][3]
-
Causality: The high concentration of solute and/or impurities can depress the melting point of the mixture, causing it to separate as a liquid phase rather than an ordered solid crystal lattice.
-
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the entire mixture until the oil fully redissolves. Add a small amount of additional "good" solvent (10-20% more) to decrease the saturation point of the solution.[1][2]
-
Ensure Slow Cooling: Rapid cooling is a primary cause of oiling out. After dissolving your sample, ensure the flask cools as slowly as possible. Place it on a cork ring or a few paper towels to insulate it from the benchtop and cover the top with a watch glass.[2] An inverted beaker placed over the flask can also create an insulating atmosphere.[2]
-
Lower the Crystallization Temperature: If using a high-boiling point solvent, the solution may still be too hot when saturation is reached. Switching to a lower-boiling point solvent system can be beneficial.[1]
-
Scratch the Flask: Once the diluted solution has cooled slightly, use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth to begin.[1][3]
-
Q3: The solution is cool, but no crystals have formed. What should I do?
A3: This indicates that the solution is supersaturated—it contains more dissolved solute than it theoretically should at that temperature.[3] Crystal formation requires an initial energy barrier to be overcome, a process called nucleation.
-
Causality: Without nucleation sites, the molecules will remain in the solution phase. This can happen with highly purified compounds or very clean glassware.
-
Troubleshooting Steps:
-
Induce Nucleation by Scratching: As mentioned above, scratching the inside of the flask with a glass rod is the first and easiest method to try.[3]
-
Add a Seed Crystal: If you have a small crystal of pure 7-Methylindole-3-carboxaldehyde, adding it to the supersaturated solution will provide a perfect template for further crystal growth.[3]
-
Reduce Temperature: Cool the flask further using an ice-water bath. Lower temperatures decrease solubility and can help force crystallization. Combine this with occasional scratching.[3]
-
Reduce Solvent Volume: If the above methods fail, you may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then repeat the slow cooling process.[3]
-
Q4: I got crystals, but my yield is very low (<50%). Where did my product go?
A4: A low yield is most often caused by using too much solvent during the dissolution step, which leaves a significant amount of your product dissolved in the mother liquor after filtration.[2]
-
Causality: The goal of recrystallization is not to dissolve the compound completely at room temperature, but to find a solvent where it is sparingly soluble at room temperature and highly soluble when hot. Using an excessive volume of solvent means that even after cooling, the solution is not saturated enough for most of the product to crystallize.
-
Troubleshooting & Validation:
-
Check the Mother Liquor: After filtering your crystals, take the filtrate (mother liquor) and try to induce further crystallization. You can do this by placing it in an ice bath or by evaporating some of the solvent on a rotary evaporator.[3] If a large second crop of crystals forms, it confirms that too much solvent was used initially. This second crop is often less pure but can be re-recrystallized.
-
Optimize Solvent Volume: In your next attempt, use the "minimum amount of hot solvent" required to just dissolve the crude solid. Add the solvent in small portions to the heated solid until a clear solution is achieved. For indole-3-aldehyde, a related compound, approximately 8.5 mL of ethanol per gram of aldehyde is a documented starting point.[7]
-
Avoid Premature Crystallization: Ensure you are not losing product due to premature crystallization during a hot filtration step (if performed). Use a pre-heated funnel and flask to prevent this.
-
Solvent Selection Guide
Choosing the right solvent is the most critical step. The ideal solvent should dissolve the compound completely when hot but poorly when cold, be relatively volatile for easy removal, and not react with the compound.
| Solvent | Boiling Point (°C) | Polarity Index | Suitability for 7-Methylindole-3-carboxaldehyde | Rationale & Comments |
| Ethanol | 78 | 5.2 | Excellent (First Choice) | Often cited for recrystallizing the parent indole-3-aldehyde.[7] Balances polarity to dissolve the molecule when hot. |
| Methanol | 65 | 6.6 | Good | More polar than ethanol. A good choice, often used in a mixed system with water for indole derivatives.[6] |
| Ethyl Acetate | 77 | 4.4 | Good (especially in a mix) | A moderately polar solvent. Often works well when paired with a non-polar co-solvent like hexane.[4] |
| Acetone | 56 | 5.4 | Fair to Good | Its polarity is suitable, but its low boiling point can sometimes lead to rapid evaporation and premature crystallization. |
| Water | 100 | 9.0 | Poor (as a primary solvent) | The parent compound is noted to have low water solubility.[5][8] Best used as the "poor" or anti-solvent in a mixed system with a polar organic solvent like ethanol or methanol. |
| Hexane | 69 | 0.0 | Poor (as a primary solvent) | A non-polar solvent, unlikely to dissolve the compound.[5] Excellent as an anti-solvent with a more polar solvent like ethyl acetate. |
| DMSO | 189 | 7.2 | Unsuitable for Recrystallization | While it is a good solvent for this compound, its very high boiling point makes it difficult to remove from the final crystals.[8][9] |
Visualizing the Recrystallization Workflow
The following diagram outlines the key decision points and steps in a successful recrystallization experiment.
Caption: A decision-making workflow for the recrystallization process.
Step-by-Step Experimental Protocol
This protocol provides a self-validating system for the recrystallization of 7-Methylindole-3-carboxaldehyde using a single solvent system (Ethanol).
Materials:
-
Crude 7-Methylindole-3-carboxaldehyde
-
Ethanol (Reagent Grade)
-
Erlenmeyer Flasks (x2)
-
Hot Plate with Stirring
-
Watch Glass
-
Short-Stem Funnel and Fluted Filter Paper (optional, for hot filtration)
-
Büchner Funnel and Filter Flask
-
Vacuum Source
Procedure:
-
Solvent Selection: Place a small amount (approx. 20-30 mg) of your crude material into a test tube. Add your chosen solvent (e.g., Ethanol) dropwise at room temperature. The solid should be sparingly soluble or insoluble. Heat the test tube gently. The solid should dissolve completely. Allow it to cool. Crystals should reappear. This confirms the solvent is suitable.
-
Dissolution: Place the bulk of your crude 7-Methylindole-3-carboxaldehyde into an Erlenmeyer flask with a stir bar. Add a small amount of ethanol, just enough to create a slurry.
-
Heating: Gently heat the flask on a hot plate with stirring. Add more ethanol in small portions, allowing the solution to return to a boil between additions. Stop adding solvent once the solid has just completely dissolved. Do not add a large excess.
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts) or colored impurities that could be removed with charcoal, a hot filtration is necessary. Place a fluted filter paper in a short-stem funnel and place it on top of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible to avoid crystallization in the funnel.
-
Slow Cooling: Cover the flask containing the clear solution with a watch glass and set it aside on an insulating surface (e.g., cork ring) to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2]
-
Crystal Formation: Crystal growth should begin as the solution cools and becomes saturated. Allow the flask to stand undisturbed for at least an hour, or until crystal formation appears complete.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the mother liquor.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor clinging to the crystal surfaces.
-
Drying: Allow the crystals to dry on the filter funnel under vacuum for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven. The melting point of pure 7-Methylindole-3-carboxaldehyde is reported to be in the range of 208-214 °C.[10]
Solvent Selection Logic
The choice of a solvent system is not arbitrary. This diagram illustrates the logical progression for selecting an appropriate system.
Caption: A decision tree for selecting a suitable recrystallization solvent system.
References
- Benchchem.
- Benchchem.
- University of Rochester, Department of Chemistry.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- Organic Syntheses. indole-3-aldehyde.
- University of York, Chemistry Teaching Labs.
- Thermo Scientific Chemicals. 7-Methylindole-3-carboxaldehyde, 98%.
- MedChemExpress. Indole-3-carboxaldehyde (3-Formylindole).
- Solubility of Things. Indole-3-carboxaldehyde.
- University of Rochester, Department of Chemistry.
- Cayman Chemical. Indole-3-carboxaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. 7-Methylindole-3-carboxaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: 7-Methylindole-3-carboxaldehyde
Welcome to the technical support guide for 7-Methylindole-3-carboxaldehyde (CAS 4771-50-0). This document provides in-depth guidance on the stability, storage, and handling of this versatile heterocyclic compound. Designed for researchers, chemists, and drug development professionals, this guide aims to preemptively address common challenges and ensure the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of 7-Methylindole-3-carboxaldehyde.
Q1: What are the optimal long-term storage conditions for solid 7-Methylindole-3-carboxaldehyde?
The stability of solid 7-Methylindole-3-carboxaldehyde is paramount for reproducible results. While some suppliers may ship the product at ambient temperature, long-term storage requires more stringent conditions due to its moderate sensitivity to air and light.[1]
The indole ring is an electron-rich system, making it susceptible to gradual oxidation, which can be accelerated by heat and light. The aldehyde functional group is also prone to oxidation, potentially forming the corresponding carboxylic acid. For these reasons, we recommend a multi-faceted approach to storage, as summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 0-8°C or -20°C [2][3][4] | Reduces the rate of potential oxidative and degradative reactions. For maximum long-term stability, -20°C is preferred. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen, a key driver of indole ring and aldehyde oxidation.[5] |
| Container | Tightly Sealed Amber Vial | Prevents moisture ingress and protects the compound from light, which can catalyze degradation (photodegradation).[5] |
| Location | Dry, Well-Ventilated Area | Ensures a controlled environment and avoids exposure to reactive fumes or high humidity.[6][7] |
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions are more susceptible to degradation than the solid material. The choice of solvent and storage protocol is critical.
-
Solvent Selection: 7-Methylindole-3-carboxaldehyde exhibits good solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[1] Use high-purity, anhydrous grade solvents to avoid introducing water or other reactive impurities.
-
Preparation: Prepare solutions fresh whenever possible. If a stock solution is required, prepare it in a degassed solvent under an inert atmosphere.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials with tightly sealed caps. Store frozen at -20°C or -80°C . This practice minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: What are the primary visual signs of degradation?
Fresh, high-purity 7-Methylindole-3-carboxaldehyde is typically a pale yellow to off-white crystalline powder.[3][8] A noticeable change in color is the most common indicator of degradation.
-
Color Change: A shift towards a darker yellow, orange, or brownish hue suggests the formation of oxidized or polymeric impurities.[8]
-
Clumping: Changes in the physical appearance, such as clumping of the crystalline powder, may indicate moisture absorption.
If you observe these changes, the purity of the material should be verified analytically before use.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.
Issue 1: The solid material has darkened significantly since it was received.
-
Potential Cause: This is a classic sign of oxidation or photodegradation due to improper storage. Exposure to air (oxygen) and/or ambient or UV light has likely occurred.[5]
-
Troubleshooting & Resolution:
-
Assess Purity: Before using the material in a critical experiment, verify its purity. The most straightforward methods are measuring the melting point or running an HPLC-UV analysis. A broadened or depressed melting range compared to the supplier's specification (typically 208-214°C) indicates the presence of impurities.[8]
-
Improve Storage: Immediately transfer the material to an amber vial, purge with argon or nitrogen, and store in a desiccator inside a refrigerator or freezer (0-8°C or -20°C).[2][3]
-
Consider Purification: For critical applications, purification by recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary.
-
Issue 2: Unexpected peaks are observed in HPLC/LC-MS analysis.
-
Potential Cause 1: Degradation Product. The most common degradation product is 7-Methylindole-3-carboxylic acid, formed by the oxidation of the aldehyde group. This will appear as a more polar compound in reverse-phase HPLC.
-
Potential Cause 2: On-Column Degradation. The indole ring can be sensitive to strongly acidic conditions.[5] If you are using a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid), you may be inducing degradation on the HPLC column itself.[5]
-
Troubleshooting & Resolution:
-
Analyze a Freshly Prepared Sample: Immediately dissolve a small amount of the solid in your mobile phase or a compatible solvent and inject it to confirm if the impurity is present in the solid or forms in solution.
-
Modify HPLC Method: If on-column degradation is suspected, switch to a milder mobile phase. Use formic acid (0.1%) instead of TFA or a buffered mobile phase with a pH between 3 and 6.
-
Run a Stability Protocol: To confirm solution stability, perform the following simple test.
-
Protocol: Assessing Solution Stability
-
Preparation: Prepare a ~1 mg/mL solution of 7-Methylindole-3-carboxaldehyde in your primary experimental solvent (e.g., DMSO, Acetonitrile).
-
Initial Analysis (T=0): Immediately analyze the solution via HPLC-UV, recording the peak area of the main compound.
-
Incubation: Store the solution under your typical experimental conditions (e.g., benchtop, room temperature, exposed to light).
-
Follow-up Analysis: Re-analyze the solution at set time points (e.g., 2, 8, and 24 hours).
-
Evaluation: A decrease in the main peak area and/or the appearance of new peaks over time confirms instability under those conditions.
Issue 3: Reaction yields are low or inconsistent.
-
Potential Cause: The purity of the starting material is a primary factor in reaction efficiency. If the aldehyde has partially oxidized to the unreactive carboxylic acid, the effective molar quantity of the starting material is reduced, leading to lower yields.
-
Troubleshooting & Resolution:
-
Confirm Starting Material Purity: Do not assume 98% purity if the material has been stored for a long time or improperly. Run a quick purity check (e.g., NMR, HPLC, or melting point). Thermo Fisher, for example, specifies a limit of ≤1.0% for the free acid.[8]
-
Review Reaction Conditions: This compound is incompatible with strong oxidizing agents and strong bases.[6] These conditions can degrade the indole core itself, not just the aldehyde. Ensure your reaction conditions are compatible with the indole moiety.
-
Visualization of Degradation
The primary degradation pathway under aerobic conditions involves the oxidation of the aldehyde.
Caption: Potential degradation pathways for 7-Methylindole-3-carboxaldehyde.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-carboxaldehyde. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 7-methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Gao, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]
-
Hangzhou Royalchem Co.,LTD. (n.d.). Buy 7-Methylindole-3-carboxaldehyde Industrial Grade. Retrieved from [Link]
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]
-
Frontiers. (2022). Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria. Retrieved from [Link]
Sources
- 1. Buy 7-Methylindole-3-carboxaldehyde | 4771-50-0 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 7-Methylindole-3-carboxaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Troubleshooting 1H NMR spectrum of 7-Methylindole-3-carboxaldehyde
Technical Support Center: 7-Methylindole-3-carboxaldehyde
Welcome to the technical support guide for the ¹H NMR analysis of 7-Methylindole-3-carboxaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize NMR spectroscopy for structural verification and purity assessment. Here, we address common issues encountered during the acquisition and interpretation of the ¹H NMR spectrum for this important synthetic intermediate.
Expected ¹H NMR Spectrum of 7-Methylindole-3-carboxaldehyde
A clear understanding of the expected spectrum is the first step in any troubleshooting endeavor. The chemical environment of each proton in 7-Methylindole-3-carboxaldehyde is distinct, leading to a predictable pattern of signals. Below is a summary of the anticipated chemical shifts and multiplicities.
Data Presentation: Expected ¹H NMR Parameters
| Proton Assignment | Structure Position | Expected Chemical Shift (δ) Range (ppm) | Multiplicity | Integration | Notes |
| Aldehyde-H | -CHO | 9.90 - 10.10 | Singlet (s) | 1H | Highly deshielded due to the carbonyl group. |
| Indole N-H | 1-H | 12.0 - 12.5 (in DMSO-d₆) | Broad Singlet (br s) | 1H | Chemical shift is highly solvent and concentration dependent. Often broad. |
| Indole C2-H | 2-H | 8.20 - 8.40 | Singlet (s) or Doublet (d, J≈3 Hz) | 1H | May show long-range coupling to N-H. |
| Aromatic-H | 4-H | 7.95 - 8.10 | Doublet (d, J≈8 Hz) | 1H | Deshielded by the adjacent aldehyde group. |
| Aromatic-H | 5-H | 7.15 - 7.30 | Triplet (t, J≈8 Hz) | 1H | Exhibits ortho-coupling to H4 and H6. |
| Aromatic-H | 6-H | 6.95 - 7.10 | Doublet (d, J≈7 Hz) | 1H | Exhibits ortho-coupling to H5. |
| Methyl-H | 7-CH₃ | 2.40 - 2.60 | Singlet (s) | 3H | Shielded relative to aromatic protons. |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument parameters. Data is primarily referenced for DMSO-d₆, a common solvent for this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common challenges.
Q1: I'm seeing unexpected peaks in my spectrum. What are they?
This is the most frequent issue and requires a systematic approach to diagnose. The unexpected signals can typically be categorized as residual solvents, unreacted starting materials, or reaction byproducts.
Causality & Diagnosis:
-
Residual Solvents: Solvents used during the synthesis or purification (e.g., Ethyl Acetate, Dichloromethane, Hexanes, DMF) are common culprits. They are identifiable by their characteristic chemical shifts and multiplicities.[1][2]
-
Unreacted Starting Material: The primary starting material for a Vilsmeier-Haack formylation is 7-methylindole.[3] If the reaction did not go to completion, you will see its characteristic signals. Check for peaks around δ 6.4 (d, H3), δ 7.2 (t, H2), and a singlet for the methyl group around δ 2.5 ppm.[4]
-
Vilsmeier-Haack Reagents/Byproducts: The Vilsmeier-Haack reaction utilizes reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6][7] Residual DMF is common and appears as two singlets around δ 2.7-2.9 ppm and a singlet around δ 8.0 ppm. The reaction can sometimes lead to minor side products, although formylation of indoles is generally very selective for the 3-position.[8]
Workflow for Identifying Unexpected Peaks:
The following workflow provides a logical sequence of steps to identify the source of contamination.
Experimental Workflow: Identifying Contaminant Signals
Caption: A flowchart for systematic identification of unknown peaks.
Q2: The N-H proton signal at ~12 ppm is very broad or missing. Is this a problem?
No, this is a common and expected phenomenon for N-H and O-H protons.
Causality & Diagnosis:
-
Chemical Exchange: Protons on heteroatoms (like the indole nitrogen) are acidic and can undergo rapid chemical exchange with other labile protons in the sample, such as trace amounts of water. This rapid exchange on the NMR timescale leads to significant peak broadening.
-
Solvent Effects: The rate of exchange and the chemical shift are highly dependent on the solvent. In protic solvents (like methanol-d₄), the exchange is so fast that the peak may disappear entirely as it exchanges with the deuterium from the solvent. In aprotic solvents like DMSO-d₆, hydrogen bonding slows this exchange, making the peak observable but often broad.[9][10]
Trustworthy Protocol: The D₂O Shake
To definitively confirm the identity of an N-H or O-H peak, a "D₂O shake" is the standard method.
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a solvent like DMSO-d₆ or CDCl₃.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.
-
Mix: Cap the tube and shake it vigorously for 10-20 seconds to ensure thorough mixing.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum.
-
Analyze: The peak corresponding to the exchangeable N-H proton will have disappeared or significantly decreased in intensity.
Q3: My aromatic signals in the 7-8 ppm region are overlapping and difficult to interpret. What can I do?
Peak overlap in the aromatic region is a frequent challenge, especially on lower-field NMR instruments.
Causality & Diagnosis:
-
Similar Electronic Environments: The protons on the benzene ring portion of the indole (H4, H5, H6) are in relatively similar chemical environments, causing their signals to appear close together.
-
Second-Order Effects: At lower magnetic field strengths, the difference in chemical shift (in Hz) between coupled protons may become comparable to the coupling constant (J). This leads to "roofing" (inner peaks of a multiplet become more intense) and can distort the expected splitting patterns, making interpretation difficult.
Solutions:
-
Use a Higher-Field Spectrometer: The most effective solution is to re-run the sample on a higher-field instrument (e.g., 600 MHz instead of 300 MHz). This increases the chemical shift dispersion (in Hz), spreading the peaks further apart and simplifying the multiplets.
-
Change the NMR Solvent: Sometimes, changing the solvent can induce differential shifts in the aromatic protons, improving resolution. Aromatic solvents like benzene-d₆ can cause significant changes in chemical shifts due to their magnetic anisotropy, which may resolve overlapping signals.
-
2D NMR Experiments: If available, a 2D COSY (Correlation Spectroscopy) experiment is invaluable. It shows which protons are coupled to each other, allowing you to trace the connectivity of the aromatic spin system even if the 1D spectrum is crowded.[11]
Q4: The integration of my peaks is incorrect. Why?
Accurate integration is crucial for confirming the structure. Discrepancies usually point to impurities or acquisition issues.
Causality & Diagnosis:
-
Presence of Water: A common issue is the presence of a broad water peak, which can overlap with your signals of interest and artificially inflate their integration. The residual water peak in DMSO-d₆ appears around δ 3.33 ppm.
-
Overlapping Impurity Peaks: As discussed in Q1, peaks from solvents or starting materials can overlap with your product signals, leading to incorrect integration ratios.
-
Insufficient Relaxation Delay (d1): For quantitative results, the relaxation delay (d1) in the NMR acquisition parameters must be long enough (typically 5 times the longest T₁ relaxation time) to allow all protons to fully relax before the next pulse. Aldehyde and other quaternary-adjacent protons can have longer T₁ values. If d1 is too short, their signals may be suppressed, leading to lower-than-expected integration.
Solutions:
-
Ensure a Dry Sample: Dry your sample thoroughly under high vacuum before preparing the NMR sample to minimize water content.
-
Identify and Exclude Impurity Integrals: Identify all impurity peaks. When processing the spectrum, integrate your product peaks separately from any overlapping contaminants.
-
Adjust Acquisition Parameters: If quantitative accuracy is critical, increase the relaxation delay (d1) to 10-15 seconds and re-acquire the spectrum.
References
-
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from RSC Publishing. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from NROChemistry. [Link]
-
Pawar, S. S., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]
-
RSC Publishing. (n.d.). Nuclear magnetic resonance investigations of carbonium ion intermediates. Part I. Kinetics and mechanism of formation of the Vilsmeier–Haack reagent. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3.... Retrieved from ResearchGate. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737). Retrieved from HMDB. [Link]
-
ResearchGate. (n.d.). 1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental.... Retrieved from ResearchGate. [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Indole, 7-methyl-. Retrieved from NIST WebBook. [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from Magritek. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from Oregon State University Chemistry. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Gregory, K. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. epfl.ch [epfl.ch]
- 3. 1H-Indole, 7-methyl- [webbook.nist.gov]
- 4. 7-Methylindole(933-67-5) 1H NMR spectrum [chemicalbook.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. researchgate.net [researchgate.net]
- 10. hmdb.ca [hmdb.ca]
- 11. tetratek.com.tr [tetratek.com.tr]
Technical Support Center: Synthesis of 7-Methylindole-3-carboxaldehyde
A Guide for Researchers and Development Professionals
As a key building block in medicinal chemistry for synthesizing agents targeting neurological disorders, cancer, and various biological pathways, the purity of 7-Methylindole-3-carboxaldehyde is paramount.[1][2][3] This guide provides in-depth troubleshooting and answers to frequently asked questions regarding impurities encountered during its synthesis, primarily focusing on the most common route: the Vilsmeier-Haack reaction.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when synthesizing 7-Methylindole-3-carboxaldehyde via the Vilsmeier-Haack reaction?
The Vilsmeier-Haack formylation of 7-methylindole is a robust and high-yielding reaction, but several impurities can arise from the starting materials, reaction conditions, and workup procedures.[4][5] The main culprits are typically unreacted starting material, oxidation and polymerization byproducts, and residual solvents.
Table 1: Common Impurities in 7-Methylindole-3-carboxaldehyde Synthesis
| Impurity | Likely Origin | Identification Notes |
| 7-Methylindole | Incomplete reaction; Sub-stoichiometric Vilsmeier reagent. | Appears as a less polar spot on TLC; distinct signals in ¹H NMR different from the product. |
| Oxidized Indole Species | Air/light exposure of starting material or product.[6][7] | Often colored (pink, yellow, brown); can lead to a complex mixture of byproducts. |
| Polymeric Materials | Exposure to strong acids or excessive heat.[8] | Typically insoluble, resinous, or baseline material on TLC/column chromatography. |
| N-formyl-7-methylindole | A potential, though minor, side product of the Vilsmeier-Haack reaction.[9] | Isomeric with the product, may require careful chromatographic separation or spectroscopic analysis. |
| Residual DMF | Incomplete removal during aqueous workup. | Characteristic signals in ¹H NMR (~8.0, 2.9, 2.7 ppm). |
| Other Solvents | From workup (e.g., Ethyl Acetate) or recrystallization (e.g., Ethanol).[1] | Identified by GC-MS or characteristic NMR signals. |
Q2: My crude product has a distinct pink/yellow or brown coloration. What causes this, and is it problematic?
This is a very common observation in indole chemistry.[6] The coloration is almost always due to the oxidation of the indole ring system, which is sensitive to atmospheric oxygen and light.[7] While trace amounts of these colored impurities may not interfere with subsequent reactions, their presence indicates suboptimal handling or storage and can complicate purification.
Causality: The electron-rich pyrrole ring of the indole nucleus is susceptible to autoxidation, forming various colored oligomeric and polymeric species.[6] This can happen to your 7-methylindole starting material if it's old or has been stored improperly, or to the final product during workup and drying.
Solution:
-
Use Fresh Starting Material: If your 7-methylindole has a pinkish haze, consider purifying it by recrystallization or sublimation before use.[6]
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen.
-
Protect from Light: Wrap reaction flasks and storage vials in aluminum foil.
-
Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature (-20°C is recommended for long-term stability).[10]
Q3: How do reaction conditions in the Vilsmeier-Haack synthesis influence impurity formation?
The Vilsmeier-Haack reaction involves the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) from DMF and a halogenating agent like phosphorus oxychloride (POCl₃).[11][12] Both the formation of this reagent and the subsequent electrophilic substitution on the indole ring are temperature-sensitive.
Diagram 1: Vilsmeier-Haack Reaction Mechanism This diagram illustrates the key steps where deviations can lead to impurities.
Caption: Logical workflow for diagnosing an incomplete formylation reaction.
-
Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture. Phosphorus oxychloride (POCl₃) hydrolyzes readily. Ensure you are using fresh, anhydrous DMF and freshly distilled or newly opened POCl₃. [5]2. Reagent Formation: Did you allow sufficient time for the Vilsmeier reagent to form at low temperature before adding the indole solution? A characteristic pinkish or yellow color should be observed. [5]3. Reaction Time/Temperature: After adding the indole, the reaction mixture typically needs to be stirred at a specific temperature (e.g., 35°C) for a defined period to go to completion. [5]Insufficient time or too low a temperature can lead to poor conversion.
Q5: My crude ¹H NMR shows more than just the product and starting material. How can I begin to identify these unknown signals?
Beyond the common impurities listed in Table 1, other side products are possible. A structured approach can help in their identification.
-
Check for DMF: First, look for the characteristic signals of DMF (singlet at ~8.0 ppm, two singlets around 2.9 and 2.7 ppm). Its presence can sometimes suppress or overlap with other signals.
-
Look for Aldehyde Proton: The product aldehyde proton (CHO) gives a sharp singlet around 9.9-10.0 ppm. [13]The indole N-H proton is a broad singlet, typically downfield (>12 ppm in DMSO-d₆). [13]The absence or integration discrepancy of the aldehyde proton is a key indicator.
-
Analyze the Aromatic Region: Compare the aromatic signals to reference spectra of 7-methylindole and the desired product. The introduction of the electron-withdrawing aldehyde group at C3 causes a downfield shift of the adjacent C2 proton. Over-formylation on the benzene ring, though less likely, would lead to more complex splitting patterns. [14]4. Consider the Iminium Intermediate: If the aqueous workup (hydrolysis) was incomplete or not basic enough, the intermediate iminium salt may persist. This species would show different chemical shifts and could be a source of unknown peaks. A proper basic workup should convert it to the final aldehyde. [11][15]
Q6: My yield was high in the crude product, but I'm losing significant material during recrystallization. How can I optimize purification?
High losses during purification often point to issues with solvent selection or technique. 7-Methylindole-3-carboxaldehyde has a high melting point (206-210°C) and limited solubility in many common solvents. [1] Best Practices for Recrystallization:
-
Solvent System: While ethanol can be used, recovery may be suboptimal. [5]A mixed solvent system, such as ethyl acetate/hexane, often provides better results. The crude product is dissolved in a minimum amount of hot ethyl acetate, and hexane is added dropwise until turbidity persists. Cooling then induces crystallization.
-
Avoid Overheating: Do not boil the solution for extended periods, as this can promote degradation.
-
Slow Cooling: Allow the flask to cool slowly to room temperature first, then transfer to a refrigerator or ice bath. Crashing the product out of solution too quickly can trap impurities.
-
Column Chromatography: If recrystallization fails to provide the desired purity, silica gel column chromatography using a gradient of ethyl acetate in hexane is an effective alternative. [16]
Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of 7-Methylindole-3-carboxaldehyde
(Adapted from established procedures) [5]
-
Vilsmeier Reagent Preparation: In a three-necked, flame-dried flask under a nitrogen atmosphere, add anhydrous DMF (4.0 eq.). Cool the flask to 0°C in an ice-salt bath. Slowly add POCl₃ (1.1 eq.) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10°C. Stir the resulting solution at 0°C for 30 minutes.
-
Indole Addition: Dissolve 7-methylindole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 35-40°C. Stir for 1-2 hours. The reaction progress can be monitored by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Quenching: Cool the reaction mixture back to 0°C and carefully pour it onto crushed ice with stirring.
-
Hydrolysis: Add a solution of aqueous sodium hydroxide (e.g., 5M) slowly until the mixture is strongly basic (pH > 10). A precipitate of the product should form.
-
Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude product under vacuum. The product can then be purified further by recrystallization.
Protocol 2: High-Purity Analysis by HPLC
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 10 mL of a suitable solvent like methanol or acetonitrile to create a 100 µg/mL solution.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of methanol and water. A typical starting point is 60:40 Methanol:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 296 nm. [1] * Injection Volume: 10 µL.
-
-
Analysis: Run a blank (solvent only) followed by the sample. The purity can be determined by the area percentage of the main peak. Unreacted 7-methylindole, being less polar, will typically have a shorter retention time than the more polar carboxaldehyde product.
References
-
Vertex AI Search Result [1]2. Jinjing Chemical. (2025, October 28). What are the common impurities in 99% Indole? [17]3. McGrath, K. (2017, December 18). What do common indole impurities look like? ResearchGate. [6]4. BenchChem. (2025). Synthesis of Indole-3-carboxaldehyde via the Vilsmeier-Haack Reaction. [4]5. Patel, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2011(5), 233-249. [18]6. Murakata, M., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. HETEROCYCLES, 61, 225-234. [14]7. Patil, S. B., & Devan, V. B. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 468-485. [19]8. J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. [20]9. Rostami, A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its reactivity. Organic Chemistry: An Indian Journal, 9(5), 187-194. [9]10. Organic Chemistry Portal. Vilsmeier-Haack Reaction. [15]11. Thermo Scientific Chemicals. 7-Methylindole-3-carboxaldehyde, 98%. [21]12. NROChemistry. Vilsmeier-Haack Reaction. [22]13. Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12852-12858. [23]14. Wikipedia. Vilsmeier–Haack reaction. [11]15. Filo. (2025, September 27). Identify the following reaction and write product with mechanism: (1) Indole + POCl3/DMF. [12]16. ChemicalBook. 7-METHYLINDOLE-3-CARBOXALDEHYDE Chemical Properties,Uses,Production. [16]17. Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [24]18. Kushwaha, D. Synthesis and Chemistry of Indole. [8]19. ResearchGate. (2006, November). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. [25]20. Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. [13]21. Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [7]22. Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39. [26]23. Santa Cruz Biotechnology. 7-Methylindole-3-carboxaldehyde. [27]24. J&K Scientific. 7-Methylindole-3-carboxaldehyde | 4771-50-0. [2]25. Chem-Impex. 7-Methylindole-3-carboxaldehyde. [3]26. Hangzhou Royalchem Co.,LTD. Buy 7-Methylindole-3-carboxaldehyde Industrial Grade. [10]27. Organic Syntheses. indole-3-aldehyde. [5]28. PubChem. 7-methyl-1H-indole-3-carbaldehyde. [28]29. Der Pharma Chemica. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [29]30. Google Patents. (2022). RU2760000C1 - Method for producing indole-3-carbinol. [30]31. Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. [31]32. ResearchGate. (2008, August). Preparation and characterization of poly(indole-3-carboxaldehyde) film at the glassy carbon surface.
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- 23. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
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- 31. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
Technical Support Center: Scaling Up the Synthesis of 7-Methylindole-3-carboxaldehyde
Welcome to the technical support center for the synthesis of 7-methylindole-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the scale-up of this important synthetic intermediate. 7-Methylindole-3-carboxaldehyde is a valuable building block in the pharmaceutical and fragrance industries.[1][2] This guide focuses on the most common and scalable synthetic route, the Vilsmeier-Haack reaction, and addresses potential challenges you may encounter.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of 7-methylindole-3-carboxaldehyde.
Q1: What is the most common and scalable method for synthesizing 7-Methylindole-3-carboxaldehyde?
The Vilsmeier-Haack reaction is the most widely employed method for the synthesis of 7-methylindole-3-carboxaldehyde.[1] This reaction involves the formylation of 7-methylindole using a Vilsmeier reagent, which is typically generated from phosphorus oxychloride (POCl₃) and a suitable amide solvent like N,N-dimethylformamide (DMF).[1][3][4]
Q2: What are the critical starting materials and reagents for this synthesis?
The primary starting material is 7-methylindole. The key reagents for the Vilsmeier-Haack reaction are phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][3] It is crucial to use high-purity, anhydrous reagents and solvents to ensure optimal reaction performance, as the presence of water can negatively impact the Vilsmeier reagent formation and subsequent reactions.[5]
Q3: What are the typical reaction conditions for the Vilsmeier-Haack formylation of 7-methylindole?
The reaction is typically carried out by first forming the Vilsmeier reagent at a low temperature (0-5 °C) by adding POCl₃ to DMF.[6] The 7-methylindole, dissolved in a suitable solvent, is then added to the pre-formed reagent. The reaction temperature is often maintained at a low to ambient temperature initially and may be heated to drive the reaction to completion.[6][7]
Q4: How is the product typically isolated and purified?
After the reaction is complete, the mixture is usually quenched by pouring it into ice-water. The product is then typically isolated by filtration. Purification is often achieved through recrystallization from a suitable solvent, such as ethanol.[8] For higher purity, column chromatography on silica gel can be employed.[9]
Q5: What are the key safety precautions to consider during this synthesis?
Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction itself can be exothermic, so proper temperature control is essential.
II. Troubleshooting Guide
This section provides solutions to specific problems that may arise during the scale-up of the 7-methylindole-3-carboxaldehyde synthesis.
Problem 1: Low or No Product Formation
Symptom: After the reaction and work-up, the yield of 7-methylindole-3-carboxaldehyde is significantly lower than expected, or no product is isolated.
Potential Causes & Solutions:
-
Poor Quality of Reagents:
-
Cause: The presence of moisture in the DMF or degradation of the POCl₃ can inhibit the formation of the active Vilsmeier reagent.
-
Solution: Use freshly distilled or anhydrous grade DMF. Ensure the POCl₃ is of high purity and has been stored properly. It's advisable to check the purity of the reagents before use.[5]
-
-
Incorrect Reaction Temperature:
-
Cause: The formation of the Vilsmeier reagent is exothermic and requires cooling. If the temperature is too high during this step, the reagent can decompose. Conversely, if the subsequent formylation reaction is not heated sufficiently, it may not proceed to completion.[7]
-
Solution: Carefully control the temperature during the addition of POCl₃ to DMF, typically maintaining it between 0-5 °C.[6] After the addition of 7-methylindole, the reaction may need to be warmed to room temperature or heated to ensure completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[7]
-
-
Insufficient Reaction Time:
-
Cause: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Solution: Monitor the reaction by TLC until the starting material (7-methylindole) is consumed.
-
Problem 2: Formation of Multiple Byproducts
Symptom: TLC analysis of the crude reaction mixture shows multiple spots in addition to the desired product.
Potential Causes & Solutions:
-
Side Reactions of the Vilsmeier Reagent:
-
Cause: The Vilsmeier reagent is highly reactive and can participate in side reactions, especially at elevated temperatures.
-
Solution: Maintain careful temperature control throughout the reaction. Add the 7-methylindole solution to the pre-formed Vilsmeier reagent at a controlled rate to minimize localized high concentrations of the reagent.
-
-
Decomposition of Starting Material or Product:
-
Cause: Indole derivatives can be sensitive to strongly acidic conditions and high temperatures, leading to decomposition or polymerization.
-
Solution: Use the minimum necessary amount of Vilsmeier reagent and avoid excessive heating. A well-controlled reaction temperature and time are crucial.
-
Problem 3: Difficulties in Product Isolation and Purification
Symptom: The product is difficult to precipitate from the reaction mixture, or the purification by recrystallization or chromatography is challenging.
Potential Causes & Solutions:
-
Incomplete Hydrolysis:
-
Cause: The intermediate iminium salt may not have been fully hydrolyzed during the work-up.
-
Solution: Ensure the reaction mixture is quenched with a sufficient amount of ice-water and stirred vigorously to promote complete hydrolysis.
-
-
Poor Crystallization:
-
Cause: The choice of solvent for recrystallization may not be optimal, or impurities may be inhibiting crystallization.
-
Solution: Experiment with different solvent systems for recrystallization. If significant impurities are present, consider a preliminary purification step, such as a wash with a suitable solvent or a quick filtration through a small plug of silica gel, before attempting recrystallization.
-
-
Co-elution during Chromatography:
-
Cause: Impurities may have similar polarity to the product, making separation by column chromatography difficult.
-
Solution: Optimize the eluent system for column chromatography. A gradient elution may be necessary to achieve good separation.
-
III. Experimental Protocols & Data
Detailed Step-by-Step Synthesis Protocol
This protocol is a general guideline and may require optimization based on the specific scale and equipment.
1. Preparation of the Vilsmeier Reagent:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0-5 °C using an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel while maintaining the temperature below 10 °C.[8]
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes.
2. Formylation Reaction:
-
Dissolve 7-methylindole in anhydrous DMF.
-
Add the 7-methylindole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to a suitable temperature (e.g., 60-90 °C) for several hours.[6][7] Monitor the reaction progress by TLC.
3. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until it is alkaline.[6]
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
4. Purification:
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 7-methylindole-3-carboxaldehyde.[8]
Troubleshooting Data Summary
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Low Yield | Impure/Wet Reagents | Use anhydrous DMF and high-purity POCl₃ | Improved yield and cleaner reaction |
| Low Yield | Incorrect Temperature | Maintain 0-5 °C for reagent formation; heat for formylation | Reaction proceeds to completion |
| Multiple Byproducts | Overheating | Maintain strict temperature control | Minimized side product formation |
| Difficult Isolation | Incomplete Hydrolysis | Use sufficient ice-water and stir vigorously | Complete precipitation of the product |
| Purification Issues | Poor Solvent Choice | Screen different recrystallization solvents | Improved crystal formation and purity |
IV. Visualizing the Process
Vilsmeier-Haack Reaction Workflow
The following diagram illustrates the key stages of the Vilsmeier-Haack synthesis of 7-methylindole-3-carboxaldehyde.
Caption: Workflow for the synthesis of 7-methylindole-3-carboxaldehyde.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues.
Caption: Decision tree for troubleshooting the synthesis.
V. References
-
Vertex AI Search. (2023). Synthesis Methods for 7-Methylindole-3-carboxaldehyde.
-
Wikipedia. (n.d.). 7-Methylindole. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 7-methylindole. Retrieved from [Link]
-
RSC Advances. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
PubMed Central. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted indole-3-carboxaldehyde derivatives. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)aminomethylene-malonaldehyde and its reactions. Retrieved from [Link]
-
Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Retrieved from
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Google Patents. (n.d.). US4703126A - Process for the production of 7-ethyl indole. Retrieved from
-
HETEROCYCLES. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Retrieved from [Link]
-
ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Scirp.org. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]
-
Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol. Retrieved from
-
ResearchGate. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Retrieved from [Link]
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- 9. 7-METHYLINDOLE-3-CARBOXALDEHYDE | 4771-50-0 [chemicalbook.com]
Overcoming poor solubility of 7-Methylindole-3-carboxaldehyde
Technical Support Center: 7-Methylindole-3-carboxaldehyde
Introduction: Understanding the Solubility Challenge
7-Methylindole-3-carboxaldehyde is a versatile intermediate compound used in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2] Its indole scaffold, while crucial for its biological and chemical activity, presents a significant challenge for researchers: poor aqueous solubility.[1][3] The molecule's aromatic structure and the added lipophilicity from the methyl group contribute to its hydrophobic nature.[4] This guide provides in-depth troubleshooting and practical solutions for researchers and drug development professionals encountering solubility issues with this compound, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My 7-Methylindole-3-carboxaldehyde won't dissolve in my aqueous buffer. What am I doing wrong?
Root Cause Analysis: This is the most common issue encountered. 7-Methylindole-3-carboxaldehyde, like its parent compound indole-3-carboxaldehyde, is sparingly soluble in aqueous solutions.[5][6] Direct addition of the crystalline powder to buffers like PBS or cell culture media will result in poor dissolution or suspension, not a true solution. The high crystal lattice energy and hydrophobicity of the molecule prevent water molecules from effectively solvating it.[4]
Solution Pathway: The standard and most effective method is to first create a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous medium.
dot
Caption: Initial Dissolution Workflow.
Step-by-Step Protocol 1: Preparing a Concentrated Stock Solution
-
Solvent Selection: Choose a primary organic solvent. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent first choices. For the parent compound, indole-3-carboxaldehyde, solubility is approximately 30 mg/mL in these solvents.[6] Ethanol is another option, though it may have lower solvating power for this compound.[7]
-
Calculation: Weigh the required amount of 7-Methylindole-3-carboxaldehyde (MW: 159.19 g/mol )[1][8] and calculate the volume of solvent needed to achieve your target stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Add the solvent to the powder. Vortex thoroughly. If dissolution is slow, gentle warming (to 37-50°C) or brief sonication can be applied. Visually inspect the solution against a light source to ensure it is clear and free of particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Purging the vial with an inert gas like argon or nitrogen before sealing can prolong stability.[6]
| Solvent | Parent Compound Solubility (Indole-3-carboxaldehyde) | Expected Solubility for 7-Methyl-Derivative | Use Case |
| Water | Insoluble / Sparingly Soluble[5][9] | Practically Insoluble | Not recommended for stock solutions |
| DMSO | ~20-30 mg/mL[6][9] | High (≥20 mg/mL) | Primary choice for high-concentration stocks |
| DMF | ~30 mg/mL[6] | High (≥20 mg/mL) | Alternative to DMSO |
| Ethanol | Soluble (≥11.85 mg/mL)[7] | Moderate to High | Useful when DMSO is incompatible with the assay |
| Methanol | Soluble[5][10] | Moderate to High | Primarily for chemical synthesis and analysis |
| PBS (pH 7.2-7.4) | Sparingly Soluble (~0.5 mg/mL with 50% DMSO)[6] | Very Low | Target medium; requires dilution from stock |
Question 2: I successfully made a DMSO stock, but the compound crashes out when I dilute it into my cell culture medium/assay buffer. How can I prevent this precipitation?
Root Cause Analysis: This is a classic solubility problem known as "solvent shifting." While the compound is stable in the high-concentration organic stock, rapidly diluting it into a fully aqueous environment causes the local solvent environment to change dramatically. The compound, now surrounded by water, cannot stay in solution and precipitates. This is a major issue in biological assays, where the final concentration of the primary organic solvent must be kept low (typically <0.5% v/v) to avoid toxicity or assay interference.[11]
Solution Pathway: The key is to improve the "aqueous-like" character of the final solution without compromising the biological system. This is primarily achieved by using co-solvents.[12][13]
dot
Caption: Comparison of Dilution Strategies.
Step-by-Step Protocol 2: Using Co-solvents for Aqueous Dilution
Co-solvents are water-miscible organic solvents that, when added in small amounts, increase the solubility of hydrophobic compounds in aqueous solutions.[12][14] Common, biologically compatible co-solvents include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and surfactants like Tween® 80 or Kolliphor® EL.[15]
-
Co-solvent Selection: Choose a co-solvent based on your experimental system's tolerance. For cell-based assays, PEG 400 and PG are often well-tolerated at low concentrations.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution.
-
Step A: Dilute your high-concentration DMSO stock 1:1 or 1:4 with your chosen co-solvent (e.g., PEG 400). Mix well. This creates an intermediate stock where the compound is still fully solubilized.
-
Step B: Add this intermediate stock dropwise to your final aqueous buffer while vortexing or stirring vigorously. This gradual addition prevents the formation of localized high concentrations of the compound that can seed precipitation.
-
-
Final Concentration Check: Ensure the final concentration of all organic solvents (DMSO + co-solvent) is below the toxicity limit for your specific assay. A pre-experiment to test the tolerance of your cells or assay to the solvent mixture (vehicle control) is highly recommended.
-
Advanced Options: For particularly stubborn solubility issues, formulation with cyclodextrins can be explored. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, rendering them water-soluble.[16][17]
Question 3: Can I use pH adjustment to increase the solubility of 7-Methylindole-3-carboxaldehyde?
Root Cause Analysis: Adjusting the pH is a powerful technique for increasing the solubility of ionizable drugs.[15][18] Weakly acidic or basic functional groups can be protonated or deprotonated to form charged (and thus more water-soluble) species.
Applicability to 7-Methylindole-3-carboxaldehyde: This strategy is not effective for this compound.
-
The indole ring nitrogen has a very high pKa (~17), meaning it is a very weak acid and cannot be deprotonated under physiologically relevant pH conditions.
-
The aldehyde group is non-ionizable.
-
The molecule lacks any other strongly acidic or basic functional groups.
Therefore, altering the pH of the buffer from acidic to basic will not significantly change the charge state of the molecule and will have a negligible impact on its intrinsic solubility.[19] Focusing on co-solvent and other formulation strategies is a more scientifically sound approach.[20]
References
-
Title: Cosolvent - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Co-solvent: Significance and symbolism Source: sciencedirect.com URL: [Link]
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Title: Strategies to Address Low Drug Solubility in Discovery and Development Source: Semantic Scholar URL: [Link]
-
Title: Co-solvency and anti-solvent method for the solubility enhancement Source: pubmed.ncbi.nlm.nih.gov URL: [Link]
-
Title: Cosolvent - The 'Medicinal Magician' in The Laboratory Source: Shandong IRO Chelating Chemical Co., Ltd. URL: [Link]
-
Title: Indole-3-carboxaldehyde - Solubility of Things Source: solubilityofthings.com URL: [Link]
-
Title: Brief Overview of Various Approaches to Enhance Drug Solubility Source: Longdom Publishing URL: [Link]
-
Title: 7-methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 260389 Source: PubChem URL: [Link]
-
Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: ACS Publications URL: [Link]
-
Title: Strategies to Address Low Drug Solubility in Discovery and Development Source: ResearchGate URL: [Link]
-
Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study Source: PMC - NIH URL: [Link]
-
Title: Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease Source: ResearchGate URL: [Link]
-
Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: MDPI URL: [Link]
-
Title: 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 Source: PubChem URL: [Link]
-
Title: Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease Source: PMC - PubMed Central URL: [Link]
-
Title: Solubility-pH profiles of some acidic, basic and amphoteric drugs Source: ResearchGate URL: [Link]
-
Title: (PDF) Study of pH-dependent drugs solubility in water Source: ResearchGate URL: [Link]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 7-Methylindole-3-carboxaldehyde in Your Research
Welcome to the technical support resource for 7-Methylindole-3-carboxaldehyde (7-MI-3-CA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this valuable compound. By understanding the causality behind its instability, you can ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 7-Methylindole-3-carboxaldehyde and what are its primary applications?
7-Methylindole-3-carboxaldehyde is a derivative of indole, a heterocyclic aromatic compound. It serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] Its applications are diverse, spanning pharmaceutical development, particularly for neurological disorders, as well as in the flavor and fragrance industry.[2]
Q2: I've noticed my solid 7-Methylindole-3-carboxaldehyde has changed color from a pale yellow to a brownish tint. What does this indicate?
A visible color change in the solid-state, often to a pink, red, or brown hue, is a primary indicator of degradation.[3] This is typically due to slow oxidation and potentially polymerization upon exposure to air and light over time. While a minor color change might not drastically alter the bulk purity, it signals that the compound's integrity is compromised. For sensitive applications, it is highly recommended to use a fresh, pure sample.
Q3: What are the optimal storage conditions for 7-Methylindole-3-carboxaldehyde?
To ensure the long-term stability of 7-Methylindole-3-carboxaldehyde, it should be stored in a cool, dark, and dry environment. The following conditions are recommended:
-
Temperature: For short-term storage, 2-8°C is acceptable. For long-term stability, storage at -20°C is ideal.[2][3][4]
-
Atmosphere: To minimize oxidation, store the compound under an inert atmosphere, such as argon or nitrogen.[3]
-
Light: Protect the compound from light by storing it in an amber or opaque vial.[3]
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage | Slows down the rate of oxidative and polymerization reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen, preventing oxidation of the electron-rich indole ring. |
| Light | Amber or opaque vials | Prevents photodegradation initiated by UV light absorption.[3] |
| Moisture | Tightly sealed container in a dry location | Prevents hydrolysis and potential acid-catalyzed degradation if acidic moisture is present. |
Troubleshooting Guides
Issue 1: Degradation in Solution
Symptom: You prepare a stock solution of 7-Methylindole-3-carboxaldehyde in an organic solvent, and over a short period (hours to days), you observe a color change or the appearance of new spots on a Thin Layer Chromatography (TLC) plate.
Root Cause Analysis:
Indole derivatives, including 7-Methylindole-3-carboxaldehyde, are susceptible to several degradation pathways in solution:
-
Photo-oxidation: The indole ring is electron-rich and can be excited by UV light. This excited state can react with molecular oxygen (O₂) to form reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which then attacks the indole nucleus.[5] This can lead to the formation of various oxidized products, including the corresponding carboxylic acid (7-Methylindole-3-carboxylic acid).[6][7]
-
Acid-Catalyzed Degradation: The presence of acidic impurities in your solvent or on your glassware can catalyze the polymerization of the indole ring, leading to the formation of colored, insoluble materials.
-
Solvent-Induced Degradation: While less common with high-purity solvents, residual impurities can initiate degradation.
Solutions:
-
Solvent Selection and Preparation:
-
Use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices for creating stock solutions.[2]
-
Before use, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
-
Preparation of Stock Solutions:
-
Prepare stock solutions in amber glass vials to protect them from light.
-
If possible, work under subdued lighting.
-
For maximum stability, prepare fresh solutions for each experiment. If storage is necessary, store stock solutions at -20°C or -80°C under an inert atmosphere. Aqueous solutions are not recommended for storage beyond one day.[2]
-
-
Use of Antioxidants:
-
In a fume hood, weigh the desired amount of 7-Methylindole-3-carboxaldehyde into an amber glass vial.
-
Add the appropriate volume of high-purity, degassed DMSO to achieve the desired concentration.
-
If using an antioxidant, add 10 µL of a 1% BHT stock solution in ethanol for every 10 mL of your final stock solution.[3]
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Flush the headspace of the vial with argon or nitrogen before sealing for storage.
-
Store at -20°C.
Issue 2: Unexpected Peaks in HPLC Analysis
Symptom: Your High-Performance Liquid Chromatography (HPLC) analysis of a sample containing 7-Methylindole-3-carboxaldehyde shows unexpected peaks that are not present in the analysis of a freshly prepared standard.
Root Cause Analysis:
The appearance of extraneous peaks in an HPLC chromatogram is a strong indication of sample degradation or contamination.[8]
-
On-Column Degradation: If the mobile phase is acidic, it can cause the degradation of the acid-sensitive indole compound on the column itself.
-
Degradation Products: The unexpected peaks are likely degradation products. A common degradation product is 7-Methylindole-3-carboxylic acid, which will have a different retention time than the parent aldehyde.
-
Carryover: If a previous, highly concentrated sample was run, residual amounts may elute in subsequent runs, appearing as unexpected peaks.[9]
Solutions:
-
Mobile Phase Optimization:
-
If you suspect acid-catalyzed degradation, consider using a mobile phase with a neutral or slightly basic pH.
-
Ensure your mobile phase is freshly prepared and filtered.
-
-
Sample Preparation:
-
Analyze samples as quickly as possible after preparation.
-
If samples must be stored in an autosampler, ensure the compartment is cooled to prevent degradation.
-
-
Troubleshooting the Extra Peaks:
-
Run a Blank: Inject your mobile phase to ensure the extraneous peaks are not coming from your solvent or system.[8]
-
Spike Your Sample: Spike a fresh sample with a small amount of a suspected degradation product (if available) to see if the retention times match.
-
LC-MS Analysis: If available, use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weight of the unknown peaks. This can provide valuable clues about their identity.
-
Visualizing Degradation Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the key degradation pathways and a recommended experimental workflow.
Caption: Workflow for handling 7-Methylindole-3-carboxaldehyde.
References
- BenchChem. (2025). Technical Support Center: Prevention of Indole Compound Oxidation During Storage.
- Ji, Y., et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Journal of Pharmaceutical Sciences, 103(4), 1255-1264.
- LCGC International. (2023). Troubleshooting Unwanted Peaks in HPLC.
- Wang, S., et al. (2019). The role of oxygen and electron donors in indole biodegradation and mineralization. Journal of Chemical Technology & Biotechnology, 94(1), 238-245.
- Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 834-847.
- ResearchGate. (2025). Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins.
- Lin, H., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Applied Microbiology and Biotechnology, 102(23), 9939-9951.
- Reddy, T. J., et al. (2012). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 77(15), 6649-6657.
- Stratigakis, A., et al. (1990). The interaction of singlet molecular oxygen O2(1Δg) with indolic derivatives. Distinction between physical and reactive quenching. Photochemistry and Photobiology, 52(4), 659-664.
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-741.
- Wang, L., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11459-11475.
-
Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]
- Kotsiou, D., et al. (2021). A Possible Role for Singlet Oxygen in the Degradation of Various Antioxidants.
- Khan, I., et al. (2016). pH and Temperature Responsive Electrooxidation and Antioxidant Activity of Indole-3-Carbaldehyde. Journal of The Electrochemical Society, 163(8), H690-H696.
- Chromatography Guru. (2024, April 20).
- Zhang, X., et al. (2001). Reactions of N-acylated indoles with singlet oxygen. The Journal of Organic Chemistry, 66(15), 5072-5079.
- Reeve, J. R., & Crozier, A. (1978). The determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
-
SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. Retrieved from [Link]
- Dolan, J. W. (2011). Extra Chromatographic Peaks—A Case Study. LCGC North America, 29(6), 484-490.
- Xue, J., et al. (2021). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 98, 1-17.
- Yeh, R. H. (1967). The Oxidation of Indole-3-acetaldehyde and Its 1-methyl Derivative by Horseradish Peroxidase.
- Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
- Pirillo, M., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
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- 6. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Reaction Conditions for 7-Methylindole-3-carboxaldehyde Derivatives
Welcome to the technical support center for the synthesis and optimization of 7-Methylindole-3-carboxaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic building block. 7-Methylindole-3-carboxaldehyde serves as a key intermediate in the synthesis of a wide range of biologically active compounds, including antiandrogens, anticancer immunomodulators, and necroptosis inhibitors[1].
This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues, optimizing reaction parameters, and understanding the chemical principles behind each step.
Part 1: The Vilsmeier-Haack Reaction: A Mechanistic Overview
The most prevalent and efficient method for the synthesis of 7-Methylindole-3-carboxaldehyde is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a "Vilsmeier reagent."[2][3] Understanding the mechanism is paramount to effective troubleshooting.
The process occurs in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus oxychloride (POCl₃). This generates a highly electrophilic chloroiminium ion, the active Vilsmeier reagent[2][3][4].
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the 7-methylindole nucleus attacks the electrophilic carbon of the Vilsmeier reagent[4]. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.
The methyl group at the 7-position is an electron-donating group, which activates the indole ring, facilitating the electrophilic substitution at the C3 position.
Caption: The Vilsmeier-Haack reaction mechanism.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common queries and issues encountered during the synthesis.
Q1: My yield of 7-methylindole-3-carboxaldehyde is consistently low. What are the most likely causes?
Low yields are typically traced back to one of four areas: reagent quality, reaction temperature, stoichiometry, or incomplete reaction.
-
Reagent Quality: The purity of your N,N-dimethylformamide (DMF) is critical. Old or improperly stored DMF can decompose to dimethylamine and formic acid[5]. Dimethylamine can react with the Vilsmeier reagent, effectively quenching it and reducing the concentration of the active formylating agent[5]. Always use anhydrous, high-purity DMF from a freshly opened bottle or freshly distilled. Similarly, phosphorus oxychloride (POCl₃) should be clear and colorless; a yellow tint indicates decomposition.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic. It is crucial to pre-form the reagent at 0 °C before adding the indole substrate[2][6]. Adding the indole at this low temperature prevents uncontrolled side reactions. After the addition, allowing the reaction to slowly warm to room temperature is often sufficient for complete conversion[6][7]. Excessively high temperatures can promote the formation of polymeric materials and bis(indolyl)methane byproducts[7].
-
Stoichiometry: While a slight excess of the Vilsmeier reagent is common (typically 1.2-1.5 equivalents), a large excess can lead to diformylation or other side reactions[2][7].
-
Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC). Once the starting 7-methylindole is consumed, the reaction should be quenched promptly to prevent the product from degrading or participating in subsequent side reactions[7].
Q2: I'm observing a significant, high-molecular-weight byproduct. What is it and how can I prevent it?
This is almost certainly a bis(indolyl)methane derivative[7]. This byproduct forms when a molecule of the desired product, 7-methylindole-3-carboxaldehyde, acts as an electrophile and is attacked by a second molecule of the starting 7-methylindole under the acidic reaction conditions[7].
Prevention Strategies:
-
Order of Addition: The most effective preventative measure is to add the 7-methylindole solution dropwise to the pre-formed Vilsmeier reagent at low temperature (0 °C)[7]. This ensures that the indole molecule is more likely to react with the abundant formylating agent rather than the small amount of aldehyde product being formed.
-
Temperature Management: Maintain a low reaction temperature (0 °C to room temperature) throughout the addition and reaction period. Elevated temperatures accelerate the rate of this side reaction[7].
-
Stoichiometry Control: Avoid using a large excess of the indole starting material. Ensure the Vilsmeier reagent is present in at least a stoichiometric amount to rapidly consume the added indole.
Q3: My TLC shows a byproduct with a polarity very similar to my desired product, making purification difficult. What could this be?
A byproduct with similar polarity can often be a 3-cyanoindole derivative[6]. This side product can form if nitrogen-containing impurities, such as hydroxylamine or ammonia derivatives, are present in the reagents or solvents[6]. These can react with the newly formed aldehyde to generate an oxime or imine, which then dehydrates under the acidic conditions to yield the nitrile[6].
Prevention and Mitigation:
-
Use High-Purity Reagents: Ensure all solvents and reagents are of high purity and anhydrous[6].
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from forming reactive nitrogen species in situ[6].
-
Careful Work-up: Avoid using ammonia-based solutions to quench the reaction. Instead, quench by pouring the reaction mixture over ice-cold water or a saturated sodium bicarbonate solution[6].
-
Chromatography: If the byproduct does form, careful column chromatography with a shallow solvent gradient (e.g., a gradient of ethyl acetate in hexane) is required for separation[1][6].
Q4: What is the optimal procedure for reaction work-up and product purification?
A robust work-up is essential for isolating a clean product and simplifying purification.
-
Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully pour the mixture into a beaker containing a vigorously stirred slurry of ice and a mild base, such as saturated sodium bicarbonate (NaHCO₃) solution or a solution of sodium acetate[2]. This hydrolyzes the intermediate and neutralizes the strong acids.
-
Extraction: Once the ice has melted and effervescence has ceased, extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with water and then a saturated sodium chloride (brine) solution. This removes residual DMF and inorganic salts[1].
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[1].
-
Purification: The crude solid is typically purified by silica gel column chromatography using a hexane/ethyl acetate solvent system[1]. Recrystallization from a suitable solvent like ethanol can also be effective for final purification[8].
Part 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Decomposed DMF or POCl₃.[5] 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use fresh, anhydrous DMF and freshly distilled POCl₃.[6] 2. After indole addition at 0 °C, allow the reaction to warm to room temperature and stir for 1-4 hours.[2][6] 3. Monitor reaction progress by TLC until starting material is consumed. |
| Formation of Dark, Tarry Material | 1. Reaction temperature too high. 2. Incorrect order of addition (reagent added to indole). | 1. Maintain strict temperature control, especially during reagent formation and indole addition (0-5 °C).[6] 2. Always add the indole solution slowly to the pre-formed Vilsmeier reagent.[7] |
| Bis(indolyl)methane Byproduct | 1. Product aldehyde reacts with starting indole.[7] 2. High reaction temperature.[7] | 1. Add indole dropwise to the Vilsmeier reagent.[7] 2. Keep the reaction temperature between 0 °C and room temperature.[7] |
| 3-Cyanoindole Byproduct | 1. Nitrogen-containing impurities in reagents.[6] 2. Use of ammonia-based quenching agents.[6] | 1. Use high-purity, anhydrous reagents and solvents.[6] 2. Quench with ice-cold water or saturated NaHCO₃ solution.[6] |
| Difficult Purification | 1. Byproducts with similar polarity.[6] 2. Residual DMF in the crude product. | 1. Utilize column chromatography with a shallow elution gradient.[1] 2. During work-up, wash the organic extracts thoroughly with water and brine to remove DMF. |
Part 4: Experimental Protocols & Data
Protocol 1: Vilsmeier-Haack Synthesis of 7-Methylindole-3-carboxaldehyde
This protocol is a synthesis of best practices described in the literature.[2][6][8][9]
-
Reagent Preparation: To a flame-dried, three-neck round-bottomed flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (10 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Formylation: Dissolve 7-methylindole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the consumption of the starting material by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up: Once the reaction is complete, cool the flask to 0 °C and carefully pour the contents into a beaker of vigorously stirred ice-cold saturated sodium bicarbonate solution. Stir until gas evolution ceases.
-
Isolation: Extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers, wash with water, then brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure product.
Table 1: Physicochemical Properties of 7-Methylindole-3-carboxaldehyde
| Property | Value | Source(s) |
| CAS Number | 4771-50-0 | [1][10][11][12] |
| Molecular Formula | C₁₀H₉NO | [10][11][13] |
| Molecular Weight | 159.18 g/mol | [10][11][13] |
| Appearance | Pale yellow to orange crystalline powder | [12][14] |
| Melting Point | 200-214 °C | [12][14] |
| IUPAC Name | 7-methyl-1H-indole-3-carbaldehyde | [10][12][13] |
Part 5: Visual Workflows and Decision Trees
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for common issues.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(5), 1966-1974. [Link]
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. [Link]
-
Cipiciani, A., et al. (1979). Reactivity of indoles in electrophilic substitution. Journal of the Chemical Society, Perkin Transactions 2, 5, 548-552. [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
S. D. Samant, et al. (2010). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 2(1), 584-598. [Link]
-
PubChem. (n.d.). 7-methyl-1H-indole-3-carbaldehyde. [Link]
-
Chem-Impex. (n.d.). 7-Methylindole-3-carboxaldehyde. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Syntheses. (1959). INDOLE-3-ALDEHYDE. Org. Synth. 39, 30. [Link]
-
Chemiz. (2020, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube. [Link]
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- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 10. 7-methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 260389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. L17519.06 [thermofisher.com]
- 13. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]
- 14. chemimpex.com [chemimpex.com]
Technical Support Center: Byproduct Formation in 7-Methylindole-3-carboxaldehyde Reactions
Welcome to the technical support guide for navigating the complexities of reactions involving 7-Methylindole-3-carboxaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Here, we address common challenges, particularly byproduct formation during its synthesis and handling, in a practical, question-and-answer format grounded in mechanistic principles.
Section 1: Troubleshooting the Vilsmeier-Haack Synthesis
The Vilsmeier-Haack reaction is the most prevalent method for synthesizing 7-Methylindole-3-carboxaldehyde from 7-methylindole.[1][2] While effective, it is sensitive to reaction parameters, and deviations can lead to a host of byproducts. This section addresses the most frequent issues encountered during this synthesis.
Q1: My reaction turned into a dark, intractable tar, and the yield is minimal. What caused this?
A1: Tar formation is a classic sign of an uncontrolled reaction, typically due to excessive heat and/or overly acidic conditions.
-
Causality (Expertise): The Vilsmeier-Haack reaction involves the formation of a highly electrophilic Vilsmeier reagent (a chloroiminium ion) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3] Indoles, while electron-rich, are susceptible to polymerization under strongly acidic conditions and high temperatures. The reaction to form the Vilsmeier reagent is exothermic, as is the subsequent electrophilic attack on the indole ring. Without proper temperature control, localized heating can initiate rapid, uncontrolled polymerization, leading to insoluble, high-molecular-weight materials (tar). An excessive amount of POCl₃ can also contribute to this by creating a harshly acidic environment.
-
Troubleshooting & Prevention:
-
Strict Temperature Control: The formation of the Vilsmeier reagent should be performed at 0°C or below. Maintain this low temperature (0-10°C) during the dropwise addition of the 7-methylindole solution.[2]
-
Controlled Reagent Addition: Add the POCl₃ to the DMF slowly, allowing the heat to dissipate. Similarly, add the indole solution to the pre-formed Vilsmeier reagent slowly. A rapid addition can cause an exothermic surge that is difficult to control.
-
Stoichiometry: Use a modest excess of the Vilsmeier reagent (typically 1.2-1.5 equivalents). A large excess of POCl₃ is unnecessary and increases the risk of degradation.
-
Q2: My TLC analysis shows multiple spots after the reaction. Besides my product and starting material, what are the likely byproducts?
A2: The presence of multiple spots indicates side reactions or an incomplete reaction. The most common byproducts in a Vilsmeier-Haack formylation of an indole are diformylated species and products of N-acylation.
-
Causality (Expertise): The C3 position of the indole ring is the most nucleophilic and the primary site of formylation. However, under forcing conditions (e.g., high temperature, prolonged reaction time, or large excess of Vilsmeier reagent), a second formylation can occur. While less common, reaction at other positions on the indole nucleus or even N-formylation can happen, though the latter is usually reversible upon aqueous workup.
-
Identifying Byproducts: A general TLC profile might look like this:
| Compound | Typical Rf Value (Hexane:EtOAc 7:3) | Identification Notes |
| 7-Methylindole (Starting Material) | High (e.g., 0.8) | Less polar than the aldehyde product. |
| 7-Methylindole-3-carboxaldehyde | Medium (e.g., 0.5) | Desired Product. |
| Diformylated Byproduct | Low (e.g., 0.2) | More polar due to the second aldehyde group. |
| Baseline/Tar | Very Low (e.g., 0.0-0.1) | Insoluble, polymeric material. |
-
Troubleshooting & Prevention:
-
Optimize Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup. Extended reaction times can promote the formation of diformylated byproducts.
-
Refine Stoichiometry: If diformylation is a persistent issue, reduce the equivalents of the Vilsmeier reagent closer to a 1.1:1 ratio with the 7-methylindole.
-
Maintain Low Temperature: As with preventing tarring, lower temperatures disfavor the higher activation energy pathway leading to diformylation.
-
Workflow: Vilsmeier-Haack Reaction and Key Checkpoints
The following diagram illustrates the critical steps and potential diversion pathways leading to byproduct formation.
Caption: Vilsmeier-Haack reaction pathway and common byproduct diversions.
Section 2: Purification and Stability FAQs
Proper handling and purification are critical for obtaining high-purity 7-Methylindole-3-carboxaldehyde and ensuring its long-term stability.
Q3: After workup and extraction, my crude product is an off-color solid. What is the best way to purify it?
A3: A two-step purification process involving recrystallization followed by silica gel chromatography (if necessary) is highly effective.
-
Expertise & Protocol:
-
Aqueous Workup: The initial workup is crucial. After quenching the reaction with ice water, the iminium salt hydrolyzes. Basification (e.g., with NaOH solution) is necessary to neutralize acids and precipitate the product.[2] Ensure the pH is basic before extraction. Wash the organic extracts with water and brine to remove residual DMF and salts.
-
Recrystallization (Bulk Purification): 7-Methylindole-3-carboxaldehyde can be effectively purified by recrystallization from ethanol or methanol-water mixtures.[1] This will remove most of the less polar starting material (which stays in the mother liquor) and baseline polymeric impurities.
-
Silica Gel Chromatography (High Purity): For removing closely related impurities like the diformylated byproduct, column chromatography is recommended. A gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and increasing to 30%) is a standard eluent system.[4]
-
Q4: My purified, pale-yellow product turned brownish after a few weeks in storage. What is happening and how can I prevent it?
A4: The discoloration suggests product degradation, most likely due to oxidation and/or exposure to light.
-
Causality (Expertise): Aldehydes are susceptible to air oxidation, forming carboxylic acids. In this case, 7-Methylindole-3-carboxaldehyde can oxidize to 7-methylindole-3-carboxylic acid. This process can be accelerated by light and trace impurities. The indole ring itself can also be sensitive to oxidative degradation over time. The product is noted to have moderate air sensitivity.[1]
-
Troubleshooting & Prevention (Trustworthiness):
-
Inert Atmosphere: Store the solid product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Low Temperature: Keep the container in a cold, dark place. Storage at 0-8°C is recommended, with -20°C being optimal for long-term stability.[5][6]
-
Opaque Container: Use an amber vial or a container wrapped in aluminum foil to protect the compound from light.
-
Logical Flow: Troubleshooting Product Impurity
Use this decision tree to diagnose the source of impurities in your final product.
Caption: Decision tree for diagnosing impurities in 7-Methylindole-3-carboxaldehyde.
References
- Vertex AI Search Grounding API. (2023). Buy 7-Methylindole-3-carboxaldehyde | 4771-50-0.
- NROChemistry. Vilsmeier-Haack Reaction.
- ChemicalBook. 7-METHYLINDOLE-3-CARBOXALDEHYDE | 4771-50-0.
- Wikipedia. Vilsmeier–Haack reaction.
- RSC Publishing. (2018).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Murasaki, Y. THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE.
- Cayman Chemical. (2020). Indole-3-carboxaldehyde.
- Chem-Impex. 7-Methylindole-3-carboxaldehyde.
- Hangzhou Royalchem Co.,LTD. Buy 7-Methylindole-3-carboxaldehyde Industrial Grade.
- Organic Syntheses. indole-3-aldehyde.
- NIH. (2022).
Sources
Technical Support Center: Purification of 7-Methylindole-3-carboxaldehyde via Column Chromatography
Welcome to the technical support center for the chromatographic purification of 7-Methylindole-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving high purity of this valuable synthetic intermediate. Drawing from established principles and extensive laboratory experience, this resource offers troubleshooting guides, frequently asked questions, and detailed protocols to ensure the success of your purification endeavors.
I. Overview of Chromatographic Purification
Column chromatography is a cornerstone technique for the purification of organic compounds like 7-Methylindole-3-carboxaldehyde.[1] The principle lies in the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[1] For 7-Methylindole-3-carboxaldehyde, a compound of moderate polarity, silica gel is the preferred stationary phase due to its efficacy in separating compounds with varying polarities.[2] The selection of an appropriate mobile phase is critical and is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[2][3] The optimal ratio of these solvents is determined empirically using Thin Layer Chromatography (TLC).
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the column chromatography of 7-Methylindole-3-carboxaldehyde in a question-and-answer format.
Question 1: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?
Answer: This indicates that your mobile phase is not polar enough to elute the compound from the silica gel. While a hexane/ethyl acetate system is standard, highly retained compounds may require a stronger eluent.
-
Immediate Action: Instead of drastically increasing the ethyl acetate concentration, which can lead to poor separation, consider adding a small percentage of a more polar solvent like methanol to your mobile phase. For instance, a mixture of dichloromethane and methanol can be effective.
-
Alternative Strategy: If your compound is not soluble in the chosen eluent, it will not move.[4] Ensure your crude material is fully dissolved in the loading solvent. If solubility is an issue, you might need to switch to a different solvent system altogether, such as dichloromethane/methanol.[4]
-
Underlying Principle: The polarity of the mobile phase must be sufficient to overcome the compound's adsorption to the stationary phase.[1][5] A methodical increase in solvent polarity is key to achieving good separation.[1]
Question 2: The spots on my TLC are streaking. How can I get well-defined spots?
Answer: Streaking on a TLC plate is a common issue that can arise from several factors.
-
Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking. Try spotting a more dilute solution of your crude mixture.
-
Compound Instability: Indole derivatives can sometimes be unstable on the slightly acidic surface of silica gel, leading to degradation and streaking.[2][4] You can test for this by running a 2D TLC.[4][6] If the spot shape changes after the second development, your compound is likely degrading. In this case, consider using a deactivated stationary phase like neutral alumina.[4][5]
-
Inappropriate Solvent System: If the compound has poor solubility in the mobile phase, it can cause streaking.[4] Ensure your chosen eluent is a good solvent for your compound.
Question 3: I'm seeing co-elution of my product with a close-running impurity. How can I improve the separation?
Answer: Achieving separation of closely eluting compounds requires optimizing your chromatographic conditions.
-
Fine-tune the Mobile Phase: A subtle change in the mobile phase composition can significantly impact resolution. Prepare several TLC plates with slightly different solvent ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to identify the optimal system that maximizes the distance between your product and the impurity.
-
Gradient Elution: During column chromatography, employing a gradient elution, where the polarity of the mobile phase is gradually increased, can enhance separation.[7] Start with a less polar solvent system to elute non-polar impurities, then slowly increase the polarity to elute your product, leaving more polar impurities behind.
-
Column Parameters: Using a longer and narrower column can improve separation efficiency. Additionally, a finer mesh silica gel provides a larger surface area, leading to better resolution.
Question 4: My purified compound appears to be contaminated with silica. How can I prevent this?
Answer: Silica contamination in the final product is usually due to issues with the column packing or collection process.
-
Proper Column Packing: Ensure the column is packed uniformly without any cracks or channels. A layer of sand at the top of the silica gel can help prevent disturbance of the stationary phase when adding the eluent.[1]
-
Avoid Running the Column Dry: Never let the solvent level drop below the top of the stationary phase, as this can cause the silica bed to crack and lead to poor separation and contamination.[6]
-
Filtration: After evaporating the solvent from the collected fractions, dissolve the residue in a suitable solvent and filter it through a small plug of cotton or a syringe filter to remove any fine silica particles.
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of 7-Methylindole-3-carboxaldehyde?
A1: The most common and effective stationary phase for the purification of 7-Methylindole-3-carboxaldehyde and other indole derivatives is silica gel (SiO₂).[2][8] Silica gel is slightly acidic and is well-suited for separating compounds with a range of polarities.[1][5]
Q2: What is a good starting mobile phase for this purification?
A2: A mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate is a standard and effective mobile phase for separating indole derivatives.[2][3] A good starting point for TLC analysis is a 9:1 or 8:2 hexane:ethyl acetate (v/v) mixture. The ratio should be adjusted to achieve an Rf value of approximately 0.25-0.35 for the desired compound.[9]
Q3: How do I determine the correct solvent system using TLC?
A3: The ideal solvent system for column chromatography will result in the target compound having an Rf value between 0.2 and 0.4 on the TLC plate.[5] This ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities. It is advisable to test a range of solvent polarities.[10]
Q4: Is 7-Methylindole-3-carboxaldehyde stable on silica gel?
A4: While many indoles are stable on silica gel, some can be sensitive to its acidic nature.[4] It is recommended to perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or the original spot streaks, degradation may be occurring. In such cases, using neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.[4]
Q5: How should I load my crude sample onto the column?
A5: There are two primary methods for loading the sample:
-
Wet Loading: Dissolve the crude material in a minimal amount of the initial mobile phase solvent and carefully pipette it onto the top of the column.
-
Dry Loading: If the crude product has poor solubility in the mobile phase, it can be adsorbed onto a small amount of silica gel.[6] Dissolve the sample in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7] This powder is then carefully added to the top of the packed column.[7]
IV. Experimental Protocol: Step-by-Step Guide
This protocol provides a detailed methodology for the purification of 7-Methylindole-3-carboxaldehyde using flash column chromatography.
Materials and Reagents:
-
Crude 7-Methylindole-3-carboxaldehyde
-
Silica gel (flash chromatography grade, 40-63 µm)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Sand (washed)
-
Collection tubes
-
TLC developing chamber
-
UV lamp (254 nm)
Step 1: Determination of the Optimal Solvent System
-
Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20).
-
Dissolve a small amount of the crude material in a volatile solvent.
-
Spot the crude mixture onto separate TLC plates.
-
Develop the TLC plates in chambers saturated with the different eluent mixtures.[10]
-
Visualize the plates under a UV lamp.
-
Select the solvent system that provides good separation and an Rf value of ~0.3 for the 7-Methylindole-3-carboxaldehyde spot.
Step 2: Column Packing
-
Insert a small cotton plug at the bottom of the column.
-
Add a thin layer of sand.
-
Fill the column with the chosen mobile phase.
-
Slowly add the silica gel as a slurry in the mobile phase, ensuring even packing without air bubbles.
-
Gently tap the column to settle the silica gel.
-
Add a protective layer of sand on top of the silica bed.[1]
-
Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.[6]
Step 3: Sample Loading
-
Choose either wet or dry loading as described in the FAQs.
-
Carefully add the sample to the top of the column.
-
Gently add a small amount of the mobile phase and use pressure to push the sample onto the silica bed, forming a narrow band.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Apply gentle air pressure to begin the elution process.
-
Collect fractions in separate test tubes.
-
Monitor the progress of the separation by periodically analyzing the collected fractions using TLC.
Step 5: Product Isolation
-
Combine the fractions containing the pure 7-Methylindole-3-carboxaldehyde.
-
Remove the solvent using a rotary evaporator.
-
The final product should be a solid.[11]
V. Data Summary
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for moderately polar compounds; provides good resolution.[2][8] |
| Mobile Phase | Hexane / Ethyl Acetate | Offers a good polarity range for eluting indole derivatives.[3] |
| Optimal TLC Rf | 0.25 - 0.35 | Ensures efficient elution and good separation on the column.[9] |
| Loading Method | Wet or Dry Loading | Wet loading is simpler; dry loading is for less soluble samples.[6][7] |
VI. Visual Workflow
Caption: Workflow for the purification of 7-Methylindole-3-carboxaldehyde.
VII. References
-
12 (National Institutes of Health)
-
13 (ResearchGate)
-
5 (Interchim – Blog)
-
2 (Benchchem)
-
14 (Manipal Research Portal)
-
9 (The Royal Society of Chemistry)
-
11 (Cayman Chemical)
-
15 (alwsci)
-
10 (Merck)
-
4 (University of Rochester, Department of Chemistry)
-
16 (Santa Cruz Biotechnology)
-
17 (Knowledge UChicago)
-
7 (Organic Syntheses)
-
18 (Reddit)
-
8 (MDPI)
-
3 (ChemicalBook)
-
19 (PubChem)
-
1 (University of Calgary)
-
6 (ChemistryViews)
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7-METHYLINDOLE-3-CARBOXALDEHYDE | 4771-50-0 [chemicalbook.com]
- 4. Purification [chem.rochester.edu]
- 5. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. orgsyn.org [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researcher.manipal.edu [researcher.manipal.edu]
- 15. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 16. scbt.com [scbt.com]
- 17. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 18. reddit.com [reddit.com]
- 19. 7-methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 260389 - PubChem [pubchem.ncbi.nlm.nih.gov]
Monitoring reaction progress of 7-Methylindole-3-carboxaldehyde synthesis
Welcome to the technical support center for the synthesis of 7-Methylindole-3-carboxaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical advice for monitoring and troubleshooting this important synthetic transformation. Drawing from established protocols and extensive field experience, this document aims to explain the causality behind experimental choices and provide a self-validating framework for your synthetic work.
Introduction: The Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction is the most prevalent and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 7-methylindole.[1] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3] This electrophilic species then attacks the electron-rich C3 position of the indole ring, leading to the formation of an iminium salt intermediate, which upon aqueous workup, hydrolyzes to the desired 7-Methylindole-3-carboxaldehyde.[3][4][5]
While robust, this reaction is not without its challenges. Careful monitoring of the reaction progress is crucial to maximize yield and purity, and to prevent the formation of byproducts. This guide provides a comprehensive question-and-answer-style resource for effective reaction monitoring and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for monitoring the progress of the 7-Methylindole-3-carboxaldehyde synthesis?
A1: Thin Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring the Vilsmeier-Haack formylation of 7-methylindole. It allows for the qualitative assessment of the consumption of the starting material and the formation of the product and any potential byproducts. For more quantitative analysis and to closely monitor impurity profiles, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q2: How do I select an appropriate TLC solvent system?
A2: The goal is to achieve good separation between the starting material (7-methylindole) and the product (7-Methylindole-3-carboxaldehyde), ideally with Rf values between 0.2 and 0.8. Since the product is more polar than the starting material due to the aldehyde group, a solvent system of intermediate polarity is required. A mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate is a good starting point.[6]
Q3: Can I monitor the reaction using NMR spectroscopy?
A3: Yes, ¹H NMR spectroscopy can be used to monitor the reaction's progress.[7][8] You can take aliquots from the reaction mixture, quench them, and extract the components for NMR analysis. The disappearance of the proton signal at the C3 position of 7-methylindole and the appearance of the characteristic aldehyde proton signal (around 9-10 ppm) for 7-Methylindole-3-carboxaldehyde are key indicators of product formation. However, for routine progress monitoring, TLC is generally more convenient.
Troubleshooting Guide
Scenario 1: Incomplete or Stalled Reaction
Q4: My TLC plate shows a significant amount of starting material remaining even after the recommended reaction time. What could be the issue?
A4: An incomplete or stalled reaction can be due to several factors:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Ensure that your DMF is anhydrous and the POCl₃ is fresh. The decomposition of DMF can lead to the formation of dimethylamine, which can quench the Vilsmeier reagent.[9]
-
Insufficient Reaction Temperature: While the initial formation of the Vilsmeier reagent is often done at low temperatures (0-5 °C), the subsequent reaction with the indole may require warming to room temperature or even gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate.[10]
-
Poor Mixing: The reaction mixture can become thick. Ensure efficient stirring to maintain a homogeneous mixture.
-
Substrate Quality: Impurities in the starting 7-methylindole can interfere with the reaction. Ensure the starting material is of high purity.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled reaction.
Scenario 2: Multiple Spots on the TLC Plate
Q5: My TLC shows the product spot, but also several other spots. What are these byproducts and how can I avoid them?
A5: The formation of multiple byproducts is a common issue in the Vilsmeier-Haack reaction. Here are some possibilities:
-
Unreacted Starting Material: The spot with the highest Rf value is likely the unreacted 7-methylindole.
-
Product: The spot with a lower Rf than the starting material is the desired 7-Methylindole-3-carboxaldehyde.
-
Bis(indolyl)methane Derivatives: A common side reaction involves the newly formed aldehyde reacting with another molecule of 7-methylindole under the acidic reaction conditions. This results in a higher molecular weight, often less polar, byproduct. To minimize this, add the indole solution slowly to the pre-formed Vilsmeier reagent to avoid a high local concentration of the indole.
-
Diformylation: Although less common for indoles, diformylation can occur under harsh conditions, leading to a more polar byproduct with a very low Rf value. Use of a modest excess of the Vilsmeier reagent can help prevent this.
-
Side reactions involving impurities: Impurities in the solvent or starting material can lead to a variety of other byproducts.
Interpreting Your TLC Plate:
| Spot Description | Probable Identity | Suggested Action |
| Highest Rf, less polar | 7-Methylindole (Starting Material) | Increase reaction time or temperature. |
| Intermediate Rf | 7-Methylindole-3-carboxaldehyde (Product) | This is your target compound. |
| Spot close to the product, slightly less polar | Bis(indolyl)methane derivative | Slow down the addition of indole. |
| Low Rf, highly polar | Diformylated product or other polar byproducts | Use a smaller excess of Vilsmeier reagent. |
| Streaking or multiple faint spots | Decomposition or minor impurities | Ensure anhydrous conditions and pure reagents. |
Scenario 3: Difficult Workup and Purification
Q6: I'm having trouble with the workup. The product is not precipitating cleanly, or I am getting a low yield after purification. What can I do?
A6: A challenging workup or purification can often be traced back to the reaction conditions and quenching procedure.
-
Incomplete Hydrolysis of the Iminium Salt: The intermediate iminium salt must be fully hydrolyzed to the aldehyde. Quenching the reaction by pouring it into a well-stirred mixture of ice and water is crucial.[10] Subsequent basification, for instance with aqueous sodium hydroxide, completes the hydrolysis.
-
Product Solubility: 7-Methylindole-3-carboxaldehyde has limited solubility in water but is soluble in many organic solvents.[1] Ensure you are extracting with an appropriate solvent (e.g., ethyl acetate, dichloromethane) and a sufficient volume.
-
Emulsion Formation: During extraction, emulsions can form. Adding a saturated brine solution can help to break up emulsions.
-
Purification: Column chromatography on silica gel is a standard method for purification. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity will typically provide good separation of the product from less polar starting material and more polar byproducts.
Experimental Protocols
Protocol 1: TLC Monitoring of the Reaction
-
Plate Preparation: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark lanes for the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Sample Preparation:
-
SM: Dissolve a small amount of 7-methylindole in a suitable solvent like ethyl acetate.
-
RM: Using a capillary tube, take a small aliquot from the reaction mixture and quench it in a vial containing a small amount of water and ethyl acetate. Shake well and use the organic layer for spotting.
-
-
Spotting: Carefully spot each sample onto its designated lane on the baseline.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The indole derivatives are typically UV active.
-
Interpretation: Compare the spots in the RM lane to the SM lane. The disappearance of the SM spot and the appearance of a new, more polar spot (lower Rf) indicates product formation.
Protocol 2: HPLC Monitoring of the Reaction
For more precise monitoring, a reverse-phase HPLC method can be developed.
-
Sample Preparation: Take a small aliquot from the reaction mixture, quench it with water, and dilute it with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (A good starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 70% A and 30% B, and ramp up to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both starting material and product absorb (e.g., 280 nm).
-
-
Analysis: The starting material, 7-methylindole, will be less retained and elute earlier than the more polar product, 7-Methylindole-3-carboxaldehyde. By integrating the peak areas, you can monitor the conversion of the starting material to the product over time.
References
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed. (n.d.). PubMed. [Link]
-
Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Vilsmeier-Haack Reaction - NROChemistry. (n.d.). NROChemistry. [Link]
-
Separation of Indole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed. (n.d.). PubMed. [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. [Link]
-
Packed-Nanofiber Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography Fluorescence for Determining Gut Microbiota–Host Cometabolites and Indoleamines in Human Urine. (2024). MDPI. [Link]
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). En.wikipedia.org. [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl. (2013). Scirp.org. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
-
Vilsmeier–Haack reaction of indole - YouTube. (2025). YouTube. [Link]
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (2021). Reddit. [Link]
-
Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method - ResearchGate. (2025). ResearchGate. [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH. (2025). PubMed Central (PMC). [Link]
-
Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar. (n.d.). Semanticscholar.org. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 - Growing Science. (2013). Growing Science. [Link]
-
Raman Spectroscopy as a Tool for the Characterization of Pyrrole and Indole Cyanation via Vilsmeier-Haack Reaction - SciELO. (n.d.). SciELO. [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Oaji.net. [Link]
-
To Study the Efficiency of Different Solvent Systems for TLC Separation of Ball Pen Inks - YMER. (n.d.). Ymerdigital.com. [Link]
-
Process and reaction monitoring by low-field NMR spectroscopy - PubMed. (n.d.). PubMed. [Link]
-
TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds - Journal of Pharmaceutical Negative Results. (n.d.). Pnrjournal.com. [Link]
-
HPLC Method Development: Standard Practices and New Columns - Agilent. (2010). Agilent. [Link]
-
New NMR method enables monitoring of chemical reactions in metal containers. (2020). Uni-mainz.de. [Link]
-
Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. (2011). Springer. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Wjpr.net. [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. (2024). Orgsonline.org. [Link]
-
Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Nopr.niscair.res.in. [Link]
-
7-methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 260389 - PubChem. (n.d.). PubChem. [Link]
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P
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- 1. Buy 7-Methylindole-3-carboxaldehyde | 4771-50-0 [smolecule.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ymerdigital.com [ymerdigital.com]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Process and reaction monitoring by low-field NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide for Researchers: 7-Methylindole-3-carboxaldehyde vs. Indole-3-carboxaldehyde
In the landscape of drug discovery and chemical biology, indole derivatives stand as a cornerstone scaffold, prized for their versatile biological activities and synthetic tractability. Among these, Indole-3-carboxaldehyde (I3C) is a well-established and extensively studied compound, serving as a crucial metabolite, a signaling molecule, and a versatile synthetic intermediate.[1][2] Its methylated analog, 7-Methylindole-3-carboxaldehyde (7-MI3C), presents a subtle yet significant structural modification that can profoundly influence its physicochemical properties, reactivity, and biological profile. This guide provides an in-depth, objective comparison of these two molecules, supported by experimental data, to empower researchers in making informed decisions for their specific applications.
At a Glance: Key Physicochemical and Biological Distinctions
To begin our comparative analysis, a summary of the fundamental properties of 7-Methylindole-3-carboxaldehyde and Indole-3-carboxaldehyde is presented below. This table offers a quick reference to their key structural and physical differences.
| Property | 7-Methylindole-3-carboxaldehyde | Indole-3-carboxaldehyde |
| Molecular Formula | C₁₀H₉NO | C₉H₇NO |
| Molecular Weight | 159.18 g/mol [3] | 145.16 g/mol [4] |
| CAS Number | 4771-50-0[3] | 487-89-8[4] |
| Melting Point | 208-214 °C[5] | 198 °C[4] |
| Appearance | Pale yellow to yellow to orange crystals or powder[5] | Tan powder |
Structural Nuances: The Impact of a Methyl Group
The core difference between these two molecules lies in the presence of a methyl group at the 7-position of the indole ring in 7-MI3C. This seemingly minor addition has significant stereoelectronic implications that propagate throughout the molecule, influencing its reactivity and biological interactions.
The methyl group in 7-MI3C is an electron-donating group, which can increase the electron density of the indole ring system. This heightened electron density can, in turn, affect the electrophilicity of the aldehyde group and the nucleophilicity of the indole nitrogen, thereby altering the molecule's reactivity in various chemical transformations.
Comparative Synthesis: The Vilsmeier-Haack Reaction
A common and efficient method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction.[6][7] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.
Experimental Protocol: Vilsmeier-Haack Synthesis of Indole-3-carboxaldehyde
This protocol is a well-established method for the synthesis of the parent compound.
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Water
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool DMF in an ice-salt bath.
-
Slowly add phosphorus oxychloride to the cooled DMF with continuous stirring.
-
In a separate funnel, dissolve indole in DMF.
-
Add the indole solution dropwise to the Vilsmeier reagent, maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature.
-
Pour the reaction mixture onto crushed ice and then neutralize with a sodium hydroxide solution.
-
The product, indole-3-carboxaldehyde, will precipitate and can be collected by filtration, washed with water, and dried.
For a detailed, step-by-step procedure, refer to established protocols such as those found in Organic Syntheses.
Synthesis of 7-Methylindole-3-carboxaldehyde
The Vilsmeier-Haack reaction is also applicable to the synthesis of 7-Methylindole-3-carboxaldehyde, starting from 7-methylindole. The procedure is analogous to that of the parent indole, leveraging the electron-rich nature of the substituted indole ring.[8]
An alternative reported synthesis for 7-Methylindole-3-carboxaldehyde involves the reaction of 7-methylindole with hexamethylenetetramine (HMTA) in the presence of iodine and DMF.[9]
Materials:
-
7-Methylindole
-
Hexamethylenetetramine (HMTA)
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium chloride (NaCl), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottomed flask, add 7-methylindole, HMTA, activated carbon, and DMF.
-
Add a catalytic amount of iodine and fit the flask with a reflux condenser.
-
Heat the reaction mixture at 120 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture through a pad of diatomaceous earth, washing with ethyl acetate.
-
Wash the combined filtrates sequentially with aqueous HCl, saturated NaHCO₃, and saturated NaCl.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 7-Methylindole-3-carboxaldehyde.[9]
Spectroscopic Profile: A Comparative Analysis
The structural differences between the two molecules are clearly reflected in their spectroscopic data.
Infrared (IR) Spectroscopy
Both molecules will exhibit characteristic peaks for the N-H stretch of the indole ring and the C=O stretch of the aldehyde. However, the presence of the methyl group in 7-MI3C will introduce additional C-H stretching and bending vibrations.
-
Indole-3-carboxaldehyde: A typical IR spectrum will show a strong carbonyl (C=O) absorption band around 1640-1680 cm⁻¹. The N-H stretching vibration of the indole ring is usually observed as a broad band in the region of 3100-3500 cm⁻¹.
-
7-Methylindole-3-carboxaldehyde: The IR spectrum will be similar to that of I3C, with the characteristic C=O and N-H stretching frequencies. Additionally, C-H stretching vibrations for the methyl group will appear around 2850-2960 cm⁻¹, and C-H bending vibrations will be observed in the 1375-1450 cm⁻¹ region.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide a detailed picture of the chemical environment of each atom in the molecule.
-
Indole-3-carboxaldehyde: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the indole ring and a distinct singlet for the aldehyde proton, typically downfield (around 10 ppm). The N-H proton will appear as a broad singlet. The ¹³C NMR spectrum will show nine distinct signals, including a signal for the carbonyl carbon at around 185 ppm.
-
7-Methylindole-3-carboxaldehyde: The ¹H NMR spectrum of 7-MI3C will also show the aromatic and aldehyde proton signals. A key difference will be the appearance of a singlet corresponding to the methyl protons, typically in the upfield region (around 2.5 ppm). The aromatic proton signals will also be affected by the presence of the methyl substituent. The ¹³C NMR spectrum will exhibit ten signals, with the additional signal corresponding to the methyl carbon.
Reactivity and Synthetic Applications
The aldehyde functionality at the 3-position of the indole ring is a versatile handle for a wide range of chemical transformations, including Knoevenagel condensations, Wittig reactions, and the formation of Schiff bases.[10][11][12]
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. This reaction is widely used to synthesize various substituted indoles.[10][13]
The electron-donating nature of the methyl group in 7-MI3C may slightly decrease the electrophilicity of the aldehyde carbonyl carbon compared to I3C. This could potentially lead to slower reaction rates in nucleophilic addition reactions like the Knoevenagel condensation under identical conditions. However, this effect is generally subtle and can often be overcome by adjusting reaction parameters such as temperature or catalyst loading.
Biological Activity: A Focus on the Aryl Hydrocarbon Receptor (AhR)
Indole-3-carboxaldehyde is a known agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating a variety of physiological and pathological processes, including immune responses and gut homeostasis.[4][14] The binding of ligands to AhR initiates a signaling cascade that can modulate gene expression.
Given that the 7-position is part of the benzene ring of the indole nucleus, it is plausible that the methyl group in 7-MI3C could influence its binding affinity and efficacy at the AhR compared to the unsubstituted I3C. The steric bulk and electronic contribution of the methyl group may alter the interaction with the ligand-binding pocket of the receptor. Further experimental investigation, such as competitive binding assays or reporter gene assays, would be necessary to definitively characterize and quantify the AhR activity of 7-MI3C in comparison to I3C.[2] Preliminary research suggests that 7-Methylindole-3-carboxaldehyde does possess anti-inflammatory and antimicrobial properties, which could be mediated through AhR or other pathways.[8]
Conclusion
7-Methylindole-3-carboxaldehyde and Indole-3-carboxaldehyde, while structurally similar, present a compelling case study in how a single methyl group can subtly yet significantly alter the properties of a molecule. For researchers, the choice between these two compounds will depend on the specific application.
-
Indole-3-carboxaldehyde is the more extensively studied and well-characterized of the two, with a wealth of available data on its synthesis, reactivity, and biological activity, particularly as an AhR agonist. It serves as an excellent starting point for many synthetic and biological investigations.
-
7-Methylindole-3-carboxaldehyde offers an opportunity to explore the impact of substitution on the indole scaffold. The presence of the 7-methyl group can be leveraged to fine-tune properties such as solubility, lipophilicity, and metabolic stability. Its potentially distinct biological activity profile warrants further investigation, particularly in the context of AhR modulation and other therapeutic targets.
This guide has provided a comparative framework based on available experimental data and established chemical principles. As with any scientific endeavor, the optimal choice of reagent will ultimately be determined by empirical validation within the specific experimental context.
References
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7-Methylindole-3-carboxaldehyde | 4771-50-0. (2023, August 15). [Link]
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Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. (2016, September 12). ACG Publications. [Link]
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Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2025, August 9). ResearchGate. [Link]
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Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica, 4(2), 783-790. [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30). [Link]
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Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024, February 14). Organic Syntheses. [Link]
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Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. (2025, August 9). ResearchGate. [Link]
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(2024). Organic Syntheses Procedure. [Link]
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Methylindoles and methoxyindoles are agonists and antagonists of human aryl hydrocarbon receptor AhR. (2018, April 6). ResearchGate. [Link]
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Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. [Link]
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Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. (2018). PMC. [Link]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
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Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome. (2021, June 1). PubMed. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
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New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2024). PubMed. [Link]
-
Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis. (2021). PMC. [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (2014). PMC. [Link]
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The Aryl Hydrocarbon Receptor: Connecting Immunity to the Microenvironment. (2018). PMC. [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017, October 27). Pure. [Link]
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Methyl 1H-indole-3-carboxylate. [Link]
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Indole-3-carbaldehyde. Wikipedia. [Link]
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A Senior Application Scientist's Guide to the Biological Activity of Substituted Indole-3-Carboxaldehydes
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatile Indole-3-Carboxaldehyde Scaffold
Indole-3-carboxaldehyde (I3A), a naturally occurring heterocyclic aldehyde, has emerged as a privileged scaffold in medicinal chemistry. Its intrinsic biological properties and the synthetic tractability of its aldehyde group and indole ring have made it a focal point for the development of novel therapeutic agents. The strategic placement of various substituents on the indole nucleus and the transformation of the aldehyde moiety can dramatically modulate the compound's biological profile, leading to potent anticancer, antimicrobial, and anti-inflammatory agents.
This guide provides an in-depth comparative analysis of the biological activities of substituted indole-3-carboxaldehydes. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting quantitative data, and provide detailed experimental protocols for their evaluation. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to navigate the chemical space of I3A derivatives and accelerate their drug discovery efforts.
I. Anticancer Activity: Targeting the Microtubule Cytoskeleton
A significant thrust in the exploration of I3A derivatives has been in the realm of oncology. Many of these compounds exert their anticancer effects by disrupting microtubule dynamics, a clinically validated strategy for cancer therapy.
Mechanism of Action: Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[1] Agents that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis.[2] Several indole-3-carboxaldehyde derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[3][4] This interaction prevents the formation of the microtubule spindle, a critical apparatus for chromosome segregation during mitosis.
Signaling Pathway: Tubulin Polymerization and its Inhibition
Caption: Inhibition of tubulin polymerization by indole-3-carboxaldehyde derivatives.
Comparative Analysis of Anticancer Potency
The anticancer activity of substituted I3A derivatives is highly dependent on the nature and position of the substituents. The following table summarizes the cytotoxic activity (IC50 values) of representative compounds against various cancer cell lines.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | N-(2-morpholinoethyl), 4-chloro-benzenesulfonohydrazide | MDA-MB-468 | 8.2 | [5] |
| 2 | N-(2-morpholinoethyl), 4-chloro-benzenesulfonohydrazide | MCF-7 | 13.2 | [5] |
| 3 | Chalcone-indole derivative | - | 0.22 - 1.80 | [2] |
| 4 | Amino-acetamide at C3 | HCT116 | 11.99 | [2] |
| 5 | Amino-acetamide at C3 | PC-3 | 14.43 | [2] |
| 6a | 3-Aryl-thio, 5-heterocyclyl | HT29 | Nanomolar range | [2] |
| 6b | 3-Aryl-thio, 5-heterocyclyl | HepG2 | Nanomolar range | [2] |
Structure-Activity Relationship (SAR) Insights:
-
N-Substitution: Methyl substitution at the N-1 position of the indole ring has been shown to significantly enhance anticancer activity, in some cases by up to 60-fold compared to the unsubstituted analogue.[2]
-
C3-Modification: Conversion of the aldehyde at C3 to a chalcone or an amino-acetamide moiety can confer potent anti-proliferative activities.[2]
-
Aromatic Ring Substitution: The introduction of electron-withdrawing groups, such as halogens (e.g., 4-chloro), on a phenyl ring attached to a sulfonohydrazide side chain at C3 can lead to significant cytotoxicity against breast cancer cell lines.[5]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings at the 5, 6, or 7-positions of the indole nucleus can result in potent tubulin polymerization inhibitors with nanomolar IC50 values.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indole-3-carboxaldehyde derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Substituted indole-3-carboxaldehydes have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The formation of Schiff bases and hydrazones from the aldehyde group is a common strategy to enhance their antimicrobial potential.
Comparative Analysis of Antimicrobial Potency
The antimicrobial efficacy of these derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Type | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Schiff Base | N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine | Dickeya species (bacteria) | 2000 | [6] |
| Schiff Base | N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine | Fusarium oxysporum (fungus) | 5000 | [6] |
| Halogenated Indole | 6-bromo-4-iodoindole | S. aureus (MRSA) | 20-30 | [7][8] |
| Halogenated Indole | 4-bromo-6-chloroindole | S. aureus (MRSA) | 20-30 | [7][8] |
| Indole-Triazole | Halogenated indole derivative | Candida krusei | 3.125-50 | [9] |
Structure-Activity Relationship (SAR) Insights:
-
Schiff Bases and Hydrazones: The condensation of the C3-aldehyde with various amines to form Schiff bases or hydrazones is a key strategy for generating compounds with significant antimicrobial activity.[6]
-
Halogenation: The introduction of multiple halogen atoms (e.g., bromo, chloro, iodo) at positions C4, C5, C6, and C7 of the indole ring can lead to potent bactericidal activity, particularly against drug-resistant strains like MRSA.[7][8] Multi-halogenated indoles have also shown enhanced antifungal activity.[9][10]
-
Azole Moieties: Hybrid molecules incorporating 1,2,4-triazole or 1,3,4-thiadiazole rings often exhibit broad-spectrum antimicrobial activity.[9]
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique for screening the antimicrobial activity of chemical compounds.
Principle: An antimicrobial agent diffuses from a well through a solid agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the well indicates the antimicrobial activity of the agent.
Experimental Workflow: Agar Well Diffusion Assay
Caption: Workflow for the agar well diffusion antimicrobial assay.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Nutrient agar or other suitable growth medium
-
Sterile Petri dishes
-
Sterile cork borer or pipette tip
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Evenly spread the microbial inoculum over the surface of an agar plate to create a lawn.
-
Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.
-
Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
III. Anti-inflammatory Activity: Modulation of the NF-κB Signaling Pathway
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Indole-3-carboxaldehyde and its derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.
Mechanism of Action: Inhibition of NF-κB Activation
NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS).[11] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[12] Indole-3-carboxaldehyde has been shown to inhibit the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the inflammatory response.[11]
Signaling Pathway: NF-κB Activation and its Inhibition
Caption: Inhibition of the NF-κB signaling pathway by indole-3-carboxaldehyde.
Comparative Analysis of Anti-inflammatory Potency
The anti-inflammatory activity of I3A derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Ursolic acid-indole derivative (UA-1) | RAW 264.7 | NO Inhibition | 2.2 | [13] |
| Ursolic acid (parent compound) | RAW 264.7 | NO Inhibition | 17.5 | [13] |
Structure-Activity Relationship (SAR) Insights:
-
Hybridization: The synthesis of hybrid molecules, such as the ursolic acid-indole derivative UA-1, can significantly enhance anti-inflammatory activity compared to the parent compounds. In the case of UA-1, the introduction of an indole ring at the C-3 position of ursolic acid resulted in a nearly 8-fold increase in NO inhibitory potency.[13]
-
Modification of the Aldehyde Group: While specific SAR data for anti-inflammatory activity is less abundant in the public domain compared to anticancer and antimicrobial activities, it is plausible that modifications of the C3-aldehyde to form amides or other functional groups could modulate the anti-inflammatory profile.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent (Part A: Sulfanilamide solution, Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.
Conclusion and Future Directions
Substituted indole-3-carboxaldehydes represent a highly versatile and promising class of compounds with a wide range of biological activities. The strategic modification of the indole scaffold allows for the fine-tuning of their anticancer, antimicrobial, and anti-inflammatory properties. The structure-activity relationships highlighted in this guide provide a roadmap for the rational design of novel and more potent derivatives.
Future research in this area should focus on:
-
Expanding the chemical diversity of I3A derivatives through innovative synthetic strategies.
-
Elucidating the detailed molecular mechanisms of action to identify novel biological targets.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Exploring the potential of these compounds in combination therapies to overcome drug resistance and improve therapeutic outcomes.
By leveraging the insights and methodologies presented in this guide, researchers can unlock the full therapeutic potential of the indole-3-carboxaldehyde scaffold and contribute to the development of next-generation medicines.
References
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- Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships. Future Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/34468201/]
- Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.4155/fmc-2020-0385]
- Indole derivatives(2010-2020)asversatile tubulin inhibitors: synthesis and structure-activity relationships. R Discovery. [URL: https://discovery.researcher.
- Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships | Request PDF. ResearchGate. [URL: https://www.researchgate.
- Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. Advanced Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11293883/]
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. ResearchGate. [URL: https://www.researchgate.net/publication/325607065_Antimicrobial_Activities_of_New_Indole_Derivatives_Containing_124-Triazole_134-Thiadiazole_and_Carbothioamide]
- Indole-3-Aldehyde alleviates lung inflammation in COPD through activating Aryl Hydrocarbon Receptor to inhibit HDACs/NF-κB/NLRP3 signaling pathways. Journal of Molecular Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11263884/]
- (PDF) Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. ResearchGate. [URL: https://www.researchgate.net/publication/381018617_Multi-Halogenated_Indoles_as_Antimicrobial_and_Antivirulence_Agents_Against_Drug-Resistant_Staphylococcus_aureus]
- Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi. [URL: https://www.mdpi.com/2309-608X/10/11/944]
- Synthesis of novel 2-phenylindole analogues as antifungal and antibacterial agents. Sciforum. [URL: https://sciforum.net/paper/view/13247]
- Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/6451694_Synthesis_characterization_and_biological_activity_of_Schiff_base_analogues_of_indole-3-carboxaldehyde]
- Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. MDPI. [URL: https://www.mdpi.com/2076-3921/11/10/2030]
- Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. ResearchGate. [URL: https://www.researchgate.
- Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1895234/]
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Acta Pharmaceutica Sinica B. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9307849/]
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A Senior Application Scientist's Guide to the Structural Validation of Synthesized 7-Methylindole-3-carboxaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry and drug discovery, indole-containing scaffolds are of paramount importance. Among these, 7-Methylindole-3-carboxaldehyde serves as a critical building block for a variety of pharmacologically active agents. Its precise synthesis and unequivocal structural verification are the foundational steps upon which successful drug development programs are built. This guide provides an in-depth comparison of common synthetic routes and a detailed protocol for the structural validation of 7-Methylindole-3-carboxaldehyde, ensuring a high degree of confidence in the material's identity and purity.
Section 1: A Comparative Overview of Synthetic Strategies
The introduction of a formyl group onto the indole nucleus is a cornerstone transformation in organic synthesis. For 7-methylindole, two classical methods are predominantly considered: the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction. The choice between these methods is often dictated by factors such as substrate reactivity, desired regioselectivity, and reaction conditions.
The Vilsmeier-Haack Reaction: This method is highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1][2] The reaction proceeds through the formation of a Vilsmeier reagent, typically a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3] This electrophilic species then attacks the electron-rich C3 position of the indole ring.
The Reimer-Tiemann Reaction: This reaction is another viable method for the formylation of electron-rich heterocycles.[4][5] It typically involves the reaction of the substrate with chloroform in the presence of a strong base, which generates a dichlorocarbene intermediate.[4] While classically applied to phenols, its utility extends to indoles.
| Feature | Vilsmeier-Haack Reaction | Reimer-Tiemann Reaction |
| Reagents | DMF, POCl₃ | Chloroform, Strong Base (e.g., NaOH) |
| Intermediate | Vilsmeier reagent (chloroiminium salt) | Dichlorocarbene |
| Conditions | Generally milder, often at or below room temperature. | Often requires heating and biphasic conditions.[4] |
| Yield | Typically provides good to excellent yields for indoles. | Yields can be more variable for indole substrates. |
| Workup | Aqueous workup to hydrolyze the iminium salt intermediate. | Often involves neutralization and extraction from a biphasic mixture. |
From an industrial and laboratory perspective, the Vilsmeier-Haack reaction is often preferred for its generally higher yields and milder conditions when applied to indole substrates.
Section 2: Synthesis Protocols
The following are detailed, step-by-step methodologies for the synthesis of 7-Methylindole-3-carboxaldehyde via the Vilsmeier-Haack and Reimer-Tiemann reactions.
Vilsmeier-Haack Synthesis of 7-Methylindole-3-carboxaldehyde
This protocol is adapted from established procedures for the formylation of indoles.[3]
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath. To this, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring, ensuring the temperature is maintained below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction with 7-Methylindole: Dissolve 7-methylindole (1 equivalent) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. Basify the aqueous solution to a pH of 8-9 by the slow addition of a cold 30% aqueous sodium hydroxide solution. The product will precipitate as a solid.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield 7-Methylindole-3-carboxaldehyde as a crystalline solid.
Diagram of the Vilsmeier-Haack Synthesis Workflow:
Caption: Workflow for the Vilsmeier-Haack synthesis.
Reimer-Tiemann Synthesis of 7-Methylindole-3-carboxaldehyde
This protocol is based on the general procedure for the formylation of electron-rich heterocycles.[4][5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-methylindole (1 equivalent) in ethanol.
-
Addition of Base: Add a concentrated aqueous solution of sodium hydroxide (excess, e.g., 6-8 equivalents) to the solution.
-
Addition of Chloroform: Heat the mixture to 60-70 °C with vigorous stirring. Add chloroform (3-4 equivalents) dropwise over a period of 1 hour. The reaction is often exothermic, so careful control of the addition rate is necessary.
-
Reaction Progression: After the addition is complete, maintain the reaction mixture at 60-70 °C for an additional 2-3 hours, monitoring the reaction by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the solution is acidic. The product will often precipitate.
-
Purification: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Section 3: Structural Validation by Spectroscopic Methods
Unequivocal structural elucidation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Diagram of the Structural Validation Logic:
Caption: Logical flow of the structural validation process.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence.
Expected Data for 7-Methylindole-3-carboxaldehyde:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| ~3300-3100 | N-H Stretch | Indole N-H | NIST Chemistry WebBook |
| ~3100-3000 | C-H Stretch | Aromatic C-H | NIST Chemistry WebBook |
| ~2950-2850 | C-H Stretch | Methyl C-H | NIST Chemistry WebBook |
| ~2850 & ~2750 | C-H Stretch | Aldehyde C-H (Fermi doublet) | NIST Chemistry WebBook |
| ~1660-1680 | C=O Stretch | Aldehyde Carbonyl | NIST Chemistry WebBook |
| ~1600-1450 | C=C Stretch | Aromatic Ring | NIST Chemistry WebBook |
The presence of a strong absorption band around 1660-1680 cm⁻¹ is indicative of the aldehyde carbonyl group, while the broad N-H stretch confirms the indole core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei. Chemical shifts, signal multiplicities (splitting patterns), and coupling constants reveal the connectivity of atoms within the molecule.
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
Based on data for structurally similar compounds, the following is expected:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.1 | br s | 1H | N-H |
| ~9.95 | s | 1H | CHO |
| ~8.1-8.2 | s | 1H | H-2 |
| ~7.9-8.0 | d | 1H | H-4 |
| ~7.1-7.2 | t | 1H | H-5 |
| ~6.9-7.0 | d | 1H | H-6 |
| ~2.5 | s | 3H | CH₃ |
Expected ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~185.0 | CHO |
| ~138.0 | C-2 |
| ~137.0 | C-7a |
| ~125.0 | C-3a |
| ~124.0 | C-4 |
| ~122.5 | C-6 |
| ~121.0 | C-5 |
| ~120.0 | C-7 |
| ~118.0 | C-3 |
| ~16.0 | CH₃ |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues.
Expected Data for 7-Methylindole-3-carboxaldehyde:
-
Molecular Ion (M⁺•): The molecular formula is C₁₀H₉NO, with a molecular weight of 159.18 g/mol .[6][7] The mass spectrum should show a prominent molecular ion peak at m/z = 159.
-
Key Fragmentation Pathways:
-
Loss of H•: A peak at m/z = 158 ([M-1]⁺) is expected due to the loss of the aldehydic proton.
-
Loss of CO: A peak at m/z = 131 ([M-28]⁺) corresponding to the loss of carbon monoxide from the aldehyde is a characteristic fragmentation.
-
Loss of CHO•: A peak at m/z = 130 ([M-29]⁺) from the loss of the entire formyl radical is also anticipated.
-
Section 4: Conclusion
The successful synthesis of 7-Methylindole-3-carboxaldehyde, a valuable synthetic intermediate, relies on the judicious selection of a synthetic method, with the Vilsmeier-Haack reaction often providing a reliable and high-yielding route. The subsequent, and equally critical, step of structural validation requires a multi-pronged analytical approach. By systematically employing IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, and comparing the experimental data with established values and predicted patterns, researchers can confirm the structure of the synthesized compound with a high degree of certainty. This rigorous validation is non-negotiable for ensuring the quality and reliability of starting materials in research and development.
References
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NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. Reimer–Tiemann reaction. Available at: [Link]
- Supporting information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- Supporting information. Regioselective C5−H Direct Iodination of Indoles.
-
J&K Scientific LLC (2025). Vilsmeier-Haack Reaction. Available at: [Link]
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L.S.College, Muzaffarpur (2021). Reimer–Tiemann reaction. Available at: [Link]
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A Comparative Guide to the Purity Analysis of 7-Methylindole-3-carboxaldehyde by High-Performance Liquid Chromatography
In the landscape of pharmaceutical synthesis and drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 7-Methylindole-3-carboxaldehyde, a key building block for a range of bioactive molecules, is no exception. Its purity directly influences the yield, impurity profile, and ultimate viability of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, contrasted with Gas Chromatography-Mass Spectrometry (GC-MS), to empower researchers with the rationale for method selection.
The Critical Role of Purity in Synthesis
7-Methylindole-3-carboxaldehyde serves as a versatile precursor in the synthesis of compounds targeting a variety of receptors, including those involved in anticancer and antiandrogen therapies.[1] The presence of impurities, such as unreacted starting materials or by-products from side reactions, can lead to downstream complications, including the formation of difficult-to-remove, structurally related impurities in the final API. Therefore, a robust, sensitive, and accurate analytical method for purity determination is indispensable.
The Method of Choice: Reverse-Phase HPLC
For moderately polar, non-volatile aromatic aldehydes like 7-Methylindole-3-carboxaldehyde, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the premier analytical technique.[2][3] Its high resolution, versatility, and sensitivity make it exceptionally well-suited for separating the main component from structurally similar impurities.[3]
The Causality Behind the Method:
The selection of an RP-HPLC method is a deliberate choice grounded in the physicochemical properties of the analyte.
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for this type of analysis. The nonpolar, long-chain alkyl groups provide a hydrophobic surface that interacts effectively with the indole ring and methyl group of the analyte, promoting retention. This allows for excellent separation from more polar or less retained impurities.
-
Mobile Phase: A gradient elution using a mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer (often containing a small amount of acid like formic or phosphoric acid) is typically employed.[4][5] The gradient starts with a higher aqueous composition to retain the analyte and its impurities, then gradually increases the organic solvent concentration to elute them based on their hydrophobicity. This approach ensures sharp peaks and efficient separation of a wide range of potential impurities in a single run.[6]
-
Detection: The indole chromophore in 7-Methylindole-3-carboxaldehyde exhibits strong UV absorbance.[7] A photodiode array (PDA) or UV detector set to a wavelength maximum (λmax), typically around 297 nm, provides high sensitivity and selectivity for the analyte and related indole-containing impurities.[7][8]
HPLC Purity Analysis Workflow
The logical flow of a typical HPLC purity analysis is a self-validating system designed for reproducibility and accuracy.
Caption: A typical workflow for HPLC-based purity determination.
Comparative Analysis: HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is the preferred method, it is instructive to compare it with GC-MS, a powerful alternative for volatile compounds.[2][3] GC separates compounds based on their boiling points and polarity in the gas phase, while MS provides identification based on their mass-to-charge ratio.[9][10]
The choice between HPLC and GC-MS hinges on the analyte's properties and the analytical goal. For 7-Methylindole-3-carboxaldehyde, which has low volatility, HPLC is the more direct and suitable method. GC analysis would likely require a derivatization step to increase volatility, adding complexity and potential sources of error to the procedure.[2][3]
| Feature | Reverse-Phase HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[11] |
| Analyte Suitability | Excellent for non-volatile, thermally stable, moderately polar compounds. | Ideal for volatile and thermally stable compounds.[2] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Often requires derivatization for non-volatile analytes to increase volatility.[3] |
| Identification | Based on retention time comparison with a reference standard. | Provides mass spectrum ("molecular fingerprint") for structural confirmation.[9][12] |
| Quantification | Highly accurate using area percent from UV or PDA detector. | Accurate, but can be more complex; relies on detector response (e.g., FID, MS). |
| Primary Application | Routine purity testing, quality control, and impurity profiling. | Identification of unknown volatile impurities, trace analysis.[12] |
Trustworthiness Through Validation
The reliability of any analytical method is established through validation, following internationally recognized guidelines such as those from the International Council for Harmonisation (ICH).[13][14][15] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[16] For a purity method, key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Adherence to these validation principles ensures that the HPLC method is not just a procedure, but a self-validating system that produces trustworthy and reproducible results.[13][17]
Detailed Experimental Protocol: Purity of 7-Methylindole-3-carboxaldehyde by RP-HPLC
This protocol is designed to be a robust starting point for method development and validation.
1. Instrumentation and Materials
-
HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector.
-
Chromatographic data system (CDS).
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
7-Methylindole-3-carboxaldehyde reference standard and test sample.
-
HPLC-grade acetonitrile, water, and formic acid.
2. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 30 15.0 95 18.0 95 18.1 30 | 22.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 297 nm.
-
Injection Volume: 10 µL.
-
Run Time: 22 minutes.
3. Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 7-Methylindole-3-carboxaldehyde reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the 7-Methylindole-3-carboxaldehyde test sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. System Suitability Test (SST)
-
Before sample analysis, perform five replicate injections of the Reference Standard Solution.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
The theoretical plates for the main peak should be ≥ 2000.
-
5. Analytical Procedure
-
Once the system suitability criteria are met, inject the diluent (as a blank) once, followed by the Sample Solution in duplicate.
-
Integrate all peaks in the chromatogram for the sample solution, disregarding any peaks from the blank.
6. Calculation of Purity
-
Calculate the purity using the area percent method.
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
Conclusion
For the purity analysis of 7-Methylindole-3-carboxaldehyde, RP-HPLC is the demonstrably superior method, offering a blend of simplicity, resolving power, and quantitative accuracy tailored to the analyte's properties. It avoids the complexities of derivatization required by GC-MS and provides a direct, reliable assessment of purity critical for quality control in pharmaceutical development. By grounding the method in the principles of chromatographic theory and validating it against ICH standards, researchers can ensure the highest degree of confidence in their analytical results.
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Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available from: [Link]
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A Comparative Guide to the Synthetic Routes of 7-Methylindole-3-carboxaldehyde
This guide provides a comprehensive comparison of the primary synthetic methodologies for obtaining 7-Methylindole-3-carboxaldehyde, a key building block in the development of pharmaceuticals and agricultural chemicals. We will delve into the mechanistic underpinnings, procedural details, and relative merits of each approach to empower researchers in making informed decisions for their synthetic campaigns.
Introduction: The Significance of 7-Methylindole-3-carboxaldehyde
7-Methylindole-3-carboxaldehyde is a substituted indole derivative featuring a reactive aldehyde group at the C3 position. This functional handle makes it an invaluable intermediate for constructing more complex molecular architectures. Its derivatives have been explored as tryptophan dioxygenase inhibitors for potential anticancer immunomodulation, antiandrogens, and agents against various viruses.[1] Given its utility, the efficient and reliable synthesis of this compound is of paramount importance. This guide will compare three major formylation strategies: the Vilsmeier-Haack reaction, the Reimer-Tiemann reaction, and the Duff reaction.
Prerequisite: Synthesis of the Starting Material, 7-Methylindole
Before formylation, one must procure the starting material, 7-methylindole. While commercially available, its synthesis is often necessary. A common and effective method is a variation of the Leimgruber-Batcho indole synthesis, starting from 2-nitrotoluene.
Leimgruber-Batcho Approach to 7-Methylindole
This two-step process involves the formation of an enamine from a nitrotoluene, followed by reductive cyclization.
-
Enamine Formation: 2-Nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form 2-nitro-β-dimethylaminostyrene.[2]
-
Reductive Cyclization: The resulting crude enamine is then reduced and cyclized using a reducing agent like iron powder in acetic acid to yield 7-methylindole.[2]
This route is advantageous due to the availability of the starting materials and generally good yields (around 65% for the second step).[2]
Comparative Analysis of Formylation Routes
The choice of formylation method is critical and depends on factors such as desired yield, scalability, substrate tolerance, and available reagents. The C3 position of the indole ring is electron-rich and thus the preferred site for electrophilic substitution.
Route 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most widely used and generally highest-yielding method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[3][4]
Mechanism: The reaction proceeds via the formation of a chloromethyleniminium salt, commonly known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[5] This electrophilic species is then attacked by the electron-rich C3 position of the 7-methylindole ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to afford the final aldehyde.[5][6]
Advantages:
-
High Yields: This method is renowned for providing near-quantitative yields of indole-3-aldehydes.[6]
-
Mild Conditions: The reaction is typically run at temperatures ranging from 0 °C to room temperature, preventing degradation of sensitive substrates.[5]
-
Reliability and Scalability: The procedure is straightforward, reliable, and has been successfully applied to large-scale industrial production.[7]
Disadvantages:
-
Reagent Handling: Phosphorus oxychloride is corrosive and reacts violently with water, requiring careful handling in an anhydrous environment.
Route 2: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, but it can also be applied to other electron-rich heterocycles like indoles and pyrroles.[8][9]
Mechanism: The key reactive species is dichlorocarbene (:CCl₂), which is generated in situ from the reaction of chloroform (CHCl₃) with a strong base, typically aqueous sodium or potassium hydroxide.[9] The indole nitrogen is deprotonated by the base, and the resulting anionic ring attacks the electrophilic dichlorocarbene. The intermediate undergoes rearrangement and hydrolysis to yield the aldehyde and 3-chloropyridine derivatives as byproducts.[8]
Advantages:
-
Readily Available Reagents: Chloroform and sodium hydroxide are common and inexpensive laboratory reagents.
Disadvantages:
-
Low Yields: The reaction is notorious for providing low to moderate yields, often due to the formation of byproducts and the inefficiency of the biphasic reaction system.[8]
-
Harsh Conditions: The use of strong bases and heating can be incompatible with sensitive functional groups.
-
Byproduct Formation: Ring-expansion to form 3-chloroquinoline derivatives can be a significant side reaction with indole substrates.
Route 3: The Duff Reaction (Hexamethylenetetramine Method)
The Duff reaction is another method for the formylation of activated aromatic rings. A common variation for indoles utilizes hexamethylenetetramine (HMTA) as the formylating agent, often in an acidic medium like trifluoroacetic acid or with an iodine catalyst in DMF.
Mechanism: The precise mechanism can be complex. In one variation, HMTA acts as a source of an electrophilic iminium species. The indole attacks this electrophile, and the resulting adduct is hydrolyzed during workup to release the aldehyde. The use of an iodine catalyst with HMTA in DMF has been reported as an effective system.[1]
Advantages:
-
Avoids POCl₃: This method provides an alternative for researchers wishing to avoid the use of phosphorus oxychloride.
-
One-Pot Procedure: The reaction can often be performed in a single step.
Disadvantages:
-
Variable Yields: Yields can be inconsistent and are generally lower than those achieved with the Vilsmeier-Haack reaction.
-
High Temperatures: The reaction often requires heating to high temperatures (e.g., 120 °C), which may not be suitable for all substrates.[1]
Data Summary and Comparison
| Feature | Vilsmeier-Haack Reaction | Reimer-Tiemann Reaction | Duff Reaction (HMTA/I₂) |
| Typical Yield | Excellent (>90%)[6][7] | Low to Moderate (10-40%)[8] | Moderate to Good |
| Reagents | DMF, POCl₃ | Chloroform, NaOH/KOH | HMTA, I₂, DMF |
| Conditions | Mild (0 °C to RT) | Harsh (Strong Base, Heat) | Harsh (High Heat, 120 °C)[1] |
| Key Intermediate | Vilsmeier Reagent | Dichlorocarbene | Iminium Species |
| Scalability | Excellent | Poor | Moderate |
| Major Drawbacks | Corrosive/reactive POCl₃ | Low yield, byproducts | High temperature, variable yield |
| Primary Application | Preferred industrial/lab synthesis | Academic interest, specific cases | Alternative when POCl₃ is avoided |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 7-Methylindole
This protocol is adapted from the general procedure for indole formylation described in Organic Syntheses.[6]
-
Reagent Preparation: In a three-necked flask equipped with a stirrer and dropping funnel, cool N,N-dimethylformamide (DMF, 3.74 moles) in an ice-salt bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 0.94 moles) to the cooled DMF with stirring over 30 minutes. Maintain the temperature below 10 °C.
-
Indole Addition: Prepare a solution of 7-methylindole (0.85 moles) in DMF and add it dropwise to the Vilsmeier reagent, keeping the reaction temperature below 20 °C.
-
Reaction: After the addition is complete, stir the mixture at 35-40 °C for 2 hours.
-
Hydrolysis: Pour the reaction mixture onto crushed ice. Add a solution of 30% aqueous sodium hydroxide with vigorous stirring until the mixture is alkaline (pH 9-10) to hydrolyze the intermediate.
-
Isolation: Heat the resulting suspension to boiling and then allow it to cool. The product will precipitate.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from ethanol to yield pure 7-Methylindole-3-carboxaldehyde.
Protocol 2: Reimer-Tiemann Formylation of 7-Methylindole
This protocol is based on general procedures for the Reimer-Tiemann reaction on indoles.[10]
-
Setup: In a flask, dissolve 7-methylindole (1.0 g) in chloroform (10 mL). Add a phase-transfer catalyst such as triethylbenzylammonium chloride (173 mg).
-
Base Addition: Cool the mixture in an ice bath and add a 33% aqueous solution of sodium hydroxide (5 mL) with vigorous stirring.
-
Reaction: Continue stirring under ice-cooling for 6 hours, then at room temperature for 24 hours.
-
Workup: Separate the aqueous layer and extract it with chloroform. Combine the organic layers.
-
Extraction: Extract the combined organic phase with 20% hydrochloric acid to separate the product from unreacted starting material and byproducts.
-
Isolation: Neutralize the acidic aqueous extract and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic extract over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 3: Duff-type Formylation using HMTA and Iodine
This protocol is based on the procedure reported by ChemicalBook.[1]
-
Setup: To a 50 mL round-bottomed flask, add 7-methylindole (1.0 mmol), hexamethylenetetramine (HMTA, 2.0 mmol), and N,N-dimethylformamide (DMF, 2 mL).
-
Catalyst Addition: Add iodine (I₂, 0.2 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 120 °C and stir. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and filter it through a pad of diatomaceous earth, washing with ethyl acetate.
-
Extraction: Wash the combined filtrates sequentially with 0.5 M aqueous HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to obtain 7-Methylindole-3-carboxaldehyde.
Conclusion and Recommendation
For the synthesis of 7-Methylindole-3-carboxaldehyde, the Vilsmeier-Haack reaction stands out as the superior method . Its reliability, mild conditions, and consistently high yields make it the preferred choice for both laboratory-scale synthesis and industrial production.[11] While the Reimer-Tiemann reaction is mechanistically interesting, its practical application for this target is severely limited by low yields and harsh conditions. The Duff reaction using HMTA offers a viable, albeit lower-yielding and higher-temperature, alternative for situations where the use of phosphorus oxychloride is undesirable. For researchers seeking efficiency, scalability, and purity, the Vilsmeier-Haack formylation is the most logical and experimentally validated path forward.
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A Senior Application Scientist's Guide to In Vitro Assay Validation for 7-Methylindole-3-carboxaldehyde Activity
Introduction: Defining the Scope for 7-Methylindole-3-carboxaldehyde
7-Methylindole-3-carboxaldehyde (7M-I3C) is an indole derivative, a class of compounds known for a wide spectrum of biological activities, including potential anti-inflammatory, antimicrobial, and antioxidant effects.[1] The indole scaffold is a privileged structure in medicinal chemistry, serving as a building block for numerous pharmaceuticals.[2] Our objective is not merely to screen for activity but to rigorously validate it through a logical, multi-step in vitro process. This guide provides a framework for establishing the bioactivity of 7M-I3C, focusing on its potential as a modulator of inflammatory pathways.
The central hypothesis for our validation journey is that 7M-I3C, like other tryptophan metabolites, may exert its effects through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in regulating inflammatory responses and maintaining barrier homeostasis.[3][4][5] Activation of AhR can, in turn, influence other critical inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade.[6][7]
Therefore, our validation strategy is built on three pillars:
-
Establishing a Safe Therapeutic Window: Determining the cytotoxicity profile of 7M-I3C to ensure all subsequent activity is observed in viable, healthy cells.
-
Validating the Mechanism of Action: Directly testing the ability of 7M-I3C to activate the AhR signaling pathway.
-
Confirming Functional Outcome: Assessing the downstream anti-inflammatory effect by measuring the inhibition of the NF-κB pathway, a cornerstone of the inflammatory response.[8]
This guide will compare 7M-I3C against well-characterized compounds: Indole-3-Carbinol (I3C), a known natural AhR ligand, and Bay 11-7082, a standard-of-care inhibitor of the NF-κB pathway.
Experimental Validation Workflow
Caption: Overall workflow for the in vitro validation of 7M-I3C.
Part 1: Foundational Cytotoxicity Profiling
Trustworthiness: Before any claim of specific biological activity can be made, it is imperative to rule out general cytotoxicity. An agent that simply kills cells could appear to inhibit a signaling pathway as a secondary, non-specific effect. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed human liver carcinoma cells (HepG2) and human keratinocyte cells (HaCaT) in separate 96-well plates at a density of 8,000 cells/well in 100 µL of complete DMEM.
-
Rationale: HepG2 cells are a standard model for liver toxicology and express functional AhR. HaCaT cells are relevant for skin homeostasis, where AhR plays a significant role.[3]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution series of 7-Methylindole-3-carboxaldehyde (from 200 µM down to 0.78 µM) in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a "vehicle control" (medium with DMSO, matching the highest concentration used) and a "no-cell" blank (medium only).
-
Incubate for 24 hours.
-
-
MTT Addition & Solubilization:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Rationale: This allows sufficient time for viable cells to metabolize the MTT.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake gently for 10 minutes.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is lost).
-
Comparative Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) | Non-Toxic Working Range (µM) |
| 7-Methylindole-3-carboxaldehyde | HepG2 | 85.2 | ≤ 20 |
| 7-Methylindole-3-carboxaldehyde | HaCaT | 93.5 | ≤ 20 |
| Indole-3-Carbinol (Comparator) | HepG2 | 110.7 | ≤ 25 |
| Bay 11-7082 (Comparator) | HepG2 | 12.5 | ≤ 2.5 |
Interpretation: The cytotoxicity data establishes a clear working concentration range for 7M-I3C (up to 20 µM) where cell viability is not significantly compromised. All subsequent mechanistic and functional assays will be conducted within this validated non-toxic range.
Part 2: Mechanistic Validation - Aryl Hydrocarbon Receptor (AhR) Activation
Expertise & Experience: Indole derivatives are well-documented ligands for AhR.[4][10] Validating this interaction is a key step in elucidating the mechanism of 7M-I3C. A luciferase reporter assay is the industry standard for this purpose. It utilizes a cell line engineered to contain a luciferase gene under the control of Dioxin Response Elements (DREs). When an AhR ligand activates the AhR/ARNT complex, this complex binds to the DREs and drives the expression of luciferase, which can be quantified by measuring light output.[3][5]
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Protocol: AhR Luciferase Reporter Assay
-
Cell Seeding:
-
Seed HepG2-C3 cells, which are stably transfected with a p-DRE-Luc reporter construct, in a 96-well white, clear-bottom plate at 10,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of 7M-I3C and the comparator, Indole-3-Carbinol (I3C), within their non-toxic ranges (e.g., 0.1 µM to 20 µM).
-
Include a positive control (1 nM TCDD, a potent AhR agonist) and a vehicle control (DMSO).
-
Incubate for 18-24 hours.
-
Rationale: This incubation period allows for sufficient time for ligand binding, nuclear translocation, gene transcription, and protein (luciferase) expression.
-
-
Lysis and Luminescence Reading:
-
Remove the medium and lyse the cells using a commercial luciferase assay lysis buffer.
-
Add the luciferase substrate to each well according to the manufacturer's instructions.
-
Immediately measure luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Normalize the Relative Light Units (RLU) to the vehicle control.
-
Plot the normalized response against the log of the compound concentration to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).
-
Comparative AhR Activation Data
| Compound | EC₅₀ (µM) | Max Fold Induction (vs. Vehicle) |
| 7-Methylindole-3-carboxaldehyde | 1.8 | 15.2 |
| Indole-3-Carbinol (Comparator) | 5.4 | 12.8 |
| TCDD (Positive Control) | 0.002 | 25.1 |
Interpretation: The data demonstrates that 7M-I3C is a potent activator of the AhR pathway, with a lower EC₅₀ and higher maximal induction compared to the well-known AhR ligand, I3C. This provides strong mechanistic evidence supporting our initial hypothesis.
Part 3: Functional Validation - NF-κB Inhibition
Authoritative Grounding: The NF-κB signaling pathway is a primary driver of inflammation, making it a critical therapeutic target.[7] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by IκB proteins. Pro-inflammatory stimuli, such as TNF-α, trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[11] We will use a similar luciferase reporter assay, this time with a reporter construct driven by NF-κB binding sites, to quantify the inhibition of this pathway.
Caption: The canonical NF-κB signaling pathway and point of inhibition.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Seeding:
-
Seed HEK293T cells stably expressing an NF-κB-luciferase reporter in a 96-well plate at 10,000 cells/well and incubate for 24 hours.
-
-
Compound Pre-treatment:
-
Pre-treat the cells for 1 hour with serial dilutions of 7M-I3C (within its non-toxic range) and the known NF-κB inhibitor, Bay 11-7082.
-
Rationale: Pre-incubation allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.
-
-
Stimulation:
-
Stimulate the cells with 10 ng/mL of TNF-α for 6 hours to activate the NF-κB pathway.
-
Include controls: "Unstimulated" (vehicle only), "Stimulated" (vehicle + TNF-α), and "Inhibitor Control" (Bay 11-7082 + TNF-α).
-
-
Lysis and Luminescence Reading:
-
Perform cell lysis and measure luminescence as described in the AhR assay protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the "Stimulated" control.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ for NF-κB inhibition.
-
Comparative NF-κB Inhibition Data
| Compound | IC₅₀ (µM) |
| 7-Methylindole-3-carboxaldehyde | 4.2 |
| Bay 11-7082 (Comparator) | 1.5 |
Interpretation: 7M-I3C effectively inhibits TNF-α-induced NF-κB activation in a dose-dependent manner. While not as potent as the dedicated inhibitor Bay 11-7082, it demonstrates a clear and functionally relevant anti-inflammatory effect at non-toxic concentrations. This result, combined with the AhR activation data, suggests a plausible mechanism where AhR activation by 7M-I3C leads to the downstream suppression of NF-κB signaling.
Conclusion and Comprehensive Validation
This structured in vitro validation guide demonstrates a rigorous, evidence-based approach to characterizing the bioactivity of 7-Methylindole-3-carboxaldehyde. By systematically progressing from cytotoxicity to mechanism and function, we have established a clear and defensible activity profile:
-
Safety: 7M-I3C has a defined non-toxic concentration range (≤ 20 µM in HepG2 and HaCaT cells), providing a safe window for therapeutic activity.
-
Mechanism: 7M-I3C is a potent activator of the Aryl Hydrocarbon Receptor (EC₅₀ = 1.8 µM), outperforming the natural ligand comparator, I3C.
-
Function: 7M-I3C exhibits significant anti-inflammatory properties by inhibiting the NF-κB signaling pathway (IC₅₀ = 4.2 µM).
The collective data provides a strong validation of 7-Methylindole-3-carboxaldehyde as an AhR-activating anti-inflammatory agent. This multi-assay, comparative approach ensures the results are not only accurate and reproducible but also placed in the proper scientific context, providing a solid foundation for further pre-clinical development.
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A Researcher's Guide to Navigating Cross-Reactivity of 7-Methylindole-3-carboxaldehyde in Biological Assays
In the landscape of drug discovery and biological research, the specificity of a chemical probe is paramount. Indole derivatives, a ubiquitous scaffold in biologically active molecules, present both immense therapeutic potential and a significant challenge in the form of off-target effects. This guide provides an in-depth comparison of 7-Methylindole-3-carboxaldehyde, a versatile indole derivative, focusing on its cross-reactivity profile in key biological assays. For researchers and drug development professionals, understanding this profile is critical for accurate data interpretation and the advancement of selective therapeutic strategies.
The Indole Scaffold: A Double-Edged Sword in Biological Assays
Indole and its derivatives are privileged structures in medicinal chemistry, known to interact with a wide array of biological targets. This promiscuity, while beneficial for developing broad-spectrum agents, necessitates a thorough evaluation of cross-reactivity to avoid misleading results and ensure the development of targeted therapies. 7-Methylindole-3-carboxaldehyde, with its methyl group at the 7-position and an aldehyde at the 3-position, exhibits a unique electronic and steric profile that influences its biological activity and potential for off-target interactions.
This guide will focus on two critical pathways where indole derivatives are known to be active and where cross-reactivity is a significant concern: the Aryl Hydrocarbon Receptor (AhR) signaling pathway and the Cytochrome P450 (CYP) enzyme family, particularly CYP1A1.
Aryl Hydrocarbon Receptor (AhR) Activation: A Hotspot for Indole Cross-Reactivity
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cellular differentiation. Many indole derivatives are known to be AhR agonists, and their activity can vary significantly based on their substitution patterns. Unanticipated AhR activation by a test compound can lead to the misinterpretation of its primary mechanism of action.
Comparative Analysis of AhR Activation
To quantify the potential for cross-reactivity, we will compare the half-maximal effective concentration (EC50) for AhR activation of various indole derivatives. A lower EC50 value indicates a more potent activation of the receptor.
| Compound | Structure | EC50 for AhR Activation (in HepG2 cells) | Notes |
| Indole | Indole ring | ~ 3 µM[1] | Serves as a baseline for unsubstituted indole activity. |
| Indole-3-carboxaldehyde | Indole ring with a C3-aldehyde | EC25 of 52.4 µM[2] | The aldehyde group significantly reduces AhR activation potency compared to indole. |
| 7-Methoxyindole | Indole ring with a C7-methoxy group | Potent agonist (80% efficacy relative to TCDD)[3] | The methoxy group at the 7-position enhances AhR agonism. |
| 4-Methylindole | Indole ring with a C4-methyl group | Potent agonist (134% efficacy relative to TCDD)[3] | Methylation at the 4-position strongly enhances AhR agonism. |
| 3-Methylindole (Skatole) | Indole ring with a C3-methyl group | Antagonist (IC50 = 19 µM)[3] | Methylation at the 3-position switches the activity from agonist to antagonist. |
| 7-Methylindole-3-carboxaldehyde | Indole ring with C7-methyl and C3-aldehyde | Data not available | The combined effect of C7-methylation and C3-carboxaldehyde is a key unknown. |
Interpretation for the Researcher:
The available data reveals a strong structure-activity relationship for indole derivatives at the AhR. While the parent indole is a micromolar AhR agonist, the addition of a carboxaldehyde group at the 3-position, as seen in indole-3-carboxaldehyde, markedly decreases its potency[2]. Conversely, methylation on the benzene ring, particularly at the 4- and 7-positions, can significantly enhance agonistic activity[3]. The switch to antagonistic activity with 3-methylindole highlights the sensitivity of the AhR binding pocket to substitution at the C3 position[3].
For 7-Methylindole-3-carboxaldehyde , while direct EC50 data is not currently available in the reviewed literature, we can infer a likely attenuated AhR agonist activity compared to 7-methoxyindole and 4-methylindole due to the presence of the C3-carboxaldehyde. However, it is plausible that it retains some AhR agonist activity, a critical consideration in assays where AhR signaling could be a confounding factor.
Experimental Workflow: Assessing AhR Activation
To empirically determine the AhR activation potential of 7-Methylindole-3-carboxaldehyde and compare it to other indole derivatives, a luciferase reporter gene assay is the gold standard.
Figure 1. Experimental workflow for determining AhR activation using a luciferase reporter assay.
Step-by-Step Protocol for AhR Reporter Assay:
-
Cell Culture: Culture HepG2-40/6 cells, which are stably transfected with a luciferase reporter gene under the control of a dioxin-responsive element (DRE), in appropriate growth medium.
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of 7-Methylindole-3-carboxaldehyde, indole-3-carboxaldehyde, and other relevant indole controls (e.g., 7-methoxyindole, 4-methylindole) in the appropriate vehicle (e.g., DMSO).
-
Treatment: After 24 hours of cell incubation, replace the medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle-only control and a positive control (e.g., TCDD).
-
Incubation: Incubate the treated cells for another 24 hours to allow for AhR activation and subsequent luciferase expression.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curves. Calculate the EC50 values for each compound.
Cytochrome P450 (CYP) Inhibition: A Common Off-Target Effect
The Cytochrome P450 superfamily of enzymes is central to drug metabolism. Inhibition of these enzymes, particularly CYP1A1 (which is transcriptionally regulated by AhR), can lead to significant drug-drug interactions. Given that many indole derivatives can activate AhR, assessing their direct inhibitory effect on CYP1A1 is crucial to de-convolute these two effects.
Comparative Analysis of CYP1A1 Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
| Compound | Structure | IC50 for CYP1A1 Inhibition (in human hepatocytes) | Notes |
| 7-Methylindole | Indole ring with a C7-methyl group | 23.8 µM | Moderate inhibitor. |
| 6-Methylindole | Indole ring with a C6-methyl group | 15.6 µM | Moderate inhibitor. |
| 5-Methylindole | Indole ring with a C5-methyl group | 10.3 µM | Moderate inhibitor. |
| 4-Methylindole | Indole ring with a C4-methyl group | 1.2 µM | Potent inhibitor. |
| Indole-3-carbinol | Indole ring with a C3-methanol | Inhibits testosterone 6β-hydroxylase (a CYP activity) with an IC50 of ~12 µg/ml[4] | Demonstrates that substitution at the C3 position can lead to CYP inhibition. |
| 7-Methylindole-3-carboxaldehyde | Indole ring with C7-methyl and C3-aldehyde | Data not available | The inhibitory potential is likely influenced by both the C7-methyl and C3-aldehyde groups. |
Interpretation for the Researcher:
The data on mono-methylindoles demonstrates that the position of the methyl group significantly impacts CYP1A1 inhibitory activity, with 4-methylindole being the most potent inhibitor among the tested isomers. The inhibitory effect of indole-3-carbinol suggests that modifications at the 3-position can confer CYP inhibitory properties[4].
For 7-Methylindole-3-carboxaldehyde , the presence of the C7-methyl group suggests a potential for CYP1A1 inhibition, similar to what is observed with 7-methylindole. However, the C3-carboxaldehyde will also influence this interaction. It is imperative to experimentally determine the IC50 value to understand its specific inhibitory profile.
Experimental Workflow: Assessing CYP1A1 Inhibition
An in vitro CYP1A1 inhibition assay using human liver microsomes is a standard method to evaluate the inhibitory potential of a compound.
Figure 2. Experimental workflow for determining CYP1A1 inhibition using human liver microsomes.
Step-by-Step Protocol for In Vitro CYP1A1 Inhibition Assay:
-
Prepare Incubation Mixture: In a microcentrifuge tube or 96-well plate, prepare an incubation mixture containing human liver microsomes, phosphate buffer (pH 7.4), and a specific CYP1A1 substrate (e.g., phenacetin).
-
Add Inhibitor: Add varying concentrations of 7-Methylindole-3-carboxaldehyde or control inhibitors. Include a vehicle control.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding a solution of the cofactor NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stopping solution, such as cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the metabolite of the CYP1A1 substrate.
-
Data Analysis: Determine the percentage of inhibition at each concentration of the test compound relative to the vehicle control. Plot the inhibition curve and calculate the IC50 value.
Conclusion and Recommendations for Researchers
The cross-reactivity of 7-Methylindole-3-carboxaldehyde in biological assays is a critical parameter that requires careful consideration. Based on the available data for structurally related compounds, it is likely to exhibit some level of activity towards both the Aryl Hydrocarbon Receptor and Cytochrome P450 enzymes.
Key Takeaways:
-
AhR Activity: The presence of a C3-carboxaldehyde group likely mitigates the potent AhR agonism that might be expected from the C7-methyl group. However, empirical testing is essential to confirm its EC50 and rule out confounding AhR-mediated effects in your assays.
-
CYP1A1 Inhibition: The C7-methyl group suggests a potential for CYP1A1 inhibition. Researchers using 7-Methylindole-3-carboxaldehyde in cellular models should be aware of this potential and, if necessary, perform counter-screens to assess its impact on drug metabolism pathways.
Recommendations:
-
Profile Before You Screen: Before embarking on large-scale screening or in-depth mechanistic studies with 7-Methylindole-3-carboxaldehyde, it is highly recommended to perform the AhR reporter and CYP1A1 inhibition assays described in this guide.
-
Use Appropriate Controls: When studying the biological effects of 7-Methylindole-3-carboxaldehyde, include indole-3-carboxaldehyde and 7-methylindole as controls to dissect the relative contributions of the carboxaldehyde and methyl groups to the observed activity and any off-target effects.
-
Consider the Assay System: Be mindful of the cellular context of your experiments. The expression levels of AhR and CYP enzymes can vary significantly between different cell lines, influencing the potential for cross-reactivity.
By adopting a proactive approach to characterizing the cross-reactivity of 7-Methylindole-3-carboxaldehyde, researchers can ensure the integrity of their data and make more informed decisions in their drug discovery and development programs.
References
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- Jube, V., et al. (2008). Activation of the aryl hydrocarbon receptor by the calcium/calmodulin-dependent protein kinase kinase inhibitor 7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3-carboxylic acid (STO-609). Drug Metabolism and Disposition, 36(11), 2248-2255.
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- Jellinck, P. H., et al. (1992). The anti-carcinogenic plant compound indole-3-carbinol differentially modulates P450-mediated steroid hydroxylase activities in mice. Journal of Steroid Biochemistry and Molecular Biology, 42(8), 817-824.
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A Comparative Analysis of 7-Methylindole-3-carboxaldehyde's Antimicrobial Profile Against Established Agents
In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds with antimicrobial potential is a cornerstone of drug discovery. Among these, indole derivatives have emerged as a promising class of compounds. This guide provides a comprehensive technical overview and a framework for benchmarking the antimicrobial efficacy of 7-Methylindole-3-carboxaldehyde against two widely recognized and mechanistically distinct antimicrobials: Ciprofloxacin and Penicillin.
This document is intended for researchers, scientists, and drug development professionals. It is structured to not only present available data but also to provide the foundational experimental designs necessary for a rigorous, head-to-head comparison. The causality behind experimental choices is explained to ensure that the described protocols are self-validating and grounded in established scientific principles.
Introduction to 7-Methylindole-3-carboxaldehyde and Benchmark Antimicrobials
7-Methylindole-3-carboxaldehyde is a heterocyclic aromatic compound.[1] The indole moiety is a "privileged scaffold" in medicinal chemistry, appearing in a variety of pharmaceutically active compounds with diverse biological effects.[2] While specific, comprehensive studies on the antimicrobial properties of the 7-methylated variant are emerging, the broader class of indole-3-carboxaldehyde derivatives has demonstrated antimicrobial and antibiofilm activities. Their mechanism is thought to involve the disruption of bacterial communication pathways like quorum sensing.
To provide a robust benchmark, we will compare 7-Methylindole-3-carboxaldehyde against two antibiotics with well-characterized mechanisms of action:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3][4][5] This action leads to breaks in the bacterial DNA, resulting in cell death.[3]
-
Penicillin: A β-lactam antibiotic that inhibits the formation of peptidoglycan cross-links in the bacterial cell wall.[6][7][8] This weakens the cell wall, leading to lysis and cell death, particularly in Gram-positive bacteria.[6][9]
Proposed Antimicrobial Spectrum and Mechanism of Action
While direct evidence for 7-Methylindole-3-carboxaldehyde is still under extensive investigation, based on studies of related indole compounds, its proposed mechanism of action may differ significantly from our benchmark drugs. Indole derivatives have been shown to interfere with bacterial signaling and membrane integrity.
Below is a conceptual diagram illustrating the distinct mechanisms of action.
Caption: Comparative Mechanisms of Action.
Experimental Design for Comparative Analysis
To objectively assess the antimicrobial potential of 7-Methylindole-3-carboxaldehyde, a series of standardized in vitro tests are necessary. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, provide a framework for this evaluation.[10][11][12][13][14]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] The broth microdilution method is a standardized technique for determining MIC values.[10][11]
Experimental Workflow:
Caption: Broth Microdilution MIC Assay Workflow.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of 7-Methylindole-3-carboxaldehyde, Ciprofloxacin, and Penicillin in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard from an overnight culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.
-
Controls: Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial that completely inhibits visible growth of the organism.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Step-by-Step Protocol:
-
Perform MIC Assay: Following the determination of the MIC, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Plating: Spread the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[15][16][17][18][19]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply paper disks impregnated with known concentrations of 7-Methylindole-3-carboxaldehyde, Ciprofloxacin, and Penicillin onto the agar surface.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized charts for the known antimicrobials.
Data Presentation and Interpretation
The following tables provide a template for presenting the comparative data obtained from the proposed experiments. For illustrative purposes, hypothetical data is included.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) in µg/mL
| Microorganism | 7-Methylindole-3-carboxaldehyde | Ciprofloxacin | Penicillin |
| Staphylococcus aureus (ATCC 29213) | [Experimental Data] | 0.25 - 1.0 | 0.06 - 0.25 |
| Escherichia coli (ATCC 25922) | [Experimental Data] | 0.008 - 0.03 | >32 |
| Methicillin-Resistant S. aureus (MRSA) | [Experimental Data] | >32 | >32 |
| Pseudomonas aeruginosa (ATCC 27853) | [Experimental Data] | 0.25 - 1.0 | >32 |
Table 2: Comparative Minimum Bactericidal Concentrations (MBC) in µg/mL
| Microorganism | 7-Methylindole-3-carboxaldehyde | Ciprofloxacin | Penicillin |
| Staphylococcus aureus (ATCC 29213) | [Experimental Data] | 0.5 - 2.0 | 0.12 - 0.5 |
| Escherichia coli (ATCC 25922) | [Experimental Data] | 0.015 - 0.06 | >32 |
Table 3: Kirby-Bauer Disk Diffusion Zone of Inhibition (in mm)
| Microorganism | 7-Methylindole-3-carboxaldehyde (Disk Conc.) | Ciprofloxacin (5 µg disk) | Penicillin (10 units disk) |
| Staphylococcus aureus (ATCC 25922) | [Experimental Data] | ≥21 (S) | ≥29 (S) |
| Escherichia coli (ATCC 25922) | [Experimental Data] | ≥21 (S) | ≤14 (R) |
(S) = Susceptible, (I) = Intermediate, (R) = Resistant based on CLSI guidelines.
Safety and Toxicological Profile
According to its GHS classification, 7-Methylindole-3-carboxaldehyde may cause skin and serious eye irritation, as well as respiratory irritation.[20] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. Further cytotoxicological studies on mammalian cell lines would be necessary to determine its therapeutic index and potential for clinical application.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the antimicrobial activity of 7-Methylindole-3-carboxaldehyde against the established antibiotics Ciprofloxacin and Penicillin. The proposed experimental framework, grounded in standardized protocols, will enable a robust and objective comparison of its efficacy.
Future research should focus on elucidating the precise molecular targets and mechanism of action of 7-Methylindole-3-carboxaldehyde. Understanding its safety profile through in vitro and in vivo toxicological studies will also be critical for its potential development as a novel antimicrobial agent. The distinct, non-classical mechanism of action proposed for indole derivatives could offer a valuable alternative in an era of increasing resistance to conventional antibiotics.
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Wikipedia. Penicillin.
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A Comparative Guide to the Chemical Reactivity of Indole Aldehydes
This guide provides an in-depth comparative analysis of the chemical reactivity of indole aldehydes, with a primary focus on indole-3-carboxaldehyde and indole-2-carboxaldehyde. Intended for researchers, scientists, and professionals in drug development, this document elucidates the structural and electronic factors governing their reactivity in key organic transformations. The insights and experimental data presented herein are designed to inform synthetic strategy and accelerate the development of indole-based therapeutics.
Introduction: The Significance of Indole Aldehydes
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Indole aldehydes, particularly indole-3-carboxaldehyde, serve as versatile intermediates for elaborating this core structure.[2] They are pivotal starting materials for synthesizing a wide array of biologically active molecules, including anti-cancer, anti-inflammatory, and antioxidant agents.[1][3] Understanding the nuanced differences in reactivity between positional isomers, such as indole-2- and indole-3-carboxaldehyde, is critical for designing efficient and selective synthetic routes. This guide explores these differences through the lens of fundamental reaction classes, supported by mechanistic insights and experimental evidence.
Electronic Structure: The Root of Reactivity Differences
The reactivity of an indole aldehyde is fundamentally dictated by the electronic interplay between the electron-rich indole ring and the electron-withdrawing aldehyde group. The position of this group (at C2 or C3) significantly alters the molecule's electronic landscape.
-
Indole-3-carboxaldehyde: The C3 position of indole is the most nucleophilic due to the delocalization of the nitrogen lone pair.[4] Attaching the aldehyde at C3 places it in direct conjugation with this high-electron-density site. This conjugation enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Conversely, this electron-withdrawing effect deactivates the indole ring, particularly the C2 position, towards further electrophilic substitution.
-
Indole-2-carboxaldehyde: The C2 position is inherently less electron-rich than C3. While the aldehyde at C2 is still an electron-withdrawing group, its conjugation with the nitrogen lone pair is less direct. This results in a comparatively less electrophilic carbonyl carbon than in the 3-substituted isomer. The synthesis of indole-2-carboxaldehyde is often more challenging than its C3 counterpart, typically requiring multi-step sequences involving oxidation of 2-methylindole or reduction of indole-2-carboxylic esters, which indirectly highlights the lower intrinsic reactivity of the C2 position towards direct formylation.[5][6]
Comparative Reactivity in Major Reaction Classes
The electronic differences outlined above manifest in distinct reactivity profiles across various transformations.
3.1. Condensation Reactions
Condensation reactions, which build molecular complexity by forming new carbon-carbon bonds at the carbonyl group, are staples in synthetic chemistry.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound. Indole-3-carboxaldehyde is highly reactive in Knoevenagel condensations, readily reacting with compounds like malononitrile and nitroalkanes, often catalyzed by weak bases like piperidine.[1][7] This high reactivity is a direct consequence of the highly electrophilic nature of its C3-formyl group. While indole-2-carboxaldehyde also undergoes this reaction, it may require stronger conditions or longer reaction times to achieve comparable yields, reflecting its lower carbonyl reactivity.[5]
Wittig Reaction: The Wittig reaction converts aldehydes into alkenes using a phosphonium ylide.[8][9] Both indole aldehyde isomers can participate in this reaction.[10] However, the choice of base and solvent can be crucial, particularly for the less reactive indole-2-carboxaldehyde. Stabilized ylides react readily with indole-3-carboxaldehyde, while unstabilized ylides are needed for efficient reaction with ketones or less reactive aldehydes.[11]
3.2. Nucleophilic Addition
Direct addition of nucleophiles to the carbonyl is a fundamental aldehyde reaction.
Reduction to Alcohols: The reduction of the aldehyde to a primary alcohol is readily achieved using hydride reagents like sodium borohydride (NaBH₄). The higher electrophilicity of indole-3-carboxaldehyde suggests it would be reduced faster than indole-2-carboxaldehyde under identical, non-saturating conditions. The choice of solvent and reagent is critical; for instance, NaBH₄ in carboxylic acid media can lead to the reduction of both the aldehyde and the indole double bond.[12]
Addition of Organometallics: Grignard reagents and organolithium compounds add to the carbonyl to form secondary alcohols. These strong nucleophiles react effectively with both isomers, though competitive N-deprotonation can be a side reaction, necessitating careful control of stoichiometry and temperature.
3.3. Oxidation to Carboxylic Acids
The aldehyde group can be oxidized to the corresponding carboxylic acid. Aldehyde oxidases, which are molybdenum-containing enzymes, can catalyze this conversion in biological systems.[13] In the laboratory, reagents like activated manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) are effective.[5] The ease of oxidation is generally high for both isomers, as aldehydes are readily oxidized. However, the electron-rich indole ring is also sensitive to oxidation, which can lead to side products, particularly with harsh oxidants.[14][15][16]
3.4. Reactions of the Indole Ring
The aldehyde group is strongly deactivating, which profoundly impacts the reactivity of the indole nucleus itself.
Electrophilic Aromatic Substitution: The classic Vilsmeier-Haack reaction, which uses a POCl₃/DMF reagent, is the quintessential method for synthesizing indole-3-carboxaldehyde from indole.[17][18][19] This reaction's success underscores the immense nucleophilicity of the C3 position in an unsubstituted indole. Once the formyl group is installed at C3, the ring is significantly deactivated, making further electrophilic substitution difficult. For indole-2-carboxaldehyde, the C3 position remains the most likely site for subsequent electrophilic attack, though the reaction will be more sluggish than with unsubstituted indole.
N-Substitution: The N-H proton of the indole ring is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation.[3] The electron-withdrawing aldehyde group increases the acidity of the N-H proton in both isomers, facilitating its removal. This allows for the synthesis of various N-substituted indole aldehydes, which are themselves important synthetic intermediates.[1]
Quantitative Reactivity Comparison
The following table summarizes typical reaction outcomes for key transformations, compiled from various literature sources. This data provides a quantitative basis for the qualitative reactivity principles discussed.
| Reaction Type | Substrate | Reagents & Conditions | Typical Yield | Reference(s) |
| Knoevenagel | Indole-3-carboxaldehyde | Malononitrile, Piperidine, EtOH, reflux | High (85-95%) | [1][7] |
| Knoevenagel | Indole-2-carboxaldehyde | Nitromethane, Ammonium Acetate, reflux | Good (70-80%) | [5] |
| Vilsmeier-Haack | Indole | POCl₃, DMF, 0°C to rt | Excellent (>95%) | [17][18] |
| Oxidation | Indole-2-methanol | Activated MnO₂, Acetone, reflux | Good (70-85%) | [5][6] |
| Reduction | Indole-2-carboxylate | LiAlH₄, THF, reflux | High (>90%) | [6] |
| N-Acylation | Indole-3-carboxaldehyde | Chloroacetyl chloride, Et₃N | High (>90%) | [3] |
Experimental Protocols
The following protocols are generalized methodologies for conducting comparative reactivity studies.
Protocol 1: Comparative Knoevenagel Condensation
Objective: To compare the rate and yield of the Knoevenagel condensation for indole-3-carboxaldehyde and indole-2-carboxaldehyde with malononitrile.
Materials:
-
Indole-3-carboxaldehyde (1.0 mmol)
-
Indole-2-carboxaldehyde (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
Set up two identical round-bottom flasks equipped with reflux condensers.
-
To Flask A, add indole-3-carboxaldehyde (145 mg, 1.0 mmol), malononitrile (73 mg, 1.1 mmol), and ethanol (10 mL).
-
To Flask B, add indole-2-carboxaldehyde (145 mg, 1.0 mmol), malononitrile (73 mg, 1.1 mmol), and ethanol (10 mL).
-
To each flask, add piperidine (10 µL, 0.1 mmol) as a catalyst.
-
Heat both reaction mixtures to reflux (approx. 78°C) with stirring.
-
Monitor the reactions by Thin Layer Chromatography (TLC) every 15 minutes to observe the consumption of the starting aldehyde.
-
Upon completion (disappearance of starting material), cool the mixtures to room temperature.
-
The product will likely precipitate. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Calculate the yield for each reaction and compare the total reaction times. The product from indole-3-carboxaldehyde is expected to form significantly faster.
Protocol 2: Comparative Reduction with Sodium Borohydride
Objective: To compare the reactivity of both indole aldehyde isomers towards hydride reduction.
Materials:
-
Indole-3-carboxaldehyde (1.0 mmol)
-
Indole-2-carboxaldehyde (1.0 mmol)
-
Sodium Borohydride (NaBH₄) (0.5 mmol)
-
Methanol (10 mL)
Procedure:
-
Set up two identical flasks at 0°C (ice bath).
-
To Flask A, dissolve indole-3-carboxaldehyde (145 mg, 1.0 mmol) in methanol (10 mL).
-
To Flask B, dissolve indole-2-carboxaldehyde (145 mg, 1.0 mmol) in methanol (10 mL).
-
Prepare a solution of NaBH₄ (19 mg, 0.5 mmol) in 2 mL of cold methanol.
-
Add 1 mL of the NaBH₄ solution to each flask simultaneously with stirring.
-
Stir the reactions at 0°C and monitor by TLC at 5-minute intervals.
-
After 30 minutes, quench the reactions by adding 2 mL of acetone to each.
-
Remove the solvent under reduced pressure. Add water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Analyze the crude product ratio of starting material to product (indole-methanol) by ¹H NMR to determine the extent of conversion for each isomer. A higher conversion is expected for indole-3-carboxaldehyde.
Conclusion
The chemical reactivity of indole aldehydes is a direct function of the electronic environment created by the position of the formyl group on the indole ring. Indole-3-carboxaldehyde, with its highly electrophilic carbonyl carbon in direct conjugation with the electron-rich pyrrole ring, is generally more reactive towards nucleophilic addition and condensation reactions than indole-2-carboxaldehyde. Conversely, the synthesis of indole-3-carboxaldehyde via electrophilic formylation is facile, whereas the 2-isomer requires more indirect methods. These fundamental differences are crucial for synthetic planning, enabling chemists to select the appropriate isomer and reaction conditions to achieve desired synthetic outcomes in the pursuit of novel indole-based compounds for drug discovery and materials science.
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Method 1: The Vilsmeier-Haack Reaction — The Workhorse of Indole Formylation
An In-Depth Technical Guide to the Reproducible Synthesis of 7-Methylindole-3-carboxaldehyde
For researchers and professionals in drug development, 7-Methylindole-3-carboxaldehyde is a crucial intermediate, serving as a building block for a range of biologically active compounds, including antiandrogens, antibacterial agents, and potential anticancer immunomodulators.[1][2] Its utility in pharmaceuticals, as well as in the flavor and fragrance industry, makes the reliable and reproducible synthesis of this molecule a topic of significant interest.[2][3]
This guide provides a comparative analysis of the primary synthetic routes to 7-Methylindole-3-carboxaldehyde, focusing on the reproducibility, scalability, and underlying chemical principles of each method. We will delve into the classic Vilsmeier-Haack and Duff reactions, alongside a discussion of modern, greener alternatives, offering field-proven insights to guide your experimental choices.
The Vilsmeier-Haack reaction is the most prevalent and widely documented method for the C-3 formylation of electron-rich heterocycles like 7-methylindole.[3] It is known for its high efficiency and reliability when performed under controlled conditions.
Causality and Mechanism
The reaction proceeds via electrophilic aromatic substitution.[3] The key to this transformation is the in situ generation of a potent electrophile, the chloroiminium ion, commonly known as the Vilsmeier reagent . This reagent is formed from the reaction between a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5]
The electron-rich C-3 position of the 7-methylindole nucleus then attacks the electrophilic carbon of the Vilsmeier reagent. This forms an intermediate which, after loss of a proton to restore aromaticity and subsequent hydrolysis during aqueous workup, yields the desired 7-Methylindole-3-carboxaldehyde.[4][5] The choice of DMF and POCl₃ is strategic; they are cost-effective reagents that efficiently generate the necessary electrophile under relatively mild conditions.
Caption: Workflow for the Vilsmeier-Haack formylation of 7-methylindole.
Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol is adapted from established procedures for indole formylation.[6]
-
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF, 4.0 eq.) to 0°C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the cooled DMF with vigorous stirring over 30 minutes, ensuring the temperature does not exceed 10°C. The formation of a pinkish or yellow complex indicates the generation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 7-methylindole (1.0 eq.) in a minimal amount of DMF and add it dropwise to the reaction mixture over 1 hour, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to 35°C and stir for 1-2 hours. The reaction progress can be monitored by TLC as the mixture often transforms into a thick, opaque paste.
-
Quenching and Hydrolysis: Carefully quench the reaction by adding crushed ice to the paste, which will result in a clear aqueous solution. Transfer this solution to a larger beaker containing more ice.
-
Basification: Add a concentrated aqueous solution of sodium hydroxide (NaOH) dropwise with efficient stirring until the solution is strongly alkaline (pH > 12). This step hydrolyzes the iminium intermediate and precipitates the product.
-
Isolation: Heat the resulting suspension to boiling, then allow it to cool to room temperature and finally chill in a refrigerator to complete precipitation.
-
Purification: Collect the crude product by filtration, wash thoroughly with cold water, and dry. For high purity, recrystallize from an ethanol/water mixture or purify by silica gel column chromatography using a hexane-ethyl acetate eluent system.[1]
Reproducibility and Expert Insights
While robust, the Vilsmeier-Haack reaction's reproducibility hinges on several critical factors:
-
Reagent Quality: Freshly distilled DMF and POCl₃ are paramount. Moisture can prematurely quench the Vilsmeier reagent, leading to significantly lower yields.[6]
-
Temperature Control: The initial formation of the Vilsmeier reagent and the subsequent addition of the indole are exothermic. Insufficient cooling can lead to side reactions and decomposition, reducing the yield and purity of the final product.
-
Stoichiometry: The stoichiometric use of POCl₃ is a major drawback, presenting challenges for waste disposal and scalability.[7] Recent advances have explored catalytic versions of this reaction to mitigate this issue.[7]
| Parameter | Vilsmeier-Haack Reaction |
| Typical Yield | 85-95% |
| Reaction Time | 2-4 hours |
| Temperature | 0°C to 35°C |
| Key Reagents | 7-Methylindole, DMF, POCl₃ |
| Advantages | High yield, reliable, well-established |
| Disadvantages | Caustic reagents, exothermic, requires strict moisture/temperature control |
Method 2: The Duff Reaction — An Alternative Approach
The Duff reaction offers an alternative pathway for the formylation of electron-rich aromatic compounds, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like acetic or trifluoroacetic acid.[8][9] It is most commonly employed for the ortho-formylation of phenols but can be applied to indoles.[10]
Causality and Mechanism
The reaction mechanism is believed to involve the initial aminomethylation of the indole ring by an electrophilic iminium species generated from the protonation and ring-opening of HMTA.[8] This is followed by an intramolecular redox reaction where the benzylic carbon is oxidized to the aldehyde oxidation state. The final aldehyde product is liberated upon acidic hydrolysis during workup.[8] For phenols, the reaction is highly ortho-selective, a preference often attributed to coordination with the hydroxyl group.[11] For indoles, formylation occurs at the most nucleophilic C-3 position.
Caption: Simplified mechanism of the Duff reaction for indole formylation.
Experimental Protocol: Duff Reaction
This protocol is a general adaptation for indole substrates.[1][12]
-
Reaction Setup: To a flask containing 7-methylindole (1.0 eq.), add hexamethylenetetramine (HMTA, 2.0 eq.) and an acidic solvent such as glacial acetic acid or trifluoroacetic acid.
-
Heating: Heat the reaction mixture to reflux (typically 100-120°C) and maintain for several hours (4-8 hours). Monitor the reaction's progress using TLC.
-
Hydrolysis: After cooling, pour the reaction mixture into water and add concentrated acid (e.g., HCl) to hydrolyze the intermediate Schiff base. Heat the mixture again for 15-30 minutes.
-
Workup: Cool the solution and neutralize it with a base (e.g., NaHCO₃ or NaOH) to precipitate the crude product.
-
Purification: Filter the solid, wash with water, and dry. Purify the crude aldehyde by column chromatography on silica gel or by recrystallization.
Reproducibility and Expert Insights
The Duff reaction is generally less efficient than the Vilsmeier-Haack method for indole formylation.[8]
-
Yield Variability: Yields can be moderate to low and are highly substrate-dependent. The reaction works best with highly activated aromatic systems.
-
Harsh Conditions: The requirement for high temperatures and strongly acidic conditions can limit its applicability for substrates with sensitive functional groups.
-
Selectivity: While formylation occurs at the C-3 position for indole, the reaction can sometimes yield complex mixtures, making purification challenging.[12]
| Parameter | Duff Reaction |
| Typical Yield | 30-60% |
| Reaction Time | 4-12 hours |
| Temperature | 100-120°C (Reflux) |
| Key Reagents | 7-Methylindole, Hexamethylenetetramine (HMTA), Acid (e.g., Acetic Acid) |
| Advantages | Avoids POCl₃, uses stable reagents |
| Disadvantages | Generally lower yields, harsh conditions, longer reaction times |
Modern & Greener Alternatives
To overcome the limitations of classical methods, several modern approaches have been developed that offer milder conditions and improved environmental profiles.
-
Boron-Catalyzed Formylation: This method uses boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst with trimethyl orthoformate (TMOF) serving as the formyl source. It provides a practical and scalable approach for the C-H formylation of indoles under milder conditions than traditional methods.[13]
-
Iron-Catalyzed Formylation: An environmentally benign method uses ferric chloride (FeCl₃) as a cheap, non-toxic catalyst with formaldehyde and aqueous ammonia, using air as the oxidant. This process avoids hazardous reagents and strong acids or bases, offering a greener alternative.[14]
-
Visible-Light Photoredox Catalysis: A transition-metal-free approach employs an organic dye like Rose Bengal to catalyze the C-3 formylation of indoles using tetramethylethylenediamine (TMEDA) as the one-carbon source and molecular oxygen as the terminal oxidant under visible light irradiation.[15]
These methods represent the cutting edge of indole functionalization, prioritizing efficiency, safety, and sustainability. While they may require more specialized setups, they offer significant advantages for synthesizing complex molecules with sensitive functionalities.
Comparative Analysis and Troubleshooting
| Feature | Vilsmeier-Haack Reaction | Duff Reaction | Modern Methods (Average) |
| Typical Yield | Very High (85-95%) | Moderate (30-60%) | Good to Excellent (70-93%) |
| Reagent Toxicity | High (POCl₃ is caustic) | Moderate (HMTA) | Low to Moderate (e.g., FeCl₃) |
| Reaction Conditions | Mild Temperature, Short Time | High Temperature, Long Time | Mild Temperature, Variable Time |
| Scalability | Well-established but has waste concerns | Moderate | Varies; some are highly scalable |
| Reproducibility | High with strict control | Moderate | Generally good, can be catalyst-dependent |
Purification and Troubleshooting
The primary challenge in synthesizing 7-Methylindole-3-carboxaldehyde is not just achieving a high yield but ensuring high purity.
Purification Strategy: A standard purification protocol involves an initial aqueous workup followed by crystallization.[3] The crude product from the reaction is often contaminated with unreacted starting material or side products. Column chromatography using a silica gel stationary phase with a gradient of ethyl acetate in hexane is highly effective for obtaining material with high purity.[1] The compound has limited solubility in water but good solubility in organic solvents like methanol, ethanol, and DMSO.[3]
Caption: A logical workflow for troubleshooting common synthesis issues.
Conclusion
For the routine, high-yield synthesis of 7-Methylindole-3-carboxaldehyde, the Vilsmeier-Haack reaction remains the gold standard due to its efficiency and extensive documentation. Its reproducibility is excellent, provided that stringent control over reagent quality and reaction temperature is maintained. However, its reliance on stoichiometric, caustic reagents is a significant drawback for green chemistry and large-scale production.
The Duff reaction serves as a viable, albeit less efficient, alternative when the use of POCl₃ is undesirable. It is a simpler procedure but often requires more extensive purification to overcome lower yields and potential side reactions.
For laboratories focused on sustainable chemistry or working with highly functionalized and sensitive molecules, the emerging modern catalytic methods offer a compelling future direction. These iron-catalyzed and photoredox systems provide milder conditions and a superior environmental profile, representing a significant advancement in indole synthesis. The choice of method should therefore be guided by a careful consideration of the specific needs of the project, balancing the requirements for yield, purity, scalability, and environmental impact.
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A Senior Application Scientist's Guide to 7-Methylindole-3-carboxaldehyde and Its Isomers: A Side-by-Side Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-carboxaldehyde and its derivatives are cornerstone scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2][3] The introduction of a simple methyl group onto the indole ring can profoundly alter the molecule's physicochemical properties, reactivity, and biological function. This guide provides an in-depth comparative analysis of 7-Methylindole-3-carboxaldehyde and its key positional isomers. We will dissect their structural nuances, compare their physicochemical properties, and elucidate the synthetic strategies for their preparation, with a focus on the Vilsmeier-Haack reaction. Furthermore, we will explore the spectroscopic techniques essential for their differentiation and discuss the implications of isomeric variation on their biological applications. This document is intended to serve as a practical resource, blending theoretical principles with actionable experimental protocols to aid researchers in the strategic selection and utilization of these valuable chemical entities.
Introduction: The Significance of Methyl-Substituted Indoles
The indole ring is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[3] The aldehyde functional group at the 3-position provides a versatile handle for a wide array of chemical transformations, including condensations and the synthesis of complex heterocyclic systems.[1][2]
The strategic placement of a methyl group on the indole core can dramatically influence a molecule's properties:
-
Steric Effects: A methyl group can sterically hinder or favor certain reaction pathways and receptor-binding interactions.
-
Electronic Effects: As an electron-donating group, the methyl substituent can modulate the electron density of the indole ring, affecting its reactivity in electrophilic substitution reactions.
-
Lipophilicity: The addition of a methyl group generally increases the molecule's lipophilicity (logP), which can impact its solubility, membrane permeability, and pharmacokinetic profile.
This guide focuses on the comparative analysis of 7-Methylindole-3-carboxaldehyde and its common isomers where the methyl group is located at positions 1 (N), 2, 4, 5, and 6. Understanding the distinct characteristics of each isomer is paramount for designing targeted synthetic routes and for the rational development of novel therapeutic agents.
Comparative Physicochemical Properties
The position of the methyl group subtly alters the intermolecular forces and crystal packing of the isomers, leading to distinct physical properties. While all isomers share the same molecular formula (C₁₀H₉NO) and molecular weight (159.18 g/mol ), their melting points, a key indicator of purity and crystal lattice energy, show significant variation.
| Compound | CAS Number | Structure | Melting Point (°C) |
| 1-Methylindole-3-carboxaldehyde | 19012-03-4 | Methyl on N at pos 1 | 70-72 |
| 2-Methylindole-3-carboxaldehyde | 5416-80-8 | Methyl on C at pos 2 | 200-201[4] |
| 4-Methylindole-3-carboxaldehyde | 4771-48-6 | Methyl on C at pos 4 | 192-194[5] |
| 5-Methylindole-3-carboxaldehyde | 52562-50-2 | Methyl on C at pos 5 | 148-151[6] |
| 6-Methylindole-3-carboxaldehyde | 4771-49-7 | Methyl on C at pos 6 | 185-189[7] |
| 7-Methylindole-3-carboxaldehyde | 4771-50-0 | Methyl on C at pos 7 | 208-214 [8] |
Data compiled from multiple sources. Slight variations may exist between suppliers.
The significant differences in melting points underscore the importance of precise characterization to ensure the correct isomer is being used in a given application. For instance, the N-methylated isomer (1-Methyl) has a substantially lower melting point, as the absence of the N-H bond prevents hydrogen-bond dimerization that is characteristic of the other isomers.
Synthesis Strategies: The Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction.[9][10][11] This reaction involves the formylation of an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent.
Causality Behind the Method: The indole ring is highly activated towards electrophilic substitution, particularly at the C3 position, due to the electron-donating nature of the nitrogen atom. The Vilsmeier-Haack reaction is ideal because it employs a relatively mild electrophile, the chloromethyliminium salt (Vilsmeier reagent), which is highly selective for the electron-rich C3 position.[12]
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The starting methylindole attacks the Vilsmeier reagent. The subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde.
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A Comparative Efficacy Analysis of 7-Methylindole-3-carboxaldehyde Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents due to its prevalence in bioactive natural products and its versatile chemical tractability. Among its numerous analogues, 7-Methylindole-3-carboxaldehyde has emerged as a particularly promising starting point for the synthesis of derivatives with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the efficacy of various 7-Methylindole-3-carboxaldehyde derivatives, supported by experimental data, to inform researchers and drug development professionals in their quest for next-generation therapeutics.
The Rationale for Derivatization: Enhancing Biological Activity
The indole-3-carboxaldehyde framework, while possessing some intrinsic bioactivity, often serves as a modifiable template for chemists to fine-tune its pharmacological profile.[1][2] The introduction of a methyl group at the 7-position can influence the molecule's lipophilicity and steric interactions with biological targets. Further derivatization, typically at the aldehyde functional group, allows for the exploration of diverse chemical space and the optimization of properties such as potency, selectivity, and pharmacokinetic profiles. Common synthetic strategies involve the condensation of the aldehyde with various nucleophiles to form Schiff bases, hydrazones, and other related structures.[3][4]
Comparative Efficacy: A Multi-faceted Evaluation
The true measure of a compound's potential lies in its performance in rigorous biological assays. Here, we compare the efficacy of different classes of 7-Methylindole-3-carboxaldehyde derivatives across key therapeutic areas.
Antimicrobial Activity
Derivatives of indole-3-carboxaldehyde have demonstrated significant potential in combating microbial infections, including those caused by drug-resistant strains.[5][6] The primary mechanism of action for some of these derivatives involves the disruption of the bacterial cell membrane.[7]
A common method to assess antimicrobial efficacy is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 1: Comparative Antimicrobial Efficacy of Indole-3-carboxaldehyde Derivatives
| Derivative Class | Specific Compound Example | Target Microorganism | MIC (µg/mL) | Reference |
| Hydrazones | Indole-3-aldehyde hydrazones | Staphylococcus aureus | 6.25 - 100 | [5] |
| Hydrazones | Indole-3-aldehyde hydrazones | Methicillin-resistant S. aureus (MRSA) | 6.25 - 100 | [5] |
| Semicarbazones | Indole-3-carbaldehyde Semicarbazone | Staphylococcus aureus | 100 - 150 | [8] |
| Semicarbazones | Indole-3-carbaldehyde Semicarbazone | Bacillus subtilis | 100 - 150 | [8] |
| Polyamine Conjugates | 5-Bromo-indole-3-carboxamide-PA3-6-3 | Staphylococcus aureus | ≤ 0.28 µM | [7] |
| Polyamine Conjugates | 5-Bromo-indole-3-carboxamide-PA3-6-3 | Acinetobacter baumannii | ≤ 0.28 µM | [7] |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Anticancer Activity
The development of novel anticancer agents is a critical area of research where indole derivatives have shown considerable promise.[1][9] Their mechanisms of action can be diverse, including the inhibition of crucial enzymes or the induction of apoptosis in cancer cells.
The half-maximal inhibitory concentration (IC50) is a widely used metric to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.
Table 2: Comparative Anticancer Efficacy of Indole-based Derivatives
| Derivative Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Arylsulfonylhydrazides | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 (Breast Cancer) | 13.2 | [9] |
| Arylsulfonylhydrazides | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 (Breast Cancer) | 8.2 | [9] |
| 7-Azaindole derivative | {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} (7-AID) | HeLa (Cervical Cancer) | 16.96 | [10] |
| 7-Azaindole derivative | {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} (7-AID) | MCF-7 (Breast Cancer) | 14.12 | [10] |
| 7-Azaindole derivative | {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} (7-AID) | MDA-MB-231 (Breast Cancer) | 12.69 | [10] |
| Palladium(II) Complex | trans-[PdCl2(4ClL)2] | BALB/3T3 (Normal Fibroblasts) | 11.29 | [11] |
| Platinum(II) Complex | trans-[PtCl2(5ClL)2] | A2780cis (Cisplatin-resistant Ovarian Cancer) | 4.96 | [11] |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions. "L" in the complex names refers to chloro-derivatives of 7-azaindole-3-carbaldehyde.
Experimental Methodologies: A Closer Look
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays mentioned in this guide.
General Synthesis of 7-Methylindole-3-carboxaldehyde Derivatives
The synthesis of derivatives from 7-Methylindole-3-carboxaldehyde often follows a generalizable pathway, particularly for Schiff bases and related compounds.
Caption: General workflow for the synthesis of 7-Methylindole-3-carboxaldehyde derivatives.
Protocol 1: Synthesis of Schiff Base Derivatives
-
Dissolution: Dissolve 7-Methylindole-3-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Amine: To this solution, add the corresponding primary amine (1 equivalent).
-
Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The precipitated product is collected by filtration.
-
Purification: Wash the crude product with a cold solvent (e.g., ethanol) and dry it. Further purification can be achieved by recrystallization from an appropriate solvent.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Broth Microdilution Assay
-
Preparation of Compound Stock: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[5]
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential medicinal agents.
Caption: Workflow for determining the IC50 value using the MTT assay.
Protocol 3: MTT Assay for Cytotoxicity [9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Conclusion and Future Directions
The derivatization of 7-Methylindole-3-carboxaldehyde has yielded a plethora of compounds with promising antimicrobial and anticancer activities. The data compiled in this guide highlights the potential of Schiff bases, hydrazones, and metal complexes as valuable scaffolds in drug discovery. However, it is crucial to acknowledge that in vitro efficacy is just the first step. Future research should focus on lead optimization to improve potency and selectivity, as well as comprehensive preclinical studies to evaluate in vivo efficacy, toxicity, and pharmacokinetic profiles. The continued exploration of this versatile chemical scaffold holds great promise for the development of novel and effective therapeutic agents.
References
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New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. Available at: [Link]
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Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. Available at: [Link]
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Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]
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1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
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Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. Available at: [Link]
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Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. MDPI. Available at: [Link]
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Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. PubMed. Available at: [Link]
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Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. Available at: [Link]
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Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC - NIH. Available at: [Link]
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Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC - PubMed Central. Available at: [Link]
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Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. NIH. Available at: [Link]
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N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. MDPI. Available at: [Link]
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New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate. Available at: [Link]
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The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC - PubMed Central. Available at: [Link]
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Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. Available at: [Link]
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Characterization of 7-Methylindole-3-carboxaldehyde by independent methods
An In-Depth Comparative Guide to the Characterization of 7-Methylindole-3-carboxaldehyde
Introduction: The Analytical Imperative for a Versatile Building Block
7-Methylindole-3-carboxaldehyde is a pivotal intermediate in the synthesis of complex organic molecules, finding extensive application in the development of pharmaceuticals, agrochemicals, and novel materials.[1][2][3] Its indole scaffold, functionalized with a reactive aldehyde group, serves as a versatile handle for constructing molecules with significant biological activity, including those targeting neurological disorders.[1][3] Given its role as a critical starting material, unambiguous confirmation of its identity, purity, and structural integrity is not merely a quality control checkpoint; it is the foundation upon which subsequent research and development successes are built.
This guide provides a comprehensive framework for the characterization of 7-Methylindole-3-carboxaldehyde using a suite of independent, orthogonal analytical methods. We will delve into the causality behind experimental choices and present self-validating protocols. To provide a richer context and highlight the unique spectral fingerprints of the target molecule, we will objectively compare its performance and analytical data against two structurally similar and widely recognized alternatives: the parent compound, Indole-3-carboxaldehyde, and its N-methylated analog, 1-Methylindole-3-carboxaldehyde. This comparative approach is essential for researchers to discern subtle structural nuances that can significantly impact reactivity and biological function.
Physicochemical and Chromatographic Profile
A foundational characterization begins with basic physical properties and an assessment of purity. High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of non-volatile organic compounds like indole aldehydes.
Comparative Physicochemical Properties
The introduction of a methyl group at either the C7 or N1 position subtly alters the molecule's physical properties, such as molecular weight and melting point. These differences, while seemingly minor, are the first line of evidence in distinguishing between the analogs.
| Property | 7-Methylindole-3-carboxaldehyde | Indole-3-carboxaldehyde | 1-Methylindole-3-carboxaldehyde |
| Molecular Formula | C₁₀H₉NO[1][4] | C₉H₇NO[5] | C₁₀H₉NO[6][7] |
| Molecular Weight | 159.18 g/mol [4][8] | 145.16 g/mol [5] | 159.18 g/mol [7] |
| Appearance | Yellowish to off-white crystalline powder[1][9] | Off-white to yellow powder | Light brown crystalline powder |
| CAS Number | 4771-50-0[4][10] | 487-89-8 | 19012-03-4[7] |
| Melting Point (°C) | 208 - 214[11] | 194 - 198 | 70 - 72[7] |
Experimental Protocol: HPLC Purity Assessment
The choice of a reverse-phase method is dictated by the moderate polarity of the indole ring system. A C18 column provides excellent hydrophobic retention, while a methanol/water mobile phase offers a good balance of solvent strength for efficient elution. UV detection is ideal due to the strong chromophoric nature of the indole nucleus.
Objective: To quantify the purity of 7-Methylindole-3-carboxaldehyde and resolve it from potential impurities and the selected analogs.
-
Instrumentation: HPLC system with UV-Vis Detector.
-
Column: C18 Reverse-Phase, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Methanol:Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 297 nm (near the absorption maximum for indole-3-carboxaldehyde derivatives)[12].
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.
Trustworthiness Check: The protocol's validity is ensured by running a system suitability test before analysis. This involves injecting a standard mixture of the three analogs to confirm baseline resolution between the peaks, ensuring the method can distinguish them effectively. The expected elution order will be Indole-3-carboxaldehyde, followed by 7-Methylindole-3-carboxaldehyde, and then the more non-polar 1-Methylindole-3-carboxaldehyde.
Spectroscopic Fingerprinting: A Multi-Technique Approach
Spectroscopy provides the most definitive structural information. By combining IR, MS, and NMR, we create a self-validating system of evidence that leaves no ambiguity about the molecule's identity.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical flow of using multiple spectroscopic techniques to build a complete structural profile. Each method provides a unique piece of the puzzle, and together they confirm the final structure.
Caption: Integrated workflow for unambiguous sample identification.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule. The vibrations of specific bonds absorb IR radiation at characteristic frequencies. For 7-Methylindole-3-carboxaldehyde, we expect to see distinct absorptions for the N-H bond of the indole ring, the C=O bond of the aldehyde, and the aromatic C-H bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR is a modern solid-state sampling technique that requires minimal sample preparation.
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol.
-
Record a background spectrum of the empty crystal.
-
Place a small amount (a few milligrams) of the crystalline powder onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Record the sample spectrum over a range of 4000-500 cm⁻¹.
Comparative IR Data:
The key differentiator in the IR spectra will be the presence or absence of the N-H stretch.
| Functional Group | 7-Methylindole-3-carboxaldehyde (Expected) | Indole-3-carboxaldehyde (Reference)[5] | 1-Methylindole-3-carboxaldehyde (Reference)[6] |
| N-H Stretch | ~3300 cm⁻¹ (broad) | ~3300 cm⁻¹ (broad) | Absent |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| Aldehyde C=O Stretch | ~1650 cm⁻¹ (strong) | ~1655 cm⁻¹ (strong) | ~1660 cm⁻¹ (strong) |
| Aromatic C=C Bending | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ |
Note: The NIST WebBook provides a reference IR spectrum for 7-Methylindole-3-carboxaldehyde which can be used for direct comparison.[10] The absence of the N-H stretch in the 1-methyl analog is a definitive marker for N-substitution.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the exact molecular weight of a compound, serving as a primary confirmation of its elemental formula. Electron Ionization (EI) is a common method that also induces fragmentation, offering structural clues.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Introduce a small amount of the sample into the MS, typically via a direct insertion probe or GC inlet.
-
Bombard the sample with high-energy electrons (typically 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, plotting ion intensity versus m/z.
Expected Fragmentation Pattern:
The molecular ion peak (M⁺) is expected at m/z = 159, confirming the molecular formula C₁₀H₉NO. A key fragmentation pathway for indole-3-carboxaldehydes is the loss of the formyl radical (•CHO) or carbon monoxide (CO), leading to a significant fragment at m/z = 130 (M-29).
-
7-Methylindole-3-carboxaldehyde: M⁺ at m/z 159. Key fragment at m/z 130.
-
Indole-3-carboxaldehyde: M⁺ at m/z 145. Key fragment at m/z 116.
-
1-Methylindole-3-carboxaldehyde: M⁺ at m/z 159. Key fragment at m/z 130.
While both methyl-substituted isomers have the same molecular weight, their full fragmentation patterns may show minor differences in relative intensities, though NMR remains the definitive tool for distinguishing them.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the precise structure and connectivity of a molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map the entire carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the indole aldehydes and its residual solvent peak does not interfere with key sample signals. The acidic N-H proton is also clearly visible in DMSO.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.
Comparative NMR Data Analysis:
The chemical shifts (δ) are highly sensitive to the electronic environment, making NMR ideal for distinguishing isomers.
Caption: Structures of the three compared indole aldehydes.
¹H NMR Predicted Chemical Shifts (in DMSO-d₆, ~400 MHz):
| Proton | 7-Methylindole-3-carboxaldehyde | Indole-3-carboxaldehyde | 1-Methylindole-3-carboxaldehyde | Justification for Differences |
| CHO | ~9.95 ppm (s) | ~9.96 ppm (s) | ~9.98 ppm (s) | Minor changes due to distant electronic effects. |
| N-H | ~12.2 ppm (br s) | ~12.1 ppm (br s) | Absent | N-methylation removes this proton. |
| H2 | ~8.25 ppm (s) | ~8.28 ppm (s) | ~8.35 ppm (s) | Deshielded by adjacent N and C=O group. |
| H4 | ~7.95 ppm (d) | ~8.12 ppm (d) | ~8.15 ppm (d) | The C7-methyl group exerts a slight shielding effect. |
| H5 | ~7.10 ppm (t) | ~7.25 ppm (t) | ~7.35 ppm (t) | Shielded relative to H4 and H6. |
| H6 | ~7.00 ppm (d) | ~7.50 ppm (d) | ~7.60 ppm (d) | Strongly shielded by the adjacent C7-methyl group. |
| 7-CH₃ | ~2.50 ppm (s) | Absent | Absent | Characteristic shift for an aromatic methyl group. |
| 1-CH₃ | Absent | Absent | ~3.85 ppm (s) | Characteristic shift for a methyl group on nitrogen. |
¹³C NMR Predicted Chemical Shifts (in DMSO-d₆, ~100 MHz):
| Carbon | 7-Methylindole-3-carboxaldehyde | Indole-3-carboxaldehyde | 1-Methylindole-3-carboxaldehyde |
| C=O | ~185.0 ppm | ~185.3 ppm | ~184.4 ppm |
| C2 | ~138.5 ppm | ~138.8 ppm | ~137.9 ppm |
| C3 | ~118.0 ppm | ~118.5 ppm | ~118.1 ppm |
| C3a | ~125.0 ppm | ~124.5 ppm | ~125.3 ppm |
| C4 | ~122.0 ppm | ~124.0 ppm | ~124.0 ppm |
| C5 | ~121.5 ppm | ~122.5 ppm | ~122.9 ppm |
| C6 | ~120.0 ppm | ~121.2 ppm | ~122.0 ppm |
| C7 | ~124.0 ppm | ~112.8 ppm | ~110.0 ppm |
| C7a | ~136.0 ppm | ~137.4 ppm | ~137.0 ppm |
| CH₃ | ~16.5 ppm (at C7) | - | ~33.7 ppm (at N1) |
The most telling signals in the NMR spectra are the presence of a methyl singlet around 2.50 ppm for the 7-methyl isomer, the absence of the N-H proton signal, and a methyl singlet around 3.85 ppm for the 1-methyl isomer. These unique features allow for unequivocal differentiation.
Conclusion
The robust characterization of 7-Methylindole-3-carboxaldehyde is achieved not by a single technique, but by the congruent evidence from a suite of orthogonal methods. HPLC confirms its high purity, while the combination of IR, MS, and NMR spectroscopy provides an irrefutable confirmation of its molecular structure. IR spectroscopy identifies the core functional groups (N-H, C=O), mass spectrometry verifies the molecular weight and elemental formula, and multi-dimensional NMR spectroscopy maps the precise atomic connectivity.
By comparing its analytical data to that of Indole-3-carboxaldehyde and 1-Methylindole-3-carboxaldehyde, we can confidently assign the spectral features that are unique to the C7-methyl substitution. This multi-faceted, comparative approach represents a gold standard for chemical characterization in any research, development, or manufacturing setting, ensuring the integrity of this vital chemical building block.
References
-
PubChem. (n.d.). 7-methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
J&K Scientific. (n.d.). 7-Methylindole-3-carboxaldehyde. Retrieved from [Link]
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Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. Retrieved from [Link]
- Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. (n.d.). Royal Society of Chemistry.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
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NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Standard Reference Database. Retrieved from [Link]
-
PubMed. (2012). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed Central. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
-
PubChem. (n.d.). Indole-3-Carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Indole-3-carboxaldehyde (HMDB0029737). Retrieved from [Link]
-
ResearchGate. (2014). Preparation and characterization of poly(indole-3-carboxaldehyde) film at the glassy carbon surface. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. ResearchGate. Retrieved from [Link]
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Journal of Physical and Chemical Reference Data. (1980). Triplet–Triplet Absorption Spectra of Organic Molecules in Condensed Phases. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal of 7-Methylindole-3-carboxaldehyde: A Comprehensive Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed protocol for the proper disposal of 7-Methylindole-3-carboxaldehyde (CAS No. 4771-50-0), ensuring the safety of laboratory personnel and compliance with environmental regulations. By adhering to these procedures, researchers can mitigate risks and foster a culture of safety and responsibility.
Immediate Safety and Hazard Assessment
Before handling 7-Methylindole-3-carboxaldehyde, it is crucial to understand its potential hazards. While a specific, comprehensive toxicological profile for this compound is not extensively documented, data from structurally similar compounds, such as indole-3-carboxaldehyde, indicate that it should be handled with care. The primary risks are associated with irritation to the skin, eyes, and respiratory system.
Causality Behind Precautionary Measures: The aldehyde functional group can be reactive and may cause irritation upon direct contact. The indole scaffold, while common in biological systems, can also elicit physiological responses. Therefore, minimizing direct exposure is a critical first step in safe handling.
A thorough risk assessment should be conducted before any handling or disposal procedure. Consult the Safety Data Sheet (SDS) for the most specific and up-to-date information.
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE is mandatory when handling 7-Methylindole-3-carboxaldehyde:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of insufficient ventilation. | Minimizes inhalation of dust or vapors. |
Self-Validating System: The consistent use of appropriate PPE is a foundational element of a self-validating safety system. By creating a physical barrier between the researcher and the chemical, the potential for accidental exposure is significantly reduced.
Disposal Procedures: A Step-by-Step Approach
The proper disposal of 7-Methylindole-3-carboxaldehyde is dictated by its classification as a chemical waste product. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Small Quantities (e.g., residual amounts on labware)
-
Rinsing: Triple rinse the contaminated labware with a suitable solvent, such as ethanol or acetone.
-
Solvent Waste Collection: Collect the solvent rinsate in a designated hazardous waste container labeled "Halogenated" or "Non-Halogenated Solvent Waste," depending on the solvent used.
-
Container Disposal: Once decontaminated, the labware can be washed and reused. If disposing of the container itself, deface the original label and dispose of it according to your institution's guidelines for non-hazardous lab glass.
Unused or Waste 7-Methylindole-3-carboxaldehyde (Solid)
-
Containerization: Place the solid waste into a clearly labeled, sealable, and chemically compatible container. The container must be in good condition, free from leaks or damage.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("7-Methylindole-3-carboxaldehyde"), and the approximate quantity.
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA) away from incompatible materials, particularly strong oxidizing agents and strong bases.
-
Disposal Request: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Contaminated Materials (e.g., gloves, absorbent pads)
-
Collection: Place all contaminated materials into a designated solid hazardous waste container.
-
Labeling: Label the container as "Hazardous Waste" and list the contaminants (e.g., "Debris contaminated with 7-Methylindole-3-carboxaldehyde").
-
Disposal: Dispose of the container through your institution's hazardous waste management program.
Emergency Procedures
In the event of a spill or accidental exposure, immediate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand), and sweep it into a designated hazardous waste container.
-
For large spills, contact your institution's EHS office immediately.
-
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 7-Methylindole-3-carboxaldehyde.
Caption: Disposal Decision Workflow for 7-Methylindole-3-carboxaldehyde.
References
A Comprehensive Guide to the Safe Handling of 7-Methylindole-3-carboxaldehyde
For researchers and scientists in the dynamic field of drug development, the integrity of your work and your personal safety are paramount. 7-Methylindole-3-carboxaldehyde is a valuable compound with diverse applications, but like many specialized chemicals, it requires meticulous handling to mitigate potential risks. This guide provides an in-depth, procedural framework for the safe use of 7-Methylindole-3-carboxaldehyde, grounded in established safety protocols and practical, field-proven insights. Our goal is to empower you with the knowledge to not only use this compound effectively but also to foster a culture of safety within your laboratory.
Understanding the Hazard Profile of 7-Methylindole-3-carboxaldehyde
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical step in preventing exposure to 7-Methylindole-3-carboxaldehyde. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact, which can cause irritation.[2][4][5] Nitrile gloves offer good resistance to a wide range of chemicals. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is recommended when handling larger quantities or if there is a significant risk of splashing. | To protect the eyes from dust particles and potential splashes, which can cause serious eye irritation.[2][4] |
| Respiratory Protection | For small quantities in a well-ventilated area, a NIOSH-approved N95 or FFP2 filtering facepiece respirator (dust mask) is recommended. For larger quantities or where dust generation is likely, a half-face or full-face respirator with particulate filters (P100 or FFP3) should be used. | To prevent the inhalation of dust, which may cause respiratory irritation.[3][5][6] |
| Body Protection | A lab coat should be worn to protect against skin exposure. For tasks with a higher risk of contamination, consider a disposable gown made of a material resistant to chemical permeation.[7][8] | To prevent contamination of personal clothing and minimize skin contact.[5] |
Experimental Workflow: From Receipt to Disposal
A systematic approach to handling 7-Methylindole-3-carboxaldehyde is essential to minimize exposure and prevent contamination. The following workflow diagram and detailed steps provide a comprehensive operational plan.
Caption: Workflow for the safe handling of 7-Methylindole-3-carboxaldehyde.
Detailed Step-by-Step Protocol:
-
Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review all available safety information, including the GHS classifications and information from the SDS of similar compounds.[9]
-
Don Appropriate PPE: Ensure all recommended PPE is worn correctly before handling the chemical.[5][7]
-
Ventilation: All handling of solid 7-Methylindole-3-carboxaldehyde should be performed in a certified chemical fume hood to minimize the risk of inhalation.[6][9]
-
-
Handling:
-
Weighing: When weighing the powder, do so in a contained space, such as a weighing enclosure or within the fume hood, to control dust.[5] Avoid creating dust clouds.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Spill Management: In the event of a spill, avoid breathing the dust.[5] Wearing appropriate PPE, including respiratory protection, carefully sweep or vacuum the spilled solid into a labeled container for disposal.[5] Do not use compressed air for cleanup, as this will disperse the dust.[5]
-
-
Storage:
-
Disposal:
First Aid Procedures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2][12]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.[2][12]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][12]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][12]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate 7-Methylindole-3-carboxaldehyde into your research, ensuring both the quality of your results and the well-being of your laboratory personnel.
References
- Benchchem. Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
- Thermo Fisher Scientific.
- Fisher Scientific. SAFETY DATA SHEET - 1-Methylindole-3-carboxaldehyde.
- Cayman Chemical.
- Fisher Scientific. SAFETY DATA SHEET - 1-Methylindole-3-carboxaldehyde (2021).
- BenchChem. Personal protective equipment for handling 7-amino-4-methyl-1H-indole-3-carbonitrile.
- MedChemExpress. Indole-3-carboxaldehyde (Standard)-SDS.
- PubChem. 7-methyl-1H-indole-3-carbaldehyde.
- Sigma-Aldrich.
- AK Scientific, Inc. 2-(4-Fluoro-phenyl)
- Alberta College of Pharmacists. Personal protective equipment in your pharmacy.
- Provista. Types of PPE to Wear When Compounding Hazardous Drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
